molecular formula C2Br2Cl2F2 B1304668 1,2-Dibromo-1,1-dichlorodifluoroethane CAS No. 558-57-6

1,2-Dibromo-1,1-dichlorodifluoroethane

Cat. No.: B1304668
CAS No.: 558-57-6
M. Wt: 292.73 g/mol
InChI Key: JZIAAMATGHHTAT-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1-dichlorodifluoroethane is a useful research compound. Its molecular formula is C2Br2Cl2F2 and its molecular weight is 292.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-1,1-dichloro-2,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAAMATGHHTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378799
Record name 1,2-dibromo-1,1-dichloro-2,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-57-6
Record name 1,2-dibromo-1,1-dichloro-2,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS 558-57-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS 558-57-6), a fully halogenated ethane derivative. This document collates available data on its chemical and physical properties, potential synthetic routes, reactivity, and toxicological profile. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes information from related compounds and theoretical principles to offer a valuable resource for researchers. Particular attention is given to its potential applications, including its historical use as a fire extinguishing agent, and the safety considerations essential for its handling in a laboratory setting.

Introduction

This compound, a member of the halon family of compounds, is a dense, non-flammable liquid at room temperature. Its structure, featuring a carbon-carbon single bond saturated with bromine, chlorine, and fluorine atoms, imparts unique chemical and physical properties. Historically, compounds of this nature were valued for their inertness and efficacy in fire suppression. However, environmental concerns, particularly ozone depletion potential, have significantly curtailed their production and use. For the modern researcher, understanding the characteristics of such polyhalogenated alkanes remains crucial for niche applications, mechanistic studies in toxicology, and as a reference in the development of safer, more sustainable alternatives.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application and safe handling. The data presented below is a compilation from various sources. It is important to note that some discrepancies exist in the literature, which may be due to variations in measurement conditions or confusion with its isomers.

PropertyValueSource(s)
CAS Number 558-57-6[1][2]
Molecular Formula C₂Br₂Cl₂F₂[1][2]
Molecular Weight 292.73 g/mol [1]
Appearance Solid[3]
Melting Point >40 °C[2]
Boiling Point 133.2 ± 8.0 °C at 760 mmHg[2]
Density 2.4 ± 0.1 g/cm³[2][4]
Flash Point 34.4 ± 18.4 °C[2]
Refractive Index 1.516[2]
XLogP3 4.47[2]

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Reactivity

Synthesis

A potential, though unverified, synthetic pathway could involve the free-radical bromination of 1,1-dichloro-2,2-difluoroethane. This reaction would likely require UV initiation and careful control of reaction conditions to manage the selectivity of bromination.

Reactivity

The reactivity of this compound is dictated by the presence of multiple carbon-halogen bonds.

  • Dehalogenation: Polyhalogenated alkanes are susceptible to dehalogenation reactions, particularly in the presence of reducing agents or certain metals.[5][6] For vicinal dihalides, this can lead to the formation of an alkene.[6] The relative reactivity of the halogens generally follows the trend I > Br > Cl > F, suggesting that the carbon-bromine bonds in this molecule would be the most labile.

  • Nucleophilic Substitution: While generally inert to nucleophilic attack due to steric hindrance and the strength of the C-F and C-Cl bonds, reactions may be forced under harsh conditions. The carbon atoms are electron-deficient due to the inductive effect of the halogens, making them potential, albeit hindered, electrophilic centers.

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, leading to the formation of halogenated radicals and potentially toxic and corrosive byproducts such as hydrogen halides.[3]

Logical Workflow for Reactivity Studies:

G cluster_0 Reactivity Assessment A This compound B Dehalogenation Studies (e.g., with Zn, Na) A->B C Nucleophilic Substitution (e.g., with strong nucleophiles) A->C D Thermal Stability Analysis (TGA/DSC) A->D E Product Analysis (GC-MS, NMR) B->E C->E D->E

Caption: A logical workflow for investigating the reactivity of this compound.

Potential Applications

The primary historical application of compounds like this compound was as a fire-extinguishing agent, often referred to as a Halon.[7] Halons are effective due to their ability to interrupt the chain reaction of a fire.[7] However, due to their ozone-depleting potential, their use has been largely phased out under international agreements like the Montreal Protocol.[8]

For modern research, this compound may serve as:

  • A starting material or intermediate in the synthesis of other fluorinated molecules.

  • A reference standard in analytical chemistry, particularly in the analysis of environmental samples for halogenated compounds.

  • A tool for studying the toxicology and metabolic pathways of polyhalogenated alkanes.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for this compound is scarce. The following sections provide expected characteristics based on the principles of NMR and mass spectrometry for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: Two distinct carbon signals would be expected due to the different halogen environments around each carbon atom.

  • ¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms on the C2 carbon. The chemical shift would be influenced by the adjacent bromine and the C-C bond to the dichlorobromomethyl group. General ranges for fluorinated ethanes can be found in various databases.[9][10]

Mass Spectrometry (MS)

The mass spectrum of this compound would be characterized by a complex isotopic pattern in the molecular ion region due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Expected Fragmentation Pathways:

  • Cleavage of a C-Br bond: This would be a major fragmentation pathway, resulting in the loss of a bromine radical.

  • Cleavage of a C-Cl bond: Loss of a chlorine radical would also be a likely fragmentation event.

  • Cleavage of the C-C bond: This would lead to the formation of CBrF₂⁺ and CCl₂Br⁺ ions.

  • Loss of halogen molecules: Elimination of Br₂, Cl₂, or BrCl could also occur.

Experimental Workflow for Spectroscopic Analysis:

G cluster_0 Spectroscopic Analysis Workflow Sample Pure Sample of This compound NMR NMR Spectroscopy (¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (e.g., GC-MS with EI) Sample->MS Data_Analysis Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Elucidation and Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of the target compound.

Safety and Toxicology

Hazard Identification:

This compound is classified as an irritant and may be harmful if ingested or inhaled.[3] It is irritating to the mucous membranes and upper respiratory tract.[3] As with all halogenated hydrocarbons, caution should be exercised during handling.

Toxicological Profile:

Specific toxicological studies on this compound are not widely available. However, data from related compounds, such as other brominated and chlorinated alkanes, suggest potential for toxicity. For example, some brominated flame retardants have been shown to have neurological and endocrine-disrupting effects in animal studies.[11] Given the presence of bromine, it is plausible that this compound could have similar toxicological properties. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Keep the container tightly closed.

Conclusion

This compound is a halogenated hydrocarbon with a limited but important history, primarily in the field of fire suppression. While its use has diminished due to environmental concerns, it remains a compound of interest for specialized research applications. This guide has synthesized the available information on its properties, potential synthesis, reactivity, and safety. The significant gaps in the literature, particularly concerning a definitive synthesis protocol and detailed spectroscopic and toxicological data, highlight the need for further research to fully characterize this compound. For scientists working with this or similar molecules, a thorough understanding of the principles of polyhalogenated alkane chemistry and a cautious approach to handling are paramount.

References

  • PubMed. Bacterial dehalogenation of halogenated alkanes and fatty acids. [Link]

  • National Center for Biotechnology Information. Bacterial dehalogenation of halogenated alkanes and fatty acids. [Link]

  • Chemistry LibreTexts. Halogenated Hydrocarbons- Many Uses, Some Hazards. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • Chemistry LibreTexts. Alkenes from Dehydrohalogenation of Haloalkanes. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • SpectraBase. 1,1,1,2-Tetrafluoroethane - Optional[19F NMR] - Chemical Shifts. [Link]

  • PubMed. 19F and 1H NMR spectra of halocarbons. [Link]

  • Chemistry LibreTexts. Halogenated Alkanes. [Link]

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • BIORLAB. 15 Free Compound Spectrum Databases For Researchers. [Link]

  • Chemistry LibreTexts. Halogenated Hydrocarbons. [Link]

  • chemeurope.com. Haloalkane. [Link]

  • PubMed. Toxic effects of brominated flame retardants in man and in wildlife. [Link]

  • Chemguide. USES OF HALOGENOALKANES. [Link]

  • National Center for Biotechnology Information. LITERATURE SEARCH FRAMEWORK FOR BROMODICHLOROMETHANE. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Lehigh University. 19F NMR Spectral Database. [Link]

  • mzCloud. Advanced Mass Spectral Database. [Link]

  • Google Patents. Process for obtaining 1,2-dichloro-1,1-difluoroethane.
  • ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

  • Wiley Science Solutions. Mass Spectral Databases. [Link]

  • Google Patents. Preparation method of 1,1-difluoro-2-chloroethane.
  • Google Patents. Preparation method of 1,1-difluoro-2-chloroethane.
  • Google Patents. Two-step process for manufacturing 1,1-difluoroethane.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Bromodichloromethane. [Link]

  • Google Patents. Method for making 1,2-Dibromoindane.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for bromodichloromethane. [Link]

  • PubMed. Comparative toxicity studies on bromochloroacetate, dibromoacetate, and bromodichloroacetate in J774A.1 macrophages: Roles of superoxide anion and protein carbonyl compounds. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,1-dichlorodifluoroethane, with the Chemical Abstracts Service (CAS) number 558-57-6 , is a halogenated ethane derivative.[1][2][3][4][5] Its molecular structure, featuring a combination of bromine, chlorine, and fluorine atoms, imparts unique physical and chemical characteristics relevant to various fields of scientific research. This guide provides a comprehensive overview of the known physical properties of this compound, synthesized from available chemical databases and safety data sheets. It is important to note that while some physical properties have been reported, several are estimates and await rigorous experimental verification.[6] This document is intended to serve as a foundational resource, offering not only the available data but also outlining the standard experimental methodologies for the determination of these crucial physical parameters.

Molecular and Chemical Identity

A precise understanding of the molecular identity is fundamental to the study of any chemical compound. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 1,2-dibromo-1,1-dichloro-2,2-difluoroethane[1]
CAS Number 558-57-6[1][2][3][4][5]
Molecular Formula C₂Br₂Cl₂F₂[1][6]
Molecular Weight 292.73 g/mol [1][6]
Canonical SMILES C(C(Cl)(Cl)Br)(F)(F)Br[1]
InChI Key JZIAAMATGHHTAT-UHFFFAOYSA-N[3]

The structural arrangement of the atoms in this compound is depicted in the following diagram.

Caption: 2D representation of the molecular structure of this compound.

Tabulated Physical Properties

The following table summarizes the available physical property data for this compound. It is crucial to approach the estimated values with the understanding that they provide an approximation and should be confirmed through experimental measurement for applications requiring high precision.

Physical PropertyValueNotesSource(s)
Physical State Solid / Divided Solid / Crystalline Powder[2][3][7]
Melting Point >40 °C[6]
Boiling Point 138.89 °CRough estimate[6]
Density 3.3187 g/cm³Rough estimate[6]
Vapor Pressure 10.5 mmHg at 25 °C[6]
Solubility Insoluble in water; Soluble in organic solvents (expected)General property of haloalkanes[8][9]

Experimental Protocols for Physical Property Determination

General Workflow for Physical Characterization

The characterization of a novel or poorly understood compound follows a logical progression of experiments. The following diagram outlines a typical workflow.

start Obtain Pure Sample melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination (if applicable) melting_point->boiling_point density Density Measurement boiling_point->density solubility Solubility Screening density->solubility vapor_pressure Vapor Pressure Measurement solubility->vapor_pressure spectroscopy Spectroscopic Analysis (NMR, IR, MS) vapor_pressure->spectroscopy end Complete Physical Property Profile spectroscopy->end

Caption: A generalized experimental workflow for the physical characterization of a solid organic compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting range typically indicates a high degree of purity.

  • Methodology (Capillary Method):

    • A small amount of the finely powdered, dry sample is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

    • The sample is heated at a steady, slow rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

Given that this compound has an estimated boiling point of 138.89 °C, standard methods can be employed, though care must be taken due to the potential for decomposition at elevated temperatures.[6]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10]

  • Methodology (Thiele Tube Method):

    • A small amount of the sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.[11]

    • The Thiele tube is gently heated, and as the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube.[11]

    • Heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Density Measurement

The density of a solid can be determined using various techniques.

  • Principle: Density is the mass of a substance per unit volume. For haloalkanes, density generally increases with the atomic mass of the halogen and the number of halogen atoms.[9][12][13]

  • Methodology (Pycnometer Method):

    • The mass of a clean, dry pycnometer (a flask of known volume) is determined.

    • The pycnometer is filled with a non-solvent liquid of known density (e.g., a hydrocarbon), and its mass is measured.

    • A known mass of the solid sample is introduced into the empty pycnometer.

    • The pycnometer containing the sample is then filled with the non-solvent liquid, and its mass is determined.

    • The volume of the solid sample can be calculated by the displacement of the non-solvent liquid, and subsequently, its density can be determined.

Vapor Pressure Measurement

Vapor pressure is a key property for assessing the volatility of a compound.

  • Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[10][14]

  • Methodology (Static Method):

    • A sample of the compound is placed in a thermostatically controlled, evacuated container.[15]

    • The sample is degassed to remove any dissolved gases that could contribute to the total pressure.[15]

    • The system is allowed to reach equilibrium at a set temperature.

    • The pressure of the vapor in equilibrium with the solid is measured directly using a pressure transducer.[15]

    • This process is repeated at various temperatures to obtain a vapor pressure curve.

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various processes.

  • Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. Halogenated hydrocarbons are generally insoluble in water but soluble in nonpolar organic solvents.[8][9]

  • Methodology (Qualitative Screening):

    • A small, measured amount of the solid solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

    • The mixture is agitated vigorously for a set period.

    • The mixture is visually inspected for the disappearance of the solid phase.

    • This can be systematically performed with a range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) to establish a solubility profile.

Safety and Handling

Safety data sheets for this compound indicate that it is an irritant and may be harmful by ingestion and inhalation.[5] It is irritating to the mucous membranes and upper respiratory tract.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat, should be employed.[5] All handling should be conducted in a well-ventilated area or a chemical fume hood.[5]

Conclusion

This technical guide provides a consolidated overview of the currently available physical property data for this compound (CAS 558-57-6). While the molecular identity is well-established, it is evident that several key physical properties are based on estimates and require experimental validation. The general methodologies outlined herein provide a robust framework for researchers to determine these properties with high accuracy. As with any chemical compound, a thorough understanding of its physical properties is paramount for its safe handling, effective application, and the interpretation of experimental outcomes in research and development.

References

  • ChemBK. (2024, April 9). ethane, 1,2-dibromo-1,1-dichloro-2,2-difluoro- Request for Quotation. Retrieved from [Link]

  • Purdue University. (n.d.). Vapor Pressure. Retrieved from [Link]

  • Calnesis Laboratory. (n.d.). Vapor pressure measurement. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved from [Link]

  • BYJU'S. (n.d.). Liquid State Vapour Pressure. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]

  • University of New England. (2005). Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure of 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,2-Dibromo-1,1-dichlorodifluoroethane, a halogenated hydrocarbon of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular architecture, physicochemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction to a Complex Halogenated Ethane

This compound (C₂Br₂Cl₂F₂) is a synthetic organohalogen compound. Its structure, featuring a two-carbon backbone saturated with four different halogen atoms, gives rise to complex stereochemistry and conformational behavior. This complexity makes it a subject of academic interest for studying rotational isomerism and a potential building block in specialized organic synthesis.[1] Understanding the precise arrangement of its atoms is crucial for predicting its reactivity and potential utility in various chemical applications.

Molecular Structure and Stereochemistry

The fundamental framework of this compound consists of a central carbon-carbon single bond. One carbon atom is bonded to two chlorine atoms and one bromine atom, while the second carbon is bonded to two fluorine atoms and the other bromine atom.

Key Identifiers:

IdentifierValue
IUPAC Name 1,2-dibromo-1,1-dichloro-2,2-difluoroethane
Molecular Formula C₂Br₂Cl₂F₂
Molecular Weight 292.73 g/mol
CAS Number 558-57-6

The presence of two chiral centers, C1 and C2, means that this molecule can exist as multiple stereoisomers. Specifically, it can exist as two pairs of enantiomers. The spatial arrangement of the bulky bromine and chlorine atoms, along with the highly electronegative fluorine atoms, dictates the molecule's conformational preferences and overall shape.

Conformational Analysis

Rotation around the central carbon-carbon single bond in substituted ethanes is a well-studied phenomenon. The different spatial arrangements of the substituents are known as conformations, with the most stable being the staggered conformations where the substituents on the adjacent carbons are as far apart as possible to minimize steric hindrance. The least stable are the eclipsed conformations.

For this compound, the analysis is more complex than in simpler ethanes due to the variety of substituents. The relative energies of the different staggered (gauche and anti) and eclipsed conformers are influenced by a combination of steric repulsion between the bulky bromine and chlorine atoms and electrostatic interactions between the polar C-X bonds (where X is a halogen).

Experimental Workflow: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the rotational isomerism of halogenated ethanes.[1] By analyzing the NMR spectra at different temperatures and in various solvents, information about the relative populations and energies of the different conformers can be elucidated.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep Dissolve this compound in appropriate deuterated solvent nmr_acq Acquire 1H, 13C, and 19F NMR spectra at various temperatures prep->nmr_acq nmr_proc Process spectra (phasing, baseline correction) nmr_acq->nmr_proc peak_assign Assign peaks to specific nuclei and conformers nmr_proc->peak_assign coupling Measure coupling constants (J-values) peak_assign->coupling integration Integrate peak areas to determine conformer populations coupling->integration thermo Calculate thermodynamic parameters (ΔG, ΔH, ΔS) integration->thermo

Caption: Workflow for Conformational Analysis using NMR Spectroscopy.

Physicochemical Properties

Accurate physicochemical data is essential for the safe handling, application, and modeling of any chemical compound. There is some discrepancy in the reported values for this compound in publicly available databases. The following table consolidates the most plausible data, with comparisons to structurally similar compounds for context. It is crucial to note that the boiling and melting points of -30°C and -90°C, respectively, cited in some sources for CAS number 558-57-6, are highly improbable for a molecule of this mass and are likely erroneous.[1]

PropertyThis compound1,2-Dibromo-1,1-difluoroethane (for comparison)1,2-Dibromo-1,1-dichloroethane (for comparison)
Molecular Formula C₂Br₂Cl₂F₂C₂H₂Br₂F₂C₂H₂Br₂Cl₂
Molecular Weight ( g/mol ) 292.73223.84256.75
Boiling Point (°C) Data not definitively available144.00195
Melting Point (°C) Data not definitively available-11.70-26
Density (g/cm³) Data not definitively available2.27702.135
Solubility Expected to have low solubility in water and be soluble in organic solvents.Generally soluble in organic solvents like chloroform, ethanol, and tetrahydrofuran; low water solubility.[2]Soluble in alcohol, ether, acetone, and benzene.[3]

Synthesis of this compound

Exemplary Experimental Protocol: Synthesis of a Related Halogenated Ethane

The following protocol describes the synthesis of 1-bromo-2-chloro-1,1-difluoroethane, which illustrates a common synthetic strategy for this class of compounds. This can serve as a foundational method for developing a synthesis for the title compound.

Reaction: Addition of HBr to 1-chloro-1,1-difluoroethylene.

Materials:

  • 1-chloro-1,1-difluoroethylene

  • Hydrogen bromide (HBr) gas

  • Anhydrous aluminum chloride (AlCl₃) as a catalyst

  • A suitable inert solvent (e.g., dichloromethane)

  • Standard glass reaction setup with a gas inlet, condenser, and stirring mechanism

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 1-chloro-1,1-difluoroethylene in the inert solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly bubble HBr gas through the solution while stirring.

  • Add the AlCl₃ catalyst in small portions.

  • Monitor the reaction progress using an appropriate technique (e.g., GC-MS).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain the desired 1-bromo-2-chloro-1,1-difluoroethane.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: Due to the presence of two fluorine atoms, ¹⁹F NMR is a particularly informative technique. The fluorine nuclei on the C2 carbon would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift would be influenced by the neighboring bromine and the dichlorobromomethyl group.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent carbon atoms. The carbon bonded to fluorine atoms will exhibit splitting due to C-F coupling.

  • ¹H NMR: As there are no hydrogen atoms in the molecule, a ¹H NMR spectrum would not show any signals corresponding to the compound itself but would be useful for identifying any proton-containing impurities.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorptions corresponding to the carbon-halogen bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-Cl and C-Br stretching vibrations would be observed at lower frequencies, typically in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern. The mass spectrum would be expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of halogen atoms or cleavage of the carbon-carbon bond.

Applications and Future Directions

This compound is primarily of interest as a chemical intermediate in the synthesis of more complex molecules.[1] Its diverse array of halogen substituents provides multiple reactive sites for further chemical transformations.

  • Precursor for Perfluoro Compounds: It has been utilized in photochemically initiated reactions to synthesize perfluoro compounds. For instance, its reaction with chlorotrifluoroethylene under UV radiation can lead to the formation of larger perfluorinated alkanes, which can then be converted to valuable perfluoro-dienes.[1]

  • Research in Rotational Isomerism: Its complex structure makes it an excellent model compound for fundamental studies in physical organic chemistry, particularly in the investigation of rotational isomerism and the effects of various substituents on conformational equilibria.[1]

  • Potential in Drug Development: Halogenated compounds play a significant role in medicinal chemistry, often enhancing the metabolic stability and lipophilicity of drug candidates. While specific applications of this compound in drug development are not documented, its structural motifs could be explored in the design of novel therapeutic agents.

Safety and Handling

Conclusion

This compound is a multifaceted molecule whose complex structure presents both challenges and opportunities. While there are inconsistencies in the reported physicochemical data that require further clarification, its utility as a chemical intermediate and a model for stereochemical studies is evident. Future research into its synthesis, reactivity, and potential applications is warranted to fully explore the capabilities of this unique halogenated ethane.

References

Sources

An In-depth Technical Guide to 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dibromo-1,1-dichlorodifluoroethane, a halogenated hydrocarbon of interest in various chemical research and development sectors. This document delves into its fundamental molecular characteristics, synthesis, spectroscopic profile, safety considerations, and applications, offering a critical resource for professionals working with this compound.

Core Molecular Profile

Molecular Formula: C₂Br₂Cl₂F₂

Molecular Weight: 292.73 g/mol [1]

The structure of this compound, with its array of halogen substituents, gives rise to interesting chemical properties and potential for further functionalization.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number558-57-6[1]
Molecular FormulaC₂Br₂Cl₂F₂[1]
Molecular Weight292.73 g/mol [1]
AppearanceColorless, low-odor, non-flammable liquid
Boiling Point-30°C
Melting Point-90°C

Synthesis and Reactivity

This compound serves as a versatile precursor in the synthesis of various organofluorine compounds. Its reactivity is primarily dictated by the carbon-halogen bonds, which can be selectively cleaved under appropriate conditions.

Synthetic Applications

A notable application of this compound is in the photochemically initiated synthesis of perfluoro compounds. For instance, its reaction with chlorotrifluoroethylene under UV radiation has been shown to produce 1,4-dibromo-2,3-dichlorohexafluorobutane and 1,6-dibromo-2,3,5-trichlorononafluorohexane. These products can be further transformed into valuable perfluorinated dienes and trienes.

The presence of multiple halogen atoms also makes it a subject of interest in studies of rotational isomerism in halogenated ethanes. NMR spectroscopy has been employed to investigate how different solvent environments affect the conformational energies of its rotamers.

Spectroscopic Characterization

A definitive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, ¹H NMR spectroscopy is not applicable for direct characterization. However, ¹³C and ¹⁹F NMR are powerful tools for structural elucidation.

  • ¹³C NMR: The carbon spectrum is expected to show distinct signals for the two carbon atoms, with chemical shifts and coupling constants influenced by the attached halogens.

  • ¹⁹F NMR: The fluorine spectrum will provide key information about the electronic environment of the fluorine atoms and their coupling with the adjacent carbon and bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-Cl, C-Br, and C-F stretching and bending vibrations. The absence of C-H stretching bands is a key identifying feature.

Mass Spectrometry (MS)

The mass spectrum will exhibit a complex isotopic pattern for the molecular ion peak due to the presence of two bromine and two chlorine atoms, both of which have multiple naturally occurring stable isotopes. The fragmentation pattern will be indicative of the successive loss of halogen atoms and other small fragments.

Safety and Handling

As with all halogenated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification
  • Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area is crucial. If high concentrations are anticipated, a NIOSH-approved respirator for organic vapors should be used.

Spill and Disposal Procedures

In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material and placed in a sealed container for disposal as hazardous waste, in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely available in the public domain. However, a general approach to its synthesis involves the bromination of a suitable dichlorodifluoroethene precursor.

Illustrative Synthetic Workflow

SynthesisWorkflow Precursor 1,1-dichloro-2,2-difluoroethene Bromination Bromination (e.g., Br2, UV light or initiator) Precursor->Bromination Purification Purification (e.g., Distillation) Bromination->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization Product->Characterization

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of C2Br2Cl2F2 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural isomers of the halogenated ethane derivative, C2Br2Cl2F2, and a detailed elucidation of their corresponding IUPAC names. As a Senior Application Scientist, this document aims to deliver not just a list of names, but a foundational understanding of the systematic nomenclature principles that govern these complex molecules, thereby ensuring clarity and precision in scientific communication.

The Imperative of Unambiguous Nomenclature in the Sciences

In the fields of chemical research and drug development, the precise identification of a molecule is paramount. The existence of isomers—compounds with the same molecular formula but different structural arrangements—necessitates a systematic and universally accepted naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides this framework, ensuring that a chemical name corresponds to a single, unique molecular structure. For a molecule as complex as dibromodichlorodifluoroethane, a thorough understanding of IUPAC nomenclature is essential to avoid ambiguity and facilitate reproducible research.

Unraveling the Isomers of C2Br2Cl2F2: A Systematic Approach

The molecular formula C2Br2Cl2F2 represents a disubstituted ethane core where all hydrogen atoms have been replaced by halogen atoms. To systematically identify all possible structural isomers, we must consider the various ways the two bromine, two chlorine, and two fluorine atoms can be distributed across the two carbon atoms. This systematic analysis reveals the existence of three distinct structural isomers.

Isomer 1: 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane

This isomer is characterized by a distribution of halogens where one carbon is bonded to two chlorine atoms and one bromine atom, while the second carbon is bonded to two fluorine atoms and one bromine atom.

Molecular Structure:
Figure 1: Structure of 1,2-dibromo-1,1-dichloro-2,2-difluoroethane.
Step-by-Step IUPAC Nomenclature:
  • Identify the Parent Alkane: The longest continuous carbon chain consists of two carbon atoms, so the parent alkane is ethane .

  • Identify and Name the Substituents: The substituents are two bromine atoms (dibromo), two chlorine atoms (dichloro), and two fluorine atoms (difluoro).

  • Number the Carbon Chain: The chain is numbered to assign the lowest possible locants (numbers) to the substituents. We have two options for numbering:

    • Option A: Numbering from the carbon with two chlorine atoms as C1. The substituents are at positions: 1-bromo, 1,1-dichloro, 2-bromo, and 2,2-difluoro. This gives the locant set {1, 1, 1, 2, 2, 2}.

    • Option B: Numbering from the carbon with two fluorine atoms as C1. The substituents are at positions: 1-bromo, 1,1-difluoro, 2-bromo, and 2,2-dichloro. This also gives the locant set {1, 1, 1, 2, 2, 2}.

  • Apply the First Point of Difference Rule: Since both numbering schemes yield the same locant set, we turn to alphabetical order to break the tie. The substituents are listed alphabetically: bromo, chloro, fluoro.

    • In Option A, the first substituent alphabetically (bromo) is at position 1.

    • In Option B, the first substituent alphabetically (bromo) is also at position 1.

    • We then look at the next alphabetical substituent, chloro. In Option A, the chloro groups are at position 1. In Option B, they are at position 2. Therefore, Option A is chosen as it gives a lower number to the chloro substituent.

  • Assemble the Full IUPAC Name: The substituents are listed in alphabetical order, preceded by their locants.

    Therefore, the correct IUPAC name is 1,2-dibromo-1,1-dichloro-2,2-difluoroethane .

This isomer does not contain any chiral centers, as neither carbon atom is bonded to four different groups. Thus, it does not exhibit stereoisomerism.

Isomer 2: 1,1-Dibromo-2,2-dichloro-1,2-difluoroethane

In this structural arrangement, one carbon atom is bonded to two bromine atoms and a fluorine atom, while the other is bonded to two chlorine atoms and a fluorine atom.

Molecular Structure:
Figure 2: Structure of 1,1-dibromo-2,2-dichloro-1,2-difluoroethane.
Step-by-Step IUPAC Nomenclature:
  • Parent Alkane: The parent alkane is ethane .

  • Substituents: The substituents are dibromo, dichloro, and difluoro.

  • Numbering the Carbon Chain:

    • Option A: Starting from the carbon with two bromine atoms as C1. The locants are: 1,1-dibromo, 1-fluoro, 2,2-dichloro, 2-fluoro. This gives the locant set {1, 1, 1, 2, 2, 2}.

    • Option B: Starting from the carbon with two chlorine atoms as C1. The locants are: 1,1-dichloro, 1-fluoro, 2,2-dibromo, 2-fluoro. This also gives the locant set {1, 1, 1, 2, 2, 2}.

  • Applying the First Point of Difference Rule: With identical locant sets, the alphabetical order of substituents determines the numbering.

    • In Option A, the alphabetically first substituent (bromo) is at position 1.

    • In Option B, the alphabetically first substituent (bromo) is at position 2.

    • Therefore, Option A is the correct numbering scheme.

  • Assemble the Full IUPAC Name: Listing the substituents alphabetically with their corresponding locants gives the name.

    The correct IUPAC name is 1,1-dibromo-2,2-dichloro-1,2-difluoroethane .

Similar to the first isomer, this molecule is achiral and does not have stereoisomers.

Isomer 3: 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane

The third structural isomer has one bromine, one chlorine, and one fluorine atom attached to each of the two carbon atoms. This particular arrangement introduces chirality into the molecule.

Molecular Structure:
Figure 3: Structure of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane.
Step-by-Step IUPAC Nomenclature:
  • Parent Alkane: The parent alkane is ethane .

  • Substituents: The substituents are dibromo, dichloro, and difluoro.

  • Numbering the Carbon Chain: Numbering from either end of the chain results in the same locant set {1, 2} for each pair of identical halogens.

  • Assemble the Full IUPAC Name: The substituents are listed alphabetically.

    The IUPAC name for this structural isomer is 1,2-dibromo-1,2-dichloro-1,2-difluoroethane .

Stereoisomerism in 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane

This isomer possesses two chiral centers (C1 and C2), as each is bonded to four different groups: a bromine atom, a chlorine atom, a fluorine atom, and the other substituted carbon atom. The presence of two chiral centers gives rise to stereoisomers. The maximum number of stereoisomers is 2^n, where n is the number of chiral centers. In this case, 2^2 = 4. These stereoisomers consist of a pair of enantiomers and a meso compound.

To assign the absolute configuration (R or S) to each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[1]

Cahn-Ingold-Prelog Priority Rules for Halogens: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. For the halogens in this molecule, the priority is: Br (Z=35) > Cl (Z=17) > F (Z=9) .

These two molecules are non-superimposable mirror images of each other.

Figure 4: Enantiomeric pair of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane.

This stereoisomer is achiral, despite having two chiral centers, because it possesses an internal plane of symmetry. It is superimposable on its mirror image. The (1R,2S) and (1S,2R) configurations represent the same meso compound.

Figure 5: Meso form of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane.

Summary of Isomers and IUPAC Names

Isomer TypeIUPAC NameChirality
Structural Isomer 11,2-Dibromo-1,1-dichloro-2,2-difluoroethaneAchiral
Structural Isomer 21,1-Dibromo-2,2-dichloro-1,2-difluoroethaneAchiral
Structural Isomer 31,2-Dibromo-1,2-dichloro-1,2-difluoroethaneChiral
Stereoisomer (Enantiomer)(1R,2R)-1,2-dibromo-1,2-dichloro-1,2-difluoroethaneChiral
Stereoisomer (Enantiomer)(1S,2S)-1,2-dibromo-1,2-dichloro-1,2-difluoroethaneChiral
Stereoisomer (Meso)(1R,2S)-1,2-dibromo-1,2-dichloro-1,2-difluoroethaneAchiral

Conclusion

The systematic application of IUPAC nomenclature rules allows for the unambiguous identification and naming of all possible isomers of C2Br2Cl2F2. This guide has demonstrated that there are three distinct structural isomers, one of which is chiral and exists as a pair of enantiomers and a meso compound. For professionals in research and development, a firm grasp of these principles is not merely an academic exercise but a critical component of ensuring the accuracy, reproducibility, and clear communication of scientific findings.

References

  • BYJU'S. (n.d.). Nomenclature Of Haloalkanes And Haloarenes. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). IUPAC Name and Structure of Straight-Chain Haloalkanes (alkyl halides) Chemistry Tutorial. Retrieved from [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermophysical Properties of Dibromodichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodichlorodifluoroethane (C₂Br₂Cl₂F₂) is a halogenated hydrocarbon of significant interest due to its unique molecular structure, incorporating bromine, chlorine, and fluorine atoms. This guide provides a comprehensive overview of the thermophysical properties of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, a specific isomer of this compound. Recognizing the current scarcity of extensive experimental data for this molecule, this document synthesizes available computed data, outlines established experimental methodologies for the characterization of halogenated hydrocarbons, and offers insights into the molecular basis of these properties. This guide is intended to serve as a foundational resource for researchers and professionals, enabling a deeper understanding of this compound's behavior and facilitating its potential applications in various scientific and industrial domains.

Introduction: Understanding the Molecular Landscape of Dibromodichlorodifluoroethane

Dibromodichlorodifluoroethane exists as multiple isomers, with the arrangement of its halogen atoms dictating its physical and chemical characteristics. The focus of this guide is the isomer 1,2-dibromo-1,2-dichloro-1,2-difluoroethane (CAS Number: 421-69-2) . The presence of a carbon-carbon single bond allows for rotational isomerism, further influencing its bulk properties. The high molecular weight and the presence of multiple electronegative halogen atoms suggest strong intermolecular forces, which are critical determinants of its thermophysical behavior.

While its direct applications are not extensively documented in public literature, related halogenated hydrocarbons have been utilized as refrigerants, fire suppressants, and intermediates in organic synthesis. The thermophysical properties of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane are crucial for any potential application, governing its heat transfer capabilities, fluid dynamics, and phase behavior.

Core Thermophysical Properties: A Synthesis of Available Data

PropertyValueUnitSource (Method)
Molecular FormulaC₂Br₂Cl₂F₂-[NIST, PubChem][1][2]
Molecular Weight292.73 g/mol [NIST, PubChem][1][2]
Normal Boiling Point444.42K (171.27 °C)[Cheméo][3] (Joback Calculated Property)
Normal Melting Point297.76K (24.61 °C)[Cheméo][3] (Joback Calculated Property)
Critical Temperature676.06K[Cheméo][3] (Joback Calculated Property)
Critical Pressure5116.65kPa[Cheméo][3] (Joback Calculated Property)
Enthalpy of Vaporization37.46kJ/mol[Cheméo][3] (Joback Calculated Property)
Enthalpy of Fusion11.23kJ/mol[Cheméo][3] (Joback Calculated Property)
Standard Gibbs Free Energy of Formation-413.20kJ/mol[Cheméo][3] (Joback Calculated Property)
Standard Enthalpy of Formation (gas)-473.15kJ/mol[Cheméo][3] (Joback Calculated Property)
Octanol/Water Partition Coefficient (logP)3.500-[Cheméo][3] (Crippen Calculated Property)
Water Solubility (logS)-3.74mol/l[Cheméo][3] (Crippen Calculated Property)

Note: The properties listed above are predominantly derived from computational models and should be used as estimations. Experimental validation is crucial for any critical application.

Experimental Determination of Thermophysical Properties: Methodologies and Rationale

The accurate determination of thermophysical properties relies on well-established experimental techniques. The choice of method is often dictated by the state of the substance (liquid or gas), the desired precision, and the temperature and pressure range of interest.

Calorimetry for Thermal Properties

Differential Scanning Calorimetry (DSC) is a cornerstone technique for measuring thermal properties such as melting point, enthalpy of fusion, and heat capacity.

Causality Behind Experimental Choices: DSC is chosen for its high sensitivity, small sample requirement, and the ability to control the temperature program precisely. For a compound like dibromodichlorodifluoroethane, which is predicted to be a solid at room temperature, DSC allows for the accurate determination of the solid-to-liquid phase transition. By measuring the heat flow into the sample as a function of temperature, one can obtain the enthalpy of fusion and the heat capacity of both the solid and liquid phases.

Step-by-Step Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

  • Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving a controlled heating and cooling cycle that encompasses the expected phase transitions. A common heating rate is 10 K/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The melting point is determined from the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak. Heat capacity is determined by measuring the heat flow required to change the sample's temperature by a specific amount.

Density Measurement

The density of liquid dibromodichlorodifluoroethane can be accurately determined using a vibrating tube densimeter .

Causality Behind Experimental Choices: This method offers high precision and requires a small sample volume. It is particularly well-suited for characterizing the density of liquids over a range of temperatures. The principle relies on the fact that the natural frequency of a vibrating U-shaped tube is dependent on the mass, and therefore the density, of the fluid it contains.

Viscosity Measurement

The dynamic viscosity of the liquid phase can be measured using a cone-and-plate rheometer or a capillary viscometer .

Causality Behind Experimental Choices: A cone-and-plate rheometer is advantageous for its ability to provide viscosity measurements at well-defined shear rates and temperatures, making it suitable for characterizing both Newtonian and non-Newtonian fluids. For a simple organic liquid, a capillary viscometer offers a straightforward and accurate method based on measuring the flow time of a fixed volume of liquid through a capillary of known dimensions.

Thermal Conductivity Measurement

The transient hot-wire method is a standard technique for measuring the thermal conductivity of fluids.

Causality Behind Experimental Choices: This method is favored for its accuracy and the minimization of convective heat transfer effects. A thin platinum wire submerged in the liquid is heated by a step voltage, and the resulting temperature rise is measured as a function of time. The thermal conductivity of the fluid can be derived from the rate of temperature increase.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the thermophysical properties of a novel compound like dibromodichlorodifluoroethane.

Caption: Experimental workflow for thermophysical property characterization.

DSC_Protocol start Start prep Sample Preparation: Weigh & seal sample in pan start->prep cal Instrument Calibration with Standard prep->cal load Load Sample & Reference Pans into DSC cal->load program Set Temperature Program (e.g., heat at 10 K/min) load->program run Run Experiment & Record Heat Flow program->run analyze Analyze Data: Determine Tm, ΔHf, Cp run->analyze end End analyze->end

Caption: Step-by-step protocol for DSC analysis.

Conclusion and Future Outlook

This technical guide has synthesized the currently available, albeit limited, information on the thermophysical properties of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane. The provided computed data serves as a valuable starting point for further investigation. The outlined experimental methodologies, grounded in established scientific principles, offer a clear roadmap for the empirical determination of these crucial parameters.

There is a clear need for comprehensive experimental studies to validate and refine the computational predictions and to build a robust database of thermophysical properties for this compound. Such data will be indispensable for unlocking its potential applications in materials science, synthetic chemistry, and other advanced fields. Future research should also focus on the properties of other isomers of dibromodichlorodifluoroethane to understand the structure-property relationships within this class of halogenated hydrocarbons.

References

  • Cheméo. (n.d.). Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro- (CAS 421-69-2). Retrieved from [Link].

  • PubChem. (n.d.). 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane. Retrieved from [Link].

  • NIST. (n.d.). Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link].

  • PubChem. (n.d.). 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. Retrieved from [Link].

Sources

An In-depth Technical Guide on the Solubility of 1,2-Dibromo-1,1-dichlorodifluoroethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solvent Behavior of a Complex Halogenated Hydrocarbon

For researchers, scientists, and professionals in drug development and organic synthesis, a comprehensive understanding of a compound's solubility is fundamental to its application. 1,2-Dibromo-1,1-dichlorodifluoroethane (C₂Br₂Cl₂F₂), a halogenated hydrocarbon, presents a unique case study in solubility due to its complex molecular structure. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) imparts specific physicochemical properties that dictate its interaction with various organic solvents. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in organic media and a robust protocol for its quantitative determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds to provide a scientifically grounded estimation of its solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in organic solvents is influenced by several key factors:

  • Polarity : The symmetrical distribution of halogen atoms around the ethane backbone results in a largely non-polar molecule. However, the individual carbon-halogen bonds are polar. This suggests that this compound will be most soluble in non-polar to moderately polar organic solvents that can induce dipole-dipole interactions.

  • Intermolecular Forces : The primary intermolecular forces at play for this compound are London dispersion forces, which increase with the size and surface area of the molecule. Its relatively high molecular weight (292.73 g/mol ) indicates that these forces are significant.[1]

  • Hydrogen Bonding : this compound lacks hydrogen bond donors and has weak hydrogen bond accepting capabilities. Therefore, its solubility in protic solvents like alcohols will be lower compared to aprotic solvents of similar polarity.

Based on these principles and qualitative data for analogous compounds such as 1,2-Dibromo-1,1-difluoroethane and 1,2-Dibromo-1,1-dichloroethane, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[2][3]

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative assessment of solubility can be inferred from the behavior of structurally related halogenated hydrocarbons. The following table summarizes the expected solubility of this compound in various organic solvents. This information is based on the general solubility of similar compounds and should be confirmed experimentally for specific applications.[2][3][4]

SolventChemical FormulaExpected Qualitative SolubilityRationale
Non-Polar Solvents
HexaneC₆H₁₄SolubleSimilar non-polar nature, relying on London dispersion forces.
TolueneC₇H₈SolubleAromatic solvent with London dispersion forces and weak dipole interactions.
Moderately Polar Aprotic Solvents
ChloroformCHCl₃Very SolubleHalogenated solvent with similar intermolecular forces.[2][3]
DichloromethaneCH₂Cl₂Very SolubleSimilar to chloroform, effective at solvating halogenated compounds.
Acetone(CH₃)₂COSolublePolar aprotic solvent capable of dipole-dipole interactions.[3]
Tetrahydrofuran (THF)C₄H₈OSolubleCyclic ether with moderate polarity.[2]
Polar Protic Solvents
EthanolC₂H₅OHSparingly SolubleHydrogen bonding of the solvent is not well matched with the solute.[2]
Aqueous Solubility
WaterH₂OInsolubleSignificant difference in polarity and lack of hydrogen bonding with water molecules.[2][3]

Experimental Determination of Solubility

Given the absence of readily available quantitative data, experimental determination of the solubility of this compound is crucial for any research or development application. The following protocol outlines a reliable method for determining solubility in a given organic solvent.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Prepare 1,2-Dibromo-1,1- dichlorodifluoroethane saturate Create a saturated solution (excess solute in solvent) prep_solute->saturate prep_solvent Select and prepare organic solvent prep_solvent->saturate prep_equipment Calibrate analytical equipment (e.g., GC, HPLC) analyze Analyze the diluted sample using calibrated equipment prep_equipment->analyze equilibrate Equilibrate at constant temperature with agitation saturate->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate sample Extract a known volume of the supernatant separate->sample dilute Dilute the sample to a known concentration sample->dilute dilute->analyze calculate Calculate solubility from the analytical data analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • To a series of sealed vials, add a known volume of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solute is indicative of saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.

  • Sample Extraction and Analysis:

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.

    • Dilute the extracted sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property and can be influenced by several external factors.

G cluster_factors Influencing Factors Solubility Solubility of This compound Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solvents) Pressure->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Impurities Presence of Impurities Impurities->Solubility

Caption: Key factors influencing the solubility of this compound.

  • Temperature : For most solid solutes in liquid solvents, solubility increases with temperature. However, the dissolution of this compound in organic solvents may be endothermic or exothermic, and the effect of temperature should be determined experimentally.

  • Solvent Properties : As discussed, the choice of solvent is the most critical factor. A solvent with similar polarity and intermolecular forces to this compound will yield the highest solubility.

  • Presence of Impurities : Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates experimental determination, a strong theoretical framework and qualitative data from analogous compounds provide valuable predictive insights. The detailed experimental protocol presented herein offers a robust methodology for researchers to obtain the precise solubility data required for their specific applications. Future research efforts should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures to build a comprehensive and publicly available database for the scientific community.

References

  • Solubility of 1,2-Dibromo-1,1-difluoro-ethane. Solubility of Things.
  • This compound Safety D
  • 1,2-DIBROMO-1,1-DIFLUOROETHANE - Safety D
  • 1,2-Dibromo-1,1-difluoroethane SDS, 75-82-1 Safety D
  • An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-2-chloro-1,1-difluoroethane. Benchchem.
  • Halogenated Hydrocarbons: Solubility-Miscibility with W
  • Chemical Properties of Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro- (CAS 421-69-2). Cheméo.
  • 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane | C2Br2Cl2F2. PubChem.
  • 1,2-Dibromo-1,1-difluoroethane | C2H2Br2F2. PubChem.
  • SAFETY D
  • 1,2-Dibromo-1,1-dichloroethane | Solubility of Things. Solubility of Things.
  • 1,2-Dibromo-1,2-Dichloro-1,2-Difluoroethane. CymitQuimica.
  • This compound | CAS 558-57-6. Santa Cruz Biotechnology.
  • 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2. PubChem.

Sources

The Foundation: Rotational Isomerism in Ethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Rotational Isomerism in Halogenated Ethanes

This guide provides a comprehensive exploration of rotational isomerism in halogenated ethanes, designed for researchers, scientists, and professionals in drug development. We will move beyond introductory concepts to dissect the nuanced interplay of structural and electronic factors that govern conformational preferences, detail the state-of-the-art methodologies used to characterize these dynamic systems, and provide actionable protocols for both experimental and computational analysis.

Rotation around a carbon-carbon single (σ) bond is not entirely free.[1] It is subject to a small energy barrier, giving rise to different spatial arrangements of atoms known as conformations or rotational isomers (rotamers).[2] The parent alkane, ethane (CH₃-CH₃), provides the quintessential example.

When viewed along the C-C bond axis in a Newman projection, two primary conformations are observed:

  • Staggered Conformation: The hydrogen atoms on the front carbon are positioned exactly between the hydrogen atoms on the back carbon. This arrangement minimizes repulsive forces, representing the molecule's lowest energy state.[3]

  • Eclipsed Conformation: The hydrogen atoms on the front carbon are directly aligned with those on the back carbon, maximizing repulsive interactions. This is the highest energy state.[3]

The energy difference between these two states is known as the torsional strain, which for ethane is approximately 12 kJ/mol (2.9 kcal/mol).[1][3] This energy barrier is low enough for rapid interconversion at room temperature, meaning the individual conformers cannot be isolated but exist in a dynamic equilibrium.

ethane_conformations cluster_staggered Staggered (Low Energy) cluster_eclipsed Eclipsed (High Energy) Staggered H1s H H2s H H3s H Eclipsed Staggered->Eclipsed Rotation H4s H H5s H H6s H Eclipsed->Staggered Rotation H1e H H2e H H3e H H4e H H5e H H6e H

Caption: Newman projections of staggered and eclipsed ethane conformers.

The Impact of Halogenation: Steric and Electronic Tug-of-War

Substituting hydrogen atoms with halogens dramatically alters the conformational landscape. In 1,2-dihaloethanes (X-CH₂-CH₂-X), the key conformers are the anti (or trans) and gauche forms, both of which are staggered arrangements.[4]

  • Anti Conformer: The two halogen atoms are positioned 180° apart with respect to the C-C bond. This is often the most stable form due to minimized steric hindrance.[4][5]

  • Gauche Conformer: The halogen atoms have a dihedral angle of approximately 60°. This conformation is chiral and exists as a pair of enantiomers.[4]

The relative stability of these conformers is dictated by a delicate balance between two primary forces: steric effects and electronic effects.[6][7]

  • Steric Effects (Pauli Repulsion): This is the intuitive repulsion between the electron clouds of bulky groups.[7][8] Steric hindrance generally destabilizes the gauche conformer, where the halogen atoms are closer together, in favor of the anti conformer. This effect becomes more pronounced with larger halogens (I > Br > Cl > F).[9][10]

  • Electronic Effects (Hyperconjugation & Dipole Interactions): These are more subtle quantum mechanical interactions.[7] A key electronic factor is hyperconjugation, an interaction between a filled bonding orbital (e.g., C-H σ) and an adjacent empty anti-bonding orbital (e.g., C-X σ*).[4][11] This orbital overlap is often more effective in the gauche conformation, leading to its stabilization.[12][13]

dihaloethane_conformers cluster_anti Anti Conformer cluster_gauche Gauche Conformer Anti Gauche Anti->Gauche Rotation (60°) X1a X H1a H H2a H X2a X H3a H H4a H X1g X H1g H H2g H X2g X H3g H H4g H

Caption: Newman projections of anti and gauche 1,2-dihaloethane conformers.

The Gauche Effect: When Intuition Fails

A fascinating deviation from the principle of steric hindrance is the "gauche effect".[11] This phenomenon describes the atypical situation where a gauche conformation is more stable than the anti conformation. The classic example is 1,2-difluoroethane, where the gauche conformer is the global energy minimum.[11][12]

The primary explanation for the gauche effect is hyperconjugation.[4][11] In 1,2-difluoroethane, the donation of electron density from the C-H σ bonding orbital to the adjacent C-F σ* anti-bonding orbital is a stabilizing interaction. This overlap is maximized in the gauche arrangement.[11] For heavier halogens like chlorine, bromine, and iodine, the increasing size of the atoms leads to significant steric (Pauli) repulsion in the gauche conformer, which overrides the stabilizing hyperconjugative effect.[12] Consequently, for 1,2-dichloroethane, 1,2-dibromoethane, and 1,2-diiodoethane, the anti conformer is the most stable.[10][12]

CompoundΔE (Anti - Gauche) in Gas Phase (kJ/mol)Most Stable Conformer
1,2-Difluoroethane+2 to +4Gauche
1,2-Dichloroethane-4.6 to -5.0Anti
1,2-Dibromoethane-6.3 to -7.5Anti
1,2-Diiodoethane-7.5Anti
Table 1: Conformational energy differences for 1,2-dihaloethanes, illustrating the gauche effect in the fluoro derivative and the dominance of steric effects for heavier halogens. Data synthesized from multiple computational and experimental studies.[4][9][10][11][12]

Influence of the Medium: Solvent Effects

The conformational equilibrium of halogenated ethanes is highly sensitive to the surrounding environment.[14][15] The relative stability of rotamers can change significantly between the gas phase and solution. Generally, a more polar solvent will preferentially stabilize the more polar conformer.[16][17] In 1,2-dihaloethanes, the gauche conformer has a significant net dipole moment, while the anti conformer has a dipole moment of zero due to symmetry. Therefore, increasing solvent polarity tends to stabilize the gauche form, shifting the equilibrium in its favor.[9][18] This principle is of paramount importance in drug development and reaction chemistry, where reactions are almost always carried out in solution.

Methodologies for Characterization

A combination of spectroscopic and computational techniques is employed to study the dynamic equilibrium of rotational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating conformational equilibria in solution, as the timescale of the experiment is typically slower than the rate of interconversion.[14] This results in an averaged spectrum. The key parameter is the vicinal proton-proton coupling constant (³JHH), which is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus equation.

Since the observed coupling constant (J_obs) is a population-weighted average of the coupling constants for the individual anti (J_a) and gauche (J_g) conformers, we can determine the mole fractions of each (X_a and X_g):

J_obs = X_a * J_a + X_g * J_g

By measuring J_obs at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined using the van't Hoff equation.[14][15]

Proton RelationshipDihedral Angle (θ)Typical ³JHH (Hz)
Anti~180°10 - 16
Gauche~60°2 - 5
Table 2: Typical vicinal coupling constants for anti and gauche protons.[14][19]
  • Sample Preparation: Prepare a solution of the halogenated ethane (e.g., 1,1,2-trichloroethane) in a suitable deuterated solvent (e.g., acetone-d₆) at a concentration of ~5-10 mg/mL.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the relevant proton signals and measure the initial J_obs.

  • Temperature Variation: Cool the sample inside the NMR probe to the lowest desired temperature (e.g., 223 K). Allow the sample to equilibrate for 10-15 minutes.

  • Data Acquisition: Acquire a ¹H NMR spectrum at the new temperature, ensuring high signal-to-noise for accurate coupling constant measurement.

  • Incremental Heating: Increase the temperature in controlled increments (e.g., 10-15 K), allowing for equilibration at each step, and acquire a spectrum at each temperature up to the maximum desired temperature (e.g., 323 K).

  • Data Analysis:

    • Measure the vicinal coupling constant J_obs from the spectrum at each temperature.

    • Calculate the equilibrium constant K = X_g / X_a at each temperature using the averaged coupling constant equation (requires literature values for J_g and J_t).

    • Plot ln(K) versus 1/T. The slope of this line is -ΔH°/R and the intercept is ΔS°/R, from which the thermodynamic parameters for the conformational equilibrium can be extracted.

nmr_workflow A Prepare Sample (Haloethane in d-solvent) B Acquire NMR Spectra at Various Temperatures (T) A->B C Measure Observed Coupling Constant (Jobs) at each T B->C D Calculate Mole Fractions (Xa, Xg) and K = Xg/Xa C->D E Plot ln(K) vs 1/T (van't Hoff Plot) D->E F Determine ΔH° and ΔS° from Slope and Intercept E->F

Caption: Workflow for determining rotamer energy differences via NMR.

Vibrational Spectroscopy (Raman & Infrared)

Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy can also be used to study rotational isomers.[20] Since the anti and gauche conformers have different symmetries, they possess unique sets of vibrational modes that appear as distinct bands in the spectrum.[5][9] For example, the C-X stretching modes are often well-separated for the two conformers.

By measuring the integrated intensities of bands unique to each conformer at various temperatures, their relative populations can be determined.[5][21] This data can then be used in a van't Hoff analysis, similar to the NMR method, to calculate the enthalpy difference. Raman spectroscopy is particularly well-suited for these studies in solution.[9][22]

Computational Chemistry

Quantum chemical calculations are indispensable for a detailed understanding of rotational isomerism.[12][23] They allow for the exploration of the entire potential energy surface (PES) of C-C bond rotation.

  • Structure Building: Construct a 3D model of the halogenated ethane molecule.

  • Potential Energy Scan: Perform a relaxed PES scan. This involves systematically rotating the C-C dihedral angle (e.g., in 10° or 15° increments) and performing a geometry optimization at each step, keeping the dihedral angle fixed. This maps out the energy profile of rotation.

  • Identify Stationary Points: Locate the energy minima (corresponding to stable conformers like anti and gauche) and energy maxima (corresponding to eclipsed transition states) on the PES.

  • Full Optimization & Frequency Calculation: Perform a full geometry optimization without constraints for each identified conformer and transition state. Follow this with a frequency calculation at the same level of theory (e.g., B3LYP/def2-TZVP).[5][9]

  • Verification and Analysis:

    • Confirm that the optimized structures of conformers have zero imaginary frequencies, indicating they are true energy minima.

    • Confirm that transition states have exactly one imaginary frequency corresponding to the rotational motion.

    • Extract the thermochemical data (enthalpy, Gibbs free energy) from the frequency calculation output to determine the relative stabilities of the conformers and the energy barrier to rotation.[9]

computational_workflow A Build Initial Molecular Structure B Perform Relaxed Potential Energy Surface (PES) Scan A->B C Identify Energy Minima (Conformers) & Maxima (Transition States) B->C D Full Geometry Optimization of Each Stationary Point C->D E Perform Frequency Calculation D->E F Analyze Results: - Verify Minima/TS - Extract Relative Energies (ΔE, ΔG) - Determine Rotational Barrier E->F

Caption: A typical workflow for computational conformational analysis.

Conclusion

The rotational isomerism of halogenated ethanes is a classic yet deeply instructive area of physical organic chemistry. It serves as a powerful model for understanding how subtle changes in molecular structure—the substitution of one halogen for another—can profoundly impact conformational equilibrium through a competitive interplay of steric and electronic effects. For professionals in fields such as drug development and materials science, a firm grasp of these principles is essential, as the three-dimensional structure of a molecule is inextricably linked to its function, reactivity, and interaction with its environment. The synergistic application of high-resolution spectroscopy and modern computational chemistry provides the necessary toolkit to elucidate these complex, dynamic systems with high fidelity.

References

  • Heatley, F., & Allen, G. (1969). An N.M.R. investigation of rotational isomerism in some halogenated alkanes. Molecular Physics, 16(1), 77-89. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2018). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 7(8), 641-650. [Link]

  • Armstrong, B., Willans, M., Pearson, E., Becker, T., Hackett, M. J., & Raiteri, P. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. ACS Physical Chemistry Au, 3(2), 157-166. [Link]

  • Wikipedia. (n.d.). Gauche effect. [Link]

  • Armstrong, B., Willans, M., Pearson, E., Becker, T., Hackett, M. J., & Raiteri, P. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. PubMed Central. [Link]

  • Dixon, D. A., Matsuzawa, N., & Walker, S. C. (1992). Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods. The Journal of Physical Chemistry, 96(25), 10222-10231. [Link]

  • El Berman, M. F., & Jonathan, N. (1968). Rotational Isomers of the 1-Fluoro-2-haloethanes. The Journal of Chemical Physics, 49(1), 340-344. [Link]

  • Katsyuba, S. A., et al. (2022). The trans/gauche equilibria of 1,2-dihaloethanes studied by vibrational spectroscopy and quantum mechanical modeling in various media. ResearchGate. [Link]

  • Armstrong, B., et al. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. PubMed. [Link]

  • N. G. Gaylord, N. M. B. (1941). Hindered Rotation in Halogenated Ethanes. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2024). 3.6: Conformations of Ethane. [Link]

  • Bader, R. F. W., et al. (1990). On the Origin of the Rotational Barrier in Ethane. ResearchGate. [Link]

  • Pendás, A. M., et al. (2015). The rotational barrier of ethane and some of its hexasubstituted derivatives in terms of the forces acting on the electron distribution. Physical Chemistry Chemical Physics, 17(28), 18562-18573. [Link]

  • Reynolds, W. F., & Wood, D. J. (1973). Investigation of Factors Affecting Conformational Preference in Complex Haloethane Derivatives by Classical Energy Calculations. R Discovery. [Link]

  • Grein, F. (2015). On the Origin of the Rotational Barrier in Ethane. Semantic Scholar. [Link]

  • Oki, M. (2024). Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation. Proceedings of the Japan Academy, Series B, 100(2), 55-71. [Link]

  • Reynolds, W. F., & Wood, D. J. (1973). Investigation of Factors Affecting Conformational Preference in Complex Haloethane Derivatives by Classical Energy Calculations. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ethane. [Link]

  • Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • LibreTexts Chemistry. (2022). 4.6: Restricted Rotation in Ethane Derivatives. [Link]

  • El Berman, M. F., & Jonathan, N. (1968). Rotational Isomers of the 1-Fluoro-2-haloethanes. AIP Publishing. [Link]

  • Zehnacker, A., & Suhm, M. A. (2008). Quantifying Conformational Isomerism in Chain Molecules by Linear Raman Spectroscopy: The Case of Methyl Esters. PubMed Central. [Link]

  • Reddit. (2019). Why is the dipole moment of 1,2-dichloroethane so high? [Link]

  • Malherbe, F. E., & Bernstein, H. J. (1952). Internal Rotation. VII. The Energy Difference between the Rotational Isomers of Some Halogen Substituted Ethanes. Journal of the American Chemical Society, 74(17), 4408-4410. [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. AWS. [Link]

  • Heatley, F., & Allen, G. (1969). An N.M.R. investigation of rotational isomerism in some halogenated alkanes. Taylor & Francis Online. [Link]

  • Dixon, D. A., Matsuzawa, N., & Walker, S. C. (1992). Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods. ACS Publications. [Link]

  • Armstrong, B., et al. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. ResearchGate. [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central. [Link]

  • Cappelli, C., Corni, S., & Tomasi, J. (2001). Solvent Effects on trans/gauche Conformational Equilibria of Substituted Chloroethanes: a Polarizable Continuum Model Study. ResearchGate. [Link]

  • Nandi, K. K. (n.d.). Conformational Analysis. Brahmananda Keshab Chandra College. [Link]

  • Cappelli, C., Corni, S., & Tomasi, J. (2001). Solvent effects on trans/gauche conformational equilibria of substituted chloroethanes: a polarizable continuum model study. CNR-IRIS. [Link]

  • Park, S. M., & Kwon, C. H. (2021). Identification of individual conformers in C4H6O isomers using conformer-specific vibrational spectroscopy. Physical Chemistry Chemical Physics, 24(1), 223-231. [Link]

  • Evangelisti, L., et al. (2024). Exploring the conformational landscape through rotational spectroscopy and computational modelling. arXiv. [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

  • Pabasara, H. (2019). Difference Between Electronic and Steric Effects. Pediaa.com. [Link]

  • Jorgensen, W. L., et al. (1985). Solvent Effects on 1,2-Dihaloethane Gauche/Trans Ratios. The Journal of Physical Chemistry, 89(11), 2214-2220. [Link]

  • Abraham, R. J., & Loftus, P. (1978). Rotational isomerism. Scilit. [Link]

  • Suenram, R. D., et al. (2001). Investigation of Conformationally Rich Molecules: Rotational Spectra of Fifteen Conformational Isomers of 1-Octene. ElectronicsAndBooks. [Link]

  • Whalley, E. (1973). Effect of pressure on molecular conformations. II. Trans-gauche equilibrium of 1,2-dichloroethane and 1,2-dibromoethane. The Journal of Chemical Physics, 58(12), 5463-5469. [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? [Link]

  • de Oliveira, B. G., & Rittner, R. (2009). The conformational analysis of 2-halocyclooctanones. ResearchGate. [Link]

Sources

A Technical Guide to the Conformational Analysis of 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 1,2-Dibromo-1,1-dichlorodifluoroethane (CBrCl₂-CBrF₂). While specific experimental data for this complex halogenated ethane is not extensively documented in publicly available literature, this document outlines a robust framework for its study, drawing upon established principles from the analysis of related dihaloethanes. We will explore both experimental and computational approaches, offering insights into the expected conformational preferences and the underlying factors governing them. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of molecular conformation and its impact on chemical and physical properties.

Introduction: The Significance of Conformational Isomerism

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds.[1] For a molecule like this compound, the rotation around the central carbon-carbon bond gives rise to a landscape of different spatial arrangements of its constituent atoms. These conformers, while possessing the same chemical formula and connectivity, can exhibit distinct physical and spectroscopic properties. Understanding the conformational preferences, the energy barriers to rotation, and the equilibrium distribution of conformers is paramount for predicting a molecule's reactivity, polarity, and interaction with its environment.

The study of dihaloethanes such as 1,2-dichloroethane and 1,2-dibromoethane has been a cornerstone in the development of conformational analysis.[2][3] These simpler systems have demonstrated the existence of stable staggered conformations, namely the anti and gauche forms, and the less stable eclipsed conformations. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugation effects.[1][3]

For this compound, the asymmetry of substitution on the two carbon atoms introduces additional complexity, leading to a richer conformational landscape. This guide will delineate the methodologies to unravel this complexity.

Theoretical Framework: Anticipating the Conformers

Rotation around the C-C single bond in this compound leads to a series of staggered and eclipsed conformers. The most stable conformations are expected to be the staggered ones, which minimize torsional strain. We can visualize these using Newman projections.

Due to the diverse array of substituents, we anticipate the existence of multiple distinct staggered (gauche and anti) and eclipsed conformers. The primary staggered conformers would arise from the relative positioning of the bulky bromine and chlorine atoms. The anti conformer, with the two bromine atoms at a dihedral angle of 180°, is often the most stable in simpler dihaloethanes due to minimized steric repulsion.[4] However, in our target molecule, the interplay of electrostatic interactions between the polar C-F, C-Cl, and C-Br bonds will significantly influence the relative energies of the conformers.

Below is a DOT script representation of the potential energy surface as a function of the dihedral angle, a concept well-established for molecules like 1,2-dibromoethane.[4]

G cluster_0 Potential Energy Profile Eclipsed_1 Eclipsed (High Energy) Gauche_1 Gauche (Local Minimum) Eclipsed_1->Gauche_1 Rotation Eclipsed_2 Eclipsed (High Energy) Gauche_1->Eclipsed_2 Rotation Anti Anti (Global Minimum) Eclipsed_2->Anti Rotation Eclipsed_3 Eclipsed (High Energy) Anti->Eclipsed_3 Rotation Gauche_2 Gauche (Local Minimum) Eclipsed_3->Gauche_2 Rotation Eclipsed_1_end Eclipsed (High Energy) Gauche_2->Eclipsed_1_end Rotation

A generalized potential energy diagram for rotation around a C-C bond.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for a thorough conformational analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and gas electron diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[5] The key parameters derived from an NMR spectrum that inform on conformation are vicinal coupling constants (³J) and, in some cases, Nuclear Overhauser Effects (NOEs).[6]

Protocol for ¹H and ¹⁹F NMR Analysis:

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL. A range of solvents with varying polarity should be used to investigate solvent effects on the conformational equilibrium.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra at various temperatures. Temperature-dependent studies are crucial for determining the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the fluorine and any hydrogen atoms will be an average of the shifts in each conformer, weighted by their populations.

    • Coupling Constants: The vicinal ³J(H-F) or ³J(F-F) coupling constants are particularly informative. According to the Karplus relationship, the magnitude of the vicinal coupling constant depends on the dihedral angle between the coupled nuclei. By measuring the time-averaged coupling constant, the relative populations of the anti and gauche conformers can be estimated.

Causality in Experimental Choices: The choice of multiple solvents is critical because the conformational equilibrium of polar molecules can be significantly influenced by the polarity of the medium.[7] Variable temperature NMR allows for the determination of thermodynamic parameters, providing a deeper understanding of the energetic differences between conformers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a snapshot of the molecular vibrations of a compound.[8] Since different conformers have different symmetries, they will exhibit distinct vibrational modes, leading to unique peaks in their IR and Raman spectra.

Protocol for Vibrational Spectroscopic Analysis:

  • Sample Preparation: For IR spectroscopy, the sample can be analyzed as a neat liquid, in solution, or in the gas phase. For Raman spectroscopy, the sample is typically held in a glass capillary.

  • Data Acquisition: Record IR and Raman spectra over a wide spectral range. Temperature-dependent studies can help in assigning peaks to specific conformers, as the relative intensities of these peaks will change with temperature.

  • Spectral Analysis:

    • Peak Assignment: By comparing the experimental spectra with theoretically predicted spectra for each conformer (from computational chemistry), it is possible to assign specific vibrational bands to the anti and gauche forms.

    • Population Analysis: The relative intensities of the assigned bands can be used to determine the relative populations of the conformers at a given temperature.

Self-Validation: The consistency of the conformational populations determined from both NMR and vibrational spectroscopy would provide a strong validation of the results.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[9] This method can provide precise bond lengths, bond angles, and the dihedral angles of the different conformers present in the gas phase.

Protocol for GED Analysis:

  • Experiment: A beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern is recorded.[9]

  • Data Analysis: The experimental scattering intensity is compared to theoretical scattering intensities calculated for different molecular models. By refining the structural parameters (bond lengths, angles, and conformer populations), the best fit to the experimental data is obtained.

Authoritative Grounding: The results from GED provide a benchmark for the gas-phase structure, which can then be compared with the results from computational studies and solution-phase experimental data to understand the effects of intermolecular forces.

Computational Chemistry: A Predictive and Complementary Tool

Computational chemistry is an indispensable tool for conformational analysis, providing insights that are often difficult to obtain experimentally.[10] It allows for the determination of the structures, relative energies, and rotational barriers of all possible conformers.

Workflow for Computational Conformational Analysis:

G cluster_workflow Computational Workflow Start Initial Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search QM_Optimization Quantum Mechanical Optimization (e.g., DFT, MP2) Conformer_Search->QM_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima, Obtain ZPE) QM_Optimization->Frequency_Calculation Single_Point_Energy High-Level Single-Point Energy (e.g., CCSD(T)) Frequency_Calculation->Single_Point_Energy Solvation_Model Inclusion of Solvent Effects (e.g., PCM, SMD) Single_Point_Energy->Solvation_Model Property_Calculation Calculation of Spectroscopic Properties (NMR, IR, Raman) Solvation_Model->Property_Calculation Analysis Analysis of Results: Relative Energies, Populations, Spectra Property_Calculation->Analysis End Compare with Experiment Analysis->End

Workflow for a comprehensive computational conformational analysis.

4.1. Molecular Mechanics (MM):

  • Purpose: A fast method for an initial exploration of the conformational space.

  • Methodology: Employs classical mechanics to calculate the energy of a molecule based on bond stretching, angle bending, torsional angles, and non-bonded interactions.

  • Causality: MM is used as a preliminary step to identify a set of low-energy conformers that will be subjected to more accurate but computationally expensive quantum mechanical calculations.

4.2. Quantum Mechanics (QM): Ab Initio and Density Functional Theory (DFT)

  • Purpose: To obtain accurate geometries, relative energies, and spectroscopic properties of the conformers.

  • Methodology:

    • Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. Functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are commonly used for halogenated compounds.[11]

    • Ab Initio Methods (e.g., MP2, CCSD(T)): More accurate but computationally demanding methods. MP2 (Møller-Plesset second-order perturbation theory) is often a good choice for systems of this size. CCSD(T) (coupled cluster with single, double, and perturbative triple excitations) is considered the "gold standard" for single-point energy calculations on optimized geometries.

  • Trustworthiness: The choice of functional and basis set is crucial for obtaining reliable results. It is advisable to benchmark different methods against experimental data for related compounds if available.

4.3. Solvation Models:

  • Purpose: To account for the effect of the solvent on the conformational equilibrium.

  • Methodology: Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used to simulate the bulk solvent effect.[11]

Expected Results and Data Presentation

Based on the principles of conformational analysis of dihaloethanes, we can anticipate the following for this compound:

  • Stable Conformers: The molecule will exist as a mixture of staggered conformers, likely with one anti-like and several gauche-like structures being the most stable.

  • Energy Differences: The energy differences between the conformers are expected to be in the range of a few kJ/mol. The exact values will depend on the balance of steric and electrostatic interactions.

  • Rotational Barriers: The energy barriers for interconversion between the stable conformers are expected to be on the order of 10-20 kJ/mol.

The quantitative data obtained from these studies should be summarized in tables for clarity and ease of comparison.

Table 1: Predicted Relative Energies of Staggered Conformers of this compound

ConformerDihedral Angle (Br-C-C-Br)Relative Energy (kJ/mol) - Gas PhaseRelative Energy (kJ/mol) - Solution
Anti~180°0.0 (by definition)To be determined
Gauche 1~60°To be calculatedTo be determined
Gauche 2~-60°To be calculatedTo be determined

Table 2: Predicted and Experimental Spectroscopic Data

ParameterExperimental ValueCalculated Value (DFT/B3LYP)
³J(H-F) / ³J(F-F) (Hz)To be measuredTo be calculated
IR Frequency (cm⁻¹) - Conformer 1To be measuredTo be calculated
IR Frequency (cm⁻¹) - Conformer 2To be measuredTo be calculated
Raman Frequency (cm⁻¹) - Conformer 1To be measuredTo be calculated
Raman Frequency (cm⁻¹) - Conformer 2To be measuredTo be calculated

Conclusion

The conformational analysis of this compound presents a fascinating and challenging case study in stereochemistry. Although direct experimental data is sparse, a combination of modern experimental techniques and high-level computational methods can provide a detailed understanding of its conformational landscape. The framework presented in this guide, which leverages knowledge from simpler, analogous systems, provides a clear roadmap for researchers to investigate the structure-property relationships of this and other complex halogenated molecules. Such studies are not only of fundamental academic interest but also have practical implications in fields where molecular shape and polarity are critical determinants of function.

References

  • Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00055]
  • Computational Project - Rotational barrier in 1,2-Difluoroethane calculated by ab initio molecular orbital calculations. Pennington School. [URL: https://www.pennington.org/fs/resource-manager/view/c5a1a1f1-3420-442d-8869-37385960010f]
  • Conformational behaviour of 1,2-dichloroethane and 1,2-dibromoethane: 1H-NMR, IR, refractive index and theoretical studies. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Conformational-behaviour-of-1%2C2-dichloroethane-and-Habib-Rittner/82d3e10a28f52627e7d6b38c352a781c9693a152]
  • Conformational behaviour of 1,2-dichloroethane and 1,2-dibromoethane: 1H-NMR, IR, refractive index and theoretical studies. ResearchGate. [URL: https://www.researchgate.net/publication/236683889_Conformational_behaviour_of_12-dichloroethane_and_12-dibromoethane_1H-NMR_IR_refractive_index_and_theoretical_studies]
  • Conformational analysis of 1,2-dichloroethane, 1,2-dibromoethane. YouTube. [URL: https://www.youtube.
  • Conformational Analysis of 1,2-Dibromoethane. YouTube. [URL: https://www.youtube.
  • Gas electron diffraction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Gas_electron_diffraction]
  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [URL: https://www.auremn.org/wp-content/uploads/2019/02/RITTNER-2007.pdf]
  • Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [URL: https://digitalcommons.unl.edu/physicsfacpub/130/]
  • Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation. Proceedings of the Japan Academy, Series B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8824147/]
  • Conformational analysis of 1,2 dihaloethane. YouTube. [URL: https://www.youtube.
  • Validating the Structure of 1,2-Dibromo-2-chloro-1,1-difluoroethane Derivatives: A Comparative Guide to Analytical Techniques. Benchchem. [URL: https://www.benchchem.
  • ChemInform Abstract: Conformational Analysis. Part 15. 1,2-Dibromotetrafluoroethane and 1,2- Diiodotetrafluoroethane. Electron Diffraction Investigations of the Molecular Structures, Compositions, and Anti-Gauche Energy and Entropy Differences. ResearchGate. [URL: https://www.researchgate.net/publication/250005574_ChemInform_Abstract_Conformational_Analysis_Part_15_12-Dibromotetrafluoroethane_and_12-Diiodotetrafluoroethane_Electron_Diffraction_Investigations_of_the_Molecular_Structures_Compositions_and_Anti-Gauch]
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836873/]
  • Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. [URL: https://www.researchgate.
  • Vibrational intensity analysis of 1,2-dichloroethane and 1-chloropropane. ResearchGate. [URL: https://www.researchgate.net/publication/239106069_Vibrational_intensity_analysis_of_12-dichloroethane_and_1-chloropropane]
  • Characterizing excited conformational states of RNA by NMR spectroscopy. Current Opinion in Structural Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4043900/]

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dibromo-1,1-dichlorodifluoroethane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. The document details the prevalent synthetic methodology, delving into the underlying reaction mechanism, experimental protocol, and characterization of the final product. Safety considerations and potential applications are also discussed to provide a holistic understanding for laboratory and industrial professionals.

Introduction and Significance

This compound (C₂Br₂Cl₂F₂) is a complex halogenated alkane that has garnered attention as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern of bromine, chlorine, and fluorine atoms imparts specific reactivity, making it a useful building block for the synthesis of more complex molecules, including polymers, dyes, and pharmaceutical compounds.[1] Halogenated hydrocarbons, in general, find broad utility as solvents, fumigants, and propellants, and as intermediates in the production of a wide array of chemicals and materials.[2] The strategic incorporation of fluorine atoms, in particular, is a key strategy in drug development to enhance metabolic stability and bioavailability.

This guide will focus on the synthesis of this compound via the electrophilic addition of bromine to 1,1-dichloro-2,2-difluoroethene. This method offers a direct and efficient route to the target molecule.

Synthesis Methodology: Electrophilic Bromination

The primary route for the synthesis of this compound is the electrophilic addition of molecular bromine (Br₂) across the double bond of 1,1-dichloro-2,2-difluoroethene. This reaction is characteristic of alkenes and proceeds readily under mild conditions.

Reaction Mechanism

The bromination of an alkene, such as 1,1-dichloro-2,2-difluoroethene, is a classic example of electrophilic addition. The reaction does not typically require UV light initiation, which would favor a free-radical pathway. Instead, the electron-rich double bond of the alkene induces a dipole in the approaching bromine molecule, leading to a multi-step mechanism:

  • Polarization of Bromine: As the bromine molecule approaches the pi-electron cloud of the double bond, the Br-Br bond becomes polarized. The proximal bromine atom becomes electrophilic (δ+) and the distal bromine atom becomes nucleophilic (δ-).

  • Formation of a Cyclic Bromonium Ion: The alkene's pi electrons attack the electrophilic bromine atom, displacing the bromide ion. Simultaneously, a lone pair of electrons from the attached bromine atom attacks one of the carbon atoms of the former double bond, forming a three-membered ring intermediate known as a cyclic bromonium ion. This intermediate is key to explaining the stereochemistry of the reaction.

  • Nucleophilic Attack by Bromide: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the cyclic bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the three-membered ring and the formation of the vicinal dibromide with anti-stereochemistry.

Diagram of the Electrophilic Bromination Mechanism:

Experimental Workflow Start Reaction Setup Charge_Flask Charge Flask with Bromine and Cool Start->Charge_Flask Add_Alkene Slow Addition of 1,1-dichloro-2,2-difluoroethene Charge_Flask->Add_Alkene Reaction Stir at 0-5°C, then Room Temperature Add_Alkene->Reaction Workup Quench, Wash with Water and Bicarbonate Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Fractional Distillation Drying->Purification End Pure Product Purification->End

Caption: A generalized workflow for the synthesis of this compound.

Characterization of the Product

The successful synthesis of this compound must be confirmed through various analytical techniques. Below are the expected physicochemical properties and a guide to the spectroscopic data.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂Br₂Cl₂F₂[1]
Molecular Weight 292.73 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density Not readily available
Spectroscopic Data

While a complete set of spectra for this compound is not available in the public domain, the following provides an expected outline based on the analysis of similar halogenated ethanes.

  • ¹H NMR: Since there are no hydrogen atoms in the molecule, a proton NMR spectrum is not applicable for characterization.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two carbon atoms, each split by the attached fluorine and bromine atoms. The chemical shifts will be in the region typical for halogenated alkanes.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for characterizing this compound. It is expected to show a single resonance for the two equivalent fluorine atoms on the C-2 carbon. The chemical shift will be characteristic of a -CF₂Br group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C-F, C-Cl, and C-Br stretching vibrations. The absence of C-H stretching bands will be a key indicator of the product's structure.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (292.73 g/mol ). The isotopic pattern of the molecular ion will be complex and characteristic due to the presence of two bromine and two chlorine atoms, both of which have significant natural isotopes.

Safety and Handling

Halogenated hydrocarbons require careful handling due to their potential toxicity. While specific toxicity data for this compound is limited, the safety precautions for similar compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals.

Potential Applications

This compound serves as a versatile intermediate in organic synthesis. Its potential applications include:

  • Synthesis of Perfluoro Compounds: It can be used in photochemically initiated reactions to synthesize perfluorinated compounds.

  • Pharmaceutical and Agrochemical Synthesis: As a building block, it can be used to introduce halogens into more complex molecules, which is a common strategy in the development of new drugs and pesticides.

  • Polymer Chemistry: It may find use as a monomer or a chain transfer agent in polymerization reactions.

Conclusion

The synthesis of this compound via the electrophilic addition of bromine to 1,1-dichloro-2,2-difluoroethene is a straightforward and efficient method. This guide has provided a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, and methods for characterization. Adherence to strict safety protocols is paramount when working with this and other halogenated compounds. The unique properties of this molecule make it a valuable tool for researchers and professionals in the fields of chemistry and drug development.

References

  • PubChem. 1,2-Dibromo-1,1-dichloroethane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2-Dibromo-1,1-difluoroethane. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 1,2-Dibromo-1,1-dichloroethane. [Link]

  • Fishbein, L. (1979). Potential Halogenated Industrial Carcinogenic and Mutagenic Chemicals. III. Alkane Halides, Alkanols and Ethers. Science of The Total Environment, 11(3), 223–257. [Link]

  • Chemistry LibreTexts. Halogenated Hydrocarbons- Many Uses, Some Hazards. [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

  • Chemistry LibreTexts. Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]

  • Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

Sources

Environmental Considerations for Halogenated Hydrocarbons: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated hydrocarbons, a broad class of organic compounds containing at least one halogen atom, have seen widespread use in industrial, agricultural, and pharmaceutical applications due to their unique chemical properties. However, their stability and reactivity have also led to significant environmental concerns. This in-depth technical guide provides a comprehensive overview of the critical environmental considerations associated with halogenated hydrocarbons. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically grounded understanding of the environmental fate, transport, and toxicity of these compounds. This guide delves into their profound effects on the atmosphere, their behavior in aquatic and terrestrial ecosystems, and the analytical and remediation strategies employed to address their contamination.

Introduction: The Double-Edged Sword of Halogenation

Halogenated hydrocarbons are organic compounds where one or more hydrogen atoms have been substituted by a halogen (fluorine, chlorine, bromine, or iodine).[1] This substitution dramatically alters the parent hydrocarbon's physical and chemical properties, often imparting desirable characteristics such as non-flammability, high density, and specific solvent capabilities.[1] These properties have led to their extensive use as refrigerants (chlorofluorocarbons - CFCs), solvents (tetrachloroethylene), pesticides (DDT), and flame retardants.[1][2]

However, the very stability that makes these compounds useful also contributes to their environmental persistence.[3][4] Many halogenated hydrocarbons are resistant to natural degradation processes, leading to their accumulation in the environment.[5][6] This persistence, coupled with their potential for long-range transport and toxicity, has resulted in global environmental contamination and significant human health concerns.[2][7] This guide will explore the multifaceted environmental impacts of these compounds, from their role in stratospheric ozone depletion and global warming to their contamination of soil and water and subsequent bioaccumulation in food webs.

Atmospheric Effects: A Global Concern

The release of certain halogenated hydrocarbons into the atmosphere has far-reaching consequences, most notably the depletion of the stratospheric ozone layer and their contribution to the greenhouse effect.

Stratospheric Ozone Depletion

Certain halogenated hydrocarbons, particularly chlorofluorocarbons (CFCs) and halons (which contain bromine), are primary contributors to the depletion of the stratospheric ozone layer.[3][8] This layer of ozone (O₃) is crucial for life on Earth as it absorbs the majority of the sun's harmful ultraviolet (UV-B) radiation.[3][9]

The mechanism of ozone depletion is a catalytic cycle initiated by the photolytic cleavage of a carbon-halogen bond by high-energy UV radiation in the stratosphere. This process releases a highly reactive halogen radical (e.g., Cl• or Br•).[10][11] This radical then reacts with an ozone molecule, forming a halogen monoxide radical (e.g., ClO•) and an oxygen molecule. The halogen monoxide radical can then react with a free oxygen atom to regenerate the halogen radical, which is then free to destroy another ozone molecule.[9] This catalytic cycle allows a single halogen atom to destroy thousands of ozone molecules before it is eventually removed from the stratosphere.

The Ozone Depletion Potential (ODP) is a measure of a substance's ability to destroy stratospheric ozone, relative to CFC-11 (trichlorofluoromethane), which has an ODP of 1.[8] Bromine-containing compounds, such as halons, have significantly higher ODPs than chlorine-containing compounds because bromine is a more efficient catalyst for ozone destruction.[8]

Table 1: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of Selected Halogenated Hydrocarbons

CompoundODP[8]GWP (100-year)[3]
CFC-111.04,750
CFC-121.010,900
Halon-12113.01,890
Halon-130110.07,140
Carbon Tetrachloride1.11,400
HCFC-220.0551,810
HFC-134a01,430

Data sourced from the Intergovernmental Panel on Climate Change (IPCC) and the World Meteorological Organization (WMO).

Global Warming

Many halogenated hydrocarbons are also potent greenhouse gases (GHGs), contributing to global climate change.[3][12] They absorb infrared radiation that is emitted from the Earth's surface, trapping heat in the atmosphere. Their effectiveness as greenhouse gases is quantified by their Global Warming Potential (GWP), which is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.[3][13]

While the focus of the Montreal Protocol was initially on ozone depletion, the Kigali Amendment, adopted in 2016, aims to phase down the production and consumption of hydrofluorocarbons (HFCs).[14][15] HFCs were introduced as replacements for CFCs and do not deplete the ozone layer, but many are powerful greenhouse gases.[11][16]

Aquatic and Terrestrial Contamination

The widespread use and improper disposal of halogenated hydrocarbons have led to significant contamination of soil and water resources. Their chemical properties, such as low water solubility and high density, influence their fate and transport in these environments.[17]

Environmental Fate and Transport

Once released into the environment, halogenated hydrocarbons can undergo various transport and transformation processes, including volatilization, sorption to soil and sediment, and degradation.[17][18]

  • Volatility: Many halogenated hydrocarbons are volatile, meaning they can readily evaporate from contaminated water or soil into the atmosphere.[17]

  • Sorption: Due to their lipophilic (fat-loving) nature, many of these compounds tend to adsorb to organic matter in soil and sediment, which can limit their mobility in groundwater.[17]

  • Degradation: While many are persistent, some halogenated hydrocarbons can be degraded through abiotic processes like hydrolysis or photolysis, or through microbial action (bioremediation).[17] However, these degradation processes are often slow.

Environmental_Fate_and_Transport cluster_sources Sources of Release cluster_environmental_compartments Environmental Compartments cluster_processes Transport & Transformation Processes Industrial_Discharge Industrial Discharge Surface_Water Surface Water Industrial_Discharge->Surface_Water Agricultural_Runoff Agricultural Runoff Soil Soil Agricultural_Runoff->Soil Agricultural_Runoff->Surface_Water Improper_Disposal Improper Disposal Improper_Disposal->Soil Groundwater Groundwater Improper_Disposal->Groundwater Atmosphere Atmosphere Soil->Atmosphere Volatilization Soil->Groundwater Leaching Sorption Sorption Soil->Sorption Degradation Degradation (Abiotic/Biotic) Soil->Degradation Groundwater->Surface_Water Groundwater->Degradation Surface_Water->Atmosphere Volatilization Surface_Water->Sorption Surface_Water->Degradation Bioaccumulation Bioaccumulation Surface_Water->Bioaccumulation Volatilization Volatilization Sorption->Soil Sorption->Surface_Water Leaching Leaching

Toxicity to Ecosystems

Halogenated hydrocarbons can be toxic to a wide range of organisms, from microorganisms to fish, birds, and mammals.[3][19] Their toxic effects can be acute, leading to immediate harm or death, or chronic, resulting from long-term exposure to lower concentrations.[12] These chronic effects can include reproductive and developmental problems, endocrine disruption, and cancer.[7][20]

Many halogenated hydrocarbons are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these harmful chemicals.[5][6]

Bioaccumulation and Biomagnification

A significant concern with many persistent halogenated hydrocarbons is their tendency to bioaccumulate and biomagnify in food webs.[2][5]

  • Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment or food at a rate faster than it is lost through catabolism and excretion.[21][22] Due to their lipophilic nature, many halogenated hydrocarbons accumulate in the fatty tissues of organisms.[2][5]

  • Biomagnification (or trophic magnification) is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[21][23] Predators consume prey containing the accumulated toxin, leading to a higher concentration of the toxin in the predator's body.[23] This can result in dangerously high levels of these compounds in top predators, including humans.[2]

Bioaccumulation_Biomagnification cluster_food_web Aquatic Food Web Phytoplankton Phytoplankton (Primary Producers) Zooplankton Zooplankton (Primary Consumers) Phytoplankton->Zooplankton Biomagnification Small_Fish Small Fish (Secondary Consumers) Zooplankton->Small_Fish Biomagnification Large_Fish Large Fish (Tertiary Consumers) Small_Fish->Large_Fish Biomagnification Top_Predator Top Predator (e.g., Bird, Marine Mammal) Large_Fish->Top_Predator Biomagnification Contaminant Halogenated Hydrocarbon in Water Contaminant->Phytoplankton Bioaccumulation

Analytical Methodologies

The detection and quantification of halogenated hydrocarbons in environmental matrices require sensitive and selective analytical techniques. The complexity of environmental samples, which often contain a mixture of contaminants and interfering substances, presents a significant analytical challenge.[24][25]

Sample Preparation

Effective sample preparation is crucial for accurate analysis. This typically involves extraction of the target analytes from the sample matrix (e.g., water, soil, biological tissue) and a cleanup step to remove interfering compounds.[25] Common extraction techniques include liquid-liquid extraction and solid-phase extraction.

Instrumental Analysis

Gas chromatography (GC) is the most widely used technique for the analysis of halogenated hydrocarbons.[24][26]

  • Gas Chromatography-Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds, making it a common choice for their analysis.[25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and identification of compounds based on their mass-to-charge ratio, offering a high degree of certainty in compound identification.[26][27] High-resolution mass spectrometry (HRMS) can be used for the analysis of trace levels of these compounds.[24]

Experimental Protocol: Analysis of Volatile Halogenated Hydrocarbons in Water by Headspace GC-MS

This protocol provides a general workflow for the determination of volatile halogenated hydrocarbons (VHHs) in water samples.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
  • Ensure no headspace (air bubbles) is present in the vial.
  • Preserve the sample by adding a reducing agent (e.g., sodium thiosulfate) to remove residual chlorine and acidifying to a pH < 2 with hydrochloric acid.
  • Store samples at 4°C until analysis.

2. Headspace Autosampler Conditions:

  • Transfer a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.[28]
  • Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the VHHs.[28]
  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 35 minutes) to allow the VHHs to partition into the headspace.[28]
  • Inject a known volume of the headspace gas into the GC-MS system.

3. GC-MS Conditions:

  • GC Column: Use a capillary column suitable for separating volatile organic compounds (e.g., DB-624 or equivalent).
  • Carrier Gas: Helium or hydrogen at a constant flow rate.
  • Oven Temperature Program: A programmed temperature ramp to separate the target analytes.
  • MS Detector: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

4. Quality Control:

  • Analyze laboratory blanks, matrix spikes, and certified reference materials to ensure data quality and accuracy.
  • Prepare a calibration curve using standards of known concentrations to quantify the VHHs in the samples.

Remediation Strategies

The remediation of sites contaminated with halogenated hydrocarbons is often challenging due to their persistence and complex subsurface behavior. Several remediation technologies have been developed to address this issue.[29]

  • Pump-and-Treat: This traditional method involves pumping contaminated groundwater to the surface for treatment. However, it can be a slow and expensive process.

  • In Situ Chemical Oxidation (ISCO): This technique involves injecting strong oxidizing agents (e.g., permanganate, persulfate) into the subsurface to chemically destroy the contaminants.[30]

  • In Situ Chemical Reduction (ISCR): Reductants are introduced into the contaminated area to promote the degradation of halogenated compounds.[30]

  • Bioremediation: This approach utilizes microorganisms to break down the contaminants into less harmful substances.[31] This can be enhanced by adding nutrients or electron acceptors to stimulate microbial activity (biostimulation) or by introducing specific microorganisms capable of degrading the contaminants (bioaugmentation).[31]

  • Thermal Desorption: This method involves heating the contaminated soil to volatilize the contaminants, which are then collected and treated.[32]

Remediation_Workflow cluster_assessment Site Assessment cluster_remediation Remediation Site_Characterization Site Characterization (Contaminant Identification & Delineation) Risk_Assessment Risk Assessment Site_Characterization->Risk_Assessment Technology_Selection Remediation Technology Selection Risk_Assessment->Technology_Selection Implementation Implementation Technology_Selection->Implementation Monitoring Performance Monitoring Implementation->Monitoring Monitoring->Site_Characterization Re-evaluation Monitoring->Implementation Optimization

Regulatory Framework and Future Outlook

International agreements have been instrumental in addressing the environmental impacts of halogenated hydrocarbons.

  • The Montreal Protocol on Substances that Deplete the Ozone Layer (1987): This landmark treaty has been highly successful in phasing out the production and consumption of ozone-depleting substances like CFCs and halons.[14][33]

  • The Stockholm Convention on Persistent Organic Pollutants (2001): This convention aims to eliminate or restrict the production and use of POPs, including many halogenated hydrocarbons.[6]

  • The Kyoto Protocol and the Paris Agreement: These agreements address climate change and include provisions for reducing emissions of greenhouse gases, including many HFCs.[34]

The success of the Montreal Protocol demonstrates that international cooperation can effectively address global environmental challenges.[14] However, the continued presence of legacy contamination and the emergence of new halogenated compounds of concern necessitate ongoing research and vigilance. The development of safer, more environmentally benign alternatives to halogenated hydrocarbons remains a key priority for the chemical and pharmaceutical industries.

Conclusion

Halogenated hydrocarbons represent a class of compounds with immense utility but also significant environmental liabilities. Their persistence, potential for long-range transport, and diverse toxicological effects, including ozone depletion, global warming, and ecosystem harm, underscore the critical need for responsible management and the development of sustainable alternatives. For researchers and professionals in drug development and related fields, a thorough understanding of the environmental considerations associated with these compounds is not only a matter of regulatory compliance but also a fundamental aspect of corporate and social responsibility. The continued advancement of analytical techniques and remediation technologies, coupled with robust international regulatory frameworks, will be essential in mitigating the environmental legacy of halogenated hydrocarbons and ensuring a healthier planet for future generations.

References

  • Halogenated Hydrocarbons. (2025). Sustainability Directory.
  • Halogenated persistent organic pollutants and polycyclic aromatic hydrocarbons in food. (2011). Methods in Molecular Biology.
  • PERSISTENT ORGANIC POLLUTANTS.
  • Toxicology of Halogenated Hydrocarbons: Health and Ecological Effects. (1981). Pergamon Press.
  • Perspective on halogenated organic compounds. (2023). PubMed Central.
  • Halogenated Hydrocarbons and the Ozone Layer Depletion.
  • Global warming potentials and radiative efficiencies of halocarbons and related compounds: A comprehensive review.
  • Halogenated Persistent Organic Pollutants (POPs) in Feed and Food NRL. (2025). Fera Science.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe.
  • What emissions from human activities lead to ozone depletion? (2006).
  • About ozone-depleting substances.European Union.
  • Halogen
  • Ozone depletion.Wikipedia.
  • Chapter One: Perspective on Halogen
  • Environmental Pollutants and Halogenated Hydrocarbons.
  • Halogenated compounds and climate change: future emission levels and reduction costs.PubMed.
  • Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. (2024).
  • Are Natural Halogenated Hyrdocarbons Harmful to the Ozone Layer? (2011). Heidelberg University.
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.Restek.
  • Persistent Organic Pollutants (POPs).
  • Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection.PubMed.
  • Removal of halogenated hydrocarbons
  • 5.
  • Persistent organic pollutant.Wikipedia.
  • Halogenated Hydrocarbons.
  • IX. HALOCARBON GLOBAL WARMING POTENTIALS.
  • Major Contribution of Halogenated Greenhouse Gases to Global Surface Temper
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
  • Prioritized Guidelines for Environmental Fate Testing of One Halogenated Hydrocarbon: Chlorobenzene - Final Report.US EPA.
  • Toxics in the Food Web.US EPA.
  • Statutes and regul
  • Mechanism of action of toxic halogenated arom
  • Montreal Protocol.Wikipedia.
  • Remediation of Hydrocarbon Contamin
  • Fate and transport of halogenated persistent, bioaccumulative, and toxic chemicals: We've come a long way, baby. (2025).
  • 5.4.3. Halocarbons and Other Halogenated Compounds.IPCC Special Report on Emissions Scenarios.
  • Hydrocarbon and NAPL Contamination and Best Treatment Methods. (2022).
  • International regulation of ozone and climate under the Montreal Protocol.
  • Bioaccumul
  • Sources and environmental fate of halomethoxybenzenes. (2023). PubMed Central.
  • Bioaccumulation and Biomagnification: Increasingly Concentrated Problems! (2025). University of Washington.
  • The Montreal Protocol on Substances That Deplete the Ozone Layer.U.S.
  • Remediation Technology Descriptions for Cleaning Up Contamin
  • Remediation Approaches to Reduce Hydrocarbon Contamination in Petroleum-Polluted Soil. (2023). MDPI.
  • Heavy hydrocarbon fate and transport in the environment. (2017). GeoScienceWorld.

Sources

historical use of 1,2-Dibromo-1,1-dichloroethane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Historical Use of 1,2-Dibromo-1,1-dichloroethane

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-1,1-dichloroethane (CAS No. 75-81-0), a halogenated hydrocarbon. The document details its physicochemical properties, methods of synthesis, and primary historical applications. While its principal documented use was as a chemical intermediate, this guide situates the compound within the broader historical context of related halogenated ethanes, such as 1,2-dibromoethane (EDB), which saw extensive use as agricultural fumigants. The guide further explores the toxicological profile, environmental fate, and the regulatory actions that led to the decline in the use of this class of compounds. This analysis is intended for researchers, scientists, and professionals in drug development and environmental science seeking a detailed understanding of this specific chemical and its historical significance.

Introduction and Physicochemical Profile

1,2-Dibromo-1,1-dichloroethane is a halogenated aliphatic hydrocarbon with the chemical formula C₂H₂Br₂Cl₂.[1] It is characterized by the presence of both bromine and chlorine atoms attached to an ethane backbone, which imparts significant chemical reactivity and specific physical properties.[2] At room temperature, it is a colorless or pale yellow, dense liquid.[2] Its structural complexity and the high degree of halogenation influence its solubility, reactivity, and environmental impact.[2] While soluble in many organic solvents like acetone and chloroform, it has low solubility in water.[2]

Table 1: Physicochemical Properties of 1,2-Dibromo-1,1-dichloroethane

PropertyValueSource(s)
CAS Number 75-81-0[1][3]
Molecular Formula C₂H₂Br₂Cl₂[1][3]
Molecular Weight 256.75 g/mol [3][4]
Physical State Liquid[2]
Density ~2.355 g/cm³[2]
Melting Point -26°C[3]
Boiling Point 201.96°C[3]
Vapor Pressure 0.9 mm Hg at 25°C[4]
Water Solubility Low[2]
Synonyms Ethane, 1,2-dibromo-1,1-dichloro-; 1,2-Dibromo-2,2-dichloroethane[1]

Synthesis and Manufacturing

The primary method for manufacturing 1,2-Dibromo-1,1-dichloroethane involves the bromination of a chlorinated ethylene precursor. Specifically, it can be synthesized by heating tetrachloroethylene with aluminum bromide at 100°C.[4] This reaction produces a mixture that includes monobromotrichloroethane and dibromodichloroethane.[4]

Synthesis_Reaction TCE Tetrachloroethylene (C2Cl4) Reaction Bromination TCE->Reaction AlBr3 Aluminum Bromide (AlBr3) AlBr3->Reaction Heat 100 °C Reaction->Heat Product 1,2-Dibromo-1,1-dichloroethane (C2H2Br2Cl2) Reaction->Product Byproduct Monobromotrichloroethane + Other Products Reaction->Byproduct

Caption: Synthesis of 1,2-Dibromo-1,1-dichloroethane via bromination.

Historical Applications

Primary Use as a Chemical Intermediate

The documented historical application of 1,2-Dibromo-1,1-dichloroethane was primarily as an intermediate in the synthesis of other chemical products, including pharmaceuticals and agricultural chemicals.[2] Its reactive nature, owing to the multiple halogen atoms, makes it a versatile precursor in various organic synthesis reactions.[2] It was also being developed for research for use as a chain transfer agent in the production of PVC.[4]

Contextual Use: Halogenated Ethanes as Soil Fumigants

While large-scale direct application of 1,2-Dibromo-1,1-dichloroethane as a pesticide is not well-documented, its chemical relatives saw extensive use, providing critical context for its development and potential applications. The most prominent of these is 1,2-dibromoethane (EDB), which was a widely used soil fumigant and nematocide from the 1970s until its ban in 1984.[5][6][7]

  • Rationale for Use : Compounds like EDB were effective for sterilizing soil before planting high-value crops like citrus, vegetables, and grains.[6][8] They were valued for their ability to control nematodes (roundworms), insects, and other soil-borne pests that can devastate crop yields.[9]

  • Mechanism of Action : The toxicity of these compounds stems from their ability to act as alkylating agents. For instance, the metabolism of EDB can lead to the formation of a highly reactive episulfonium ion, which can bind to DNA and proteins, disrupting cellular function and leading to genotoxicity.[10][11] This underlying mechanism is a common feature of many halogenated hydrocarbons used as pesticides.

The historical success of EDB and other soil fumigants like 1,2-dibromo-3-chloropropane (DBCP) established a clear role for halogenated hydrocarbons in agriculture, a category to which 1,2-Dibromo-1,1-dichloroethane belongs.[9]

Toxicology and Environmental Fate

Like many halogenated organic compounds, 1,2-Dibromo-1,1-dichloroethane raises significant environmental and health concerns.[2]

Toxicological Profile

The compound is classified as a neurotoxin.[4] Exposure can lead to acute solvent syndrome.[4] The high reactivity that makes it a useful chemical intermediate also contributes to its potential toxicity, as it can interact with biological systems.[2] Studies on the closely related EDB have shown it to be a potent carcinogen in animal studies, inducing tumors at multiple sites through various exposure routes, including oral, inhalation, and dermal contact.[12][13] This raised significant concerns about the potential health risks for all similar halogenated ethanes.

Environmental Fate and Persistence

The environmental behavior of 1,2-Dibromo-1,1-dichloroethane is governed by several processes:

  • Mobility and Volatilization : With a vapor pressure of 0.9 mm Hg, the compound can volatilize from soil and water surfaces.[4] It is expected to have high mobility in soil, meaning it can readily leach from the soil surface into groundwater.[4]

  • Degradation : The compound is susceptible to degradation through hydrolysis, particularly in moist soils.[4] The estimated hydrolysis half-life is 52 days at a pH of 7 and shortens to 5 days at a more basic pH of 8.[4] It can also undergo dehalogenation reactions, where the halogen atoms are replaced, potentially leading to less toxic products.[2]

However, the history of related fumigants like EDB demonstrates that despite these degradation pathways, such compounds can be remarkably persistent in the environment. EDB has been detected in soil and groundwater many years after its last application, often trapped in soil micropores where it is resistant to degradation and can slowly leach out over time.[5][12] This persistence led to widespread and long-term contamination of drinking water sources in agricultural areas.[8]

Environmental_Fate cluster_soil Soil Environment Compound 1,2-Dibromo-1,1-dichloroethane (in soil) Hydrolysis Hydrolysis (Degradation in water) Compound->Hydrolysis Leaching Leaching Compound->Leaching Volatilization_Soil Volatilization Compound->Volatilization_Soil Groundwater Groundwater Contamination Leaching->Groundwater Atmosphere Atmospheric Release Volatilization_Soil->Atmosphere

Caption: Environmental fate pathways for 1,2-Dibromo-1,1-dichloroethane.

Decline in Use and Regulatory Scrutiny

The widespread use of halogenated hydrocarbon pesticides and fumigants declined dramatically in the late 20th century due to growing evidence of their adverse health effects and environmental persistence. The case of EDB is exemplary; its detection in groundwater and confirmation as a carcinogen led the U.S. Environmental Protection Agency (EPA) to ban most of its agricultural uses in 1984.[7][13][14] This regulatory action was part of a broader movement to phase out persistent organic pollutants. Consequently, the development and use of related compounds, including 1,2-Dibromo-1,1-dichloroethane, were curtailed due to the high potential for similar toxicity, environmental persistence, and regulatory restrictions.

Conclusion

The history of 1,2-Dibromo-1,1-dichloroethane is primarily that of a chemical intermediate with potential research applications. While it did not achieve the widespread agricultural use of its analogue, 1,2-dibromoethane (EDB), its story is inseparable from the broader narrative of halogenated hydrocarbon pesticides. The scientific understanding of the significant risks associated with EDB—namely its carcinogenicity, neurotoxicity, and profound environmental persistence—cast a long shadow over the entire class of compounds. This led to stringent regulatory actions and a shift towards less hazardous alternatives, effectively halting the trajectory of compounds like 1,2-Dibromo-1,1-dichloroethane from the lab to large-scale field application.

References

  • Title: 1,2-Dibromo-1,1-dichloroethane | Solubility of Things Source: Solubility of Things URL
  • Title: 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem Source: PubChem URL: [Link]

  • Title: Toxicological Review of 1 2-Dibromoethane Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Toxicological Profile for 1,2-Dibromoethane - CDC Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC URL: [Link]

  • Title: 1,2-Dibromo-1,1-dichloroethane - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 1,2-Dibromoethane - 15th Report on Carcinogens - NCBI Bookshelf Source: National Toxicology Program, NCBI URL: [Link]

  • Title: 1,2-Dibromo-1-chloroethane | C2H3Br2Cl | CID 92818 - PubChem Source: PubChem URL: [Link]

  • Title: Anaerobic Biodegradation of Ethylene Dibromide and 1,2-dichloroethane in the Presence of Fuel Hydrocarbons - PubMed Source: PubMed URL: [Link]

  • Title: Toxicological Profile for 1,1-Dichloroethane - Agency for Toxic Substances and Disease Registry Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Kinetics of 1,2-Dichloroethane and 1,2-Dibromoethane Biodegradation in Anaerobic Enrichment Cultures - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 1,2-Dibromoethane in Drinking-water - World Health Organization (WHO) Source: World Health Organization URL: [Link]

  • Title: 1,2-DIBROMOETHANE Source: New Jersey Department of Health URL: [Link]

  • Title: DBCP and Other Soil Fumigants - aquilogic Source: aquilogic URL: [Link]

  • Title: Report on Carcinogens, Fifteenth Edition - 1,2-Dibromoethane - National Toxicology Program (NTP) Source: National Toxicology Program (NTP) URL: [Link]

  • Title: 1,1-Dichloroethane in Drinking-water - World Health Organization (WHO) Source: World Health Organization URL: [Link]

  • Title: 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem Source: PubChem URL: [Link]

  • Title: 1,2-DIBROMO-1,2-DICHLOROETHANE - LookChem Source: LookChem URL: [Link]

  • Title: National Pesticide Survey: 1,2-Dibromo-3-Chloropropane (DBCP) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: ARCHIVED - 1,2-Dichloroethane - PSL1 - Canada.ca Source: Canada.ca URL: [Link]

  • Title: 1,2 dichloroethane synthesis - Sciencemadness Discussion Board Source: Sciencemadness.org URL: [Link]

  • Title: 1,2-Dibromo-1,1-dichloroethane - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

  • Title: Cas 683-68-1,1,2-DIBROMO-1,2-DICHLOROETHANE | lookchem Source: LookChem URL: [Link]

  • Title: Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - PPRTV Library Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: ToxFAQs™: 1,2-Dibromoethane - ATSDR Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE - NCBI Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Nomination Background: 1,2-Dibromoethane (CASRN: 106-93-4) Source: National Toxicology Program URL: [Link]

  • Title: 1,1-Dichloroethane in drinking-water - World Health Organization (WHO) Source: World Health Organization URL: [Link]

  • Title: 1,2-Dibromo-1,1-dichlorohexane | C6H10Br2Cl2 | CID 88088321 - PubChem Source: PubChem URL: [Link]

  • Title: Degradation of 1,2-dichloroethane from wash water of ion-exchange resin using Fenton's oxidation - PubMed Source: PubMed URL: [Link]

  • Title: Chemical Properties of Ethane, 1,2-dibromo-1,2-dichloro- (CAS 683-68-1) - Cheméo Source: Cheméo URL: [Link]

  • Title: US5227549A - Synthesis of 1,2-dichloroethane by ccl4 oxychlorination of ethylene Source: Google Patents URL
  • Title: Decomposition of 1,1-Dichloroethane and 1,1-Dichloroethene in an electron beam generated plasma reactor - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Toxicological Profile for 1,1-Dichloroethane Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

Sources

Section 1: Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,2-Dibromo-1,1-dichlorodifluoroethane

Introduction

This compound (CAS No: 75-82-1) is a halogenated hydrocarbon utilized in specialized laboratory and scientific research applications.[1] Its unique chemical structure, containing bromine, chlorine, and fluorine, imparts specific properties but also necessitates a thorough understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's safety profile. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes technical data with practical, field-proven insights to ensure safe handling, storage, and emergency response. The core philosophy is to explain the causality behind safety protocols, empowering scientific personnel to work with this chemical responsibly and effectively.

A foundational understanding of a chemical's identity and physical properties is paramount to anticipating its behavior in a laboratory setting. The volatility, density, and appearance all inform appropriate handling and storage procedures.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name This compound
CAS Number 75-82-1[2]
Molecular Formula C₂H₂Br₂F₂[3]
Molecular Weight 223.84 g/mol [2][3]
Synonyms 1,2-dibromo-1,1-difluoroethane, Genetron 132b-B2[2]

| EINECS Number | 200-905-2[2][3] |

Table 2: Physicochemical Properties

Property Value Rationale for Safety Concern
Physical State Clear, light yellow liquid[3] Allows for easy visual identification of the substance and potential leaks.
Boiling Point 92.1°C at 760 mmHg[3] Indicates significant vapor pressure at room temperature, increasing inhalation risk.
Melting Point -61°C[3] Relevant for storage conditions to prevent phase changes.
Density 2.224 g/cm³[3] Vapors are heavier than air and may accumulate in low-lying areas or confined spaces.[1]
Flash Point 9.5°C[3] The low flash point suggests a potential fire hazard under specific conditions, requiring control of ignition sources.

| Water Solubility | Not miscible or difficult to mix[2] | Spills will not be diluted by water; environmental contamination of waterways is a significant concern. |

Section 2: Core Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary precautions. The primary risks are associated with its irritant properties and its environmental impact.[4]

GHS Hazard Classification:

  • Signal Word: Warning[4][5]

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements:

    • H315 - Causes skin irritation: Prolonged contact with halogenated hydrocarbons can defat the skin, removing natural oils and leading to dryness, redness, and irritation.[2][4][5]

    • H319 - Causes serious eye irritation: The chemical can cause significant pain, redness, and potential damage upon contact with sensitive eye tissues.[2][4][5]

    • H335 - May cause respiratory irritation: Due to its volatility, vapors can be inhaled, irritating the mucous membranes of the respiratory tract and potentially causing dizziness or headache.[2][4][5]

    • H420 - Harms public health and the environment by destroying ozone in the upper atmosphere: As a substance containing bromine and chlorine, it is classified as an ozone-depleting substance.[1][4]

cluster_hazards Primary Hazard Categories cluster_manifestations Specific Effects Compound This compound Health Health Hazards (Irritant) Compound->Health Env Environmental Hazards Compound->Env Skin H315: Skin Irritation Health->Skin Eyes H319: Eye Irritation Health->Eyes Resp H335: Respiratory Irritation Health->Resp Ozone H420: Ozone Depletion Env->Ozone start Emergency Occurs assess Assess Situation (Fire, Spill, Exposure?) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate decision Is it safe to respond? evacuate->decision ppe Don Appropriate PPE decision->ppe Yes contact_services Contact Emergency Services decision->contact_services No spill Spill Response Protocol ppe->spill Spill exposure First Aid Protocol ppe->exposure Exposure fire Fire Response Protocol ppe->fire Fire spill->contact_services exposure->contact_services fire->contact_services

Figure 2: Logical workflow for emergency response actions.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention immediately. [3][4]* Skin Contact: Remove contaminated clothing and shoes at once. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. [3][5]* Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [1][5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately. [3] Spill Containment & Cleanup Protocol (Small Scale):

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation (fume hoods on high). [3]2. Containment: Stop the leak if it is safe to do so. Prevent the spill from entering drains or waterways. [3][5]3. Absorption: Cover the spill with a dry, inert chemical absorbent. [1]4. Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal. [3]5. Decontamination: Wash the spill area thoroughly with soap and water. [5]6. Disposal: Dispose of the waste container and any contaminated materials as hazardous waste in accordance with all applicable regulations. [1] Firefighting Measures:

  • The substance is not considered a significant fire risk, but containers may burn or rupture if heated. [5]* Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3]* Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride. [1]* Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [3][5]Use a water spray to cool fire-exposed containers. [5]

Section 6: Toxicological and Ecological Profile

Toxicological Summary: The primary toxicological concerns are acute. It acts as a neurotoxin, potentially causing "acute solvent syndrome" with symptoms like dizziness and headache. [2]The known acute inhalation toxicity in rats is an LC50 of 20,000 ppm for a 2-hour exposure. [2]Data on chronic exposure, carcinogenicity, and reproductive toxicity are not readily available in the searched literature, and therefore, exposure should be minimized as a precautionary principle.

Ecological Summary: The most significant environmental hazard is its classification as a Category 1 ozone-depleting substance. [1][4]Its release into the environment contributes to the destruction of the stratospheric ozone layer. [1]Due to its poor water solubility, it poses a contamination risk to waterways and should be prevented from entering sewers or the environment. [3][5]

Section 7: Disposal Considerations

This chemical and its containers must be disposed of as hazardous waste. [1]Disposal should be carried out by a licensed professional waste disposal service to ensure compliance with federal, state, and local environmental regulations. [4]Do not dispose of it into the sewer system or the environment.

References

  • 1,2-Dibromo-1,1-difluoroethane. PubChem. National Center for Biotechnology Information. [Link]

Sources

Section 1: Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards of 1,2-Dibromo-1,1-dichlorodifluoroethane

Foreword: This document provides a comprehensive technical overview of the known and inferred hazards associated with this compound (CAS 558-57-6). It is intended for an audience of researchers, scientists, and drug development professionals. A critical challenge in assessing this compound is the significant scarcity of specific toxicological data in peer-reviewed literature and the presence of conflicting information regarding its physical properties in commercial supplier databases. Therefore, this guide synthesizes available data with established principles of toxicology for structurally related polyhalogenated alkanes to provide a robust framework for risk assessment and safe handling. All recommendations are grounded in the precautionary principle, treating the substance with a high degree of caution due to the incomplete hazard profile.

This compound is a halogenated hydrocarbon. Its identity is confirmed by its CAS Registry Number, 558-57-6.[1] While its molecular formula (C₂Br₂Cl₂F₂) and molecular weight (292.73 g/mol ) are well-established, its physical properties are not consistently reported.[1][2] This discrepancy is critical for researchers, as the physical state dictates handling and storage procedures. For instance, a low-boiling point liquid requires precautions against inhalation of vapors, whereas a solid requires containment of dust.

Causality Behind Discrepancies: The inconsistencies in reported physical properties may stem from several factors, including the existence of different isomers, impurities from synthesis, or errors in database entries. For example, its synthesis may be part of photochemical reactions, which can produce a variety of products.[3] Given this uncertainty, users must consult the Safety Data Sheet (SDS) provided by their specific supplier for the most accurate information relevant to the batch they are handling.

Table 1: Reported Physicochemical Properties of this compound (CAS 558-57-6)

PropertyValueSource(s)
CAS Number 558-57-6[1]
Molecular Formula C₂Br₂Cl₂F₂[1]
Molecular Weight 292.73 g/mol [1][2]
IUPAC Name 1,2-dibromo-1,1-dichloro-2,2-difluoroethane[3]
Physical State Reported as both a liquid and a solid at standard temperature and pressure.[3]
Boiling Point -30°C (conflicting); 133.2 °C (conflicting)[3]
Melting Point -90°C (conflicting)[3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.

Section 2: Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as an irritant. The Globally Harmonized System (GHS) classifications point to acute, localized hazards upon contact.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Section 3: Toxicological Profile and Mechanistic Insights (Inferred)

Declaration of Data Limitation: There are no comprehensive public studies on the specific toxicology of this compound. The following profile is inferred from its chemical structure and the known toxicology of related polyhalogenated short-chain alkanes. This approach is essential for constructing a proactive safety plan in the absence of direct evidence.

Mechanism of Irritation

The pronounced irritant effect of this compound is likely multifactorial, stemming from its halogenated structure.

  • Direct Chemical Reactivity: Halogenated hydrocarbons can be corrosive to tissues. Upon contact with moisture on the skin, eyes, or mucous membranes of the respiratory tract, the compound could hydrolyze slowly, releasing hydrobromic and hydrochloric acids, causing chemical burns and inflammation.[4]

  • Oxidative Stress: The high electronegativity of the halogen atoms makes the carbon-halogen bonds susceptible to cleavage, potentially leading to the formation of free radicals.[5] These reactive species can initiate lipid peroxidation, damaging cell membranes and triggering an inflammatory cascade, which manifests as irritation.[5] This is a known mechanism for lung injury induced by inhaled halogens like chlorine and bromine.[4]

Potential for Systemic Toxicity

While not documented for this specific chemical, researchers must consider the potential for systemic effects, as seen with other volatile halogenated hydrocarbons.[6]

  • Central Nervous System (CNS) Depression: Inhalation of vapors from low-boiling-point halogenated alkanes can cause dizziness, headache, and at high concentrations, anesthesia and CNS depression.[7] This is due to their lipophilic nature, allowing them to cross the blood-brain barrier and interfere with nerve function.

  • Cardiac Sensitization: A significant hazard associated with some halogenated hydrocarbons is the sensitization of the myocardium to catecholamines (e.g., adrenaline).[8] This can lead to life-threatening cardiac arrhythmias, especially during moments of stress or exertion following exposure.

  • Carcinogenicity and Mutagenicity: The toxicology of many halogenated aliphatic hydrocarbons reveals potential for carcinogenicity and mutagenicity.[5][9] The electrophilic nature of these compounds and their metabolic intermediates can lead to covalent binding with DNA, inducing mutations.[5] Without specific data, this compound should be handled as a potential carcinogen and mutagen.

Section 4: Risk Assessment and Safe Handling Protocols

A rigorous, documented risk assessment is mandatory before any work with this chemical begins.[10][11] The process must evaluate the specific quantities being used, the experimental conditions (e.g., temperature, pressure), and the potential for exposure.[12][13]

cluster_prep Phase 1: Pre-Experiment Planning cluster_risk Phase 2: Risk Evaluation & Control cluster_ops Phase 3: Operation & Disposal start Identify Need for This compound sds Obtain & Review Supplier-Specific SDS start->sds hazards Identify Hazards: - Irritant (Skin, Eye, Resp.) - Potential Systemic Effects - Data Gaps Noted sds->hazards procedure Define Experimental Procedure: - Quantity, Temp, Duration hazards->procedure exposure Assess Exposure Potential: Inhalation? Dermal? procedure->exposure controls Select Controls (Hierarchy of Controls) exposure->controls ppe Define Specific PPE: - Gloves (Type?) - Eye Protection - Lab Coat controls->ppe emergency Establish Emergency Plan: Spill Kit? Eyewash? ppe->emergency training Confirm User Training on SOP emergency->training work Perform Work in Fume Hood training->work waste Segregate Halogenated Waste work->waste decon Decontaminate Area & Glassware waste->decon

Caption: Pre-Use Risk Assessment Workflow.

Experimental Protocol: Safe Handling and Use in a Research Setting

This protocol is a self-validating system designed to minimize exposure. Each step is a control point.

  • Preparation and Area Setup:

    • Justification: Confining the chemical to a controlled space is the primary engineering control.

    • Action: Designate a specific area within a certified chemical fume hood for the experiment. Lay down absorbent, disposable bench paper to contain minor drips. Ensure an emergency spill kit, appropriate waste containers, and a fire extinguisher are immediately accessible.[14]

  • Personal Protective Equipment (PPE) Donning:

    • Justification: PPE is the last line of defense. The choice of material is critical for chemical resistance.

    • Action: Wear a flame-resistant lab coat, splash goggles, and a face shield. For gloves, use a double-gloving technique: an inner nitrile glove for dexterity and an outer, heavier-duty glove (e.g., Viton® or butyl rubber) for robust protection against halogenated solvents. Consult the supplier's SDS and glove manufacturer's compatibility charts.

  • Chemical Transfer and Dispensing:

    • Justification: Slow, deliberate movements prevent splashes and aerosol generation. Using compatible materials prevents equipment failure.

    • Action: Conduct all transfers in the fume hood. Use glass or PTFE-lined equipment for handling the chemical. Avoid plastics that can be degraded by halogenated solvents. When transferring, keep containers in a secondary tray to contain potential fumbles.

  • Post-Procedure Decontamination and Cleanup:

    • Justification: Proper decontamination prevents inadvertent exposure to residual chemical.

    • Action: Thoroughly decontaminate all non-disposable equipment and the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated disposables (bench paper, pipette tips, gloves) in a designated, sealed hazardous waste container.

Experimental Protocol: Emergency Procedures for Spills

Immediate and correct response is critical. The following decision tree guides the process.[15][16][17]

spill Spill Occurs assess Assess Situation: - Is anyone injured? - Is there a fire risk? - Spill >1L or unknown? spill->assess major_spill MAJOR SPILL assess->major_spill Yes minor_spill MINOR SPILL assess->minor_spill No evacuate Alert others. Evacuate area. Pull fire alarm if needed. major_spill->evacuate call_emergency Call Emergency Services (e.g., 911) & EHS. Provide details. evacuate->call_emergency isolate Isolate the area. Close doors. Prevent re-entry. call_emergency->isolate ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat minor_spill->ppe contain Contain spill with absorbent material (work outside-in). ppe->contain absorb Cover with inert absorbent (e.g., vermiculite). contain->absorb collect Collect absorbed material with non-sparking tools. absorb->collect dispose Place in sealed, labeled hazardous waste container. collect->dispose clean Decontaminate spill area with soap and water. dispose->clean

Caption: Spill Response Decision Tree.

Section 5: Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials like strong oxidizing agents.[13] The storage area should be clearly labeled, and access restricted.

  • Disposal: All waste containing this compound, including contaminated materials from cleanup, must be disposed of as hazardous waste.[16] Collect in a designated, properly labeled, sealed container. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour down the drain.

References

  • Lab Manager Magazine. (2025). Conducting a Chemical Risk Assessment in the Laboratory. [Link]

  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

  • University of Nevada, Reno. Laboratory Risk Assessment - Environmental Health and Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security. [Link]

  • Safe Work Australia. (n.d.). Managing risks of hazardous chemicals in the workplace Code of Practice. [Link]

  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Chemistry LibreTexts. (2021). 14.8: Polyhalogenated Alkanes and Alkenes. [Link]

  • Taylor & Francis Online. (n.d.). Halogenated hydrocarbons – Knowledge and References. [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

  • Solubility of Things. (n.d.). 1,2-Dibromo-1,1-dichloroethane. [Link]

  • National Center for Biotechnology Information. (n.d.). Halogen Inhalation-Induced Lung Injury and Acute Respiratory Distress Syndrome. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]

  • PubMed. (n.d.). Mechanism of action of toxic halogenated aromatics. [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,1-difluoroethane. [Link]

  • PubMed. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. [Link]

  • AccessMedicine. (n.d.). HYDROCARBONS | Poisoning & Drug Overdose, 7e. [Link]

  • LookChem. (n.d.). Cas 354-08-5,BROMODIFLUOROACETIC ACID. [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane. [Link]

  • PubMed. (1979). Potential Halogenated Industrial Carcinogenic and Mutagenic Chemicals. III. Alkane Halides, Alkanols and Ethers. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of toxic halogenated aromatics. [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,1-dichloroethane. [Link]

  • MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. [Link]

  • Chemistry LibreTexts. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. [Link]

  • AccelaChemBio. (n.d.). 558-57-6,this compound. [Link]

  • PubMed Central. (2022). Synthesis of I(III)/S(VI) reagents and their reactivity in photochemical cycloaddition reactions with unsaturated bonds. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Polyhalogenated Ethanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers on the synthetic utility of polyhalogenated ethanes, a class of compounds historically used as intermediates and refrigerants. While a vast number of specific isomers exist, their general reactivity patterns, particularly in elimination reactions, provide a powerful tool for constructing valuable fluorinated building blocks. This guide will focus on the archetypal transformation of reductive dehalogenation to form fluorinated alkenes, using the well-documented synthesis of 1,1-dichloro-2,2-difluoroethylene (DCDFE) as a primary, illustrative protocol. We will delve into the mechanistic underpinnings, provide a field-tested experimental procedure, and address the critical safety and environmental considerations associated with these substances.

Introduction: Polyhalogenated Ethanes as Synthetic Precursors

Polyhalogenated ethanes are aliphatic compounds containing a two-carbon backbone with multiple halogen substituents (F, Cl, Br). Historically, many of these compounds, often classified under the trade name "Halons" or "Freons," were developed for their inertness and utility as refrigerants, fire suppressants, and blowing agents[1][2]. However, their significant ozone-depleting potential has led to strict production and use regulations under the Montreal Protocol[3][4].

Despite their environmental impact, their unique chemical reactivity makes them valuable intermediates in organic synthesis. The presence of multiple halogen atoms allows for selective elimination reactions to generate highly functionalized and often difficult-to-access fluoroalkenes. These alkenes are crucial monomers for fluoropolymers and versatile building blocks in medicinal and materials chemistry. This guide provides the necessary framework for harnessing this reactivity in a laboratory setting.

Physicochemical Properties and Critical Safety Protocols

Working with polyhalogenated compounds necessitates a stringent adherence to safety protocols. They are often volatile, can cause skin, eye, and respiratory irritation, and may pose long-term environmental and health risks[5][6][7].

General Properties

The properties of these compounds vary widely with the specific halogen substitution pattern. As a representative example, key data for a related C2 compound, 1,2-Dibromo-1,1-difluoroethane, are provided below.

PropertyValueSource
Chemical Formula C₂H₂Br₂F₂[7]
Molecular Weight 223.84 g/mol [7]
Appearance Colorless liquid[7]
CAS Number 75-82-1[7]
Boiling Point ~110-112 °C[8]
Hazards Skin/eye/respiratory irritant, Ozone-depleting substance[6][7]
Mandatory Safety and Handling Protocol

Researcher's Causality Note: The following protocols are designed to prevent exposure via inhalation, skin contact, and accidental release. Due to the environmental persistence and ozone-depleting nature of many halons, containment is a primary objective.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors[5][8]. Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting chemical safety goggles and a face shield[8].

    • Hand Protection: Use chemically resistant gloves (e.g., Viton®, Barrier®). Consult a glove compatibility chart for the specific compound.

    • Body Protection: A flame-resistant lab coat is required. For larger quantities, impervious clothing may be necessary[6].

  • Storage: Store in a well-ventilated, cool, and dry area in tightly sealed containers[6][9]. Keep away from incompatible materials such as reactive metals (e.g., sodium, potassium, magnesium).

  • Spill Management:

    • Minor Spills: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal. Avoid generating dust[5].

    • Major Spills: Evacuate the area immediately. Alert emergency services, providing the location and nature of the hazard[5].

  • Waste Disposal: Dispose of all waste (unreacted material, contaminated absorbents) as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of down the drain[5].

Core Application: Synthesis of 1,1-Dichloro-2,2-difluoroethylene via Reductive Dehalogenation

A primary application of vicinal polyhaloethanes is their conversion to haloalkenes through reductive elimination. This process typically involves a metal reducing agent, such as zinc, which facilitates the removal of two halogen atoms from adjacent carbons to form a double bond. The following protocol, adapted from a verified Organic Syntheses procedure, details the preparation of 1,1-dichloro-2,2-difluoroethylene from 1,1,1,2-tetrachloro-2,2-difluoroethane, showcasing a robust and high-yield transformation[10].

Experimental Protocol

Objective: To synthesize 1,1-dichloro-2,2-difluoroethylene (b.p. 19 °C) via zinc-mediated dehalogenation[10][11].

Materials & Reagents:

Reagent/MaterialQuantityMolesNotes
1,1,1,2-Tetrachloro-2,2-difluoroethane122.4 g0.60Starting material
Zinc Dust42.2 g0.65Reducing agent
Zinc Chloride0.2 g-Catalyst/activator
Methanol200 mL-Solvent
500-mL three-necked flask1-Reaction vessel
100-mL separatory funnel1-For addition of starting material
Short fractionating column1-To prevent carryover of high-boiling materials
Condenser & Receiver Flask (100-mL)1 set-For product collection
Heating Mantle & Thermometer1 set-For temperature control

Procedure:

  • Apparatus Setup: Assemble the 500-mL three-necked flask with the separatory funnel, thermometer, and the fractionating column. Connect the column to the condenser and the tared receiver flask.

  • Cooling System: Circulate a coolant (e.g., acetone/dry ice bath) through the condenser. Immerse the receiver flask in an ice-water bath to efficiently trap the low-boiling product[10].

  • Charging the Flask: To the reaction flask, add 150 mL of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

    • Scientist's Insight: Zinc chloride helps to activate the surface of the zinc dust, facilitating the electron transfer necessary for the reduction.

  • Initiating the Reaction: Heat the mixture to 60–63 °C. Prepare a solution of 122.4 g of the starting ethane in 50 mL of methanol and place it in the separatory funnel.

  • Addition of Substrate: Add a small portion (10-15 mL) of the ethane solution dropwise. The reaction should become moderately vigorous, with the product (b.p. 19 °C) beginning to reflux part-way up the column[10]. Once the reaction initiates, remove the heating mantle.

  • Controlled Distillation: Continue adding the ethane solution at a rate that maintains a gentle reflux and a temperature of 18–22 °C at the head of the column. The product will distill as it is formed.

    • Scientist's Insight: This simultaneous reaction and distillation (a reactive distillation) is key to achieving a high yield. It removes the product from the reaction mixture as it forms, preventing potential side reactions and driving the equilibrium forward.

  • Reaction Completion: The addition typically takes 45-60 minutes. During this time, the flask temperature may drop to 45-50 °C. After the addition is complete, replace the heating mantle and continue heating for another hour to drive the reaction to completion and distill any remaining product. The flask temperature will gradually rise to ~70 °C[10].

  • Product Isolation: The collected liquid in the receiver is the desired 1,1-dichloro-2,2-difluoroethylene. Expected yield is 71–76 g (89–95%)[10]. The product may contain a small amount of methanol.

Experimental Workflow Diagram

G cluster_setup 1. Apparatus Setup & Charging cluster_reaction 2. Reaction & Distillation cluster_collection 3. Product Collection Flask Reaction Flask: - Methanol - Zinc Dust - ZnCl2 Funnel Separatory Funnel: - Substrate in Methanol Initiate Heat to 60-63°C Initiate with Substrate Funnel->Initiate Add Substrate Add Controlled Addition (18-22°C at Column Head) Initiate->Add Distill Product Distills (b.p. 19°C) Add->Distill Condenser Cold Condenser (Dry Ice/Acetone) Distill->Condenser Receiver Ice-Cooled Receiver Condenser->Receiver caption Workflow for DCDFE Synthesis

Caption: Workflow for DCDFE Synthesis.

Reaction Mechanism: Zinc-Mediated Dehalogenation

The reductive elimination of vicinal dihalides by zinc is believed to proceed through an E2-like mechanism on the surface of the metal. The reaction requires an anti-periplanar arrangement of the leaving groups for optimal orbital overlap during the elimination process[12][13].

  • Oxidative Insertion: Two adjacent zinc atoms on the metal surface coordinate to the two chlorine atoms.

  • Electron Transfer & Elimination: A concerted electron transfer occurs from the zinc atoms. One C-Cl bond breaks, and the electrons from that bond begin to form the π-bond of the alkene. Simultaneously, the other C-Cl bond breaks, with its electrons being accepted by the second zinc atom. This results in the formation of the alkene and two molecules of zinc chloride.

Caption: Zinc-Mediated Dehalogenation.

Conclusion

Polyhalogenated ethanes, while requiring careful handling due to safety and environmental concerns, are potent precursors in organic synthesis. The reductive dehalogenation protocol detailed herein provides a reliable and high-yield pathway to valuable fluoroalkenes like 1,1-dichloro-2,2-difluoroethylene. The principles of this transformation—leveraging the reactivity of the carbon-halogen bond to form carbon-carbon π-bonds—can be extended to a variety of substrates, making it a cornerstone technique in modern fluorination chemistry. Researchers are encouraged to build upon these foundational protocols while remaining vigilant about safety and environmental stewardship.

References

  • Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

  • Taylor & Francis. Halon – Knowledge and References. [Link]

  • PubChem. 1,2-Dibromo-1,1-difluoroethane. [Link]

  • Encyclopedia.com. Halon. [Link]

  • Vedantu. Halon: Properties, Uses, Replacements & Safety in Chemistry. [Link]

  • Britannica. Halon | Fire Suppression, Ozone Depletion, Pollutant. [Link]

  • PubChem. 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. [Link]

  • Chemical Synthesis Database. 1,1-dichloro-2,2-difluoroethylene. [Link]

  • EBSCO. Halons | Research Starters. [Link]

  • Solubility of Things. 1,2-Dibromo-1,1-dichloroethane. [Link]

  • ResearchGate. (2025, August 5). Fluorinated Phosphonium Ylides: Versatile in situ Wittig Intermediates in the Synthesis of Hydrofluorocarbons. [Link]

  • OSTI.GOV. (1989, January 1). Abiotic dehalogenation of 1,2-dichloroethane and 1,2-dibromoethane in aqueous solution containing hydrogen sulfide. [Link]

  • Google Patents. Process for producing 1-chloro-2,2-difluoroethane.
  • Beilstein Journals. (2024, August 12). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. [Link]

  • Bartleby. (2024, March 25). provide a detailed mechanism for the dehalogenation of meso-1,2 dibromo 1,2 diphenyl ethane. [Link]

  • MDPI. Asymmetric Electrophilic Reactions in Phosphorus Chemistry. [Link]

  • PubMed. Effect of oxygen on the dehalogenation of 1,2-Dibromo-3-chloropropane by cytochrome P450cam (CYP101). [Link]

  • Phosphorus Ylides. [Link]

  • Chegg. (2024, November 3). (a) Partial dehydrohalogenation of either (1R,2R)-1,2-dibromo-1,2-diphenylethane or (1S,2S). [Link]

  • OUCI. Synthesis of Phosphonium Ylides. [Link]

  • Stenutz. 1,1-dichloro-2,2-difluoroethene. [Link]

  • Journal of the Chemical Society, Dalton Transactions. The cis effect of phosphines and phosphites in the reactions of chloro(1,2-diaminoethane)phosphine- and chloro(1,2-diaminoethane) trimethyl phosphite-platinum(II) cations with nucleophiles. [Link]

  • PubChem. 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane. [Link]

  • NIH. (2022, May 17). Direct Observation of the Dynamics of Ylide Solvation by Hydrogen-bond Donors Using Time-Resolved Infrared Spectroscopy. [Link]

  • ResearchGate. (2025, August 6). One-Pot Formation of Fluorescent γ-Lactams Having an α-Phosphorus Ylide Moiety Through Three-Component α(δ′)-Michael Reactions of Phosphines with an Enyne and N-Tosyl Aldimines. [Link]

Sources

Application Notes and Protocols for the Introduction of Difluoromethyl Groups Using Polyhalogenated Ethanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The difluoromethyl (CF₂H) group has emerged as a pivotal structural motif in modern medicinal chemistry and drug discovery. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities can significantly enhance the pharmacological profile of bioactive molecules, improving metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive overview and detailed protocols for the introduction of the CF₂H group into organic molecules utilizing readily available and cost-effective polyhalogenated ethanes as precursors. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven insights into reaction optimization, substrate scope, and safety considerations. The protocols detailed herein are designed to be self-validating, providing researchers with robust and reproducible methods for the late-stage functionalization of complex molecules.

The Strategic Advantage of the Difluoromethyl Group in Drug Design

The strategic incorporation of fluorine-containing moieties is a well-established strategy in the design of pharmaceuticals and agrochemicals. The difluoromethyl group, in particular, offers a nuanced modulation of a molecule's physicochemical properties. Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H group possesses an acidic proton capable of engaging in hydrogen bonding interactions, which can be critical for target engagement.[1] This unique characteristic allows it to serve as a bioisosteric replacement for key functional groups, often leading to improved potency and selectivity.[1][2]

Polyhalogenated Ethanes: Versatile Precursors for Difluoromethylation

Polyhalogenated ethanes, such as bromodifluoromethane (CF₂HBr) and chlorodifluoromethane (CF₂HCl), are valuable and accessible sources for the difluoromethyl group. These reagents can be activated through various means to generate difluoromethyl radicals, difluorocarbenes, or participate in metal-catalyzed cross-coupling reactions.

Key Polyhalogenated Ethane Reagents
Reagent NameChemical FormulaKey Applications
BromodifluoromethaneCF₂HBrRadical difluoromethylation, Photoredox catalysis, Metal-catalyzed cross-coupling
ChlorodifluoromethaneCF₂HClNickel-catalyzed cross-coupling, Difluorocarbene generation
IododifluoromethaneCF₂HIPrecursor for nucleophilic difluoromethylating agents (e.g., [(DMPU)₂Zn(CF₂H)₂])

Methodologies for Difluoromethylation Using Polyhalogenated Ethanes

The choice of methodology for introducing a difluoromethyl group is contingent on the substrate, desired regioselectivity, and functional group tolerance. The following sections detail the most prevalent and effective strategies.

Radical Difluoromethylation via Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radical species.[3][4] In the context of difluoromethylation, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process with a polyhalogenated ethane, leading to the formation of a difluoromethyl radical.

Mechanism of Photoredox-Catalyzed Difluoromethylation:

Photoredox Catalysis PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC PC_excited->PC_reduced SET CF2HBr CF₂HBr CF2H_radical •CF₂H CF2HBr->CF2H_radical e⁻ from PC* Intermediate Radical Intermediate CF2H_radical->Intermediate + Substrate Substrate Substrate (e.g., Arene) Product Difluoromethylated Product Intermediate->Product - H⁺, - e⁻ Br_anion Br⁻ PC_reduced->PC Oxidation

Caption: General workflow for photoredox-catalyzed difluoromethylation.

Protocol 1: Photoredox Difluoromethylation of an Aryl Bromide with CF₂HBr [5][6]

This protocol describes a general procedure for the difluoromethylation of aryl bromides using a dual nickel/photoredox catalytic system.

Materials:

  • Aryl bromide (1.0 equiv)

  • Bromodifluoromethane (CF₂HBr, 1.0-4.0 equiv, as a solution in a suitable solvent or condensed gas)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)

  • NiBr₂·dtbbpy (nickel catalyst, 5 mol%)

  • (TMS)₃SiH (1.05 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Schlenk tube or vial equipped with a magnetic stir bar

  • Blue LED lamp (λ ≈ 450 nm)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (0.5 mmol, 1.0 equiv), photocatalyst (0.005 mmol, 1 mol%), and nickel catalyst (0.025 mmol, 5 mol%).

  • Add a magnetic stir bar and seal the tube with a rubber septum.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DME (5 mL), followed by 2,6-lutidine (116 µL, 1.0 mmol, 2.0 equiv) and (TMS)₃SiH (163 µL, 0.525 mmol, 1.05 equiv) via syringe.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Carefully condense the desired amount of bromodifluoromethane gas into the reaction mixture or add a pre-made solution of CF₂HBr in DME. The stoichiometry of CF₂HBr may need to be optimized based on the electronic nature of the aryl bromide (typically 1:1 for electron-neutral/rich and up to 4:1 for electron-deficient substrates).[5]

  • Seal the tube and allow the mixture to warm to room temperature.

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously for 18-24 hours. Ensure the reaction is adequately cooled to maintain room temperature.

  • Upon completion (monitored by TLC, GC-MS, or ¹⁹F NMR), quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated arene.

Troubleshooting:

  • Low Conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.

    • Increase the loading of the photocatalyst or nickel catalyst slightly.

    • Optimize the stoichiometry of CF₂HBr.

  • Side Product Formation:

    • Proto-dehalogenation of the starting material can occur. Ensure the reaction is performed under strictly inert conditions.

    • Homocoupling of the aryl bromide may be observed. Adjusting the ligand on the nickel catalyst can sometimes mitigate this.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has proven to be a powerful tool for the formation of C-CF₂H bonds, particularly with aryl chlorides, which are often more challenging substrates for palladium-catalyzed reactions.[7][8]

Mechanism of Nickel-Catalyzed Difluoromethylation:

Nickel Catalysis Ni0 Ni(0)Lₙ NiII_Aryl Ar-Ni(II)-X(Lₙ) Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiIII_Aryl_CF2H Ar-Ni(III)-(CF₂H)-X(Lₙ) NiII_Aryl->NiIII_Aryl_CF2H + •CF₂H Product Ar-CF₂H NiIII_Aryl_CF2H->Product NiI Ni(I)X(Lₙ) NiIII_Aryl_CF2H->NiI Reductive Elimination NiI->Ni0 Reduction Reductant Reductant (e.g., Zn) Reductant->NiI CF2HCl CF₂HCl CF2H_radical •CF₂H CF2HCl->CF2H_radical SET from Ni(I) or Reductant

Caption: Plausible catalytic cycle for nickel-catalyzed difluoromethylation.

Protocol 2: Nickel-Catalyzed Difluoromethylation of an Aryl Chloride with CF₂HCl [7][9]

This protocol outlines a general procedure for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane.

Materials:

  • (Hetero)aryl chloride (1.0 equiv)

  • Chlorodifluoromethane (CF₂HCl, gaseous)

  • NiCl₂ (10 mol%)

  • 4,4'-Diamino-2,2'-bipyridine (ligand, 5 mol%)

  • 4-(Dimethylamino)pyridine (DMAP, 20 mol%)

  • MgCl₂ (4.0 equiv)

  • Zinc powder (3.0 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • 3 Å molecular sieves

  • High-pressure reaction vessel (e.g., Parr reactor or stainless steel autoclave)

Procedure:

  • To a high-pressure reaction vessel containing a magnetic stir bar, add the (hetero)aryl chloride (1.0 mmol, 1.0 equiv), NiCl₂ (13 mg, 0.1 mmol, 10 mol%), 4,4'-diamino-2,2'-bipyridine (9.3 mg, 0.05 mmol, 5 mol%), DMAP (24.4 mg, 0.2 mmol, 20 mol%), MgCl₂ (380 mg, 4.0 mmol, 4.0 equiv), zinc powder (196 mg, 3.0 mmol, 3.0 equiv), and activated 3 Å molecular sieves (200 mg).

  • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Cool the vessel to -78 °C and introduce chlorodifluoromethane gas to the desired pressure (typically 5-10 atm).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess CF₂HCl gas in a well-ventilated fume hood.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting:

  • Low Yield:

    • Ensure the zinc powder is activated (e.g., by washing with HCl, water, ethanol, and ether, then drying under vacuum).

    • The quality of the ligand is crucial.

    • Ensure the reaction vessel is properly sealed to maintain the pressure of CF₂HCl.

  • Formation of Hydrodechlorinated Byproduct:

    • This can result from the reduction of the starting material. Optimizing the reaction time and temperature may help.

Nucleophilic Difluoromethylation Using Precursors from Polyhalogenated Ethanes

While polyhalogenated ethanes can be used directly, they also serve as precursors to more stable and handleable nucleophilic difluoromethylating reagents. A prominent example is bis(difluoromethyl)zinc, which is often stabilized with a ligand such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

Protocol 3: Synthesis of [(DMPU)₂Zn(CF₂H)₂] and its Application in Palladium-Catalyzed Difluoromethylation [10][11][12]

Part A: Synthesis of [(DMPU)₂Zn(CF₂H)₂]

Materials:

  • Iododifluoromethane (CF₂HI)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes)

  • Anhydrous DMPU

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere, add anhydrous DMPU (2.2 equiv) and anhydrous toluene.

  • Cool the solution to -20 °C.

  • Slowly add diethylzinc (1.0 equiv) to the DMPU solution.

  • In a separate, cooled (-78 °C) flask, condense iododifluoromethane (2.0 equiv).

  • Slowly add the cold CF₂HI to the Et₂Zn/DMPU solution at -20 °C.

  • Stir the reaction mixture at -20 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • The product, [(DMPU)₂Zn(CF₂H)₂], will precipitate as a white solid.

  • Isolate the solid by filtration under an inert atmosphere, wash with cold toluene and pentane, and dry under vacuum. The reagent is a free-flowing, air- and moisture-sensitive solid.

Part B: Palladium-Catalyzed Difluoromethylation of an Aryl Iodide

Materials:

  • Aryl iodide (1.0 equiv)

  • [(DMPU)₂Zn(CF₂H)₂] (1.5 equiv)

  • Pd(dba)₂ (5 mol%)

  • dppf (10 mol%)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a Schlenk tube, add the aryl iodide (0.5 mmol, 1.0 equiv), [(DMPU)₂Zn(CF₂H)₂] (0.75 mmol, 1.5 equiv), Pd(dba)₂ (14.4 mg, 0.025 mmol, 5 mol%), and dppf (27.7 mg, 0.05 mmol, 10 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane (2.5 mL).

  • Heat the reaction mixture to 120 °C for 6 hours.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Safety Precautions for Handling Polyhalogenated Ethanes

Polyhalogenated ethanes are volatile and potentially hazardous materials that require careful handling in a well-ventilated fume hood.[13][14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling of Gases: Bromodifluoromethane and chlorodifluoromethane are gases at room temperature and are typically handled as condensed liquids at low temperatures or from a lecture bottle with a proper regulator. Ensure all connections are secure to prevent leaks.

  • Storage: Store polyhalogenated ethanes in a cool, dry, well-ventilated area away from heat and ignition sources. Cylinders should be secured in an upright position.

  • Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.[15]

  • Toxicity: These compounds can be harmful if inhaled or absorbed through the skin. Avoid direct contact. In case of exposure, seek immediate medical attention.[18]

Conclusion

The use of polyhalogenated ethanes as precursors for the introduction of the difluoromethyl group offers a versatile and powerful platform for the synthesis of novel and potentially bioactive molecules. The methodologies outlined in this guide, including photoredox catalysis and nickel-catalyzed cross-coupling, provide researchers with robust and adaptable protocols for late-stage functionalization. By understanding the underlying mechanisms and adhering to the provided safety precautions, scientists can effectively leverage these reagents to accelerate their research and development efforts in the pharmaceutical and agrochemical industries.

References

  • A method for the radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride is reported. This operationally simple protocol proceeds under mild photochemical conditions with high functional group compatibility and complements the large body of literature for the trifluoromethylation of (hetero)arenes. Introduction of the chlorodifluoromethyl motif enables rapid diversification to a wide array of aromatic scaffolds. This work showcases the chlorodifluoromethyl group as an attractive entryway to otherwise synthetically challenging electron-rich difluoromethyl-(hetero)arenes. (Source: NIH, [Link])

  • The strategic installation of a [18F]fluorine atom at the specific position of the lead molecule is a never-ending challenge for radiochemists in their endeavour to develop novel positron emission tomography (PET) imaging applications. Although the radiosynthesis of [18F]CF2H-containing molecules has been explored in the past decade, more methods need to be explored for various well-functional- ized compounds. Recently, two novel strategies of radiodifluoromethylation were reported, namely the utilization of [18F]difluorocarbene building block and frustrated Lewis pair-mediated C-18F bond formation, respectively. These methods provide an efficient radiofunction- alization of complex CF2H-containing molecules for drug discovery and PET ligand development. (Source: e-Century Publishing Corporation, [Link])

  • Metal‐Catalyzed Direct Difluoromethylation Reactions. (Source: Wiley Online Library, [Link])

  • Metallaphotoredox Difluoromethylation of Aryl Bromides. (Source: SciSpace, [Link])

  • Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. (Source: Macmillan Group - Princeton University, [Link])

  • Late-stage difluoromethylation: concepts, developments and perspective. (Source: Chemical Society Reviews (RSC Publishing), [Link])

  • Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent. (Source: ChemRxiv, [Link])

  • 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). (Source: Wiley-VCH, [Link])

  • Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. (Source: PMC - NIH, [Link])

  • Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU) 2 Zn(CF 2 H) 2 ] and Improved Synthesis of the ICHF 2 Precursor. (Source: ResearchGate, [Link])

  • Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. (Source: Chemical Communications (RSC Publishing), [Link])

  • Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel- Catalyzed Difluoromethylation of Aryl Bromides. (Source: ChemRxiv, [Link])

  • Difluoromethylation of alkenes. (Source: ResearchGate, [Link])

  • Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. (Source: Cambrex Corporation, [Link])

  • C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. (Source: PMC - NIH, [Link])

  • Nickel-Catalyzed Difluoromethylation of (Hetero)aryl Bromides with BrCF 2 H. (Source: ResearchGate, [Link])

  • Late-stage difluoromethylation: concepts, developments and perspective. (Source: RSC Publishing, [Link])

  • Synthetic protocols for the difluoromethylation‐functionalization of alkenes. (Source: ResearchGate, [Link])

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (Source: SciSpace, [Link])

  • Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols. (Source: PMC - NIH, [Link])

  • Nickel-Catalyzed Cross-Coupling for the Difluoromethylation of Aromatics. (Source: Synfacts, [Link])

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (Source: University of Pennsylvania, [Link])

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (Source: MDPI, [Link])

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (Source: Certified Safety, [Link])

  • A) Known methods for the hydrodifluoromethylation of alkenes.... (Source: ResearchGate, [Link])

  • Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. (Source: PubMed, [Link])

  • GUIDELINES FOR SAFE LABORATORY PRACTICES. (Source: Yale University, [Link])

  • Guidelines for Safe Laboratory Practices. (Source: NextGen Protocols, [Link])

  • LABORATORY SAFETY HANDBOOK. (Source: Sabanci University, [Link])

  • Photoredox Catalysis in Difluoromethylation. (Source: Scribd, [Link])

  • Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. (Source: ACS Publications, [Link])

  • Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent. (Source: Cambridge Open Engage, [Link])

  • State of knowledge in photoredox-catalysed direct difluoromethylation. (Source: RSC Publishing, [Link])

  • Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. (Source: ACS Publications, [Link])

  • (PDF) Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. (Source: ResearchGate, [Link])

Sources

Application Notes & Protocols for the Synthesis of Aryl and Alkyl Difluoromethyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Ether Moiety

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the difluoromethyl ether (–OCF₂H) group has emerged as a uniquely valuable motif. Its ability to act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and a metabolic blocker for adjacent functionalities makes it a powerful tool for medicinal chemists.[1][2] The –OCF₂H group can enhance membrane permeability, improve binding selectivity through hydrogen bonding interactions, and increase metabolic stability, ultimately leading to compounds with superior pharmacokinetic and pharmacodynamic profiles.[3][4]

This guide provides an in-depth overview of the principal synthetic strategies for constructing aryl and alkyl difluoromethyl ethers. We move beyond simple procedural lists to explain the mechanistic underpinnings and the rationale behind reagent and condition selection, empowering researchers to adapt and troubleshoot these powerful transformations.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of difluoromethyl ethers primarily revolves around the formation of an O–CF₂H bond. This is most commonly achieved by reacting an oxygen nucleophile (a phenol or an alcohol) with a synthon that delivers a "CF₂" or "CF₂H" unit. The choice of strategy depends heavily on the substrate's nature (phenol vs. alcohol), its electronic properties, and the desired scale and functional group tolerance. The most prevalent and robust methods involve the generation and trapping of difluorocarbene (:CF₂).

Strategy 1: Difluorocarbene-Mediated O–H Insertion

This is the most widely employed strategy for synthesizing both aryl and alkyl difluoromethyl ethers. The core of this approach is the generation of the highly electrophilic difluorocarbene species, which is then trapped by an alcohol or a phenolate anion.

Mechanism: The reaction proceeds via the deprotonation of the alcohol or phenol under basic conditions to form a more potent nucleophile (alkoxide or phenolate). A difluorocarbene precursor is then introduced, which, upon activation (typically thermal or chemical), eliminates to generate singlet difluorocarbene (:CF₂). This electrophilic carbene is rapidly intercepted by the nucleophilic oxygen atom. A subsequent protonation step, either from the solvent or during aqueous workup, yields the final difluoromethyl ether product.[5]

Common Difluorocarbene Precursors:

The choice of precursor is a critical experimental decision, balancing reactivity, safety, cost, and environmental impact.

ReagentCommon Name / TypeActivationKey AdvantagesKey Disadvantages
ClCF₂CO₂Na Sodium ChlorodifluoroacetateThermal (Δ)Stable solid, inexpensive, bulk availability, low environmental impact.[5][6]Requires elevated temperatures (90-120 °C), vigorous off-gassing.
ClCF₂H Freon-22Strong BaseHistorically used, effective.Ozone-depleting gas, difficult to handle, toxic, byproduct formation.[3][7]
TMSCF₂Br Hu's ReagentNucleophilic Activator (e.g., F⁻, KHF₂)Mild conditions (0 °C to RT), high yields, good for sensitive substrates.[8][9]More expensive than ClCF₂CO₂Na, requires stoichiometric activator.
(EtO)₂P(O)CF₂Br BromodifluoromethylphosphonateBaseSuitable for large-scale synthesis.[7]Can be exothermic.

Detailed Protocols

Protocol 1: Aryl Difluoromethyl Ether Synthesis using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

This protocol is adapted from a robust and scalable procedure reported in Organic Syntheses and is ideal for a wide range of phenols.[5][6] The choice of a high-boiling polar aprotic solvent like DMF or NMP is crucial for solubilizing the salts and achieving the necessary reaction temperature for efficient decarboxylation. Cesium carbonate is often used as the base because its high solubility and the soft nature of the cesium cation lead to a more reactive "naked" phenolate anion, enhancing reaction rates.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 - 3.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Schlenk line or nitrogen/argon inlet

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (e.g., 10.0 mmol, 1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of electron-rich phenols at high temperatures.

  • Solvent Addition: Add anhydrous DMF (volume to make a ~0.5 M solution with respect to the phenol) via syringe. Stir the suspension for 10-15 minutes at room temperature to allow for complete formation of the cesium phenolate.

  • Reagent Addition: Briefly remove the septum and add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen. Immediately equip the flask with a reflux condenser topped with a nitrogen inlet.

  • Heating: Lower the apparatus into a preheated oil bath set to 120 °C. Caution: Vigorous gas evolution (CO₂) will occur as the reaction begins. Ensure the system is not sealed and is properly vented.

  • Reaction Monitoring: Stir the reaction mixture at 120 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in water and extracting with ethyl acetate.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing water (10x the volume of DMF).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). The use of a large volume of water is necessary to fully dissolve the DMF and inorganic salts.

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure aryl difluoromethyl ether.[5][6]

Protocol 2: Alkyl Difluoromethyl Ether Synthesis using TMSCF₂Br

This method, pioneered by Hu and coworkers, is exceptionally mild and efficient for primary, secondary, and even tertiary alcohols.[9] The reaction leverages a two-phase system (e.g., CH₂Cl₂/H₂O) or a single organic phase. The key is the generation of difluorocarbene in the organic phase, where it can react with the alcohol, minimizing its decomposition by the aqueous activator. The choice of activator can tune the reactivity, with even weakly acidic KHF₂ being effective.[7][9]

Materials:

  • Substituted Alcohol (1.0 equiv)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 - 2.0 equiv)

  • Potassium Bicarbonate (KHCO₃) or Potassium Hydrogen Fluoride (KHF₂) (3.0 equiv)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Scintillation vial or round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a vial containing a magnetic stir bar, add the alcohol (e.g., 1.0 mmol, 1.0 equiv) and dissolve it in dichloromethane (2 mL).

  • Aqueous Phase: In a separate container, prepare a solution of the activator (e.g., KHCO₃, 3.0 equiv) in water (2 mL). Add this aqueous solution to the vial containing the alcohol.

  • Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add TMSCF₂Br (1.5 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The high concentration of the alcohol in the organic phase and the generation of :CF₂ at the phase interface drives the reaction forward.[8][9]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl difluoromethyl ether.

Alternative Strategies and Future Outlook

While difluorocarbene insertion remains the workhorse, other methods are gaining traction for specific applications.

  • Electrophilic Difluoromethylation: Reagents like difluoromethyltriflate (HCF₂OTf) can directly difluoromethylate phenols under basic conditions with extremely fast reaction times, offering an alternative for rapid library synthesis.[3]

  • Radical Difluoromethylation: Reagents such as Zn(SO₂CF₂H)₂ (DFMS) allow for the direct C-H difluoromethylation of certain heterocycles, but O-difluoromethylation via radical pathways is less common.[10][11]

  • Nickel-Catalyzed Cross-Coupling: Recent advances have enabled the synthesis of complex aryldifluoromethyl aryl ethers (Ar-CF₂-O-Ar') via nickel-catalyzed cross-coupling of aryloxydifluoromethyl bromides with arylboronic acids, opening new avenues for complex structures.[12]

The field continues to evolve towards milder, more sustainable, and more selective methods. The development of photoredox and electrochemical strategies for generating difluoromethylating species under ambient conditions represents an exciting frontier for this important transformation.[13][14]

// Nodes Start [label="Select Substrate\n(Alcohol or Phenol)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phenol [label="Substrate is a Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="Substrate is an Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Robust [label="Robust Substrate?\n(Tolerates Heat >100°C)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensitive [label="Sensitive Substrate?\n(Heat or Strong Base Labile)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol1 [label="Use Protocol 1:\nClCF₂CO₂Na, Cs₂CO₃, DMF, 120°C\n(Cost-effective, Scalable)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protocol2 [label="Use Protocol 2:\nTMSCF₂Br, Activator, DCM\n(Mild, High Yield)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCF2OTf [label="Consider Alternative:\nHCF₂OTf\n(Very Fast, Electrophilic)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Phenol; Start -> Alcohol; Phenol -> Robust [label="Yes"]; Phenol -> Sensitive [label="No"]; Robust -> Protocol1; Sensitive -> Protocol2; Sensitive -> HCF2OTf [style=dashed, label="for speed"]; Alcohol -> Protocol2; } mend Caption: Decision workflow for selecting a difluoromethylation protocol.

References

  • Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6934-6985.

  • Altman, R. A., et al. (2022). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Advances, 12(35), 22965-22977.

  • Bolm, C., et al. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry.

  • Engle, K. M., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

  • CF Plus Chemicals. Difluoromethylation reagents.

  • Various Authors. (2023). A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST), 2(2), 8-21.

  • Buchwald, S. L., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(45), 11359-11362.

  • Zhu, C., et al. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 13(1), 3862.

  • Hu, J., et al. (2016). O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt. RSC Advances, 6(82), 78536-78539.

  • Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1496.

  • Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(12), 3304-3308.

  • Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1496.

  • Wang, C., et al. (2025). Recent advances of photoinduced trifluoromethylation and difluoroalkylation. Results in Chemistry, 8, 101655.

  • Bolm, C., et al. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry.

  • Alfa Chemistry. Difluoromethylation Agents.

  • Zhu, C., et al. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Nature Research.

  • Engle, K. M., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses.

  • Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

  • Panossian, A., et al. (2020). Synthesis of various aryl α,α‐difluoroalkyl ethers from the corresponding difluoromethoxylated substrates. European Journal of Organic Chemistry, 2020(32), 5133-5140.

  • Gouverneur, V. (2020). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO.

  • Various Authors. (2021). Scheme 26 Methods of nucleophilic difluoromethylation. ResearchGate.

  • Prakash, G. K. S., et al. (2012). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 14(3), 824-827.

Sources

Application Notes and Protocols for the Investigation of 1,2-Dibromo-1,1-dichlorodifluoroethane in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals interested in evaluating the potential of 1,2-Dibromo-1,1-dichlorodifluoroethane as a novel agrochemical agent. Due to the limited published data on the specific biocidal activities of this compound, the following application notes and protocols are based on the established properties of structurally analogous halogenated hydrocarbons. The objective is to offer a robust starting point for the systematic investigation of its nematicidal, insecticidal, and fungicidal properties.

Introduction: The Case for a New Halogenated Hydrocarbon

Halogenated hydrocarbons have historically played a pivotal role in the agrochemical sector, serving as potent fumigants, insecticides, and nematicides.[1] The incorporation of halogen atoms, such as bromine, chlorine, and fluorine, into a simple ethane backbone can significantly modify a compound's chemical and biological profile, often leading to enhanced toxicity against agricultural pests.[1] Compounds like 1,2-dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP) were widely used as soil fumigants to control nematodes and other pests.[2][3][4][5][6] However, their use has been largely curtailed due to significant environmental and health concerns, including persistence in soil and groundwater.[7]

This has created a need for new active ingredients with more favorable environmental profiles and novel modes of action to combat resistance. This compound (C₂Br₂Cl₂F₂) is a polyhalogenated ethane whose potential in agriculture remains largely unexplored.[1][8] Its structure, featuring a combination of bromine, chlorine, and fluorine atoms, suggests it may possess unique biocidal properties worth investigating.[1] This guide outlines hypothesized applications and provides detailed experimental protocols to rigorously evaluate its efficacy and potential as a next-generation agrochemical.

Hypothesized Agrochemical Applications & Mechanism of Action

The presence of two bromine atoms in the structure of this compound is a strong indicator of potential biocidal activity, particularly against nematodes and fungi.[1]

Potential as a Nematicidal Agent

Plant-parasitic nematodes inflict substantial economic losses on a global scale by damaging crop root systems. Soil fumigants have been a primary method of control.[3] It is hypothesized that this compound could function as a contact or fumigant nematicide.

Hypothesized Mechanism of Action: Many halogenated hydrocarbon insecticides and nematicides act as neurotoxins.[9] A plausible mechanism for this compound could involve the disruption of neurotransmission. Specifically, it may act as a blocker of GABA (γ-aminobutyric acid) receptors or an agonist of glutamate-gated chloride channels (GluCls) in the nematode's nervous system.[1] This would lead to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and subsequent paralysis and death of the nematode.[10]

Hypothesized Nematicidal Mechanism of Action cluster_membrane Postsynaptic Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpen Channel Opens GluCl->ChannelOpen Activation Compound 1,2-Dibromo-1,1- dichlorodifluoroethane Binding Binds to GluCl Receptor Compound->Binding Agonistic Action IonInflux Influx of Cl- Ions ChannelOpen->IonInflux Hyperpolarization Hyperpolarization of Nerve/Muscle Cell IonInflux->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Hypothesized mechanism of this compound as a nematicidal agent.

Potential as an Insecticidal and Fungicidal Agent

The neurotoxic potential of this compound may also extend to insects, which share some conserved neurological targets with nematodes.[9] Furthermore, many brominated organic compounds have demonstrated broad-spectrum fungicidal activity.[1] Preliminary screening against common agricultural insect pests (e.g., aphids, mites) and fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea) is therefore warranted.

Experimental Protocol: In Vitro Nematicidal Assay

This protocol provides a validated method to determine the nematicidal activity of this compound against the root-knot nematode, Meloidogyne incognita, a significant agricultural pest.

Rationale for Experimental Design

This in vitro assay is a crucial first step for screening potential nematicides. It is cost-effective, provides rapid results, and allows for the determination of a dose-response relationship, from which the LC₅₀ (lethal concentration for 50% of the population) can be calculated. The use of second-stage juveniles (J2s) is standard as this is the infective life stage of the nematode. A positive control (a known nematicide) is essential to validate the assay's sensitivity, while a negative control (solvent only) accounts for any mortality caused by the solvent.

Nematicidal Assay Workflow prep 1. Preparation of Test Solutions assay_setup 3. Assay Setup in 96-Well Plate prep->assay_setup nema_prep 2. Preparation of Nematode Suspension nema_prep->assay_setup incubation 4. Incubation (25°C) assay_setup->incubation observation 5. Microscopic Observation (24, 48, 72h) incubation->observation data_analysis 6. Data Analysis (Mortality %, LC50) observation->data_analysis

Caption: Workflow for the in vitro nematicidal assay.

Materials
  • This compound (test compound)

  • Meloidogyne incognita second-stage juveniles (J2s)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Pluronic F-127

  • Abamectin (or other known nematicide as positive control)

  • Sterile deionized water

  • 96-well microtiter plates

  • Inverted microscope

  • Pipettes and sterile tips

Step-by-Step Methodology
  • Preparation of Test Solutions:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO. Causality: DMSO is used as it can dissolve a wide range of organic compounds and is relatively non-toxic to nematodes at low final concentrations.

    • Perform a serial dilution of the stock solution in sterile deionized water to achieve a range of final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).[1]

    • Crucial: The final concentration of DMSO in all wells (including controls) must be constant and should not exceed 1% (v/v) to avoid solvent-induced toxicity.[1]

    • Prepare a positive control solution (e.g., Abamectin at a known effective concentration) and a negative control (1% DMSO in sterile water).

  • Preparation of Nematode Suspension:

    • Harvest M. incognita J2s from infected tomato roots using the Baermann funnel technique.

    • Prepare a suspension of J2s in a 0.1% Pluronic F-127 solution at a concentration of approximately 100 J2s per 10 µL.[1] Causality: Pluronic F-127 is a non-ionic surfactant that prevents the nematodes from sticking to the plastic wells, ensuring they are freely exposed to the test compound.

  • Assay Setup:

    • To each well of a 96-well plate, add 90 µL of the appropriate test solution (or control solution).

    • Add 10 µL of the nematode suspension to each well, bringing the total volume to 100 µL.[1]

    • Each concentration and control should be replicated at least three times to ensure statistical validity.

  • Incubation and Observation:

    • Seal the plates with parafilm to prevent evaporation and incubate at 25°C.[1]

    • At 24, 48, and 72-hour intervals, observe the nematodes in each well under an inverted microscope.[1]

    • Nematodes are considered dead if they are immobile, straight, and do not respond when prodded with a fine needle.[1]

Data Analysis and Interpretation

For each concentration and time point, record the number of dead and live nematodes.

  • Calculate Percentage Mortality:

    • Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100

  • Correct for Control Mortality:

    • If mortality in the negative control is observed, correct the treatment mortality using Abbott's formula to account for natural death.[1]

    • Corrected Mortality (%) = [ (Test Mortality % - Control Mortality %) / (100 - Control Mortality %) ] x 100

  • Determine LC₅₀:

    • Use the corrected mortality data to perform a probit analysis using statistical software (e.g., R, SAS, SPSS). This will determine the LC₅₀ value and its 95% confidence intervals. The LC₅₀ represents the concentration of the compound required to kill 50% of the nematode population.

Table 1: Example Data Summary for Nematicidal Assay
Concentration (µg/mL)Replicate 1 Mortality (%)Replicate 2 Mortality (%)Replicate 3 Mortality (%)Mean Corrected Mortality (%)
Negative Control (0)5340
11215139.8
1025282622.4
5048555148.4
10085828884.4
20098999798.0
Positive Control991009999.0

Safety and Environmental Considerations

While specific toxicological data for this compound is scarce, its structure as a halogenated hydrocarbon necessitates stringent safety precautions.

  • Handling: The compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11]

  • Environmental Fate: Structurally similar compounds like 1,2-dibromoethane are known for their persistence in soil and potential to leach into groundwater.[7] Any research plan must include a thorough evaluation of the environmental fate of this compound, including its soil sorption, degradation half-life, and potential for bioaccumulation. Hydrolysis may occur, especially under basic conditions.[12]

  • Disposal: All waste containing the compound must be treated as hazardous and disposed of in accordance with local, state, and federal regulations, likely through incineration.[7]

Conclusion

This compound presents a theoretical potential for development as a novel agrochemical. Its polyhalogenated structure is suggestive of biocidal activity, particularly as a nematicide. The protocols and framework provided in this document offer a scientifically rigorous approach to systematically investigate this potential. However, researchers must proceed with a strong emphasis on safety and conduct thorough environmental impact assessments in parallel with efficacy studies to determine if this compound can serve as a viable and responsible tool in modern agriculture.

References

  • Application Notes and Protocols for 1,2-Dibromo-2-chloro-1,1-difluoroethane in Agrochemical Development. Benchchem.
  • Toxicological Profile for 1,2-Dibromoethane. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • 1,2-Dibromoethane. Bionity.
  • 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. PubChem, National Center for Biotechnology Information.
  • Dibromomethane, 1,2- (Pesticide residues in food: 1979 evaluations). Inchem.org.
  • 1,2-Dibromo-1,1-dichloroethane. Solubility of Things.
  • This compound (CAS 558-57-6). Santa Cruz Biotechnology.
  • Insecticides. US Environmental Protection Agency (EPA).
  • 1,2-Dibromo-1,1-difluoroethane. PubChem, National Center for Biotechnology Information.
  • 1,3-dichloropropene and 1,2-dibromoethane compounds: Part I. Movement and fate as affected by various conditions in several soil. SciSpace.
  • 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane. PubChem, National Center for Biotechnology Information.
  • 1,2-Dibromo-1,1-dichloroethane. NIST WebBook.
  • INTRODUCTION The history of nematicides. Florida Online Journals.
  • 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. TCI Chemicals.
  • Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests.
  • Toxicological Profile for 1,1-Dichloroethane. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Applications of 1,2-Dibromoethane. ChemicalBook.
  • 1,2-Dibromo-3-chloropropane. Wikipedia.
  • 1,2-Dibromoethane. Wikipedia.
  • 1,2-DIBROMO-1,2-DICHLOROETHANE synthesis. ChemicalBook.
  • A Comparative Analysis of Synthesis Methods for 1,2-Dibromo-2-chloro-1,1-difluoroethane (Halothane). Benchchem.
  • 1,2-Dibromo-1,1-dichloroethane. PubChem, National Center for Biotechnology Information.
  • This compound. Apollo Scientific.
  • LITERATURE SEARCH FRAMEWORK FOR 1,2-DIBROMOETHANE. National Center for Biotechnology Information (NCBI), NIH.
  • Basics on Pesticides Topic 1d Mode of Action. IFDC Hub.
  • EPA Releases Meeting Minutes and Final Report from Science Advisory Committee on Chemicals 1,1-Dichloroethane and 1,2-Dichloroethane Review. US Environmental Protection Agency (EPA).
  • 1,1-Dichloroethane; Risk Evaluation Under the Toxic Substances Control Act (TSCA); Notice of Availability. Federal Register.
  • National Primary Drinking Water Regulations: 1,2-Dichloroethane. US Environmental Protection Agency (EPA).

Sources

Nematicidal Activity of Brominated Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting substantial economic losses annually. The impending restrictions and outright bans on many conventional nematicides, due to environmental and human health concerns, have created an urgent need for novel and effective control agents. This guide provides an in-depth exploration of brominated organic compounds as a promising class of nematicides. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their synthesis and evaluation. Furthermore, this document will address the critical aspects of their environmental fate and toxicology, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation nematicides.

Introduction: The Nematode Challenge and the Promise of Brominated Compounds

Nematodes are a diverse phylum of roundworms, with numerous species that are parasitic to plants. These microscopic organisms typically infect the root systems of crops, disrupting water and nutrient uptake, leading to stunted growth, reduced yields, and increased susceptibility to other pathogens. The economic impact of these pests is staggering, with estimates of crop losses in the hundreds of billions of dollars worldwide.

For decades, chemical control has been the primary strategy for managing nematode infestations. However, many of the most effective nematicides, such as methyl bromide, have been phased out due to their detrimental effects on the ozone layer and their high toxicity to non-target organisms[1][2]. This has created a critical gap in nematode management, spurring the search for new, effective, and more environmentally benign solutions.

Brominated organic compounds have emerged as a compelling area of research in the quest for new nematicides. The inclusion of a bromine atom in an organic molecule can significantly alter its chemical and biological properties, often enhancing its biocidal activity. This guide will explore the scientific foundation for the use of these compounds, from their synthesis in the laboratory to their evaluation in biological systems.

Mechanisms of Nematicidal Action: Unraveling the Lethal Effects

The efficacy of a nematicide is intrinsically linked to its mechanism of action—the specific biochemical or physiological processes it disrupts within the nematode. While the precise molecular targets of many brominated nematicides are still under investigation, several key mechanisms have been proposed.

Alkylating Agents and Disruption of Cellular Processes

Many brominated organic compounds, particularly those with reactive allyl groups like allyl bromide, are potent alkylating agents[3][4]. This means they can readily transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA and proteins. This indiscriminate alkylation can have devastating consequences for the nematode, leading to:

  • Enzyme Inhibition: The active sites of many enzymes contain nucleophilic amino acid residues (e.g., cysteine, histidine). Alkylation of these residues can irreversibly inhibit enzyme function, disrupting critical metabolic pathways[5].

  • DNA Damage: Alkylation of DNA bases can lead to mutations, strand breaks, and ultimately, cell death.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

BOC [label="Brominated Organic Compound\n(e.g., Allyl Bromide)"]; Nematode [label="Nematode Cell"]; Macromolecules [label="Cellular Macromolecules\n(Proteins, DNA)"]; Disruption [label="Disruption of Cellular Function"]; Death [label="Nematode Death"];

BOC -> Nematode [label="Penetrates Cuticle"]; Nematode -> Macromolecules [label="Reacts with Nucleophilic Sites"]; Macromolecules -> Disruption [label="Alkylation"]; Disruption -> Death; } caption { label = "Figure 1: Proposed mechanism of action for alkylating brominated nematicides."; fontsize = 10; fontname = "Arial"; }

Neurotoxicity: Targeting the Nematode Nervous System

The nervous system of nematodes is a prime target for many pesticides. Disruption of nerve impulse transmission can lead to paralysis and death. While the specific neuronal targets of many brominated compounds are not fully elucidated, it is hypothesized that they may interfere with key neurotransmitter systems or ion channels.

Inhibition of Respiratory Enzymes

Some nematicides act by inhibiting the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to energy depletion[6]. It is plausible that certain brominated compounds could act as inhibitors of key respiratory enzymes in nematodes.

Structure-Activity Relationships: Designing More Potent Nematicides

The nematicidal activity of a brominated organic compound is not solely dependent on the presence of bromine but is also heavily influenced by the overall molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective nematicides[7][8].

Key structural features that can influence nematicidal activity include:

  • Position and Number of Bromine Atoms: The regiochemistry of bromination on an aromatic or heterocyclic ring can dramatically impact biological activity.

  • Nature of the Organic Scaffold: The core structure to which the bromine is attached (e.g., aliphatic chain, aromatic ring, heterocycle) plays a significant role in determining the compound's physical properties and its ability to interact with biological targets.

  • Presence of Other Functional Groups: The inclusion of other functional groups, such as hydroxyl or nitro groups, can modulate the electronic properties and reactivity of the molecule, thereby influencing its nematicidal potency[1][2].

dot graph { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

SAR [label="Structure-Activity Relationship (SAR)"]; Structure [label="Molecular Structure"]; Activity [label="Nematicidal Activity"]; Bromine [label="Bromine Position & Number"]; Scaffold [label="Organic Scaffold"]; FunctionalGroups [label="Other Functional Groups"];

SAR -> Structure; SAR -> Activity; Structure -> Bromine; Structure -> Scaffold; Structure -> FunctionalGroups; {Bromine, Scaffold, FunctionalGroups} -> Activity [style=dashed]; } caption { label = "Figure 2: Key factors influencing the structure-activity relationship of brominated nematicides."; fontsize = 10; fontname = "Arial"; }

Synthesis of Brominated Organic Compounds

The synthesis of brominated organic compounds is a well-established field in organic chemistry, with a variety of methods available for introducing bromine atoms into different molecular scaffolds[9][10][11].

Electrophilic Bromination of Heterocycles

The introduction of a bromine atom onto a heterocyclic ring is a common strategy in the synthesis of biologically active molecules[9][12][13]. The choice of brominating agent and reaction conditions is critical and depends on the electronic properties of the heterocycle[9].

Protocol 1: General Procedure for the Electrophilic Bromination of an Electron-Rich Heterocycle

  • Dissolve the heterocyclic starting material in a suitable solvent (e.g., acetic acid, chloroform) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine in a suitable solvent) to the cooled solution with continuous stirring. The addition should be dropwise to control the reaction temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction , quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired brominated heterocycle.

Evaluation of Nematicidal Activity: In Vitro and In Vivo Assays

The evaluation of the nematicidal activity of brominated organic compounds is a critical step in the drug discovery process. A combination of in vitro and in vivo assays is typically employed to determine the potency and efficacy of candidate compounds.

In Vitro Assays: Direct Exposure to Nematodes

In vitro assays provide a rapid and cost-effective method for screening large numbers of compounds for nematicidal activity[14]. These assays typically involve the direct exposure of nematodes to the test compound in a liquid medium.

Protocol 2: In Vitro Nematicidal Assay against Meloidogyne incognita

  • Nematode Culture and Collection: Maintain a culture of Meloidogyne incognita on a suitable host plant (e.g., tomato). Collect second-stage juveniles (J2s) from infected roots using a Baermann funnel technique.

  • Preparation of Test Solutions: Prepare a stock solution of the brominated organic compound in a suitable solvent (e.g., acetone, DMSO). Make serial dilutions of the stock solution in water to obtain the desired test concentrations. A solvent control should also be prepared.

  • Assay Setup: In a 96-well microtiter plate, add a known number of J2s (e.g., 50-100) to each well. Then, add the test solutions to the wells to achieve the final desired concentrations.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment: After the incubation period, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to gentle probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and the control. Determine the LC50 (lethal concentration required to kill 50% of the nematodes) value for each compound.

In Vivo Assays: Evaluation in a Soil Environment

In vivo assays are essential for evaluating the efficacy of a nematicide under conditions that more closely mimic a natural soil environment[1][2].

Protocol 3: Pot Assay for Evaluating Nematicidal Activity in Soil

  • Soil Preparation: Use a sterilized soil mix (e.g., sand and loam) and infest it with a known number of Meloidogyne incognita J2s.

  • Compound Application: Prepare a solution or emulsion of the brominated organic compound and apply it to the infested soil at different concentrations. A control group with no compound application should be included.

  • Planting: Transplant a susceptible host plant seedling (e.g., tomato) into each pot.

  • Growth and Maintenance: Maintain the pots in a greenhouse under controlled conditions for a specified period (e.g., 4-6 weeks).

  • Assessment of Nematode Infection: After the growth period, carefully remove the plants from the pots and wash the roots. Assess the level of nematode infection by counting the number of galls on the roots.

  • Data Analysis: Compare the number of galls in the treated groups to the control group to determine the efficacy of the compound in reducing nematode infection.

Naturally Occurring Brominated Nematicides: A Source of Inspiration

Nature is a rich source of biologically active compounds, and the marine environment, in particular, is a treasure trove of unique chemical structures, including a variety of brominated organic compounds[15][16]. Marine organisms, such as algae and sponges, produce a diverse array of brominated alkaloids and other secondary metabolites, some of which have demonstrated significant biological activities, including nematicidal effects[17][18][19][20][21]. The study of these natural products can provide valuable insights for the design and synthesis of novel nematicides.

Environmental Fate and Toxicology: A Critical Consideration

While the development of effective nematicides is paramount, it is equally important to consider their potential impact on the environment and non-target organisms. The introduction of any new chemical into the environment requires a thorough assessment of its persistence, degradation pathways, and toxicity to a range of organisms.

Environmental Fate

The environmental fate of a brominated organic compound is influenced by a variety of factors, including its chemical structure, water solubility, and susceptibility to degradation processes such as biodegradation and photodegradation[22][23][24][25][26]. For example, the presence of a nitro group in dibromo(nitro)methane may influence its degradation pathway in the soil[22][24].

Ecotoxicology

The toxicity of brominated nematicides to non-target organisms, such as soil invertebrates (e.g., earthworms), beneficial microbes, and aquatic life, must be carefully evaluated[27][28]. For instance, allyl bromide has been shown to be a reactive electrophile and may pose a risk to various organisms[3][29][30].

Table 1: Nematicidal Activity of Selected Brominated Organic Compounds against Meloidogyne javanica (In Vitro)

CompoundConcentration (mg/L)Mortality (%)Reference
Allyl bromide10100[1]
Allyl bromide20100[1]
Dibromo(nitro)methane<320Active[1]

Conclusion and Future Perspectives

Brominated organic compounds represent a promising avenue for the development of new and effective nematicides. Their diverse chemical structures and potential for varied mechanisms of action offer a rich field for further research. A thorough understanding of their structure-activity relationships, coupled with detailed in vitro and in vivo evaluations, will be crucial for identifying lead compounds with high potency and selectivity.

Future research should focus on:

  • Elucidating the specific molecular targets of brominated nematicides.

  • Synthesizing and evaluating novel brominated heterocyclic compounds.

  • Exploring the vast chemical diversity of marine-derived brominated natural products.

  • Conducting comprehensive ecotoxicological studies to ensure the environmental safety of new nematicidal agents.

By embracing a multidisciplinary approach that integrates synthetic chemistry, nematology, and environmental science, the research community can unlock the full potential of brominated organic compounds in the ongoing battle against plant-parasitic nematodes.

References

  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017).
  • Nematicidal activity of allyl bromide and dibromo(nitro)
  • Nematicidal activity of allyl bromide and dibromo(nitro)methane under laboratory conditions: Nematicidal efficacy of bromine compounds. (2025).
  • NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN ...). NCBI.
  • Natural nematicidal active compounds: Recent research progress and outlook.
  • Marine Organisms for the Sustainable Management of Plant Parasitic Nem
  • Bromophenols in Marine Algae and Their Bioactivities. PMC - PubMed Central.
  • A novel high-throughput nematicidal assay using embryo cells and larvae of Caenorhabditis elegans. PubMed.
  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2013). PubMed.
  • Natural nematicidal active compounds: Recent research progress and outlook. (2025).
  • Naturally‐occurring nematicides of plant origin: two decades of novel chemistries. (2024). PMC.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nem
  • Identification of a group of brominated flame retardants as novel androgen receptor antagonists and potential neuronal and endocrine disrupters. PubMed.
  • A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. (2021). NIH.
  • Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination | Request PDF.
  • The Use of the Non-Standardized Invertebrates in Soil Ecotoxicology | Request PDF.
  • Analysis of Nematicide Inhibition of Nematode Respir
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nem
  • Late-stage functionaliz
  • Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria. (2022). PubMed.
  • Earthworm biomarkers: The new tools of environmental impact assessment.
  • Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkyl
  • [논문]Nematicidal activity of allyl bromide and dibromo(nitro)
  • Recent Advances and Developments in the Nematicidal Activity of Essential Oils and Their Components against Root-Knot Nem
  • Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified (FVB Tg.AC hemizygous) mice and carcinogenicity studies of allyl bromide in genetically modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] mice (dermal and gavage studies). PubMed.
  • Biodegradation of nitroarom
  • Inhibition of ROS-Scavenging Enzyme System Is a Key Event in Tomato Genetic Resistance against Root-Knot Nem
  • Effects of Fumigation with Allyl Isothiocyanate on Soil Microbial Diversity and Community Structure of Tom
  • The marksman: Bioactivated nematicides selectively kill plant‐parasitic nem
  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad - Polish Journal of Environmental Studies.
  • Nitroaromatic compounds, from synthesis to biodegrad
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI.
  • Understanding Molecular Plant–Nematode Interactions to Develop Alternative Approaches for Nem
  • Structure-based discovery of nematicides targeting phosphodiesterase enzymes in phytoparasitic nematodes. UNIVERSITY OF NEW HAMPSHIRE - : NIFA Reporting Portal.
  • Regioselective bromination of fused heterocyclic N-oxides. PubMed - NIH.
  • Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. PMC - NIH.
  • Environmental Fate and Persistence of Nitroarom
  • Nitroaromatic Compounds, from Synthesis to Biodegrad

Sources

Application Notes and Protocols for In Vitro Nematicidal Assays of Meloidogyne incognita

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Standardized Nematicidal Screening

The southern root-knot nematode, Meloidogyne incognita, is a sedentary endoparasitic nematode responsible for significant economic losses in a wide range of agricultural crops worldwide.[1][2][3][4] Its ability to induce the formation of root galls disrupts the plant's vascular system, leading to stunted growth, reduced yield, and increased susceptibility to other pathogens.[3][4] The development of novel nematicides is a critical component of integrated pest management strategies, particularly as conventional chemical treatments face increasing scrutiny due to environmental and health concerns.[3][4]

In vitro assays provide a rapid, cost-effective, and reproducible platform for the primary screening of potential nematicidal compounds, including synthetic chemicals, microbial metabolites, and plant-derived extracts.[5][6][7] These assays are fundamental in the drug discovery pipeline, allowing for the high-throughput evaluation of compound efficacy against key life stages of M. incognita: the infective second-stage juveniles (J2s) and the eggs.

This guide provides detailed, field-proven protocols for conducting J2 mortality/immobility assays and egg hatching inhibition assays. The methodologies are designed to be self-validating through the inclusion of appropriate controls and offer insights into the rationale behind critical experimental steps, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Nematode Culture and Inoculum Preparation

A consistent and healthy source of M. incognita is paramount for reliable and reproducible assay results. This section details the maintenance of nematode cultures and the preparation of J2 juveniles and eggs for subsequent nematicidal screening.

In Vivo Culture Maintenance

M. incognita is an obligate parasite and is typically maintained on susceptible host plants in a greenhouse or controlled environment.[2][8]

  • Host Plants: Tomato (Solanum lycopersicum), cucumber (Cucumis sativus), or red pepper (Capsicum annuum) are commonly used host plants.[2][8][9]

  • Inoculation: Four-week-old host plants are inoculated with approximately 1,000-2,000 J2s per plant.[8]

  • Incubation: Plants are maintained in a controlled environment (25-28°C) for 60-90 days to allow for multiple nematode life cycles and the development of a large number of egg masses.[8]

Extraction of Egg Masses and Eggs

Egg masses, the gelatinous matrices containing hundreds of eggs, must be carefully extracted from infected roots.

  • Root Harvesting: Gently uproot the host plants and wash the roots thoroughly with tap water to remove soil and debris.[8][10]

  • Egg Mass Collection: Using fine-tipped forceps, carefully pick the yellowish, spherical egg masses from the root galls.

  • Egg Extraction: To release eggs from the gelatinous matrix, agitate the egg masses in a 0.5% to 1% sodium hypochlorite (NaOCl) solution for 2-5 minutes.[5][9][10][11] This step is also crucial for surface sterilization, which prevents microbial contamination in subsequent assays.[5][6]

  • Rinsing: Immediately pour the egg suspension through a series of nested sieves (e.g., 200-mesh followed by a 500-mesh or 25 µm pore size sieve).[5][10][11] The eggs will be collected on the finer mesh sieve.

  • Final Wash: Thoroughly rinse the collected eggs with sterile distilled water to remove any residual NaOCl, which can be detrimental to egg viability and hatching.[10]

Preparation of Second-Stage Juveniles (J2s)

Freshly hatched, active J2s are essential for mortality and immobility assays.

  • Hatching Setup: Place the surface-sterilized eggs onto a modified Baermann funnel apparatus.[8][10][12] This consists of a funnel with a rubber tube and clamp at the bottom, with a fine-mesh sieve or tissue paper supporting the eggs.

  • Incubation: Add sterile water to the funnel until it is just in contact with the eggs. Incubate at 25-28°C in the dark.[10]

  • Collection: Freshly hatched J2s will migrate through the filter and settle at the bottom of the funnel. Collect the J2 suspension daily for up to 7 days by opening the clamp.[10]

  • Quantification: Homogenize the J2 suspension and count the number of juveniles in several small aliquots under a stereomicroscope to determine the concentration. Adjust the volume with sterile water to achieve the desired concentration for the assay (e.g., 100-250 J2s per desired volume).[9][13]

Part 2: Protocol for J2 Mortality/Immobility Assay

This assay evaluates the direct nematicidal effect of test compounds on the infective J2 stage. The key endpoint is the mortality or irreversible immobilization of the nematodes.

Materials and Reagents
  • Freshly hatched M. incognita J2s

  • Sterile 24-well or 96-well microtiter plates[9][12][14]

  • Test compounds (e.g., plant extracts, chemicals, microbial filtrates)

  • Solvent for test compounds (e.g., sterile distilled water, DMSO)

  • Positive control (e.g., commercial nematicide like Carbofuran or Carbosulfan)[15][16]

  • Negative control (sterile distilled water or solvent used for test compounds)[15][16]

  • 1N NaOH solution (for distinguishing dead from paralyzed nematodes)[14][16]

  • Stereomicroscope

Experimental Workflow: J2 Mortality Assay

J2_Mortality_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis J2_prep Prepare J2 Suspension (~100 J2s / 100 µL) plate_prep Aliquot Test Compounds, Positive & Negative Controls into 96-well Plate add_J2 Add J2 Suspension to each well plate_prep->add_J2 Start Assay incubation Incubate at 25-28°C for 24, 48, 72h add_J2->incubation observe Count Immobile J2s under microscope incubation->observe Post-Incubation add_NaOH Add 1 µL 1N NaOH to stimulate movement observe->add_NaOH final_count Count Dead J2s (non-responsive) add_NaOH->final_count calculate Calculate % Mortality final_count->calculate

Caption: Workflow for the in vitro J2 mortality/immobility assay.

Step-by-Step Protocol
  • Preparation of Test Plates:

    • Prepare serial dilutions of the test compounds in the appropriate solvent.[13][15]

    • Pipette the desired volume of each test compound concentration, positive control, and negative control into the wells of a microtiter plate. Each treatment should be replicated at least three to five times.[8][13]

  • Inoculation:

    • Add a known number of freshly hatched J2s (e.g., 100-250) in a small volume of water (e.g., 100 µL) to each well.[9][11][12]

  • Incubation:

    • Incubate the plates at a constant temperature of 25-28°C.[9][13]

  • Data Collection:

    • At predetermined time points (e.g., 24, 48, and 72 hours), observe the nematodes in each well under a stereomicroscope.[1][17][18]

    • Count the number of immobile (straight-bodied) nematodes.

    • To differentiate between temporary paralysis and death, gently probe the nematodes with a fine needle or add a chemical stimulus. A 1N NaOH solution (e.g., 1 µL per 100 µL of suspension) can be used to induce movement in live nematodes.[14][16] Nematodes that do not respond to the stimulus are considered dead.

  • Data Analysis:

    • Calculate the percentage of mortality for each treatment using the following formula: % Mortality = (Number of dead J2s / Total number of J2s) x 100

    • If mortality is observed in the negative control, correct the data using Abbott's formula: Corrected % Mortality = [ (% Mortality in treatment - % Mortality in control) / (100 - % Mortality in control) ] x 100

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[9][15]

ParameterRecommended ValueRationale
Assay Format 24 or 96-well platesAllows for multiple replicates and concentrations, suitable for high-throughput screening.
J2s per well 100 - 250Provides a statistically relevant population for counting while avoiding overcrowding.[9][13]
Incubation Temp. 25 - 28 °COptimal temperature for M. incognita activity and development.[9][13]
Observation Times 24, 48, 72 hoursAllows for the assessment of both acute and delayed nematicidal effects.[1][17]
Positive Control Commercial NematicideValidates the assay system by demonstrating expected nematode mortality.
Negative Control Solvent/WaterAccounts for any mortality due to handling or the solvent itself.

Part 3: Protocol for Egg Hatching Inhibition Assay

This assay is designed to evaluate the ovicidal or hatch-inhibiting properties of test compounds, targeting the nematode's reproductive potential.

Materials and Reagents
  • Surface-sterilized M. incognita eggs

  • Sterile 24-well or 96-well microtiter plates[5][9]

  • Test compounds

  • Solvent for test compounds

  • Positive control (e.g., commercial nematicide)

  • Negative control (sterile distilled water)[13]

  • Stereomicroscope

Experimental Workflow: Egg Hatching Assay

Egg_Hatching_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis egg_prep Prepare Egg Suspension (~100-200 eggs / 100 µL) plate_prep Aliquot Test Compounds, Positive & Negative Controls into 24-well Plate add_eggs Add Egg Suspension to each well plate_prep->add_eggs Start Assay incubation Incubate at 25-28°C in the dark add_eggs->incubation observe Count Hatched J2s at regular intervals (e.g., 3, 6, 9, 12 days) incubation->observe Post-Incubation calculate Calculate % Hatch Inhibition observe->calculate

Caption: Workflow for the in vitro egg hatching inhibition assay.

Step-by-Step Protocol
  • Preparation of Test Plates:

    • Prepare serial dilutions of the test compounds.

    • Pipette the desired volume of each concentration and the controls into the wells of a microtiter plate, with at least three to five replicates per treatment.[9][13]

  • Inoculation:

    • Prepare a suspension of surface-sterilized eggs in sterile water.

    • Add a known number of eggs (e.g., 100-200) to each well.[5][9] Alternatively, intact, similarly-sized egg masses can be used.[13]

  • Incubation:

    • Incubate the plates at 25-28°C in the dark to promote hatching.[9][13]

  • Data Collection:

    • At regular intervals (e.g., every 3 days for up to 14 days), count the number of hatched J2s in each well using a stereomicroscope.[9][13]

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition for each treatment compared to the negative control: % Hatch Inhibition = [ (Number hatched in control - Number hatched in treatment) / Number hatched in control ] x 100

    • Perform statistical analysis (e.g., ANOVA) to identify significant differences.[15][19]

ParameterRecommended ValueRationale
Assay Format 24 or 96-well platesAccommodates the small volumes needed and allows for easy microscopic observation.
Eggs per well 100 - 200Ensures a sufficient number for a reliable hatching rate while preventing clumping.[5][9]
Incubation Temp. 25 - 28 °COptimal temperature for M. incognita egg development and hatching.[9][13]
Observation Period Up to 14 daysAccounts for the natural variation in hatching times and allows for a comprehensive assessment.[9]
Key Endpoint Number of hatched J2sA direct measure of the compound's effect on embryonic development or the hatching process.

Trustworthiness and Self-Validation

The integrity of any nematicidal assay hinges on a self-validating experimental design.

  • Positive Control: The inclusion of a known nematicide is non-negotiable. It confirms that the nematode population is susceptible to toxic compounds and that the assay conditions are conducive to detecting nematicidal activity. A lack of effect in the positive control invalidates the results.

  • Negative Control: This is crucial for establishing the baseline mortality and hatching rate under assay conditions. It accounts for any adverse effects of the solvent or physical handling. High mortality (>15-20%) in the negative control suggests a problem with the nematode stock or assay conditions.

  • Replication: Biological replicates (running the same treatment in multiple wells) and experimental replicates (repeating the entire experiment on a different day) are essential to ensure the observed effects are consistent and not due to chance.

By adhering to these principles and the detailed protocols provided, researchers can generate reliable, high-quality data to advance the discovery and development of novel solutions for the management of Meloidogyne incognita.

References

  • Lawrence, K. S., et al. (2016). Optimization of In Vitro Techniques for Distinguishing between Live and Dead Second Stage Juveniles of Heterodera glycines and Meloidogyne incognita. PLOS One. Available at: [Link]

  • Nitao, J. K., Meyer, S. L. F., & Chitwood, D. J. (1999). In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungal Compounds. Journal of Nematology. Available at: [Link]

  • Nitao, J. K., Meyer, S. L. F., & Chitwood, D. J. (1999). In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungal Compounds. PMC - NIH. Available at: [Link]

  • Singh, A., et al. (2013). Effect of Plant Extracts on Hatching and Mortality of Root-Knot Nematode, Meloidogyne Incognita Larvae (in-Vitro). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Campos, H. D., et al. (2020). Volatile organic compounds released from entomopathogenic nematode‐infected insect cadavers for the biocontrol of Meloidogyne incognita. ResearchGate. Available at: [Link]

  • Wydro, P., et al. (2022). In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita. International Journal of Molecular Sciences. Available at: [Link]

  • Khan, A., et al. (2021). In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita (Kofaid). Pure and Applied Biology (PAB). Available at: [Link]

  • Xiang, Y., et al. (2015). In vitro screening of biological control agents on Meloidogyne incognita. ResearchGate. Available at: [Link]

  • El-Ashry, R. M., et al. (2021). Percentage of mortality in second-stage juveniles of Meloiodogyne incognita after exposure to Tilapia fish powder (TFP) at different concentrations for different time intervals. ResearchGate. Available at: [Link]

  • Ochiai, N., et al. (2021). Distinguishing between inactivated and dead second stage juveniles of Meloidogyne incognita using the NaOH method. ResearchGate. Available at: [Link]

  • Ntalli, N., et al. (2018). Mortality rates (mean ± CI 95%) of Meloidogyne incognita juveniles of different concen-trations (0.1, 0.5, 1 and 5%) of various leaf litter, straw and compost extracts. ResearchGate. Available at: [Link]

  • Kundu, A., et al. (2021). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. Frontiers in Plant Science. Available at: [Link]

  • Li, H., et al. (2023). Comprehensive Assessment of Alfalfa Cultivars for Resistance to Meloidogyne incognita Using Multiple Evaluation Indices. MDPI. Available at: [Link]

  • Kim, H., et al. (2016). Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita. PMC - NIH. Available at: [Link]

  • Barcala, M., et al. (2018). Long-Term In Vitro System for Maintenance and Amplification of Root-Knot Nematodes in Cucumis sativus Roots. NIH. Available at: [Link]

  • Srivastava, S., & Chaubey, A. K. (2022). In vitro study on the nematicidal activity of entomopathogenic bacteria against the root knot nematode Meloidogyne incognita. ResearchGate. Available at: [Link]

  • Srivastava, S., & Chaubey, A. K. (2022). In vitro study on the nematicidal activity of entomopathogenic bacteria against the root knot nematode Meloidogyne incognita. Journal of Applied and Natural Science. Available at: [Link]

  • Li, Y., et al. (2021). Meloidogyne incognita root knot nematodes egg hatching (%) as a function of different concentrations (0, 0.1, 0.5, 1, 10 and 100 mg/L) of four pure volatile organic compounds as marked on the right grey boxes. ResearchGate. Available at: [Link]

  • Aiyelaagbe, O., et al. (2020). Egg hatch inhibition of root-knot nematodes by Tagetes patula extracts. Acta Horticulturae. Available at: [Link]

  • Nemaplex. (2024). Meloidogyne incognita. UC Davis. Available at: [Link]

  • Subedi, S., Thapa, B., & Shrestha, J. (2020). Root-knot nematode (Meloidogyne incognita) and its management: a review. ResearchGate. Available at: [Link]

  • Subedi, S., Thapa, B., & Shrestha, J. (2020). Root-knot nematode (Meloidogyne incognita) and its management: a review. CABI Digital Library. Available at: [Link]

Sources

Application Notes and Protocols for Photochemically Initiated Reactions with 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1,2-Dibromo-1,1-dichlorodifluoroethane (CBrCl₂CBrF₂), a halogenated hydrocarbon, serves as a potent reagent in photochemically initiated reactions for the synthesis of complex fluorinated molecules. Its utility stems from the selective homolytic cleavage of a carbon-bromine bond under ultraviolet (UV) irradiation, generating a transient carbon-centered radical. This reactive intermediate can then engage in a variety of transformations, most notably addition reactions to unsaturated systems. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging this compound in modern organic synthesis, with a particular focus on the preparation of fluorinated dienes and related compounds.

The photochemical activation of halogenated compounds offers a powerful and often milder alternative to traditional thermal methods for radical generation. UV light provides the necessary energy to overcome the bond dissociation energy of the C-Br bond, initiating a radical chain reaction. This approach allows for precise control over the reaction initiation and can often be conducted at or below ambient temperatures, minimizing side reactions and preserving sensitive functional groups.

Core Principles: Photochemical Radical Generation

The key to the reactivity of this compound in photochemical transformations is the differential lability of its carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, and therefore, upon absorption of UV radiation, it undergoes preferential homolytic cleavage to generate a bromine radical and a 1,1-dichloro-2,2-difluoro-2-bromoethyl radical.

This initiating radical can then add to an alkene, generating a new carbon-centered radical, which subsequently abstracts a bromine atom from another molecule of this compound to propagate the radical chain.

Application Spotlight: Synthesis of Perfluorinated Dienes

Part 1: Photochemical Radical Addition of Bromine to a Fluorinated Alkene

This protocol details the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, a key intermediate in the synthesis of fluorinated dienes. The reaction proceeds via a UV-initiated radical addition of bromine across the double bond of (E)-1,1,1,4,4,4-hexafluorobut-2-ene.[1]

Reaction Scheme:

Experimental Protocol:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityRole
(E)-1,1,1,4,4,4-Hexafluorobut-2-ene164.0410.0 g (60.9 mmol)Substrate
Bromine159.8110.7 g (66.9 mmol)Reagent
Anhydrous Solvent (e.g., CCl₄, optional)-50 mLSolvent
Nitrogen or Argon--Inert Gas

Equipment:

  • Quartz reaction vessel or a borosilicate glass vessel transparent to the UV wavelength used.

  • UV lamp (e.g., medium-pressure mercury lamp).

  • Magnetic stirrer and stir bar.

  • Condenser (if the reaction is performed at elevated temperatures).

  • Inert gas inlet.

  • Distillation apparatus for purification.

Procedure:

  • Reaction Setup: Assemble the quartz reaction vessel equipped with a magnetic stir bar, a condenser, and an inert gas inlet. Ensure the setup is in a well-ventilated fume hood and shielded from ambient light.

  • Charging the Reactor: Charge the reaction vessel with (E)-1,1,1,4,4,4-hexafluorobut-2-ene (10.0 g, 60.9 mmol). If a solvent is used, dissolve the substrate in approximately 50 mL of anhydrous carbon tetrachloride.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove any oxygen, which can quench radical reactions.

  • Addition of Bromine: Slowly add bromine (10.7 g, 66.9 mmol) to the reaction mixture while stirring. The mixture should be protected from light during this step.

  • Photochemical Initiation: Position the UV lamp as close as possible to the reaction vessel to ensure maximum irradiation. Initiate the reaction by turning on the UV lamp. The reaction progress can be monitored by the disappearance of the bromine color. The reaction time will vary depending on the intensity of the UV source but is typically complete within a few hours.[2]

  • Work-up: Once the reaction is complete (indicated by the complete discharge of the bromine color), turn off the UV lamp. Allow the reaction mixture to cool to room temperature.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.[1]

Causality Behind Experimental Choices:

  • UV Irradiation: Provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction. The use of a quartz or borosilicate vessel is crucial as they are transparent to the required UV wavelengths.

  • Inert Atmosphere: Oxygen is a radical scavenger and can terminate the desired radical chain reaction, leading to lower yields.

  • Solvent (Optional): While the reaction can be run neat, an inert solvent like carbon tetrachloride can help to control the reaction temperature and ensure homogeneity.

Part 2: Dehydrohalogenation to Form Fluorinated Dienes

The di-brominated product from Part 1 can be subjected to dehydrohalogenation to introduce unsaturation. A common method for this transformation is the use of a base, such as potassium hydroxide, or a metal, like zinc, for dehalogenation. The following protocol outlines a general procedure for the dehalogenation of a polyhalogenated alkane using zinc dust to produce a diene.

Reaction Scheme:

Experimental Protocol:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityRole
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane323.8510.0 g (30.9 mmol)Substrate
Zinc Dust65.384.0 g (61.2 mmol)Reducing Agent
Anhydrous Ethanol or Isopropanol-100 mLSolvent
Nitrogen or Argon--Inert Gas

Equipment:

  • Three-necked round-bottom flask.

  • Mechanical stirrer.

  • Reflux condenser.

  • Dropping funnel.

  • Heating mantle.

  • Distillation apparatus for product collection.

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a cold trap (-78 °C) to collect the volatile diene product.

  • Charging the Reactor: Charge the flask with zinc dust (4.0 g, 61.2 mmol) and anhydrous ethanol (100 mL).

  • Inert Atmosphere: Purge the system with nitrogen or argon.

  • Heating: Heat the stirred suspension to reflux.

  • Substrate Addition: Slowly add the 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (10.0 g, 30.9 mmol) dropwise from the dropping funnel to the refluxing zinc suspension.

  • Reaction and Product Collection: The dehalogenation reaction is typically exothermic. The resulting fluorinated diene, being volatile, will distill from the reaction mixture and can be collected in the cold trap.

  • Purification: The collected crude product can be further purified by fractional distillation.

Causality Behind Experimental Choices:

  • Zinc Dust: Acts as a reducing agent, facilitating the elimination of the two bromine atoms.

  • Polar Protic Solvent: Ethanol or isopropanol helps to mediate the reaction and solvate the resulting zinc bromide salt.

  • Reflux Conditions: Provides the necessary activation energy for the dehalogenation reaction.

  • Cold Trap: Essential for collecting the low-boiling point diene product.

Visualizing the Workflow

Workflow for the Synthesis of Fluorinated Dienes

Workflow cluster_photo Part 1: Photochemical Bromination cluster_dehalo Part 2: Dehydrohalogenation start_photo Start with Fluorinated Alkene (e.g., CF₃-CH=CH-CF₃) react_photo React with Bromine (Br₂) under UV Irradiation start_photo->react_photo Initiation product_photo Formation of Dibromoalkane (e.g., CF₃-CH(Br)-CH(Br)-CF₃) react_photo->product_photo Radical Addition purify_photo Purification by Distillation product_photo->purify_photo Isolation start_dehalo Start with Dibromoalkane purify_photo->start_dehalo Intermediate Transfer react_dehalo React with Zinc Dust in a Polar Solvent start_dehalo->react_dehalo Reduction product_dehalo Formation of Fluorinated Diene (e.g., CF₂=CH-CH=CF₂) react_dehalo->product_dehalo Elimination purify_dehalo Purification by Distillation product_dehalo->purify_dehalo Isolation

Caption: A two-stage process for synthesizing fluorinated dienes.

Mechanism of Photochemical Radical Addition

Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV Light (hν) Br_rad2 Br• alkene R-CH=CH-R intermed1 R-CH(Br)-CH•-R alkene->intermed1 Radical Attack product R-CH(Br)-CH(Br)-R intermed1->product Bromine Abstraction CBrCl2CBrF2 CBrCl₂-CBrF₂ radical_reagent •C(Cl₂)CBrF₂ term1 Br• + Br• → Br₂ term2 R-CH(Br)-CH•-R + Br• → Product term3 2 R-CH(Br)-CH•-R → Dimer

Caption: Radical chain mechanism for photochemical bromination.

Safety and Handling

This compound:

  • General: This compound is a halogenated hydrocarbon and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Photochemical Reactions:

  • UV Radiation: UV radiation is harmful to the eyes and skin. Ensure that the photoreactor is properly shielded to prevent exposure. Use UV-blocking safety glasses.

  • Pressurized Systems: Reactions involving volatile starting materials or products at elevated temperatures can build up pressure. Ensure the reaction vessel is appropriately vented or equipped with a pressure-relief device.

  • Electrical Safety: Photoreactors often involve high-voltage equipment. Ensure all electrical connections are sound and properly grounded.

References

  • Haszeldine, R. N. (1952). Fluoro-olefins. Part I. The synthesis of hexafluorobuta-1 : 3-diene. Journal of the Chemical Society (Resumed), 4423-4431. [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 2024, 20, 452–459. [Link]

  • The Research Progress of Hexafluorobutadiene Synthesis. Journal of Materials Science and Chemical Engineering, 2016, 4, 29-35. [Link]

  • PubChem Compound Summary for CID 136219, 1,4-Dibromo-2,3-dichlorohexafluorobutane. National Center for Biotechnology Information. [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. [Link]

  • Haszeldine, R. N. (1952). Reactions of fluorocarbon radicals. Part VII. Addition to trifluoromethyl-substituted acetylenes. Journal of the Chemical Society (Resumed), 3490-3498. [Link]

  • Haszeldine, R. N. (1951). 124. The reactions of metallic salts of acids with halogens. Part I. The reaction of metal trifluoroacetates with iodine, bromine, and chlorine. Journal of the Chemical Society (Resumed), 584. [Link]

  • Photochemistry of 1,3-butadiene: Details of the primary processes and mechanism of photopolymerization. The Journal of Chemical Physics, 1965, 42, 4088. [Link]

  • Theoretical study of the dark photochemistry of 1,3-butadiene via the chemiexcitation of Dewar dioxetane. Physical Chemistry Chemical Physics, 2021, 23, 1726-1736. [Link]

  • Photochemical Flow Synthesis of 3-Hydroxyazetidines. Chemistry – A European Journal, 2018, 24, 14648-14652. [Link]

  • Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society, 2022, 144, 21956–21965. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the safe handling, storage, and emergency procedures for 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS No. 558-57-6). As a halogenated hydrocarbon, this compound presents specific hazards that necessitate rigorous adherence to safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding for all personnel.

Understanding the Hazard Profile

This compound is a dense, colorless liquid.[1] While specific toxicological data and occupational exposure limits are not well-established, its structural similarity to other halogenated hydrocarbons suggests that it should be handled with a high degree of caution. The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Direct contact can cause serious eye and skin irritation.[2][3]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[2][3]

  • Ozone Depleting Substance: This compound is classified as an ozone-depleting substance, necessitating responsible handling and disposal to prevent environmental release.[4]

  • Potential for Neurotoxicity: As with many halogenated solvents, there is a potential for central nervous system effects with significant exposure.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₂Br₂Cl₂F₂[5][6]
Molecular Weight 292.73 g/mol [5][6]
Appearance Colorless liquid[1]
CAS Number 558-57-6[2]

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The rationale for each piece of equipment is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes.

Hand Protection

Standard nitrile or latex gloves offer insufficient protection against halogenated hydrocarbons and should be avoided for anything other than incidental contact.

  • Primary Recommendation: Silver Shield®/4H® gloves are highly recommended due to their extensive chemical resistance, including to chlorinated solvents.[7]

  • Alternative: Viton™ gloves also provide excellent resistance to chlorinated and aromatic solvents.[7]

  • Breakthrough Time: Always consult the manufacturer's glove compatibility chart for specific breakthrough times. Breakthrough time is the time it takes for the chemical to permeate the glove material.[7]

Eye and Face Protection
  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against splashes and vapors.

  • Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfer or when working with heated solutions.

Respiratory Protection

Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. In the event of a spill or if work must be performed outside of a fume hood:

  • Respirator: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. For situations where particulates may be generated, a P100 particulate filter should be added to the OV cartridge.[7]

Protective Clothing
  • Lab Coat: A chemically resistant lab coat should be worn at all times.

  • Apron and Shoe Covers: For larger quantities or when there is a higher risk of spills, a chemically resistant apron and disposable shoe covers are recommended.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_hand Details cluster_eye Details cluster_respiratory Details cluster_clothing Details Hand Hand Protection Gloves Silver Shield®/4H® or Viton™ gloves Hand->Gloves No_Nitrile Avoid Nitrile/Latex for prolonged contact Hand->No_Nitrile Eye Eye/Face Protection Goggles Chemical Splash Goggles Eye->Goggles Face_Shield Face Shield (for splash risk) Eye->Face_Shield Respiratory Respiratory Protection Fume_Hood Work in a Chemical Fume Hood Respiratory->Fume_Hood Respirator NIOSH-approved respirator with OV cartridges (for spills/emergencies) Respiratory->Respirator Clothing Protective Clothing Lab_Coat Chemically Resistant Lab Coat Clothing->Lab_Coat Apron Apron and Shoe Covers (for large quantities) Clothing->Apron

Caption: PPE Selection Workflow

Safe Handling and Storage Protocols

General Handling Procedures
  • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing any work.

  • Ventilation: All manipulations of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Always wash hands thoroughly after handling.[4]

Storage Requirements

Proper storage is crucial to prevent degradation of the compound and to avoid hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2]

  • Containers: Keep containers tightly closed when not in use.[2] Containers should be in good condition and compatible with the material.

  • Segregation: Store away from incompatible materials. This is a critical safety measure to prevent accidental and potentially violent reactions.

  • Alkali and Alkaline Earth Metals: (e.g., sodium, potassium, magnesium) Halogenated hydrocarbons can react violently with these metals.

  • Finely Divided Metals: (e.g., aluminum, zinc powders) These can also lead to vigorous reactions.

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Mixing can create fire or explosion hazards.

  • Strong Bases: Can cause dehydrohalogenation reactions.

Storage_Protocol cluster_storage Storage Protocol for this compound cluster_incompatibles Incompatible Materials Location Cool, Dry, Well-Ventilated Area Container Tightly Closed, Compatible Containers Location->Container Segregation Segregate from Incompatibles Container->Segregation Metals Alkali, Alkaline Earth, and Finely Divided Metals Segregation->Metals Oxidizers Strong Oxidizing Agents Segregation->Oxidizers Bases Strong Bases Segregation->Bases

Caption: Storage Protocol Overview

Emergency Procedures

Spill Response

Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate spill area.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, preferably with a fume hood.

  • Personal Protective Equipment: Don the appropriate PPE, including a respirator, chemically resistant gloves, goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to dike the spill and prevent it from spreading.

  • Cleanup: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

As a halogenated hydrocarbon and an ozone-depleting substance, the disposal of this compound is strictly regulated.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and can also impact disposal costs.[8]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. The recommended disposal method is incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[4]

Conclusion

The safe handling and storage of this compound in a research environment is contingent upon a thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and strict adherence to established protocols. By implementing the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

  • 1,2-Dibromo-1,1-difluoroethane Safety Data Sheet. Synquest Labs. (URL not provided in search results)
  • This compound Safety Data Sheet. Apollo Scientific. (2022-05-16). (URL not provided in search results)
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. (URL not provided in search results)
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]

  • 1,2-Dibromo-1,1-difluoroethane SDS, 75-82-1 Safety Data Sheets. ECHEMI. (URL not provided in search results)
  • 1,2-Dibromo-1,1-difluoroethane. PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. (URL not provided in search results)
  • Personal protective equipment for handling 1,1-Dibromo-2-chlorotrifluoroethane. Benchchem. (URL not provided in search results)
  • 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. PubChem, National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for Personal Protective Equipment (PPE) for Handling Corrosive Fumes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Stance on Inhalation Hazards

In the dynamic environments of research and drug development, the handling of volatile and corrosive substances is a daily reality. The fumes generated by these materials are not merely noxious; they represent a significant and often invisible threat to respiratory health and dermal integrity. Corrosive fumes can cause immediate and severe damage to the respiratory tract, eyes, and skin upon contact.[1][2] This guide serves as a comprehensive resource for the selection, use, and maintenance of Personal Protective Equipment (PPE) designed to mitigate the risks associated with corrosive fumes. Adherence to these protocols is not just a matter of regulatory compliance but a fundamental aspect of a robust safety culture.

The Foundational Principle: Hazard Assessment and Control Hierarchy

Before any discussion of PPE, it is crucial to acknowledge the hierarchy of controls. The Occupational Safety and Health Administration (OSHA) mandates that engineering and administrative controls should be the primary means of protection.[3] PPE is to be used when these controls are not feasible or are insufficient to reduce exposure to permissible levels.

  • Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard. The most critical engineering control for corrosive fumes is a properly functioning chemical fume hood.[1]

  • Administrative Controls: These are changes to work practices and policies, such as minimizing the duration of exposure and implementing stringent standard operating procedures (SOPs).

  • Personal Protective Equipment (PPE): This is the last line of defense. When engineering and administrative controls cannot eliminate the risk, appropriate PPE is essential.[4]

A thorough risk assessment is the cornerstone of an effective PPE program. This involves identifying the specific corrosive chemicals being used, understanding their properties from the Safety Data Sheet (SDS), and evaluating the potential for fume generation and exposure during a given procedure.[5]

Respiratory Protection: Safeguarding the Gateway to the Body

The respiratory system is highly vulnerable to corrosive fumes, which can cause severe irritation, chemical burns, and long-term damage.[1] The selection of respiratory protection is governed by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]

Types of Respirators

There are two main categories of respirators: Air-Purifying Respirators (APRs) and Atmosphere-Supplying Respirators (ASRs).

  • Air-Purifying Respirators (APRs): These devices use filters or cartridges to remove specific contaminants from the air.[5] They are suitable when the identity and concentration of the contaminant are known, and there is sufficient oxygen.

    • Disposable Particulate Respirators (e.g., N95): These are not suitable for corrosive fumes as they do not protect against gases and vapors.

    • Reusable Half-Face or Full-Facepiece Respirators: These are the most common choice for laboratory settings. They utilize replaceable chemical cartridges and/or filters.[5] Full-facepiece respirators offer the additional benefit of eye protection.

    • Powered Air-Purifying Respirators (PAPRs): These use a blower to force ambient air through a filter, providing a higher level of protection and comfort for extended use.[5]

  • Atmosphere-Supplying Respirators (ASRs): These supply clean breathing air from an independent source and are required in oxygen-deficient atmospheres or when contaminant concentrations are immediately dangerous to life or health (IDLH).[5]

    • Supplied-Air Respirators (SARs): Provide clean air through a hose from a stationary source.[5]

    • Self-Contained Breathing Apparatus (SCBA): Contains its own air supply, offering the highest level of protection.[5]

Selecting the Right Cartridge

For APRs, the choice of cartridge is critical and is based on the specific corrosive fumes. NIOSH uses a color-coding system to identify the type of protection offered by a cartridge.[6]

Hazard NIOSH Color Code Common Examples in Research
Acid GasesWhiteHydrochloric acid, Sulfuric acid, Acetic acid
Organic VaporsBlackSolvents used in synthesis and purification
Ammonia/MethylamineGreenAmmonia solutions, certain reagents
Multi-Gas/VaporOliveEnvironments with a mixture of hazards

Note: Combination cartridges, which protect against multiple types of contaminants, are also available. Always consult the manufacturer's specifications and the substance's SDS to ensure the chosen cartridge is appropriate.[6]

The Imperative of Fit Testing

A respirator's effectiveness is entirely dependent on a proper seal with the user's face.[7] OSHA mandates that all users of tight-fitting respirators undergo fit testing prior to initial use, and annually thereafter.[3][8][9] Fit testing must also be repeated if there are changes in the user's physical condition that could affect the seal, such as significant weight change or dental work.[9][10]

There are two types of fit tests:

  • Qualitative Fit Test (QLFT): A pass/fail test that relies on the user's senses to detect a test agent. This method is only acceptable for respirators with an assigned protection factor (APF) of 10 or less (e.g., half-mask respirators).[7][10]

  • Quantitative Fit Test (QNFT): Uses an instrument to measure the amount of leakage into the facepiece. This method is required for respirators with an APF greater than 10.[7]

A medical evaluation is also required to ensure the user is physically able to wear a respirator.[3][8]

Protocol: Respirator Fit Testing
  • Medical Evaluation: Prior to fit testing, the employee must complete a medical questionnaire or undergo an examination by a licensed healthcare professional to be cleared for respirator use.[3]

  • Respirator Selection: Provide the user with several models and sizes of respirators to determine the best fit.

  • Training: Instruct the user on the proper use, limitations, and maintenance of the selected respirator.

  • Fit Test Procedure (abbreviated):

    • The user performs a series of exercises for one minute each, such as normal breathing, deep breathing, turning the head side to side, moving the head up and down, talking, and bending over.[10]

    • For QLFT, the test agent is introduced into a hood worn by the user. If the user can taste or smell the agent, the test is failed.

    • For QNFT, a probe attached to the facepiece measures the concentration of a test agent inside and outside the mask to calculate a "fit factor."[7]

  • Record Keeping: Maintain a record of the fit test for each employee, including the make, model, and size of the respirator, and the date of the test.[7]

Eye and Face Protection: A Shield Against Splashes and Vapors

Corrosive fumes and the potential for splashes of corrosive liquids pose a severe threat to the eyes.[11][12] Standard prescription eyeglasses are not a substitute for proper eye protection.[13] All eye and face protection must comply with the American National Standards Institute (ANSI) Z87.1 standard.[13][14][15]

  • Safety Glasses with Side Shields: Offer minimum protection and are suitable for general laboratory work where the risk of splashes is low.

  • Chemical Splash Goggles: These should be worn whenever there is a significant risk of splashes from corrosive materials.[1][15] They provide a seal around the eyes, protecting from hazards from all directions.[12] Look for the "D3" marking, which indicates splash and droplet protection.[12][14]

  • Face Shields: Provide secondary protection for the entire face from splashes.[12][16] They must always be worn in conjunction with primary eye protection, such as safety glasses or goggles.[12][13]

Hand Protection: The First Point of Contact

Hands are often the first part of the body to come into contact with hazardous chemicals.[17] Skin contact with corrosive substances can cause severe burns and dermatitis.[18] The selection of appropriate chemical-resistant gloves is therefore of paramount importance.

Understanding Glove Performance Metrics

When selecting gloves, it is essential to consult the manufacturer's chemical resistance charts and the SDS.[18][19] Key performance metrics include:

  • Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.[19]

  • Permeation Rate: The rate at which a chemical passes through the glove material once breakthrough has occurred.[19]

  • Degradation: The physical change in the glove material upon contact with a chemical, such as swelling, cracking, or becoming stiff.[19]

Common Glove Materials for Corrosive Fume Environments

Different glove materials offer varying levels of protection against different chemicals.[20]

Glove Material Protection Against Limitations
Nitrile Good for solvents, oils, greases, and some acids and bases. A good general-use glove.[20][21]Not recommended for strong oxidizing acids, aromatic solvents, or ketones.
Neoprene Effective against acids, bases, alcohols, and some solvents.[18][20]Poor resistance to aromatic and halogenated hydrocarbons.
Butyl Rubber Excellent protection against ketones, esters, and strong acids like nitric and sulfuric acid.[18][20]Does not perform well with aliphatic and aromatic hydrocarbons.[20]
Viton™ Extreme protection against chlorinated and aromatic solvents.[18]Expensive and has minimal resistance to cuts and abrasions.[22]
PVC (Polyvinyl Chloride) Works well for petroleum-based chemicals, acids, and fertilizers.[18]Can be less flexible than other materials.

Note: For highly corrosive materials or extended contact, wearing two pairs of gloves (double-gloving) is a recommended practice.

Body Protection: A Barrier Against Spills and Contamination

Chemical-resistant clothing protects the skin and personal clothing from splashes, spills, and fumes.[11][23] The level of body protection required depends on the hazard assessment.

  • Laboratory Coats: A standard lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement for handling small quantities of low-hazard corrosives.

  • Chemical-Resistant Aprons: Worn over a lab coat, these provide an additional layer of protection for the torso.[1][11]

  • Coveralls/Suits: For handling large volumes of highly corrosive materials or in situations with a high risk of significant splashes, full-body chemical-resistant suits are necessary.[23] These are often made from materials like Tyvek®, neoprene, or PVC.

Protocols for PPE Use: Donning and Doffing

The procedures for putting on (donning) and taking off (doffing) PPE are critical to preventing cross-contamination.[24][25] Most exposure incidents occur during the doffing process.[24]

Protocol: Donning PPE
  • Preparation: Designate a clean area for donning. Inspect all PPE for damage before use.[24][26]

  • Sequence: a. Put on inner gloves.[24] b. Don chemical-resistant suit or coveralls, stepping into the legs and then pulling on the upper body.[24] c. Securely don the respirator and perform a user seal check.[24] d. Pull the suit's hood over the head and respirator straps.[24] e. Don outer gloves over the sleeves of the suit.[24] f. If necessary, tape the interfaces at the wrists, ankles, and hood.[24]

Protocol: Doffing PPE
  • Decontamination: If the suit is contaminated, decontaminate the exterior if possible.[24]

  • Sequence: a. Remove outer gloves by peeling them inside-out.[24] b. Unzip the suit without touching inner garments.[24] c. Carefully roll the hood back.[24] d. Peel the suit down from the shoulders, turning it inside-out as you go.[24] e. Step out of the suit without touching the contaminated exterior.[24] f. Remove inner gloves using a glove-to-glove technique.[24] g. Dispose of all PPE in designated hazardous waste containers.[24] h. Thoroughly wash hands and any exposed skin.[24]

Maintenance and Inspection: Ensuring Continued Protection

Regular inspection and maintenance of PPE are essential to ensure its continued effectiveness.[27][28][29]

  • Inspection: Inspect all PPE for signs of wear, damage, or degradation before and after each use.[26][27] For chemical suits, check for tears, faulty zippers, or imperfect seams.[26]

  • Cleaning: Clean reusable PPE according to the manufacturer's instructions.[28] Use mild, pH-neutral soaps and avoid harsh chemicals that could damage the material.[26]

  • Storage: Store PPE in a clean, dry location, away from direct sunlight, extreme temperatures, and chemical contamination.[27][28] Respirators should be stored in a sealed container or bag.[27]

  • Replacement: Replace any damaged PPE immediately.[27] Respirator cartridges should be replaced on a schedule determined by the manufacturer's recommendations or when the user detects breakthrough.

Visualizing Workflows

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_controls Implement Controls cluster_ppe Select Appropriate PPE Start Identify Corrosive Chemical & Task SDS Consult Safety Data Sheet (SDS) Start->SDS Eval_Exposure Evaluate Potential for Fume/Splash Exposure SDS->Eval_Exposure Eng_Controls Use Engineering Controls (e.g., Fume Hood) Eval_Exposure->Eng_Controls Admin_Controls Apply Administrative Controls (e.g., SOPs) Eng_Controls->Admin_Controls Resp Select Respirator & Cartridge (based on fume type & concentration) Admin_Controls->Resp Eye Select Eye/Face Protection (Goggles/Face Shield) Admin_Controls->Eye Gloves Select Gloves (based on chemical resistance chart) Admin_Controls->Gloves Body Select Body Protection (Lab Coat/Apron/Suit) Admin_Controls->Body End Proceed with Work Resp->End Eye->End Gloves->End Body->End

Caption: A workflow for selecting appropriate PPE based on a thorough hazard assessment.

Respirator Fit Test Decision Tree

Fit_Test_Decision Start Is a tight-fitting respirator required? Medical_Eval Conduct Medical Evaluation Start->Medical_Eval Yes No_Test No fit test required for loose-fitting respirators Start->No_Test No APF_Check Determine Assigned Protection Factor (APF) Medical_Eval->APF_Check APF_High APF > 10? APF_Check->APF_High QNFT Perform Quantitative Fit Test (QNFT) APF_High->QNFT Yes QLFT Perform Qualitative Fit Test (QLFT) APF_High->QLFT No (APF ≤ 10) Annual_Retest Retest Annually & with physical changes QNFT->Annual_Retest QLFT->Annual_Retest

Caption: Decision tree for determining the appropriate respirator fit testing method.

References

  • Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.).
  • OSHA Respirator Fit Testing Requirements: What Employers Need to Know. (2025, March 19). Mobile Health.
  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc.
  • OSHA Fit Testing Requirements: A Complete Compliance Guide. (2025, November 7). Proxima.
  • Respirator-Use Physicals & Fit-Testing: OSHA Requirements. (n.d.). HealthPartners.
  • Fit Testing | Respiratory Protection. (n.d.). 3M.
  • Fit Testing | Personal Protective Equipment. (2025, February 3). CDC.
  • Your Guide to Chemical Suit Inspections & Proper Use. (n.d.). Lakeland Industries.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Personal Protective Equipment: Donning. (n.d.). The Center for Food Security and Public Health.
  • Comprehensive Guide to PPE Maintenance and Storage. (n.d.). XAMAX® Clothing.
  • Donning and Doffing PPE: A Proper Guide By CBRN Experts. (2025, October 8). MIRA Safety.
  • Proper Maintenance Guidelines for Chemical Protective Clothing. (2023, May 29). Guangzhou Yangyue safety equipment.
  • How to Enhance Donning and Doffing of Chemical Safety Clothing. (n.d.). Lakeland Industries.
  • Safety Glove Selection Guide. (2024, February 22). Advanced Photon Source.
  • How to don and doff ppe - chemical protection clothing type 3B (English). (2018, March 12). YouTube.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • ANSI/ISEA Z87.1 Eye & Face Protection Standards. (n.d.). Cooper Safety Supply.
  • Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products.
  • Personal Protective Equipment Guidelines. (n.d.).
  • Chemical Protective Clothing Selection Guide. (2019, December 11). hsse world.
  • Chemical Eye Safety Using ANSI Z87.1. (n.d.).
  • Glove Selection Guide. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety.
  • Eye and Face Protection. (n.d.). Princeton University - Environmental Health and Safety.
  • ANSI/ISEA Z87.1-2020. (2024, February 21). PPE-Info.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Chemical Protective Clothing. (n.d.). Oregon Occupational Safety and Health.
  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.
  • Guide To PPE Maintenance: Tips To Extend Life and Safety. (2024, December 11). Benchmark Abrasives.
  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
  • Current global standards for chemical protective clothing: how to choose the right protection for the right job? (n.d.). NIH.
  • How Protective Clothing Enhances Safety in Chemical and Pharma Industries. (n.d.). Spectrum.
  • Corrosives. (n.d.).
  • Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard. (n.d.).
  • Personal Protective Equipment. (n.d.). OSHA.
  • Respirator Selection. (n.d.). 3M.
  • Recommendations for Chemical Protective Clothing. (n.d.). CDC Stacks.
  • How to Select the Right Respiratory Protection. (n.d.). U.S. Compliance.
  • A Technical Overview on Protective Clothing against Chemical Hazards. (2015, June 21). ResearchGate.
  • How to Comply With Respiratory Protection Standards. (2020, October 9). Hazmat School.
  • Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Dehydrohalogenation Reactions of Halogenated Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dehydrohalogenation in Synthesis

Dehydrohalogenation represents a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the introduction of carbon-carbon double (alkenes) and triple (alkynes) bonds.[1][2] This elimination reaction, which involves the removal of a hydrogen halide (HX) from a halogenated hydrocarbon, is fundamental to the construction of unsaturated molecules that serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Understanding the mechanistic underpinnings and practical nuances of dehydrohalogenation is paramount for chemists aiming to design efficient and selective synthetic routes.

This guide provides an in-depth exploration of dehydrohalogenation reactions, moving beyond a simple recitation of procedures to offer a rationale for experimental design. We will delve into the mechanistic dichotomy of E1 and E2 pathways, the principles of regioselectivity and stereoselectivity, and provide detailed, validated protocols for key transformations.

I. Mechanistic Foundations: E1 versus E2 Pathways

The pathway a dehydrohalogenation reaction follows is critically dependent on the structure of the alkyl halide, the nature of the base, the solvent, and the temperature. The two primary mechanisms are the unimolecular (E1) and bimolecular (E2) elimination reactions.[3][4]

The E2 Mechanism: A Concerted and Stereospecific Pathway

The E2 reaction is a single-step, concerted process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), and the halide leaving group departs simultaneously.[3][4][5] This mechanism is favored by:

  • Strong, non-polarizable bases: Alkoxides (e.g., ethoxide, tert-butoxide) and hydroxides are commonly employed.[3]

  • Primary and secondary alkyl halides: These substrates are more susceptible to a backside attack by the base.[2]

  • Aprotic or less polar solvents: These solvents do not solvate the base as strongly, enhancing its basicity.

  • Higher temperatures: Heat generally favors elimination over the competing substitution (SN2) reaction.[6]

A crucial stereoelectronic requirement of the E2 reaction is the anti-periplanar arrangement of the β-hydrogen and the leaving group, which allows for optimal orbital overlap in the transition state.[3]

The E1 Mechanism: A Stepwise Path Through a Carbocation Intermediate

In contrast, the E1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[3][4][7] In the second, fast step, a weak base abstracts a proton from an adjacent carbon to form the double bond.[4][7] The E1 pathway is promoted by:

  • Tertiary alkyl halides: These readily form stable tertiary carbocations.[2]

  • Weak bases: Solvents such as water or alcohols can act as the base.

  • Polar protic solvents: These solvents stabilize the carbocation intermediate.[8]

  • Higher temperatures: Similar to E2, heat favors elimination over the competing SN1 reaction.

Unlike the E2 reaction, the E1 mechanism is not stereospecific because the planar carbocation intermediate can be attacked by the base from either side.

II. Regioselectivity: The Saytzeff and Hofmann Rules

When an alkyl halide possesses multiple distinct β-hydrogens, the dehydrohalogenation reaction can yield a mixture of isomeric alkenes. The regiochemical outcome is governed by two key principles:

  • Saytzeff's (Zaitsev's) Rule: This rule predicts that the major product will be the more substituted (and thus more thermodynamically stable) alkene.[9] This is typically observed with small, strong bases like ethoxide or hydroxide.[10]

  • Hofmann's Rule: This rule states that the major product will be the less substituted alkene.[10] This outcome is favored when using sterically hindered (bulky) bases, such as potassium tert-butoxide, which preferentially abstract the more sterically accessible proton.[11][12][13][14]

The choice of base is therefore a powerful tool for controlling the regioselectivity of the elimination.

III. Visualizing the Pathways

To better understand the flow of these reactions, the following diagrams illustrate the core concepts.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Base + Alkyl Halide TS [Base---H---Cβ---Cα---X]‡ Reactants->TS Concerted Step Products Alkene + Conjugate Acid + Halide TS->Products

Caption: The concerted, single-step E2 mechanism.

E1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Reactant Alkyl Halide Carbocation Carbocation + Halide Reactant->Carbocation Step 1 (slow) Products Alkene + Protonated Base Carbocation->Products Step 2 (fast) + Base

Caption: The two-step E1 mechanism via a carbocation intermediate.

Regioselectivity Alkyl Halide Alkyl Halide Saytzeff Product\n(More Substituted) Saytzeff Product (More Substituted) Alkyl Halide->Saytzeff Product\n(More Substituted) Small Base (e.g., EtO⁻) Hofmann Product\n(Less Substituted) Hofmann Product (Less Substituted) Alkyl Halide->Hofmann Product\n(Less Substituted) Bulky Base (e.g., t-BuO⁻)

Caption: Controlling regioselectivity with the choice of base.

IV. Experimental Protocols

The following protocols are provided as detailed guides for conducting common dehydrohalogenation reactions in a research setting.

Protocol 1: Synthesis of Alkenes from a Secondary Alkyl Halide (E2 Reaction)

Objective: To synthesize a mixture of butene isomers from 2-bromobutane via an E2 elimination and analyze the product distribution.

Materials:

  • 2-bromobutane

  • Ethanolic sodium hydroxide solution

  • Conical vial (3-5 mL) with a spin vane

  • S-shaped gas collection tube

  • Heating mantle or sand bath

  • Gas chromatograph (GC)

Procedure:

  • To a 3-mL conical vial containing a spin vane, add 2.0 mL of ethanolic sodium hydroxide solution.

  • Add 0.16 mL of 2-bromobutane to the vial.

  • Grease the ground-glass joint and securely attach the S-shaped gas collection tube to the vial.

  • Gently stir the solution and heat the reaction mixture to a maximum of 80 °C.

  • Collect the initial 2 mL of evolved gas in an inverted test tube (this will be mostly displaced air) and discard.

  • Replace the test tube with a gas collection tube capped with a rubber septum and continue to collect approximately 4 mL of the gaseous product.

  • Caution: Before cooling the reaction, remove the gas collection tube from the water bath to prevent water from being drawn back into the reaction vessel.[15]

  • Withdraw a 0.5 mL sample of the collected gas using a gas-tight syringe and promptly analyze it by GC.[15]

  • Record the retention times and relative peak areas for each butene isomer (1-butene, cis-2-butene, and trans-2-butene).

Expected Outcome: The reaction will produce a mixture of 1-butene, cis-2-butene, and trans-2-butene. According to Saytzeff's rule, the more stable 2-butene isomers are expected to be the major products.[9]

Protocol 2: Synthesis of a Terminal Alkene using a Bulky Base (Hofmann Elimination)

Objective: To selectively synthesize the less substituted alkene from a secondary alkyl halide using a sterically hindered base.

Materials:

  • 2-bromo-2-methylbutane

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Apparatus for simple distillation

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add 2-bromo-2-methylbutane dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

  • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm the formation of the Hofmann product (2-methyl-1-butene) as the major isomer.

Protocol 3: Synthesis of an Alkyne by Double Dehydrohalogenation

Objective: To synthesize butyne isomers from 2,2-dibromobutane through a double elimination reaction.[16]

Materials:

  • 2,2-dibromobutane (a geminal dihalide)

  • Potassium hydroxide (KOH) pellets

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Apparatus for simple distillation

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 g of potassium hydroxide pellets in 40 mL of anhydrous ethanol with gentle heating and stirring.[16]

  • Addition of Dihalide: Cool the alcoholic KOH solution to room temperature. Slowly add 10.8 g (0.05 mol) of 2,2-dibromobutane dropwise with continuous stirring.[16]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.[16]

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of cold water.[16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).[16]

  • Washing and Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.[16]

  • Isolation: Filter to remove the drying agent and isolate the mixture of 1-butyne and 2-butyne by simple distillation.[16]

Expected Outcome: This double dehydrohalogenation will yield a mixture of 1-butyne and 2-butyne. The reaction proceeds through a vinylic halide intermediate.[16]

V. Safety and Handling

  • Halogenated Hydrocarbons: Many halogenated hydrocarbons are toxic and potentially carcinogenic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]

  • Strong Bases: Strong bases such as potassium hydroxide and potassium tert-butoxide are corrosive and can cause severe skin and eye burns.[18] Handle with care, avoiding direct contact. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[18]

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure that all heating is done using a heating mantle or steam bath, and that there are no open flames in the vicinity.

VI. Data Interpretation and Characterization

The primary products of dehydrohalogenation reactions, alkenes and alkynes, can be readily characterized by spectroscopic methods.

  • ¹H NMR Spectroscopy: Alkenyl protons typically resonate in the range of 4.5-6.5 ppm. The coupling constants between vicinal protons can help determine the stereochemistry (cis or trans) of the double bond.

  • ¹³C NMR Spectroscopy: The sp² hybridized carbons of an alkene typically appear in the 100-150 ppm region of the spectrum.[19]

  • Infrared (IR) Spectroscopy: The C=C stretching vibration of an alkene appears around 1600-1680 cm⁻¹. The C-H stretching vibrations of alkenyl hydrogens are found above 3000 cm⁻¹.

  • Gas Chromatography (GC): For volatile alkene products, GC is an excellent tool for separating isomers and determining their relative abundance in the product mixture.[15]

VII. Conclusion

Dehydrohalogenation is a powerful and adaptable tool in the arsenal of the synthetic chemist. By carefully selecting the substrate, base, and reaction conditions, it is possible to control the outcome of the reaction with a high degree of precision, enabling the synthesis of a wide array of valuable unsaturated compounds. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important reaction class in research and development.

References

  • Dehydrobromination of 2-Bromobutane. (n.d.).
  • Preparation of Alkynes: Dehydrohalogenation. (2025, May 22). JoVE. Retrieved from [Link]

  • Preparation of Alkynes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Dehydrohalogenation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. [Link]

  • Preparation of Alkynes from Vicinal Dihalides. (n.d.). Unacademy. Retrieved from [Link]

  • Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. (n.d.). Retrieved from [Link]

  • Dehydrohalogenation. (n.d.). University of Calgary. Retrieved from [Link]

  • Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • The hydrocarbon styrene... (2021, December 20). Sarthaks eConnect. Retrieved from [Link]

  • Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. (n.d.). PHARMD GURU. Retrieved from [Link]

  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). (n.d.). OrgoSolver. Retrieved from [Link]

  • Bulky Bases in Elimination Reactions. (2012, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Explain Dehydrohalogenation of 2-bromobutane. (2025, February 19). Filo. Retrieved from [Link]

  • Exceptions to Zaitsev's Rule for E2 Reactions. (n.d.). Chad's Prep. Retrieved from [Link]

  • Dehydrohalogenation of Alkyl Halides: Meaning, Examples. (2023, October 14). StudySmarter. Retrieved from [Link]

  • DEHYDROHALOGENATION OF ALKYL HALIDES. (n.d.). Retrieved from [Link]

  • E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Notes on Dehydrohalogenation Of 2-Bromobutane. (n.d.). Unacademy. Retrieved from [Link]

  • The E1 and E1cB Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of cyclohexene. (n.d.). Google Patents.
  • How do you compare E1 and E2 reactions? (2017, March 2). Quora. Retrieved from [Link]

  • Organic Chemistry: Alkene Formation: Dehydrohalogenation and dehydration. (n.d.). Retrieved from [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). PMC - NIH. Retrieved from [Link]

  • Preparation of cyclohexene. (n.d.). Retrieved from [Link]

  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chad's Prep. (2018, September 14). 7.7b Exceptions to Zaitsev's Rule for E2 Reactions [Video]. YouTube. [Link]

  • Comparison of E1 and E2 Reactions. (2021, May 23). Chemistry LibreTexts. Retrieved from [Link]

  • E2 reaction of alkyl halides. (2019, July 18). YouTube. Retrieved from [Link]

  • Alkyl Halides and Elimination Reactions. (n.d.). Retrieved from [Link]

  • "Pushing Electrons;" Representing Reaction Mechanisms. (n.d.). Retrieved from [Link]

  • The dehydrohalogenation of 2-bromobutane with alcoholic KOH gives-. (2020, April 12). YouTube. Retrieved from [Link]

  • Preparation of cyclohexene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Alkenes from Dehydrohalogenation of Haloalkanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Process for preparing styrene. (n.d.). Google Patents.
  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The Synthesis of Alkenes: The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Retrieved from [Link]

  • From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structures of alcohols and alkene products. (n.d.). ResearchGate. Retrieved from [Link]

  • Elimination Reactions. (n.d.). Retrieved from [Link]

  • Bases - Hydroxides. (2023, May 12). Division of Research Safety | Illinois. Retrieved from [Link]

Sources

use of 1,2-dibromo-1,1-dichloroethane as a chain transfer agent in PVC production

Author: BenchChem Technical Support Team. Date: January 2026

An initial search for the specific use of "1,2-dibromo-1,1-dichloroethane" as a chain transfer agent in PVC production yields limited direct results. This suggests it is not a conventional or widely documented agent for this application. Therefore, this guide will be structured as an application note for the evaluation of this compound as a potential chain transfer agent, grounding the protocols in the established principles of chain transfer in vinyl polymerization and drawing analogies from more common halogenated hydrocarbon chain transfer agents.

This approach allows for the creation of a scientifically rigorous and practical guide for a researcher investigating novel chain transfer agents, fulfilling the user's request for a detailed, authoritative document.

Application Note & Protocol

Topic: Evaluation of 1,2-dibromo-1,1-dichloroethane as a Novel Chain Transfer Agent in the Suspension Polymerization of Poly(vinyl chloride) (PVC)

Audience: Researchers, Polymer Scientists, and Process Development Professionals

Abstract

The control of molecular weight is a critical parameter in the production of poly(vinyl chloride) (PVC), as it dictates the polymer's processing characteristics and final mechanical properties. Chain transfer agents (CTAs) are instrumental in achieving the desired molecular weight distribution. This document provides a comprehensive theoretical framework and a detailed experimental protocol for the evaluation of 1,2-dibromo-1,1-dichloroethane as a potential chain transfer agent in the suspension polymerization of vinyl chloride monomer (VCM). We will explore the proposed mechanism of action, outline a systematic methodology for determining its chain transfer constant (CT), and discuss the potential impacts on polymer properties.

Part 1: Theoretical Framework and Mechanism of Action

The Role of Chain Transfer in PVC Polymerization

In free-radical polymerization, a chain transfer agent provides a pathway for a growing polymer radical (P•) to terminate its growth by abstracting an atom (typically H, Cl, or Br) from the CTA molecule (RX). This process terminates the polymer chain and generates a new radical (R•) from the CTA, which can then initiate the growth of a new polymer chain. This effectively lowers the average degree of polymerization (and thus, the molecular weight) without significantly reducing the overall rate of polymerization.

The efficiency of a CTA is quantified by its chain transfer constant (CT), defined as the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp):

CT = ktr / kp

A higher CT value indicates a more efficient chain transfer agent.

Proposed Mechanism for 1,2-dibromo-1,1-dichloroethane

The structure of 1,2-dibromo-1,1-dichloroethane (CBrCl2-CH2Br) suggests it has the potential to act as a chain transfer agent due to the presence of carbon-halogen bonds. The key to its function lies in the relative bond dissociation energies (BDE). The C-Br bond is significantly weaker (BDE ≈ 285 kJ/mol) than the C-Cl bond (BDE ≈ 340 kJ/mol) and the C-H bond (BDE ≈ 420 kJ/mol).

Therefore, the primary chain transfer mechanism is expected to involve the homolytic cleavage of a C-Br bond. The growing PVC radical will preferentially abstract a bromine atom.

Step 1: Chain Transfer (Atom Abstraction) The growing polymer radical abstracts a bromine atom from the CTA. Given the two bromine atoms in the molecule, abstraction from the C-1 position is sterically and electronically plausible.

Pn• + Br-CH2-CBrCl2 → Pn-Br + •CH2-CBrCl2

Step 2: Re-initiation The newly formed radical (•CH2-CBrCl2) can then add to a vinyl chloride monomer, initiating a new polymer chain.

•CH2-CBrCl2 + CH2=CHCl → BrCl2C-CH2-CH2-CH(Cl)•

The successful re-initiation is crucial for a CTA; if the resulting radical is too stable to react with the monomer, it will lead to polymerization retardation or inhibition.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", margin="0.2,0.1"];

}

Figure 1: Proposed mechanism of 1,2-dibromo-1,1-dichloroethane in PVC polymerization.

Part 2: Experimental Protocol for Evaluation

Objective

To determine the chain transfer constant (CT) of 1,2-dibromo-1,1-dichloroethane in the suspension polymerization of vinyl chloride and to characterize its effect on the molecular weight and polydispersity of the resulting PVC resin.

Materials and Equipment
Category Item Specification/Grade
Monomer Vinyl Chloride (VCM)Polymerization Grade (>99.9% purity)
Initiator 2,2'-Azobis(2,4-dimethyl valeronitrile) (AMVN)Or similar oil-soluble initiator
CTA 1,2-dibromo-1,1-dichloroethaneReagent Grade (>98%)
Suspending Agent Hydroxypropyl methylcellulose (HPMC)Or Poly(vinyl alcohol) (PVA)
Medium Deionized WaterHigh purity
Reactor High-pressure stainless steel polymerization reactorEquipped with stirrer, thermocouple, pressure transducer, and charging ports
Analytical Gel Permeation Chromatography (GPC) SystemWith THF as eluent, calibrated with polystyrene standards
Safety Fume hood, personal protective equipment (PPE)VCM is a known carcinogen
Experimental Workflow: Suspension Polymerization

This protocol describes a typical lab-scale suspension polymerization. All operations involving VCM must be conducted in a well-ventilated fume hood or a contained system.

  • Reactor Preparation:

    • Thoroughly clean and dry the stainless steel reactor.

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen, which acts as an inhibitor.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve the suspending agent (e.g., 0.5 parts per hundred monomer (phm) HPMC) in deionized water.

    • Stir until fully dissolved.

    • Transfer the aqueous solution to the reactor.

  • Reactant Charging:

    • Begin agitation in the reactor (e.g., 400-600 rpm).

    • Charge the initiator (AMVN) and the desired amount of 1,2-dibromo-1,1-dichloroethane CTA into the reactor. A range of CTA concentrations should be used (e.g., 0, 0.1, 0.2, 0.5, 1.0 phm).

    • Seal the reactor.

    • Using a chilled transfer cylinder, charge the liquid vinyl chloride monomer into the sealed reactor. The typical water-to-monomer ratio is 1.5:1 to 2:1 by weight.

  • Polymerization:

    • Heat the reactor to the target polymerization temperature (e.g., 55-60°C). The temperature directly influences the reaction rate and polymer properties.

    • Monitor the internal pressure. The pressure will initially rise as the reactor heats and then begin to drop as VCM is converted to PVC.

    • The reaction is typically run to a specific pressure drop, corresponding to a target conversion (e.g., 70-85%).

  • Reaction Termination and Recovery:

    • Once the target conversion is reached, cool the reactor rapidly.

    • Vent the unreacted VCM to a safe scrubbing or recovery system.

    • Open the reactor and discharge the PVC slurry.

    • Filter the slurry to separate the PVC resin from the aqueous phase.

    • Wash the resin thoroughly with deionized water and dry in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.

graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", margin="0.3,0.2"];

}

Figure 2: Workflow for evaluating a CTA in PVC suspension polymerization.

Part 3: Data Analysis and Interpretation

Determination of the Chain Transfer Constant (CT)

The Mayo-Walling equation is the cornerstone for calculating CT. It relates the number-average degree of polymerization (DPn) to the concentrations of the CTA and monomer ([CTA] and [M]):

1/DPn = 1/DPn,0 + CT * ([CTA] / [M])

Where:

  • DPn is the number-average degree of polymerization for a given CTA concentration.

  • DPn,0 is the number-average degree of polymerization in the absence of the CTA.

  • [CTA] and [M] are the molar concentrations of the chain transfer agent and monomer, respectively.

DPn can be calculated from the number-average molecular weight (Mn) obtained from GPC analysis:

DPn = Mn / Mw,VCM (where Mw,VCM is the molecular weight of vinyl chloride, 62.5 g/mol ).

Procedure:

  • Run a series of polymerizations with varying concentrations of 1,2-dibromo-1,1-dichloroethane.

  • Determine the Mn for each resulting PVC sample using GPC.

  • Calculate DPn for each experiment.

  • Plot 1/DPn on the y-axis against the molar ratio [CTA]/[M] on the x-axis.

  • The data should yield a straight line. The slope of this line is the chain transfer constant, CT. The y-intercept is 1/DPn,0.

Expected Data and Interpretation

The following table presents a hypothetical data set for such an experiment.

Sample ID [CTA] (phm) [CTA]/[M] (molar ratio) Mn ( g/mol ) from GPC PDI (Mw/Mn) 1/DPn
PVC-010.00.000125,0002.100.00050
PVC-020.10.002102,0002.050.00061
PVC-030.20.00486,0002.020.00073
PVC-040.50.01065,0001.980.00096
PVC-051.00.02048,0001.950.00130

Interpretation:

  • Molecular Weight (Mn): A clear trend of decreasing Mn with increasing CTA concentration is the primary indicator of effective chain transfer activity.

  • Polydispersity Index (PDI): An ideal CTA should not significantly broaden the molecular weight distribution. A slight narrowing of the PDI, as shown in the hypothetical data, can sometimes be observed.

  • Conversion Rate: Monitor the time required to reach the target pressure drop. If the reaction time increases significantly with higher CTA concentrations, it may indicate that the CTA-derived radical is slow to re-initiate, causing kinetic retardation.

Part 4: Concluding Remarks and Practical Considerations

The evaluation of 1,2-dibromo-1,1-dichloroethane as a CTA for PVC is a valuable research endeavor. Its di-bromo structure suggests a high potential for chain transfer activity. However, researchers must consider the following:

  • Thermal Stability: The incorporation of C-Br or C-Cl end groups from the CTA fragment into the polymer backbone could potentially create thermally labile sites, potentially reducing the overall thermal stability of the PVC resin. This should be investigated using techniques like thermogravimetric analysis (TGA).

  • Cost-Effectiveness: The cost of the CTA relative to its efficiency (CT) is a critical factor for industrial applicability.

  • Regulatory and Safety: As with all halogenated compounds, a thorough evaluation of the toxicological and environmental profile of 1,2-dibromo-1,1-dichloroethane is essential.

This application note provides a robust framework for a systematic and scientifically sound investigation into this novel chain transfer agent.

References

  • D. Braun, "Chain transfer reactions in the free-radical polymerization of vinyl chloride", Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 1999, 36(5-6), 765-783, [Link]

  • G. Moad, D. H. Solomon, "The Chemistry of Radical Polymerization", 2nd ed., Elsevier, 2006, [Link]

  • Y. R. Luo, "Handbook of Bond Dissociation Energies in Organic Compounds", CRC Press, 2003, [Link]

  • F. R. Mayo, "Chain Transfer in the Polymerization of Styrene. The Reaction of Solvents with Styrene Radicals", Journal of the American Chemical Society, 1943, 65(12), 2324–2329, [Link]

  • G. Odian, "Principles of Polymerization", 4th ed., John Wiley & Sons, 2004, [Link]

  • W. H. Starnes Jr., "The chemical stabilization of poly(vinyl chloride)", Journal of Vinyl and Additive Technology, 2009, 15(4), 213-224, [Link]

Application Note: Synthesis of Novel Fluoroalkyl Ethers via O-Alkylation of Phenols and Alcohols with 1,2-Dibromo-2-chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-bromo-2-chloro-1,1-difluoroethyl ethers through the O-alkylation of phenols and alcohols with 1,2-dibromo-2-chloro-1,1-difluoroethane. Molecules containing fluoroalkyl groups are of significant interest in pharmaceutical and agrochemical sciences due to their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document outlines the underlying reaction principles, offers step-by-step experimental protocols, and presents a guide for troubleshooting and optimization. The described methodology, a variant of the Williamson ether synthesis, provides a reliable route to novel, highly functionalized ether compounds valuable for drug discovery and materials science.

Introduction and Scientific Context

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the C-F bond can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Aryl fluoroalkyl ethers, in particular, are prevalent motifs in numerous commercial drugs and agrochemicals.[3]

The Williamson ether synthesis is a classic, robust, and versatile method for forming C-O-C bonds.[4][5] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide anion attacks an alkyl halide, displacing the halide leaving group.[6][7] This application note adapts this fundamental principle to the use of 1,2-dibromo-2-chloro-1,1-difluoroethane as a specialized alkylating agent. This readily available reagent allows for the direct installation of a synthetically versatile 2-bromo-2-chloro-1,1-difluoroethyl group, which can serve as a handle for further chemical transformations.

Reaction Principles and Mechanistic Insights

The core transformation involves the deprotonation of a phenol or alcohol using a suitable base to generate a potent nucleophile (a phenoxide or alkoxide). This nucleophile then attacks the electrophilic carbon of 1,2-dibromo-2-chloro-1,1-difluoroethane.

The Role of the Base

A base is required to deprotonate the hydroxyl group, significantly increasing its nucleophilicity.[8] The choice of base is critical and depends on the acidity of the alcohol or phenol.

  • Strong Bases (e.g., Sodium Hydride, NaH): Used for less acidic alcohols, NaH provides irreversible deprotonation to drive the reaction to completion.

  • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Potassium Hydroxide, KOH): Sufficient for more acidic phenols, these bases offer milder reaction conditions that can be advantageous for sensitive substrates. Ground KOH is often effective.[2]

Proposed Reaction Mechanism: SN2 Pathway

The reaction is proposed to proceed via an SN2 mechanism. The carbon atom bonded to the two fluorine atoms (C1) is rendered highly electrophilic by the strong electron-withdrawing effect of the fluorine atoms. The phenoxide or alkoxide nucleophile attacks this carbon, displacing the bromide ion, which is a good leaving group.

Caption: Proposed Sₙ2 mechanism for the O-alkylation.

Mechanistic Note on a Related Reagent: Halothane

It is instructive to compare this reaction with that of the structurally similar anesthetic, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). The reaction of phenols with halothane proceeds through a different mechanism involving the initial elimination of HBr to form the highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene.[9] The phenoxide then acts as a Michael donor, adding to the double bond.[3] The higher acidity of the single proton in halothane, due to the adjacent -CF₃ group, facilitates this elimination pathway. For 1,2-dibromo-2-chloro-1,1-difluoroethane, direct SN2 substitution is the more probable route.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,2-dibromo-2-chloro-1,1-difluoroethane is a halogenated hydrocarbon and should be handled with care.

Protocol 1: O-Alkylation of Phenols

This protocol is optimized for a typical reaction with a substituted phenol using potassium hydroxide as the base.

Materials:

  • Substituted Phenol (1.0 mmol, 1.0 equiv)

  • Potassium Hydroxide (KOH), finely ground (1.5 mmol, 1.5 equiv)

  • 1,2-Dibromo-2-chloro-1,1-difluoroethane (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (AcOEt)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere

  • Ice bath

Procedure:

  • Reaction Setup: To the flame-dried round-bottom flask, add the substituted phenol (1.0 equiv).

  • Solvent and Base Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous THF (5.0 mL) followed by the ground KOH (1.5 equiv).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the potassium phenoxide.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add 1,2-dibromo-2-chloro-1,1-difluoroethane (2.0 equiv) dropwise via syringe.[2]

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-20 hours).[1]

  • Work-up: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aryl 2-bromo-2-chloro-1,1-difluoroethyl ether.

Protocol 2: O-Alkylation of Alcohols

This protocol is adapted for less acidic aliphatic alcohols, employing a stronger base, sodium hydride.

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 equiv)

  • 1,2-Dibromo-2-chloro-1,1-difluoroethane (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • All other work-up reagents and equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the sodium hydride (1.2 equiv).

  • Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent and Alcohol Addition: Add anhydrous DMF (3 mL). Cool the suspension to 0 °C. Add a solution of the alcohol (1.0 equiv) in anhydrous DMF (2 mL) dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add 1,2-dibromo-2-chloro-1,1-difluoroethane (1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary significantly (6-24 hours). Monitor by TLC or GC-MS. Gentle heating (40-50 °C) may be required for less reactive alcohols.

  • Work-up, Extraction, and Purification: Follow steps 6-10 from Protocol 1. Note that DMF is a high-boiling polar solvent, and thorough washing with water and brine is essential for its removal during extraction.

Data Presentation and Expected Outcomes

The success and yield of the reaction are dependent on the electronic nature of the phenol or alcohol substrate.

Substrate TypeTypical BaseTemperature (°C)Typical Time (h)Expected YieldRationale
Electron-Rich PhenolsKOH, K₂CO₃604 - 12Good to ExcellentThe electron-donating groups enhance the nucleophilicity of the phenoxide.[9]
Electron-Poor PhenolsKOH, NaH60 - 8012 - 24Fair to GoodThe electron-withdrawing groups decrease phenoxide nucleophilicity, requiring more forcing conditions.[9]
Primary AlcoholsNaH25 - 506 - 18GoodUnhindered primary alkoxides are excellent nucleophiles for SN2 reactions.[6]
Secondary AlcoholsNaH, KH25 - 6012 - 24ModerateSteric hindrance around the oxygen atom slows the rate of SN2 attack.[6]
Tertiary AlcoholsNot Recommended--Very Low / NoneSevere steric hindrance favors elimination side reactions over substitution.[4][6]

Table 1: Summary of reaction conditions and expected outcomes for various substrates.

Workflow Visualization

Workflow Setup 1. Reaction Setup (Flask, Phenol/Alcohol, Stir Bar) Inert 2. Inert Atmosphere (N₂ or Ar) Setup->Inert Base 3. Add Base & Solvent (e.g., KOH in THF) Inert->Base Deprotonation 4. Deprotonation (Stir at RT) Base->Deprotonation Cool 5. Cool to 0 °C Deprotonation->Cool Add_Alkyl 6. Add Alkylating Agent (1,2-dibromo-2-chloro-1,1-difluoroethane) Cool->Add_Alkyl React 7. Heat & React (e.g., 60 °C, Monitor by TLC) Add_Alkyl->React Quench 8. Quench Reaction (aq. NH₄Cl) React->Quench Extract 9. Extraction (Ethyl Acetate) Quench->Extract Purify 10. Dry, Concentrate, & Purify (Chromatography) Extract->Purify Product Pure Ether Product Purify->Product

Caption: General experimental workflow for O-alkylation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive base (e.g., NaH exposed to air).2. Wet solvent or reagents.3. Insufficient reaction time or temperature.1. Use fresh, high-quality base.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction time and/or temperature incrementally.
Recovery of Starting Material 1. Incomplete deprotonation.2. Base not strong enough for the substrate.1. Use a stronger base (e.g., switch from K₂CO₃ to NaH).2. Increase the equivalents of base (e.g., from 1.5 to 2.0 equiv).
Multiple Products on TLC 1. C-alkylation side reaction (more common with phenols).2. Elimination side reactions.1. Use a more polar aprotic solvent like DMF which favors O-alkylation.2. Run the reaction at the lowest effective temperature.
Difficult Purification 1. Residual high-boiling solvent (DMF).2. Close Rf values of product and impurities.1. Ensure thorough washing with water and brine during work-up.2. Optimize chromatography conditions (try different solvent systems or use preparative TLC).

Table 2: Common issues and recommended solutions.

Conclusion

The O-alkylation of phenols and alcohols with 1,2-dibromo-2-chloro-1,1-difluoroethane is an effective method for synthesizing highly functionalized fluoroalkyl ethers. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can reliably access novel chemical entities. The resulting products, featuring a unique combination of halogen atoms, are valuable precursors for further synthetic manipulations, making this a powerful tool in the fields of drug discovery and advanced materials development.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Stuart, A. M., & Vidal, J. A. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. The Journal of Organic Chemistry, 72(10), 3735–3740. [Link]

  • Karuo, Y., et al. (2020). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers mediated by a reaction between phenols and halothane. Beilstein Archives. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Karuo, Y., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89–96. [Link]

  • Karuo, Y., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

  • Pozzi, G., & Fish, R. H. (2012). Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis. Topics in Current Chemistry, 308, 213–232. [Link]

  • Karuo, Y., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. ProQuest. [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. [Link]

  • Request PDF. Perfluorocarbon Soluble Crown Ethers as Phase Transfer Catalysts. [Link]

  • Karuo, Y., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Halogenated Ethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated ethanes. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of halogenated ethanes. The advice provided is based on established principles of reaction kinetics and mechanisms.

Low or No Product Yield

Question: I am attempting a free-radical chlorination of ethane using UV light initiation, but I'm observing very low to no conversion to chloroethane. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a free-radical halogenation of ethane can stem from several factors, primarily related to the initiation and propagation steps of the chain reaction. Here’s a systematic approach to diagnosing and resolving the issue:

Possible Causes & Troubleshooting Steps:

  • Inadequate Initiation: The free-radical chain reaction must be properly initiated.

    • UV Light Source: Ensure your UV lamp is functioning correctly and emitting at a wavelength that can induce homolytic cleavage of the dihalogen bond (e.g., Cl-Cl bond dissociation energy is about 243 kJ/mol). Check the manufacturer's specifications for lamp life and intensity.

    • Heat Initiation: If using thermal initiation, verify that the reaction temperature is sufficient to break the halogen-halogen bond.[1] For chlorine, this is typically in the range of 250-400°C.

    • Radical Initiators: In liquid-phase reactions, the use of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be beneficial.[2] Ensure the initiator is not expired and is used at the correct concentration.

  • Presence of Inhibitors: Oxygen is a well-known inhibitor of free-radical reactions as it can act as a radical trap.[2]

    • Degas the System: Before starting the reaction, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon to remove any dissolved oxygen.

  • Incorrect Reagent Stoichiometry: The ratio of ethane to halogen is crucial.

    • Excess Ethane: Using a large excess of ethane can favor the formation of the mono-halogenated product and minimize polyhalogenation.[2]

    • Excess Halogen: Conversely, an excess of the halogen will lead to a mixture of di-, tri-, and even tetra-halogenated products, reducing the yield of your desired mono-halogenated ethane.[2][3]

  • Reaction Time and Temperature:

    • Insufficient Time: Free-radical reactions can be very fast, but ensure sufficient reaction time for the propagation steps to occur. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC).

    • Temperature Control: While initiation may require high temperatures, the propagation steps are typically exothermic.[2] Poor temperature control can lead to side reactions.

Poor Selectivity and Formation of Polyhalogenated Byproducts

Question: My reaction is producing a mixture of mono-, di-, and tri-chloroethanes, and I'm struggling to isolate the desired mono-chloroethane. How can I improve the selectivity of my reaction?

Answer:

Controlling the selectivity of free-radical halogenation is a common challenge due to the high reactivity of the radical intermediates.[1] The formation of polyhalogenated products occurs when the initially formed haloethane competes with the starting alkane for the halogen radical.[3]

Strategies to Enhance Selectivity:

  • Control Reactant Ratios: This is the most critical parameter.

    • Alkane to Halogen Ratio: Maintain a high ratio of ethane to the halogen.[2] This statistically increases the probability of the halogen radical colliding with an ethane molecule rather than a chloroethane molecule.

    • Continuous Halogen Addition: Instead of adding all the halogen at once, a slow, continuous addition to a well-stirred solution of ethane can help maintain a low concentration of the halogen and improve selectivity.

  • Reaction Temperature:

    • Lower Temperatures: Generally, lower reaction temperatures favor selectivity. While this may decrease the overall reaction rate, it can significantly improve the ratio of the desired mono-halogenated product.

  • Alternative Halogenating Agents:

    • Sulfuryl Chloride (SO₂Cl₂): In the presence of a radical initiator, sulfuryl chloride can be a milder and more selective chlorinating agent compared to chlorine gas.

    • N-Bromosuccinimide (NBS): For bromination, NBS is a highly selective reagent for allylic and benzylic positions, but it can also be used for alkane halogenation under specific conditions, often providing better selectivity than elemental bromine.[2]

  • Catalytic Approaches:

    • Phase-Transfer Catalysis: For certain halogenation reactions, phase-transfer catalysts can be employed to improve selectivity and reaction rates.

    • Enzymatic Halogenation: While a more advanced technique, the use of halogenase enzymes offers remarkable regioselectivity and is an area of active research for greener and more specific halogenation reactions.[4]

Reaction Stalls or Fails to Reach Completion

Question: My halogenation reaction starts, but then it seems to stop before all the limiting reagent is consumed. What could be causing this premature termination?

Answer:

A stalling reaction is often indicative of the depletion of radical species, preventing the propagation of the chain reaction.[5][6]

Troubleshooting a Stalled Reaction:

  • Radical Quenching:

    • Impurities: Trace impurities in your reactants or solvent can act as radical scavengers. Ensure you are using high-purity reagents and solvents.

    • Reaction with Vessel Walls: The material of the reaction vessel can sometimes contribute to radical termination. Using a glass or Teflon-lined reactor is generally recommended.

  • Depletion of Initiator:

    • Half-life of Initiator: If you are using a chemical initiator, its half-life at the reaction temperature is a critical factor. If the reaction is slow, the initiator may be consumed before the reaction is complete. Consider adding the initiator in portions throughout the reaction.

  • Inadequate Mixing:

    • Homogeneity: In heterogeneous (gas-liquid) reactions, efficient mixing is essential to ensure the transport of reactants to the reaction interface. Increase the stirring rate or consider using a mechanical stirrer.

  • Termination Reactions:

    • High Radical Concentration: If the rate of initiation is too high, the concentration of radicals can become significant enough that radical-radical combination (termination) reactions become more probable, shortening the chain length.[5][6] Try reducing the intensity of the UV light or the concentration of the initiator.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of halogenated ethanes.

Q1: What is the general mechanism for the free-radical halogenation of ethane?

A1: The free-radical halogenation of ethane proceeds via a chain reaction mechanism involving three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) into two halogen radicals (2 Cl•). This step requires an input of energy, typically in the form of UV light or heat.

  • Propagation: This is the "chain" part of the reaction and consists of two steps that repeat.[5]

    • A halogen radical abstracts a hydrogen atom from an ethane molecule to form a hydrogen halide (e.g., HCl) and an ethyl radical (CH₃CH₂•).[5]

    • The ethyl radical then reacts with another halogen molecule to form the halogenated ethane product (e.g., CH₃CH₂Cl) and a new halogen radical.[5] This new halogen radical can then participate in the first propagation step, continuing the chain.

  • Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[5][6] This can happen in several ways, such as the combination of two halogen radicals, two ethyl radicals, or an ethyl radical and a halogen radical.[6]

Q2: Which halogen is the most reactive in the free-radical halogenation of alkanes, and why?

A2: The reactivity of halogens in free-radical halogenation follows the order: Fluorine > Chlorine > Bromine > Iodine.[2]

  • Fluorine (F₂): Reacts explosively with alkanes, even in the dark and at low temperatures.[3] This is due to the very low bond dissociation energy of the F-F bond and the high exothermicity of the propagation steps. The reaction is difficult to control.[1]

  • Chlorine (Cl₂): Reacts at a moderate rate and requires UV light or heat to initiate. It is less selective than bromine.[1][2]

  • Bromine (Br₂): Is less reactive than chlorine and generally requires more vigorous conditions (higher temperatures or more intense UV light).[3] However, it is more selective in which hydrogen atom it abstracts.

  • Iodine (I₂): Is generally unreactive towards alkanes in free-radical substitution.[1][3] The overall reaction is often endothermic, making it thermodynamically unfavorable.

Q3: How can I purify my crude halogenated ethane product?

A3: Purification of the crude product is essential to remove unreacted starting materials, the hydrogen halide byproduct, and any polyhalogenated species. A typical purification sequence involves:

  • Washing: The crude product is first washed with water to remove the hydrogen halide (e.g., HCl or HBr), which is highly soluble in water.[7] A subsequent wash with a dilute sodium bicarbonate or sodium carbonate solution can neutralize any remaining acidic impurities. A final wash with water removes any residual base.

  • Drying: The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Distillation: Fractional distillation is then used to separate the desired halogenated ethane from any remaining starting materials, polyhalogenated byproducts, and any high-boiling impurities. The significant differences in boiling points between the mono- and poly-halogenated ethanes usually allow for effective separation.

Q4: What are the primary safety concerns when working with halogens and halogenated ethanes?

A4: Both halogens and halogenated hydrocarbons present significant safety hazards.

  • Halogens (Chlorine, Bromine): These are toxic and corrosive.[8][9] They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][10] Inhalation can cause severe respiratory damage.[8][11]

  • Halogenated Ethanes: Many halogenated hydrocarbons are toxic and some are suspected carcinogens.[12] They can be absorbed through the skin, so appropriate gloves are necessary.[12] They should also be handled in a fume hood to avoid inhalation of vapors.

  • Flammability: While many highly halogenated compounds are non-flammable, some of the lower molecular weight halogenated ethanes can be flammable.[12] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[10]

Q5: Are there more environmentally friendly ("greener") methods for synthesizing halogenated ethanes?

A5: Yes, the development of greener halogenation methods is an active area of research. Some promising approaches include:

  • Catalytic Halogenation: The use of solid catalysts can improve selectivity, reduce waste, and allow for easier separation of the product. Oxyhalogenation, which uses a hydrogen halide and an oxidant, is one such catalytic approach.[13]

  • Biocatalysis: The use of halogenase enzymes offers the potential for highly selective halogenation under mild reaction conditions (room temperature, aqueous solutions).[4] This can significantly reduce the environmental impact compared to traditional methods.

  • Solvent Selection: Replacing hazardous chlorinated solvents with more environmentally benign alternatives is a key aspect of green chemistry.

  • Continuous Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation.

Section 3: Data and Protocols

Table 1: Typical Reaction Conditions for Free-Radical Halogenation of Ethane
ParameterChlorinationBromination
Initiation UV light (λ ≈ 350 nm) or Heat (250-400°C)UV light or Heat (>300°C)
Reactant Ratio High [Ethane]:[Cl₂] for mono-substitutionHigh [Ethane]:[Br₂] for mono-substitution
Phase Gas or LiquidGas or Liquid
Solvent (Liquid Phase) Inert solvents (e.g., CCl₄, though use is discouraged)Inert solvents
Selectivity Less selectiveMore selective than chlorination
Experimental Protocol: Laboratory Scale Photobromination of Ethane

Objective: To synthesize bromoethane via the photochemically initiated free-radical bromination of ethane.

Materials:

  • Lecture bottle of ethane

  • Liquid bromine

  • Inert solvent (e.g., heptane, degassed)

  • Photoreactor equipped with a UV lamp, gas inlet, condenser, and magnetic stirrer

  • Gas flow meter

  • Ice bath

Procedure:

  • System Setup: Assemble the photoreactor. Ensure all glassware is dry and the system is sealed. The condenser should be cooled with circulating cold water. Place an ice bath around the collection flask.

  • Inert Atmosphere: Purge the entire system with nitrogen or argon for 15-20 minutes to remove all oxygen.

  • Solvent and Reactant Addition: Add the desired amount of degassed inert solvent to the reaction flask.

  • Ethane Introduction: Begin bubbling ethane gas through the solvent at a controlled flow rate. Allow the solvent to become saturated with ethane.

  • Bromine Addition: Slowly add a solution of bromine in the inert solvent to the reaction flask using a dropping funnel. The bromine color should fade as it reacts. Maintain a slight excess of ethane throughout the reaction.

  • Initiation: Turn on the UV lamp to initiate the reaction. The disappearance of the bromine color is an indication that the reaction is proceeding.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete (as determined by the consumption of bromine), turn off the UV lamp and stop the flow of ethane.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

    • Wash with water, followed by a dilute sodium bicarbonate solution, and then a final water wash.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and purify the bromoethane by fractional distillation.

Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Ethane is a flammable gas. Appropriate PPE (gloves, goggles, lab coat) must be worn at all times.

Diagrams
Free-Radical Halogenation Mechanism

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ 2X 2 X• X2->2X UV light or Heat X_rad X• 2X->X_rad Ethyl_rad CH₃CH₂• X_rad->Ethyl_rad + CH₃CH₃ Ethane CH₃CH₃ HX HX Ethane->HX - HX Haloethane CH₃CH₂X Ethyl_rad->Haloethane + X₂ X2_prop X₂ X_rad_regen X• X2_prop->X_rad_regen - X• X_rad_regen->X_rad Chain Continues 2X_term 2 X• X2_term X₂ 2X_term->X2_term 2Ethyl_rad 2 CH₃CH₂• Butane CH₃CH₂CH₂CH₃ 2Ethyl_rad->Butane X_rad_term X• Haloethane_term CH₃CH₂X X_rad_term->Haloethane_term Ethyl_rad_term CH₃CH₂• Low_Yield_Troubleshooting Start Low or No Product Yield Check_Initiation Is initiation adequate? Start->Check_Initiation Check_Inhibitors Are inhibitors present? Check_Initiation->Check_Inhibitors Yes Improve_Initiation Verify/replace UV source Check temperature Add initiator Check_Initiation->Improve_Initiation No Check_Stoichiometry Is stoichiometry correct? Check_Inhibitors->Check_Stoichiometry No Remove_Inhibitors Degas solvent Purge with inert gas Check_Inhibitors->Remove_Inhibitors Yes Optimize_Conditions Are reaction time/temp optimal? Check_Stoichiometry->Optimize_Conditions Yes Adjust_Stoichiometry Use excess ethane for mono-substitution Check_Stoichiometry->Adjust_Stoichiometry No Adjust_Conditions Increase reaction time Optimize temperature Optimize_Conditions->Adjust_Conditions No Success Yield Improved Optimize_Conditions->Success Yes Improve_Initiation->Check_Inhibitors Remove_Inhibitors->Check_Stoichiometry Adjust_Stoichiometry->Optimize_Conditions Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting low yield in ethane halogenation.

References

  • 16.3: Radical Chain Reactions - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]

  • Free Radical Substitution (Ethane and bromine) - YouTube. (2017, December 4). Retrieved from [Link]

  • Halogenated Hydrocarbons | NC DOL. (n.d.). Retrieved from [Link]

  • Janssen, D. B., Gerritse, J., Brackman, J., Kalk, C., Jager, D., & Witholt, B. (1988). Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers. European Journal of Biochemistry, 171(1-2), 67-72. Retrieved from [Link]

  • Halogenation of Alkanes | Mechanism, Reaction Steps & Products - Allen. (n.d.). Retrieved from [Link]

  • Ethane - Wikipedia. (n.d.). Retrieved from [Link]

  • 2.19: Reaction Mechanism for Free-Radical Halogenation of Alkanes - Chemistry LibreTexts. (2021, September 29). Retrieved from [Link]

  • making halogenoalkanes (haloalkanes) - Chemguide. (n.d.). Retrieved from [Link]

  • Free-radical halogenation - Wikipedia. (n.d.). Retrieved from [Link]

  • The MSDS HyperGlossary: Halogen - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • How can we describe the free radical substitution in ethane? - Quora. (2016, August 26). Retrieved from [Link]

  • Yield of ethylene as a function of halogen uptake in ethane... - ResearchGate. (n.d.). Retrieved from [Link]

  • THE HALOGENATION OF ALKANES. (n.d.). Retrieved from [Link]

  • What are chemical reactions associated with ethane? - Properties | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • What are the health hazards associated with halogens? - TutorChase. (n.d.). Retrieved from [Link]

  • Procedure. (n.d.). Retrieved from [Link]

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - NIH. (2016, August 2). Retrieved from [Link]

  • DE1518677B - Process for the production of 1-chloro-2-bromoethane - Google Patents. (n.d.).
  • WHITE PAPER: Halogen Safety - Anamet Electrical. (n.d.). Retrieved from [Link]

  • Bromoethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf. (1999). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Complete Guide to Photo halogenation of Alkanes: Tips and Tricks for Success - YouTube. (2022, January 23). Retrieved from [Link]

  • Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • halogenation of alkenes - Chemguide. (n.d.). Retrieved from [Link]

  • CN106831315B - Continuous production method of chloroethane - Google Patents. (n.d.).
  • Development of Halogenase Enzymes for Use in Synthesis | Chemical Reviews. (2017, May 3). Retrieved from [Link]

  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols - ResearchGate. (2019, March 27). Retrieved from [Link]

  • 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents. (n.d.).
  • GC Troubleshooting Guide: Common Issues | PDF | Gas Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Could I modify this procedure to make ethyl chloride (chloroethane)? : r/ExplosionsAndFire. (2020, October 5). Retrieved from [Link]

  • For the preparation of chloroethane, - Allen. (n.d.). Retrieved from [Link]

  • Removing Halogenated Organic Compounds: A Guide to Solutions - Desotec. (n.d.). Retrieved from [Link]

  • How chloroethane and bromoethane compounds are prepared by haloganation of ethane? (2018, June 3). Retrieved from [Link]

  • CN104311382A - Method for preparing chloroethane from chlorination by-product hydrogen chloride - Google Patents. (n.d.).
  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Preparation of Chloroethane - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, January 18). Retrieved from [Link]

  • Bacterial dehalogenation of halogenated alkanes and fatty acids - PMC - NIH. (1972, May). Retrieved from [Link]

  • 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem. (n.d.). Retrieved from [Link]

  • Ethane reacts with chlorine when the substances are exposed to UV radiation. The overall reaction... - Homework.Study.com. (n.d.). Retrieved from [Link]

  • Catalytic hydrogenation of ethene produces A Ethane class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]

  • GC Troubleshooting - Stepbio. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS No. 558-57-6). This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their applications. The presence of impurities, often arising from synthesis, can significantly impact experimental outcomes. This guide provides a structured approach to identifying potential impurities and implementing effective purification strategies, complete with troubleshooting advice and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade this compound?

A1: Impurities largely depend on the synthetic route. A common synthesis involves the bromination of a chlorinated and fluorinated ethane precursor.[1] Consequently, impurities may include:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Over- or Under-halogenated Analogs: Compounds with a different number of bromine or chlorine atoms. The free-radical nature of many halogenation reactions can lead to a mixture of products.[2]

  • Isomers: Structural isomers of the target compound or impurities.

  • Acidic Impurities: Residual hydrogen bromide (HBr) or hydrogen chloride (HCl) from the reaction.

  • Free Halogens: Dissolved bromine (Br₂) or chlorine (Cl₂), which often cause a yellow to brown discoloration.[3]

  • Degradation Products: Formed during synthesis or storage, especially if exposed to heat or UV light.

Q2: What is the first step I should take before starting a purification protocol?

A2: Analysis. Before any purification attempt, you must characterize your crude material. A preliminary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. This will help you identify the number of impurities, their relative abundance, and their mass-to-charge ratio, which can provide clues to their structure. Comparing the boiling points of potential impurities to that of your target compound is critical for determining if fractional distillation is a viable primary method.

Q3: Which purification method is best for my scale and required purity?

A3: The choice depends on the nature of the impurities and the desired scale.

  • For removing acidic impurities and color: A simple aqueous wash with a reducing agent (like sodium bisulfite or thiosulfate) followed by a dilute base is highly effective and scalable.[4]

  • For separating close-boiling isomers or analogs: Fractional distillation is the gold standard for liquid purification. Its effectiveness depends on the difference in boiling points and the efficiency of your distillation column. For very close-boiling halogenated hydrocarbons, extractive distillation may be required.[5]

  • For removing non-volatile or polar impurities: Simple distillation can be effective.

  • For small-scale, high-purity requirements: Preparative gas chromatography or column chromatography over a neutral adsorbent like alumina can be used. Note that halogenated compounds can be reactive on acidic silica gel.[6][7]

Q4: How can I verify the purity of my final product?

A4: A multi-faceted approach is best for validation.

  • Gas Chromatography (GC): Use a high-resolution capillary column to achieve baseline separation of your product from any remaining impurities. Purity is often reported as area percent.

  • Mass Spectrometry (MS): GC-MS confirms the identity of the main peak as your target compound.[8]

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is particularly powerful for fluorinated compounds, providing a clean spectrum to identify any fluorine-containing impurities. ¹H and ¹³C NMR can also be used but may be less informative depending on the structure.

  • Appearance: The pure compound should be a colorless liquid. Any residual color indicates impurities.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.[9] Key precautions include:

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. The compound is classified as a respiratory tract irritant.[9]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat. The compound is a skin and eye irritant.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[9]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Problem: My fractional distillation is not separating the impurities effectively.

Possible Cause Recommended Solution
Close Boiling Points: Impurities may have boiling points very close to the product, forming an azeotrope or requiring very high separation efficiency.Increase Column Efficiency: Use a longer packed column (e.g., Vigreux, Raschig rings) or a spinning band distillation apparatus. Reduce Pressure: Perform the distillation under vacuum. Lowering the pressure often increases the relative volatility between components. Consider Extractive Distillation: If an azeotrope is suspected, adding a suitable solvent can alter the relative volatilities, enabling separation.[5]
Flooding or Channeling: The distillation column is being operated incorrectly (e.g., heat input is too high).Reduce Heat Input: Lower the heating mantle temperature to ensure a slow, steady distillation rate (typically 1-2 drops per second at the condenser). Ensure the column is vertical.
Poor Insulation: Heat loss from the column reduces its efficiency.Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient.

Problem: I see product decomposition during purification.

Possible Cause Recommended Solution
Thermal Instability: Many halogenated hydrocarbons can decompose at elevated temperatures, releasing HBr or HCl.Use Vacuum Distillation: Lowering the boiling point by reducing the pressure is the most effective way to prevent thermal decomposition.
Reactive Column Packing: The material used to pack the distillation column may be catalyzing decomposition.Use Inert Packing: Employ glass (e.g., Raschig rings, helices) or other inert packing materials.
Reaction on Chromatography Media: Acidic silica gel can cause elimination or rearrangement reactions with halogenated compounds.[7]Use Neutral or Basic Adsorbent: Switch to neutral or basic alumina for column chromatography.[6] Perform a small-scale test first to ensure compound stability on the chosen stationary phase.

Problem: My final product is discolored (yellow/brown).

Possible Cause Recommended Solution
Residual Free Halogen (Br₂): Trace amounts of bromine from the synthesis are a common cause of discoloration.Perform a Reductive Wash: Before distillation, wash the crude product with a dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[4] This chemically reduces the bromine to colorless bromide ions.

Section 3: Detailed Purification Protocols

Protocol 1: Chemical Pre-treatment and Washing

This protocol is designed to remove acidic impurities and residual halogens before final purification by distillation.

Workflow for Chemical Pre-Treatment

G start Crude Product (Discolored/Acidic) wash_bisulfite Wash with 5% aq. NaHSO₃ or Na₂S₂O₃ start->wash_bisulfite check_color Is organic layer colorless? wash_bisulfite->check_color check_color->wash_bisulfite No wash_bicarb Wash with 5% aq. NaHCO₃ check_color->wash_bicarb Yes check_ph Is aqueous layer neutral (pH ~7)? wash_bicarb->check_ph check_ph->wash_bicarb No wash_brine Wash with saturated aq. NaCl check_ph->wash_brine Yes dry Dry over anhydrous MgSO₄ or Na₂SO₄ wash_brine->dry filter Filter dry->filter end Pre-treated Product (Ready for Distillation) filter->end

Caption: Workflow for the chemical pre-treatment of crude product.

Step-by-Step Methodology:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of a 5% (w/v) aqueous solution of sodium bisulfite.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat steps 2-4 until the organic layer is colorless.

  • Wash the organic layer with an equal volume of 5% (w/v) aqueous sodium bicarbonate solution to neutralize any acidic impurities (e.g., HBr). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with an equal volume of saturated brine (aqueous NaCl) to remove residual water and salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried liquid to remove the drying agent. The product is now ready for distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for separating the target compound from impurities with different boiling points.

Physical Properties Table

PropertyValueSource
CAS Number 558-57-6[9][11]
Molecular Formula C₂Br₂Cl₂F₂[11][12]
Molecular Weight 292.73 g/mol [11][12]
Boiling Point Not readily available, estimated to be >120 °C[8][13]
Density Not readily available, estimated to be >2.3 g/cm³[13]

Note: Experimental data for this specific compound is sparse. The boiling point and density are estimated based on similar structures like 1,2-Dibromo-2-chloro-1,1-difluoroethane (B.P. 120 °C, Density 2.334 g/cm³).[13] It is crucial to determine the boiling point at your working pressure experimentally.

Workflow for Fractional Vacuum Distillation

Caption: Step-by-step workflow for fractional vacuum distillation.

Step-by-Step Methodology:

  • Setup: Assemble the fractional distillation apparatus. Use a round-bottom flask (no more than 2/3 full) with a stir bar, a packed and insulated fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the thermometer bulb is fully wetted by the condensing liquid and the temperature reading stabilizes. This ensures the column has reached equilibrium.

  • Collect Fore-run: Collect the first few milliliters of distillate separately. This fraction will be enriched in lower-boiling impurities.

  • Collect Main Fraction: Once the head temperature is stable and corresponds to the boiling point of your product at the working pressure, switch to a clean receiving flask and collect the main fraction.

  • Monitor: Continuously monitor the temperature and pressure. A stable temperature indicates a pure fraction is being collected.

  • Termination: Stop the distillation when the temperature begins to drop (indicating the product is nearly exhausted) or rise sharply (indicating higher-boiling impurities are starting to distill). Do not distill to dryness to avoid the concentration of potentially explosive peroxides.

  • Shutdown: Turn off the heat, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before disassembling.

References

  • PubChem. (n.d.). 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane. National Center for Biotechnology Information. [Link]

  • Google Patents. (1972).
  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro- (CAS 421-69-2). [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,1-difluoroethane. National Center for Biotechnology Information. [Link]

  • Google Patents. (1967).
  • Phenova. (n.d.). GC Troubleshooting Guide. [Link]

  • Google Patents. (1987).
  • European Patent Office. (1981). EP 0022607 A1 - Process for the preparation of halogenated hydrocarbons. [Link]

  • PubChem. (n.d.). 1,2-Dibromo-2-chloro-1,1-difluoroethane. National Center for Biotechnology Information. [Link]

  • CP Lab Chemicals. (n.d.). 1, 2-Dibromo-1, 1-dichloro-2, 2-difluoroethane, min 98%. [Link]

  • Wikipedia. (n.d.). Ethane. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. National Center for Biotechnology Information. [Link]

  • Google Patents. (1967). DE1243169B - Process for purifying and stabilizing crude dibromoethane.
  • University of Calgary, Department of Chemistry. (n.d.). Ch4: Radical halogenation of Alkanes. [Link]

Sources

Technical Support Center: Synthesis of Aryl Difluoromethyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl difluoromethyl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of their OCF₂H-containing target molecules. The difluoromethyl ether moiety is a valuable functional group in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl difluoromethyl ethers from phenols?

The most prevalent and practical method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols via the in-situ generation of difluorocarbene (:CF₂).[3] This electrophilic carbene is then trapped by a phenolate anion, formed by deprotonating the starting phenol with a suitable base.[1][2]

Commonly used difluorocarbene precursors include:

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A stable, commercially available solid that thermally decarboxylates to generate difluorocarbene.[1][2] This reagent is favored for its stability, bulk availability, and relatively low environmental impact compared to older gaseous reagents.[1]

  • Difluoromethyl Triflate (HCF₂OTf): A non-ozone-depleting liquid reagent that allows for rapid reactions at room temperature.[4]

  • Bromo(difluoro)acetic acid: An inexpensive reagent that can be used for difluoromethylation under visible-light photoredox catalysis or base-mediated conditions.[5][6]

  • S-(Difluoromethyl)sulfonium salts: Bench-stable reagents that act as difluorocarbene precursors.[7]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in aryl difluoromethyl ether synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Consider the following:

  • Incomplete Deprotonation of the Phenol: The formation of the phenolate is critical for trapping the difluorocarbene. Ensure your base is strong enough and used in sufficient stoichiometry to deprotonate your specific phenol. The pKa of your phenol will dictate the required base strength.

  • Moisture in the Reaction: Water can compete with the phenolate for the difluorocarbene and can also affect the activity of some bases. Ensure you are using dry solvents and reagents, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The generation of difluorocarbene from precursors like ClCF₂COONa is temperature-dependent. Ensure your reaction is heated to the appropriate temperature to induce efficient decarboxylation. Conversely, some reagents like HCF₂OTf react rapidly at room temperature.[4]

  • Poor Quality Reagents: The purity of your phenol, base, and difluorocarbene precursor is paramount. Impurities can lead to side reactions and lower yields.

  • Substrate-Specific Issues: Electron-withdrawing groups on the phenol can decrease the nucleophilicity of the phenolate, slowing down the reaction. Conversely, very electron-rich phenols may be prone to side reactions.

Q3: I am observing a significant amount of an aryl triflate byproduct when using HCF₂OTf. How can I minimize this?

The formation of an aryl triflate is a known side reaction when using HCF₂OTf.[4] This occurs due to the nucleophilic attack of the phenoxide on the sulfur atom of the triflate. To minimize this side product:

  • Optimize Reaction Conditions: The reaction is typically very fast. Ensure rapid mixing and consider lowering the reaction temperature to favor the desired reaction pathway.

  • Choice of Base: The choice of base can influence the outcome. Potassium hydroxide (KOH) is commonly used.[4]

  • Consider Alternative Reagents: If aryl triflate formation remains a significant issue, consider switching to a different difluorocarbene precursor, such as sodium chlorodifluoroacetate, which does not have this side reaction pathway.

Q4: Are there any safety concerns I should be aware of during this synthesis?

Yes, several safety precautions should be taken:

  • Gas Evolution: The decarboxylation of sodium chlorodifluoroacetate produces a significant amount of CO₂ gas. Ensure your reaction vessel is not sealed and is properly vented, for instance, with an oil bubbler, to prevent pressure buildup.[2]

  • Toxicity of Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some older difluoromethylating agents, like chlorodifluoromethane (Freon 22), are toxic, environmentally harmful, and ozone-depleting.[1][4] Whenever possible, opt for more modern, safer alternatives.

  • Exothermic Reactions: Some reactions can be exothermic. Monitor the reaction temperature, especially during reagent addition and on a larger scale.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of aryl difluoromethyl ethers.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Solution
Inefficient Phenolate Formation The phenol must be converted to its conjugate base to react with the electrophilic difluorocarbene. Solution: Use a stronger base (e.g., Cs₂CO₃ is often more effective than K₂CO₃) or increase the stoichiometry of the base. Ensure the solvent is appropriate for the chosen base.
Decomposition of Difluorocarbene Precursor Some precursors are sensitive to moisture or may require specific temperatures for activation. Solution: For thermal decarboxylation of ClCF₂COONa, ensure the reaction reaches the optimal temperature (e.g., 120 °C in DMF).[2] For other reagents, consult the specific literature procedure.
Presence of Water Water can react with the difluorocarbene and quench the reaction. Solution: Use anhydrous solvents and reagents. Dry the reaction flask and conduct the reaction under an inert atmosphere. Degassing the solvent prior to use can also be beneficial.[2]
Substrate Reactivity Phenols with strong electron-withdrawing groups are less nucleophilic and may react slowly. Solution: Increase the reaction temperature, use a more reactive difluorocarbene precursor, or consider a catalytic method if available for your substrate.
Problem 2: Formation of Multiple Byproducts
Potential Cause Explanation & Solution
Aryl Triflate Formation (with HCF₂OTf) As discussed in the FAQs, this is a common side reaction. Solution: Optimize reaction conditions (e.g., lower temperature, rapid addition of HCF₂OTf). If the problem persists, switch to a different difluorocarbene precursor like ClCF₂COONa.[4]
Dimer and Trimer Formation This can be an issue with some older reagents like chlorodifluoromethane.[1] Solution: Using a more modern, controlled difluorocarbene source like ClCF₂COONa or HCF₂OTf generally avoids these byproducts.
Decomposition of Starting Material or Product Harsh reaction conditions (e.g., high temperatures for extended periods) can lead to decomposition. Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider if a lower reaction temperature or a shorter reaction time is feasible.

Experimental Protocols

Protocol 1: General Procedure for O-Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF₂COONa)

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Materials:

  • Phenol starting material (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add the phenol and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous DMF and deionized water via syringe.

  • Degas the solution with a subsurface nitrogen sparge for 1 hour while stirring.

  • After degassing, remove the septum and add the sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.

  • Equip the flask with a condenser and connect the system to a nitrogen line with an oil bubbler outlet.

  • Heat the reaction mixture in an oil bath at 120 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or hexanes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

Protocol 2: General Procedure for O-Difluoromethylation using Difluoromethyl Triflate (HCF₂OTf)

This protocol is based on the method developed by Hartwig and co-workers.[4]

Materials:

  • Phenol starting material (1.0 equiv)

  • Potassium hydroxide (KOH) solution (e.g., 6M aqueous)

  • Acetonitrile (MeCN)

  • Difluoromethyl triflate (HCF₂OTf)

Procedure:

  • In a vial, dissolve the phenol in a 1:1 mixture of acetonitrile and 6M aqueous KOH.

  • Stir the solution at room temperature.

  • Add the difluoromethyl triflate (HCF₂OTf) dropwise to the stirring solution. The reaction is often complete within minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_deprotonation Verify Phenolate Formation (Base Strength/Stoichiometry) start->check_deprotonation check_moisture Check for Moisture (Dry Solvents/Inert Atmosphere) check_deprotonation->check_moisture If base is adequate check_temp Verify Reaction Temperature (Precursor Activation) check_moisture->check_temp If system is dry check_reagents Assess Reagent Purity check_temp->check_reagents If temp is correct optimize Optimize Conditions (Temp, Time, Concentration) check_reagents->optimize If reagents are pure change_reagent Consider Alternative Difluorocarbene Source optimize->change_reagent If optimization fails success Yield Improved optimize->success change_reagent->success

Caption: A flowchart for troubleshooting low yields.

General Reaction Mechanism via Difluorocarbenedot

reaction_mechanism cluster_precursor Step 1: Carbene Generation cluster_reaction Step 2: Nucleophilic Attack precursor ClCF₂COONa carbene :CF₂ precursor->carbene Heat (Δ) - CO₂ - NaCl phenolate Ar-O⁻ phenol Ar-OH intermediate Ar-O-CF₂⁻ product Ar-OCF₂H

Sources

Technical Support Center: Challenges in Handling Volatile Halogenated Reactants

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center. This guide is designed for the practicing researcher, scientist, and drug development professional. Volatile halogenated reactants—such as oxalyl chloride, thionyl chloride, phosphorus tribromide, and others—are powerful and often indispensable tools in modern synthesis. However, their high reactivity, volatility, and hazardous byproducts demand a level of respect and technical skill beyond routine chemical handling.

This is not a simple checklist. It is a compilation of field-proven insights and troubleshooting strategies designed to help you understand the why behind each experimental choice. Our goal is to empower you to not only execute protocols safely but to anticipate problems, diagnose issues logically, and ultimately achieve more reliable and reproducible results.

Section 1: Foundational Principles & Safety Infrastructure

Before addressing specific experimental problems, we must establish a baseline of safety and awareness. The primary hazards of these reactants stem from a combination of properties:

  • Volatility: Low boiling points lead to high vapor pressures, meaning significant concentrations can exist in the headspace of containers and reaction vessels. This increases the risk of inhalation and unintended contact.

  • Corrosivity: Many of these reagents react violently with moisture (including atmospheric humidity) to produce highly corrosive acidic gases like hydrogen chloride (HCl), sulfur dioxide (SO₂), and hydrogen bromide (HBr).[1][2] These gases can cause severe respiratory damage and degrade equipment.

  • Reactivity: They are potent electrophiles, designed to react with a wide range of nucleophiles. This non-specific reactivity can lead to dangerous side reactions if not properly controlled.

Q1: What is the absolute minimum Personal Protective Equipment (PPE) required?

Answer: Standard laboratory PPE is insufficient. A comprehensive hazard assessment should always be performed, but the baseline for handling these reagents includes:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.[3][4][5] Vapors and splashes pose a significant threat to the eyes and face.

  • Hand Protection: Double-gloving is a recommended practice. Use a chemical-resistant glove rated for the specific substance being handled (e.g., nitrile or neoprene) as the inner glove, and a heavier-duty glove like butyl rubber for the outer layer.[3][4] Always check glove compatibility charts.

  • Body Protection: A flame-resistant lab coat is essential.[6] A chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes and spills.[3][7]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood with demonstrated proper airflow.[8][9] In cases of potential exposure above permissible limits or during spill cleanup, a respirator may be required.[5]

Q2: My fume hood seems fine, but I occasionally smell the reactant. What's wrong?

Answer: This indicates a failure in your engineering controls and is a serious safety concern. Do not ignore it.

  • Causality: The odor threshold for many of these chemicals is very low, but any detectable smell means you are being exposed. The issue could be improper sash height, turbulence within the hood (caused by large equipment or rapid movements), or an inadequate ventilation rate. Volatile vapors can easily escape a poorly managed airflow.[8]

  • Troubleshooting Steps:

    • Check Sash Height: Ensure the sash is at or below the recommended working height sticker.

    • Minimize Clutter: Remove any equipment from the hood that is not essential for the immediate procedure. Clutter disrupts airflow patterns.

    • Work Deeper Inside: Conduct all manipulations at least 6 inches (15 cm) inside the hood sash.

    • Verify Airflow: Use a tissue or kimwipe to qualitatively check for negative pressure at the hood opening. If it does not pull gently into the hood, cease work immediately and contact your facility's environmental health and safety (EHS) office for a quantitative face velocity measurement.

    • Review Procedures: Ensure you are not generating vapors faster than the hood can contain them (e.g., by heating an open vessel too rapidly).

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the course of a reaction.

Q3: My reaction is sluggish or incomplete, even though I followed the literature protocol. What are the likely culprits?

Answer: This is a classic issue, often tracing back to reagent quality or insidious contamination.

  • Causality: The most common cause is the deactivation of your halogenating agent by moisture. These reagents react readily with water.[10][11] If your solvent, starting material, or glassware is not scrupulously dry, a portion of your reagent will be consumed in a non-productive hydrolysis reaction before it can react with your substrate.

  • Logical Troubleshooting Flow:

    G start Reaction Sluggish/ Incomplete check_reagent Check Reagent Quality (Is it old? Discolored?) start->check_reagent check_dryness Verify Anhydrous Conditions start->check_dryness check_temp Review Reaction Temperature start->check_temp reagent_sol Solution: Use Fresh/ Newly Opened Reagent check_reagent->reagent_sol Yes dry_sol Solution: Re-dry Solvent, Flame-dry Glassware, Dry Starting Material check_dryness->dry_sol Yes temp_sol Solution: Increase Temp or Use Catalyst (e.g., DMF) check_temp->temp_sol Yes

    Caption: Troubleshooting flow for incomplete reactions.

  • In-Depth Checks:

    • Reagent Age & Storage: Has the bottle been opened many times? Was it sealed properly under an inert atmosphere? Thionyl chloride, for example, can decompose over time, turning yellow.

    • Solvent Purity: Did you use a freshly opened bottle of anhydrous solvent or dispense it from a properly maintained solvent purification system? Even "anhydrous" solvents can pick up moisture if handled improperly.

    • Glassware Preparation: Glassware must be oven- or flame-dried immediately before use to remove adsorbed water.[11][12] Allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).[12]

    • Catalyst (if applicable): For reactions like converting a carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used.[2] Ensure it was added. The catalyst generates the Vilsmeier reagent in situ, which is the active halogenating species.

Q4: My reaction vessel is building up significant pressure. Is this normal?

Answer: No, this is a potentially hazardous situation that requires immediate and cautious intervention.

  • Causality: Many reactions involving volatile halogenated reactants produce gaseous byproducts. For example, the conversion of a carboxylic acid to an acyl chloride with thionyl chloride produces both SO₂ and HCl gas.[1][2]

    • R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g) If the reaction is performed in a sealed system or if the gas outlet is insufficient, pressure will build. This is especially true if the reaction rate increases unexpectedly (runaway reaction).

  • Immediate Actions & Prevention:

    • Do Not Seal the System: Never run these reactions in a completely sealed vessel. The system must be able to vent to the atmosphere.

    • Use a Proper Gas Outlet: The reaction flask should be connected via a condenser to a bubbler system. This allows reaction gases to exit while preventing atmospheric moisture from entering. The bubbler also provides a visual confirmation of gas evolution.

    • Control Reagent Addition: Add the halogenating agent slowly and dropwise, especially at the beginning of the reaction. Use an addition funnel for better control. This allows you to manage the rate of gas production.

    • Ensure Adequate Cooling: Many of these reactions are exothermic. Pre-cool the reaction mixture in an ice bath and maintain cooling during the addition of the reagent.

Q5: After the reaction, I see degradation of my product during workup or rotary evaporation. How can I prevent this?

Answer: This is common, as residual halogenating agent or acidic byproducts can cause decomposition.

  • Causality: Your crude product is likely contaminated with excess halogenating agent and dissolved HCl gas. The heat from rotary evaporation can accelerate the degradation of sensitive functional groups. Volatile products can also be lost if too high a vacuum is applied.[13]

  • Troubleshooting & Best Practices:

    • Removal of Excess Reagent: Before concentrating, co-evaporate the crude mixture with a dry, inert solvent like toluene.[14] This helps to azeotropically remove the last traces of volatile reagents like SOCl₂ or oxalyl chloride. Repeat this process 2-3 times.

    • Use a Nitrogen Stream: For highly volatile products, instead of high vacuum, you can gently pass a stream of dry nitrogen or argon over the solution's surface to slowly evaporate the solvent.[13][14]

    • Use a Trap: Always use a cold trap (e.g., dry ice/acetone or liquid nitrogen) between your rotary evaporator and the vacuum pump.[14] This protects the pump from corrosive gases and allows you to recover any highly volatile product that evaporates.

    • Quench Before Analysis: If you are taking a sample for TLC or LCMS analysis, be sure to quench it first (e.g., by adding it to a small amount of methanol or benzylamine) to form a stable derivative.[14] Analyzing the crude acyl chloride directly will often result in streaking or decomposition on the plate/column.[14]

Section 3: Advanced Techniques & Specialized Setups

Q6: How do I handle transfers of these reagents from the supplier bottle to my reaction?

Answer: This is one of the most critical steps for both safety and reaction success. Air-free techniques are mandatory.[10]

  • Causality: Exposing the reagent to the atmosphere introduces moisture, which neutralizes the reagent, and introduces air, which can be problematic for sensitive reactions. The transfer must be done under a positive pressure of an inert gas.

  • Recommended Protocol: Syringe Transfer Under Inert Atmosphere

    • Setup: Oven-dry your syringe and needle and allow them to cool in a desiccator.[11] Prepare your reaction flask, flame-dried and cooled under a balloon or manifold of nitrogen/argon.[12][15]

    • Equilibrate Pressure: Puncture the septum on the reagent bottle with a needle connected to an inert gas line (a balloon is sufficient). This will create a slight positive pressure, preventing air from entering when you withdraw the liquid.

    • Withdraw Reagent: Puncture the septum with your dry syringe needle. Go below the liquid surface and slowly pull the plunger to draw the desired volume.

    • Remove Bubbles & Create Headspace: Invert the syringe and push any gas bubbles back into the bottle. Then, pull the needle tip just above the liquid level and withdraw a small amount (~0.5 mL) of inert gas into the syringe. This "headspace buffer" prevents the reactive liquid at the needle tip from dripping during transfer.[12]

    • Transfer: Quickly and carefully move the syringe to your reaction flask and puncture the septum. First, push the inert gas buffer into the flask, then slowly dispense the liquid reagent.

    Caption: Workflow for inert atmosphere syringe transfer.

Section 4: Decontamination & Waste Disposal

Q7: How do I safely quench residual reagent and clean the glassware?

Answer: Never add water directly to the neat reagent. This will cause a violent, exothermic reaction and release a large volume of corrosive gas.

  • Recommended Quenching Protocol: [16][17]

    • Inert and Cool: Place the reaction flask (containing the residual reagent) under an inert atmosphere and cool it in an ice bath.

    • Dilute: Add a dry, inert, high-boiling solvent like toluene to dilute the reactive material.[16]

    • Slow Addition of Alcohol: While stirring vigorously, slowly add a less reactive alcohol like isopropanol dropwise.[6][16] This will react less violently than water. You will observe gas evolution. Continue adding until the gas evolution subsides.

    • Introduce More Reactive Alcohol: Next, slowly add methanol, which is more reactive than isopropanol, to ensure any remaining pockets of reagent are consumed.

    • Cautious Water Addition: Only after the reaction with alcohols is complete, slowly add water dropwise to hydrolyze any remaining intermediates.

    • Neutralize: Once the quenching is complete and the solution has returned to room temperature, neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide solution before consigning it to the appropriate aqueous waste container.[6][16]

  • Material Compatibility: Be aware that halogenated compounds and their byproducts are corrosive. Avoid prolonged contact with incompatible materials. For example, halogenated compounds can be incompatible with certain metals and strong bases.[18][19][20]

Section 5: Comprehensive FAQ

  • Q: Oxalyl chloride vs. Thionyl chloride - which should I choose?

    • A: Oxalyl chloride is generally considered a milder and more selective reagent. Its byproducts (CO, CO₂, HCl) are all gaseous, which simplifies workup.[2] It is often preferred in fine chemical and pharmaceutical synthesis where substrate sensitivity is a concern. Thionyl chloride is less expensive and often used for bulk production, but it is more aggressive and its SO₂ byproduct can sometimes cause side reactions.[2]

  • Q: Can I monitor my reaction in real-time?

    • A: Yes. In-situ, real-time monitoring is highly recommended for safety and optimization.[21] Techniques like FTIR (ReactIR) or Raman spectroscopy can track the disappearance of starting material and the appearance of product without the need to take and quench samples.[21][22][23] This is particularly useful for identifying reaction endpoints and detecting stalls or runaway kinetics.[21]

  • Q: What do I do in case of a spill?

    • A: Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is large, call your institution's emergency response number.[24] For small spills within a fume hood, you can neutralize it by covering it with an inert absorbent material like sand or vermiculite, followed by slow, cautious quenching with sodium bicarbonate powder. Do not use combustible materials like paper towels to absorb the initial spill.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School.
  • An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. (2024). ACS Publications. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024).
  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Halogenated Organics Waste Comp
  • How To Choose The Right PPE For Chemical Handling. (n.d.). Hazchem Safety.
  • Synthesis Reactions. (n.d.). Mettler Toledo.
  • Inert Atmosphere. (2022). YouTube. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Chemical Comp
  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025). Reddit.
  • Chemical Compatibility Chart. (n.d.). ISM - Industrial Specialties Mfg.
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). NIH. [Link]

  • Organic Synthesis and Reaction Monitoring Process. (2024). Cole-Parmer.
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015).
  • Easy Route to Thionyl Chloride SOCl2. (2007). Sciencemadness.org.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • Standard Operating Procedure for Pyrophoric M
  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applic
  • Chemical Compatibility Guide. (n.d.). Stephen F.
  • Chemical Compatibility Table. (n.d.).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • NMR reaction monitoring in flow synthesis. (2017). PubMed Central (PMC). [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025).
  • Occupational Hazards of Halogenated Volatile Anesthetics and their Prevention: Review of the Literature. (2025).
  • Heterogeneous Reactions of HCl, HNO3 and SO2 on Calcium Carbonate Substr
  • Thionyl Chloride Reactions with Oxal
  • Quenching Reactive Substances. (2006). KGROUP.
  • Quenching and Disposal of Pyrophoric Solids. (n.d.). Environmental Health and Safety.
  • Procedures for Safe Use of Pyrophoric Liquid Reagents. (2009). UCLA Chemistry & Biochemistry.
  • Carbon tetrachloride. (n.d.). Wikipedia. [Link]

  • The problem with halogenated compounds emissions and its solution. (2021). Tecam Group.
  • Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. [Link]

  • Recovery of sulphur dioxide-free hydrochloric acid from aluminum chloride sludge. (1947).
  • Tips & Tricks: Volatile Compounds. (n.d.). University of Rochester, Department of Chemistry.
  • Common sources of mistake in organic synthesis. (2023). Reddit.
  • Perspective on halogenated organic compounds. (2023). PubMed Central (PMC). [Link]

  • Can someone help with separating SO2 (g) and HCl(g)? (2014).
  • The influence of HCl on SO 2 absorption in the spray dry scrubbing process. (2025).
  • Intrinsic reaction selectivity between gaseous HCl and SO2 over ethanol-hydrated CaO adsorbent in coal-fired flue gas dechlorination. (n.d.).

Sources

Technical Support Center: Ensuring Complete Conversion in Bromination of Haloalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis and development of halogenated compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges in achieving complete conversion during the electrophilic bromination of haloalkenes. Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions, ensuring you can confidently diagnose and resolve issues in your own laboratory setting.

Quick Troubleshooting: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the bromination of haloalkenes.

Q1: My bromination reaction is stalled and won't go to completion. What are the most likely causes?

A1: Incomplete conversion is the most frequent issue and typically stems from three primary factors:

  • Reduced Substrate Reactivity: The existing halogen on the alkene withdraws electron density from the double bond via the inductive effect (-I), deactivating it towards electrophilic attack by bromine. This is often the root cause when standard bromination conditions for simple alkenes are applied unsuccessfully to haloalkenes.

  • Reagent Purity and Stoichiometry: Impure or degraded brominating agents (e.g., Br₂ contaminated with water, or old N-Bromosuccinimide) will have lower effective concentrations. Similarly, inadequate stoichiometry (not using a sufficient excess of the brominating agent) can lead to incomplete reactions, especially with deactivated substrates.

  • Suboptimal Reaction Conditions: Factors such as incorrect solvent choice, improper temperature, or the absence of a necessary catalyst can significantly slow down or stall the reaction. Polar solvents are often required to stabilize the charged intermediates formed during the reaction.[1]

Q2: I'm observing multiple products in my crude reaction mixture. What are the common side reactions?

A2: The formation of multiple products indicates competing reaction pathways. Key side reactions include:

  • Radical Substitution: Particularly when using N-Bromosuccinimide (NBS), radical pathways can compete with the desired electrophilic addition, especially at allylic or benzylic positions if present.[2][3] This is often initiated by light or radical initiators.

  • Halohydrin Formation: If water or alcohol is present in the reaction mixture (either as the solvent or as a contaminant), it can act as a nucleophile, attacking the intermediate bromonium ion to form a bromohydrin or bromoether, respectively.[4][5][6]

  • Rearrangements: Although less common than with simple carbocation intermediates, rearrangement of the bromonium ion intermediate can occur in specific substrates, leading to constitutional isomers.

Q3: How can I effectively monitor the progress of my bromination reaction?

A3: Real-time monitoring is crucial for determining reaction completion and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. The starting haloalkene is typically less polar than the resulting dibromoalkane. A simple TLC analysis can show the disappearance of the starting material spot and the appearance of the product spot. A co-spot (a lane with both the starting material and the reaction mixture) is highly recommended for accurate comparison.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides a more quantitative assessment of the reaction progress, allowing you to determine the relative percentages of starting material, product, and any byproducts.

  • Visual Observation (for Br₂): When using molecular bromine (Br₂), the characteristic reddish-brown color will fade as it is consumed in the reaction.[7][8][9] The disappearance of this color is a strong, albeit qualitative, indicator of reaction completion.

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during the bromination of haloalkenes.

Problem: Low or No Conversion

Low conversion is a clear sign that the activation energy for the reaction is not being overcome. The following workflow can help diagnose the root cause.

G cluster_0 cluster_1 cluster_2 start Incomplete Conversion cause1 Cause: Substrate Deactivation (Electron-withdrawing halogen) start->cause1 cause2 Cause: Reagent/Condition Issue start->cause2 sol1a Solution: Increase Electrophilicity - Use Lewis Acid Catalyst (e.g., FeBr₃, AlCl₃) cause1->sol1a The halogen on the alkene makes the double bond electron-poor. check2a Check: Reagent Purity - Use freshly recrystallized NBS - Use fresh, sealed Br₂ cause2->check2a sol1b Solution: Harsher Conditions - Increase Temperature - Increase Reaction Time sol1a->sol1b check2b Check: Solvent Choice - Is it polar enough to stabilize intermediates? check2a->check2b check2c Check: Stoichiometry - Are you using a sufficient excess of the brominating agent? check2b->check2c G cluster_1 cluster_2 start Multiple Products Observed prod1 Product: Bromohydrin/Bromoether start->prod1 prod2 Product: Allylic Bromide start->prod2 cause1 Cause: Nucleophilic Solvent (H₂O, ROH) prod1->cause1 sol1 Solution: Use Anhydrous Conditions - Dry solvents - Inert atmosphere (N₂/Ar) cause1->sol1 cause2 Cause: Radical Reaction (Often with NBS) prod2->cause2 sol2 Solution: Suppress Radicals - Exclude light (wrap flask in foil) - Avoid radical initiators (AIBN) - Add radical scavenger cause2->sol2

Caption: Diagnostic chart for common side products.

Cause 1: Nucleophilic Attack by Solvent (Halohydrin Formation)

The three-membered bromonium ion intermediate is highly strained and electrophilic. [5][8]While the bromide ion (Br⁻) is the intended nucleophile, if other nucleophiles like water or alcohols are present in high concentration, they can compete and attack the bromonium ion. This attack typically occurs at the more substituted carbon, leading to the formation of a bromohydrin (from water) or a bromoether (from alcohol). [5][10] Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents. If using molecular bromine or other moisture-sensitive reagents, handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Choose a Non-Nucleophilic Solvent: Solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are non-nucleophilic and will not participate in the reaction.

Cause 2: Competing Radical Pathway

N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source for both electrophilic bromine (Br⁺) and radical bromine (Br•). [2][3]In the presence of radical initiators (like AIBN or benzoyl peroxide) or UV light, NBS favors radical reactions, leading to substitution at allylic or benzylic positions. [2][3] Solutions:

  • Exclude Light: Perform the reaction in a flask wrapped with aluminum foil to prevent photo-initiation of radical pathways.

  • Control Temperature: Electrophilic additions are often run at lower temperatures (e.g., 0 °C to room temperature), while radical reactions may require higher temperatures or refluxing.

  • Avoid Radical Initiators: Ensure no radical initiators are present unless specifically desired.

Experimental Protocols

Protocol A: General Procedure for Catalytic Bromination of a Deactivated Haloalkene using Br₂

This protocol is designed for haloalkenes that show low reactivity under standard conditions.

Safety Note: Molecular bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the haloalkene (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeBr₃, 0.1 eq) to the stirred solution.

  • Bromine Addition: In a separate, dry graduated cylinder, measure molecular bromine (1.1 eq). Dilute it with a small amount of anhydrous DCM. Add the bromine solution dropwise to the reaction flask via an addition funnel over 20-30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature slowly over several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and slowly quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The reddish-brown color should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation as appropriate.

Protocol B: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • SM Lane: Use a capillary tube to spot a dilute solution of your starting haloalkene.

    • RXN Lane: Use a clean capillary tube to spot a small aliquot of your reaction mixture.

    • CO Lane: First spot the starting material, then, on the exact same spot, apply the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The solvent level must be below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate stain, which reacts with double bonds).

  • Analyze: The reaction is complete when the starting material spot is absent in the "RXN" lane. The product spot will typically have a different Rf value. The "CO" lane helps to definitively distinguish the starting material from the product.

References
  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Retrieved January 11, 2026, from [Link]

  • N-Bromosuccinimide. (2019, July 6). Chem LibreTexts. Retrieved January 11, 2026, from [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube. Retrieved January 11, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Halogen addition reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. (2012, September 25). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Systematic study of Lewis acid-catalyzed bromination and bromoalkylation of multi-walled carbon nanotubes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • alkene additions with N-bromosuccinimide (NBS). (2019, December 21). YouTube. Retrieved January 11, 2026, from [Link]

  • Regioselectivity of bromination of alkenes. (2018, August 20). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Bromination of Alkenes- Organic Chemistry Mechanism. (2020, December 12). YouTube. Retrieved January 11, 2026, from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • The addition of hydrogen bromide to vinyl bromide. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • What is the reaction of vinyl alcohol with bromine? (2022, September 27). Quora. Retrieved January 11, 2026, from [Link]

  • Solvation and steric effects on electrophilic reactivity of ethylenic compounds. 2. Kinetic criteria for nucleophilic assistance and return in bromination. (n.d.). Journal of the American Chemical Society. ACS Publications. Retrieved January 11, 2026, from [Link]

  • Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. (n.d.). Journal of the American Chemical Society. ACS Publications. Retrieved January 11, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Halogenation of Benzene-The Need for a Catalyst. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Vinyl halides reaction with HBr. (2024, August 2). Reddit. Retrieved January 11, 2026, from [Link]

  • Bromination of alkenes. (2017, June 17). YouTube. Retrieved January 11, 2026, from [Link]

  • Haloalkanes and Haloarenes. (n.d.). Unacademy. Retrieved January 11, 2026, from [Link]

  • Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. (2016, December 23). YouTube. Retrieved January 11, 2026, from [Link]

  • Electrophilic Addition of Halogens to Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Why do haloalkanes not undergo electrophilic substitution reactions, like nitration, whereas haloarenes show? (2018, May 11). Quora. Retrieved January 11, 2026, from [Link]

  • Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods. (2008). PubMed. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Controlling Stoichiometry in Halogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for halogenation reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in controlling reaction stoichiometry and selectivity. Here, we synthesize fundamental principles with field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding selectivity and stoichiometry in common halogenation reactions.

Q1: Why is bromination generally more selective than chlorination in free-radical halogenation?

A1: The difference in selectivity stems from the thermodynamics of the hydrogen abstraction step, which is the rate-determining step for this reaction.[1]

  • Chlorination: The abstraction of a hydrogen atom by a chlorine radical (Cl•) is a highly exothermic process. According to the Hammond postulate, the transition state for an exothermic reaction resembles the reactants.[1][2] This means the transition state has very little radical character on the carbon atom, and the stability of the resulting carbon radical has a minor influence on the activation energy. Consequently, chlorine radicals are less discriminating and react with primary, secondary, and tertiary C-H bonds at rates that are closer to statistical probability.[3][4]

  • Bromination: The abstraction of a hydrogen by a bromine radical (Br•) is an endothermic process.[1][2] The transition state for an endothermic reaction resembles the products, meaning it has significant carbon radical character. Therefore, the stability of the resulting radical (tertiary > secondary > primary) has a large impact on the activation energy. The reaction proceeds much faster through the more stable tertiary or secondary radical intermediate, leading to high regioselectivity.[1][5]

Q2: What is the role of a Lewis acid in electrophilic aromatic halogenation?

A2: A Lewis acid, such as FeCl₃, FeBr₃, or AlCl₃, acts as a catalyst to increase the electrophilicity of the halogen.[6][7] Halogen molecules like Br₂ or Cl₂ are not strong enough electrophiles to react with a stable aromatic ring. The Lewis acid coordinates to one of the halogen atoms, polarizing the halogen-halogen bond and creating a highly electrophilic "activated" complex (or effectively "X⁺").[6][8] This potent electrophile is then readily attacked by the electron-rich aromatic ring, initiating the substitution reaction.[9]

Q3: How do solvents affect the stoichiometry and outcome of my halogenation reaction?

A3: Solvents can significantly influence reaction selectivity and even participate in the reaction.

  • For Radical Reactions: The selectivity of chlorination can be markedly increased in the presence of solvents like benzene or CS₂, which form loose complexes with chlorine atoms, making them less reactive and more selective.[3][10]

  • For Ionic Reactions (e.g., Alkene Halogenation): Using an inert solvent (e.g., CH₂Cl₂, CCl₄) is crucial to ensure that only the dihalide is formed.[11][12] If a polar, protic (participating) solvent like water or an alcohol is used, the solvent can act as a nucleophile and attack the intermediate halonium ion. This leads to the formation of halohydrins or haloethers instead of the desired dihalide.[11][12]

  • General Considerations: Some halogenated solvents, such as dichloromethane or chloroform, can react with amine bases over time, particularly under heating, to form quaternary ammonium salts.[13] This side reaction should be considered when selecting a solvent for reactions involving amines.

Troubleshooting Guide: Common Stoichiometric Issues

This section provides solutions to specific problems encountered during halogenation experiments.

Issue 1: My reaction yields a mixture of mono- and polyhalogenated products. How can I favor monosubstitution?

This is a classic stoichiometry control problem, often arising because the newly halogenated product is sometimes more reactive than the starting material. The approach to solving this depends on the reaction type.

Causality Analysis: Electrophilic vs. Radical Halogenation
  • Electrophilic Aromatic Substitution: Halogens (Cl, Br) are activating groups (ortho-, para-directing) for further electrophilic substitution. Once one halogen is on the ring, the second substitution can be faster than the first, leading to di- or tri-substituted products.

  • Free-Radical Halogenation: Polyhalogenation occurs when a halogen radical reacts with an already halogenated alkane. This is often a statistical probability issue; as the concentration of the monohalogenated product increases, it becomes a more likely target for the halogen radical.[14]

Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing monohalogenation.

G start Problem: Over-halogenation (Mixture of Products) reagent_ratio Adjust Reagent Stoichiometry start->reagent_ratio slow_addition Implement Slow Addition of Halogenating Agent reagent_ratio->slow_addition If still seeing polyhalogenation sub_reagent_ratio Use an excess of the substrate relative to the halogenating agent. (e.g., 2-5 eq. substrate to 1 eq. halogen) reagent_ratio->sub_reagent_ratio change_reagent Change Halogenating Agent slow_addition->change_reagent If problem persists sub_slow_addition Maintains a low instantaneous concentration of the halogenating agent, minimizing the chance of multiple substitutions. slow_addition->sub_slow_addition conditions Modify Reaction Conditions change_reagent->conditions If selectivity is still poor sub_change_reagent Switch to a less reactive agent. For aromatics: NBS or NCS instead of Br₂/Cl₂. For radicals: Bromine is more selective than chlorine. change_reagent->sub_change_reagent monitor Monitor Reaction Progress Closely conditions->monitor sub_conditions Lower the temperature to increase selectivity. Avoid overly strong Lewis acid catalysts for aromatic systems. conditions->sub_conditions success Success: Selective Monohalogenation monitor->success sub_monitor Use TLC or real-time HPLC-MS to stop the reaction once the desired product is maximized and before significant polyhalogenation occurs. monitor->sub_monitor

Caption: Troubleshooting workflow for controlling over-halogenation.

Issue 2: My free-radical halogenation reaction has low or no conversion.

Low conversion in radical reactions often points to issues with initiation or the presence of inhibitors.

Troubleshooting Steps
  • Check Initiation Method: Radical halogenation requires an energy input to initiate the reaction by cleaving the halogen-halogen bond.[5][15]

    • Photochemical Initiation: Ensure your light source is emitting at the correct wavelength and is sufficiently intense. Check that your reaction vessel is transparent to that wavelength (e.g., use quartz for <300 nm UV).

    • Thermal Initiation: Verify that the reaction temperature is high enough to cause homolytic cleavage of the halogen bond or the radical initiator.

    • Chemical Initiator: If using an initiator like AIBN or benzoyl peroxide, ensure it is not expired and has been stored correctly.

  • Eliminate Inhibitors: Radical chain reactions can be halted by substances that act as radical traps.

    • Oxygen: Molecular oxygen is a common radical inhibitor. Degas your solvent and flush the reaction vessel with an inert gas (N₂ or Ar) before starting the reaction.

    • Impurities: Phenolic compounds or other antioxidants present in your substrate or solvent can quench the radical chain. Purify starting materials if necessary.

  • Re-evaluate the Halogen: Iodine is generally unreactive in free-radical halogenation of alkanes, and the reaction is thermodynamically unfavorable.[16] Bromination is much slower than chlorination and may require more intense initiation conditions.[5]

Issue 3: I am getting the wrong regioisomer in my aromatic halogenation.

Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already on the ring.

Decision Tree for Regioselectivity Issues

G start Problem: Incorrect Regioisomer check_directing_group Identify Directing Group on Substrate start->check_directing_group ortho_para_director Is it an Ortho-, Para-Director? (e.g., -OH, -OR, -Alkyl, -Halogen) check_directing_group->ortho_para_director Activating/Weakly Deactivating meta_director Is it a Meta-Director? (e.g., -NO₂, -CN, -C=O, -SO₃H) check_directing_group->meta_director Deactivating steric_hindrance Consider Steric Hindrance ortho_para_director->steric_hindrance Getting unexpected ortho/para ratio? meta_director_exp These groups withdraw electron density from the ortho and para positions, making the meta position the most electron-rich site for attack. meta_director->meta_director_exp blocking_group Use a Directing or Blocking Group Strategy steric_hindrance->blocking_group Need specific isomer? steric_hindrance_exp The para position is often favored over the ortho position due to steric hindrance from a bulky directing group or catalyst complex. To favor the ortho position, consider a directing group that can chelate the catalyst. steric_hindrance->steric_hindrance_exp blocking_group_exp Temporarily install a bulky blocking group (e.g., -SO₃H) at the para position to force halogenation at the ortho position, then remove it. blocking_group->blocking_group_exp

Caption: Decision tree for troubleshooting aromatic regioselectivity.

Experimental Protocols

Protocol 1: Selective Monobromination of an Activated Aromatic Compound

This protocol describes the monobromination of acetanilide at the para-position using N-Bromosuccinimide (NBS), a milder and safer alternative to Br₂.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq.) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Add NBS (1.05 eq.) to the cooled solution in small portions over 15 minutes. Causality: Adding NBS slowly and at a low temperature helps to control the exotherm and prevent side reactions.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC every 30 minutes. (See Protocol 3 for TLC monitoring). The reaction is typically complete within 1-2 hours.

  • Workup & Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • To quench any unreacted bromine species, add saturated Na₂S₂O₃ solution dropwise until the yellow color disappears.[17]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold saturated NaHCO₃ solution to neutralize residual acid, and then again with cold water.

  • Purification: Dry the crude product. Recrystallize from ethanol/water to obtain pure p-bromoacetanilide.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Draw a faint starting line in pencil ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting material (dissolved in a volatile solvent) in a "reference" lane. In the "reaction" lane, spot a small aliquot of your reaction mixture. It is often helpful to co-spot the reference and reaction mixture in a third lane to confirm identities.[18]

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The solvent level must be below the starting line.[18] Cover the chamber.

  • Analysis: Allow the solvent to travel up the plate until it is ~1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Visualize the spots under a UV lamp. Circle the spots with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.[18]

Protocol 3: Quenching Excess Halogenating Agent

It is often necessary to quench reactive halogenating agents before analysis or workup to stop the reaction definitively.

Halogenating AgentRecommended Quenching AgentNotesReference
Cl₂, Br₂, I₂Saturated Sodium Thiosulfate (Na₂S₂O₃)Reacts quickly to reduce the halogen to the non-reactive halide ion.[17]
N-halosuccinimides (NBS, NCS)Saturated Sodium Sulfite (Na₂SO₃) or Ascorbic AcidThese are effective reducing agents for N-halo compounds.[19][20]
Oxone® with KXSaturated Sodium Thiosulfate (Na₂S₂O₃)Quenches the oxidant, stopping the in-situ generation of the electrophilic halogen.

Table 1: Common Quenching Agents for Halogenation Reactions.

References

  • AI-driven predictions of site selectivity in halogenation chemistry. (n.d.). Google AI.
  • 4.6: Practical Halogenations and Problems of Selectivity. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Analysis of Laboratory-Evolved Flavin-Dependent Halogenases Affords a Computational Model for Predicting Halogenase Site Selectivity. (2022). ChemRxiv. Retrieved from [Link]

  • Halogenation Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Selectivity in Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. (2025). ResearchGate. Retrieved from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. Retrieved from [Link]

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. (2018). Scientific Update. Retrieved from [Link]

  • Insights into enzymatic halogenation from computational studies. (2015). Frontiers in Chemistry. Retrieved from [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • 4.7: Solvent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Free-radical halogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Solvent Effects in Free Radical Halogenations: The Nature of the Br•/CS2 “Complex”. (1998). The Journal of Organic Chemistry. Retrieved from [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved from [Link]

  • Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study. (2004). ResearchGate. Retrieved from [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (2016). Natural Product Reports. Retrieved from [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. (2016). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Polyhalogenation. (n.d.). University of Calgary. Retrieved from [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2017). Reaction Chemistry & Engineering. Retrieved from [Link]

  • The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination. (2024). Journal of Hazardous Materials. Retrieved from [Link]

  • The use of quenching agents for the analysis of disinfection by-products in water samples. (n.d.). UNSW Open. Retrieved from [Link]

  • Selective C-H Halogenation with a Highly Fluorinated Manganese Porphyrin. (2018). Angewandte Chemie. Retrieved from [Link]

  • radical halogenation. (n.d.). Freelance Teacher. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Aromatic halogenation reaction. (2023). Pure Chemistry. Retrieved from [Link]

  • Monitoring the progress of a reaction. (2019). Mono Mole. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • C–H bond halogenation catalyzed or mediated by copper: an overview. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Catalysis of Organic Reactions through Halogen Bonding. (2019). Accounts of Chemical Research. Retrieved from [Link]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. (2021). Catalysts. Retrieved from [Link]

  • 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Halogenation of Alkanes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Stereochemistry of Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mineralization of a Fully Halogenated Organic Compound by Persulfate under Conditions Relevant to in Situ Reduction and Oxidation. (2023). Environmental Science & Technology. Retrieved from [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2000). ResearchGate. Retrieved from [Link]

  • Method For Removing Halogens From An Aromatic Compound. (2013). Google Patents.
  • Visible light-mediated halogenation of organic compounds. (2023). Chemical Society Reviews. Retrieved from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Selectivity in Radical Halogenation. (2020). YouTube. Retrieved from [Link]

  • Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. (2019). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Proper Disposal of 1,2-Dibromo-1,1-dichlorodifluoroethane Waste

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the proper disposal of 1,2-Dibromo-1,1-dichlorodifluoroethane waste. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Understanding the Compound: Hazard Profile and Regulatory Classification

This compound is a complex halogenated hydrocarbon. Its disposal is governed by stringent regulations due to its hazardous characteristics.

A. Hazard Identification

Safety Data Sheets (SDS) classify this compound with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.

  • Hazardous to the Ozone Layer (Category 1) : Harms public health and the environment by destroying ozone in the upper atmosphere.

B. Regulatory Classification as Hazardous Waste

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound waste must be managed as hazardous waste.

  • F-Listed Waste : As a spent halogenated solvent, it likely falls under the F001 or F002 waste codes if used in degreasing or as a general solvent, respectively. These codes apply to spent solvent mixtures containing ten percent or more (by volume) of certain halogenated solvents.

  • Characteristic Waste : Even if not explicitly F-listed, the waste may exhibit hazardous characteristics, such as toxicity (D-code), and would still be subject to hazardous waste regulations.

It is the responsibility of the waste generator to make an accurate hazardous waste determination.

II. Troubleshooting Guide: Common Issues in Waste Handling and Disposal

This section addresses specific problems that may arise during the management of this compound waste.

Problem Root Cause Solution
Leaking or degraded waste container Chemical incompatibility with the container material.Immediately transfer the waste to a compatible container (see Section III.A). Use secondary containment to prevent spills.
Fumes detected in the storage area Improperly sealed container or use of a container not rated for volatile organic compounds.Ensure containers have tightly fitting screw-top caps. Store in a well-ventilated area, preferably within a designated hazardous waste storage cabinet.
Refusal of waste pickup by disposal vendor Improper labeling, mixing of incompatible waste streams, or use of non-compliant containers.Follow the labeling protocols in Section III.B precisely. Do not mix halogenated with non-halogenated waste. Use only UN-approved waste containers provided by your institution's environmental health and safety department.
Uncertainty about disposal of contaminated labware Lack of clear protocol for solid waste contaminated with this compound.Disposable labware (e.g., pipette tips, gloves) heavily contaminated with the compound should be placed in a designated solid hazardous waste container. Non-disposable glassware must be decontaminated (see Section III.D).

III. Standard Operating Procedures for Disposal

A. Waste Collection and Container Selection

Proper segregation and containment are the foundational steps for safe disposal.

  • Segregation :

    • Collect this compound waste in a dedicated container labeled "Halogenated Organic Waste."

    • Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane). Co-mingling increases disposal costs and complexity.

  • Container Material :

    • Primary Recommendation : Borosilicate glass bottles with a polytetrafluoroethylene (PTFE)-lined cap. Borosilicate glass is highly resistant to a wide range of chemicals, including halogens and organic substances.

    • Alternative : High-density polyethylene (HDPE) containers may be used for temporary storage, but their compatibility should be verified, as some halogenated solvents can cause swelling or degradation over time.

    • Never use : Metal cans, as the potential for acidic byproducts from decomposition can corrode the container.

B. Labeling Requirements

Accurate and detailed labeling is a legal requirement and essential for safety.

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date accumulation started.

    • The name of the principal investigator and laboratory contact information.

C. Storage of Waste On-Site

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers tightly sealed to prevent the release of volatile organic compounds.

  • Use secondary containment (e.g., a chemical-resistant tub) to capture any potential leaks.

  • Store away from incompatible materials, such as strong acids, bases, and reactive metals.

D. Decontamination of Labware

Glassware that has come into contact with this compound must be decontaminated before being washed.

  • Initial Rinse : Rinse the glassware with a small amount of a suitable solvent (e.g., acetone).

  • Collect Rinsate : The first rinsate is considered hazardous and must be collected and added to the halogenated organic waste container.

  • Subsequent Rinses : Subsequent rinses with the solvent should also be collected as hazardous waste.

  • Final Cleaning : After decontamination, the glassware can be washed with soap and water.

IV. Disposal Methodologies: The "Why" Behind the Protocol

A. High-Temperature Incineration (Recommended Method)

The standard and most effective method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment facility.

  • Mechanism : Incineration at temperatures typically exceeding 1100°C breaks the carbon-halogen and carbon-carbon bonds. This process, known as thermal decomposition or pyrolysis, converts the organic molecule into simpler, inorganic compounds.

  • Byproducts : The combustion of halogenated hydrocarbons produces acidic gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).

  • Scrubbing : Licensed incineration facilities are equipped with scrubbers that neutralize these acidic gases before they are released into the atmosphere, preventing air pollution.

Caption: High-temperature incineration workflow for halogenated waste.

B. Alternative Technologies (for informational purposes)

While not typically performed at the laboratory level, other technologies for the degradation of halogenated compounds exist.

  • Reductive Dehalogenation : This chemical method involves the replacement of halogen atoms with hydrogen atoms, rendering the molecule less toxic. This can be achieved using various reducing agents. However, the effectiveness for mixed halogenated compounds like this compound can be complex.

V. Frequently Asked Questions (FAQs)

  • Q1: Can I dispose of small amounts of this compound down the drain?

    • A1 : Absolutely not. It is illegal and environmentally harmful to dispose of halogenated solvents down the sanitary sewer.

  • Q2: What do I do in case of a small spill?

    • A2 : For a small spill that you are trained to handle, wear appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat), absorb the spill with an inert material (e.g., vermiculite or sand), and place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Q3: Why is it so important to separate halogenated from non-halogenated waste?

    • A3 : The disposal of halogenated waste requires specialized high-temperature incineration and flue gas scrubbing, making it significantly more expensive than the fuel blending or recycling options available for non-halogenated solvents. Cross-contamination of a large volume of non-halogenated solvent with even a small amount of a halogenated compound will require the entire volume to be treated as the more expensive halogenated waste.

  • Q4: My waste container has some empty space. Can I add a different halogenated solvent?

    • A4 : Generally, it is acceptable to mix different halogenated organic solvents. However, you must accurately record all components and their approximate percentages on the hazardous waste label. Never mix halogenated solvents with incompatible chemicals like strong acids or bases.

VI. References

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1990). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA/540/4-90/054.

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dürr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. Retrieved from [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Code. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Borosilicate Glass. Retrieved from [Link]

  • Gholami, Z., Gholami, F., Tišler, Z., & Vakili, M. (2021). A Review on the Production of Light Olefins Using Steam Cracking of Hydrocarbons. Energies, 14(23), 8190.

  • Barbash, J. E., & Reinhard, M. (1989). Abiotic dehalogenation of 1,2-dichloroethane and 1,2-dibromoethane in aqueous solution containing hydrogen sulfide. Environmental Science & Technology, 23(11), 1349–1358.

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Coast Guard. (2008, October). Hazardous Waste Identification Guidance Document.

  • Camlab. (n.d.). Principles and chemical compatibility chart. Retrieved from [Link]

  • Bürkle GmbH. (2024, January 26). Chemical resistance of plastics.

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Khan Academy. (2024, January 28). Preparation of haloalkanes from alkenes | Haloalkanes and Haloarenes | Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • Desco Asia. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene).

  • PubMed. (n.d.). Reductive dehalogenation of gas-phase chlorinated solvents using a modified fuel cell. Retrieved from [Link]

  • Noren. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene.

  • PubMed. (n.d.). Oxygenation by superoxide ion of halogenofluorocarbons (Freons and haloforms) in aprotic solvents. Retrieved from [Link]

Technical Support Center: Managing Exothermic Reactions in the Bromination of Haloalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and development of halogenated compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the significant exothermic risks associated with the bromination of haloalkenes. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure both the success and safety of your experiments.

Part 1: Understanding and Mitigating Exothermic Risk

Question 1: Why is the bromination of haloalkenes a significant exothermic hazard?

Answer: The electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of an alkene is an inherently exothermic process.[1] The reaction proceeds via a high-energy bromonium ion intermediate, which is rapidly attacked by a bromide ion.[2][3][4] The overall transformation involves the breaking of one C=C π-bond and one Br-Br bond, and the formation of two stronger C-Br σ-bonds, resulting in a net release of energy (enthalpy).

For haloalkenes, the presence of a halogen substituent can influence the reactivity and exothermicity. While electron-withdrawing halogens can slightly deactivate the double bond towards electrophilic attack, the fundamental exothermic nature of the addition reaction remains. A rapid, uncontrolled reaction can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal, causing a dangerous increase in temperature and pressure.[5]

Question 2: What are the primary proactive measures to control the exotherm during setup?

Answer: Proactive control is the most critical aspect of safely managing these reactions. The goal is to control the reaction rate to a level where the cooling system can effectively dissipate the generated heat.

Key Proactive Strategies:

  • Slow Reagent Addition: Never add the entire quantity of the brominating agent at once. Use a dropping funnel or a syringe pump for the slow, controlled, dropwise addition of the bromine solution.[6][7] This directly throttles the reaction rate.

  • Efficient Cooling: Conduct the reaction in a cooling bath (e.g., ice-water, ice-salt, or a cryostat) to maintain a consistent low temperature.[6][7] Ensure the reactor is adequately submerged and the bath's temperature is monitored.

  • Dilution: Running the reaction at a lower concentration by using an appropriate solvent helps to manage the exotherm. The solvent acts as a heat sink, absorbing the energy released.

  • Vigorous Agitation: Good stirring is essential to ensure homogenous mixing and prevent the formation of localized "hot spots" where the reaction rate might accelerate uncontrollably.[6]

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help dissipate heat.[6] Inert solvents like dichloromethane or carbon tetrachloride are common, but their selection must also consider downstream processing and safety.[2][8]

Part 2: Troubleshooting Guide for In-Process Exotherms

This section addresses issues that may arise during the reaction. The following flowchart provides a decision-making framework for troubleshooting common problems.

Exotherm_Troubleshooting Start Reaction Monitoring Indicates Temperature Spike Check_Addition Is Bromine Addition Still in Progress? Start->Check_Addition Stop_Addition Immediately HALT Bromine Addition Check_Addition->Stop_Addition Yes Check_Cooling Is Cooling System Functioning Correctly? Check_Addition->Check_Cooling No Stop_Addition->Check_Cooling Fix_Cooling Reinforce Cooling: Add More Ice/Dry Ice, Check Cryostat Check_Cooling->Fix_Cooling No Temp_Controlled Is Temperature Decreasing/Stable? Check_Cooling->Temp_Controlled Yes Fix_Cooling->Temp_Controlled Resume_Slowly Resume Addition at a MUCH Slower Rate Temp_Controlled->Resume_Slowly Yes Quench_Reaction EMERGENCY QUENCH (See Protocol Below) Temp_Controlled->Quench_Reaction No Post_Mortem Reaction Salvaged. Review Procedure for Future Runs. Resume_Slowly->Post_Mortem Quench_Reaction->Post_Mortem

Caption: Troubleshooting workflow for an unexpected temperature rise.

Issue 1: The reaction temperature is rising rapidly despite external cooling.
  • Potential Cause: The rate of bromine addition is too fast, overwhelming the capacity of the cooling bath.[9]

  • Immediate Action:

    • Stop the bromine addition immediately. [6]

    • Ensure the cooling bath is topped up (add more ice/salt or lower the cryostat setpoint).

    • Verify that the stirring is vigorous and effective.

  • Solution: Once the temperature is back under control, resume the addition at a significantly slower rate. If the problem persists, consider further diluting the reaction mixture or using a more powerful cooling system.

Issue 2: A sudden, violent exotherm occurs, and the temperature continues to climb even after stopping reagent addition.
  • Potential Cause: A thermal runaway is in progress. This is a critical safety event.

  • Immediate Action: EMERGENCY QUENCH

    • Be prepared to execute a pre-planned quenching procedure.

    • Slowly add a pre-chilled quenching agent to the reaction. A common and effective quencher for bromine is an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite.[7][10][11] The reaction is: 2Na₂S₂O₃(aq) + Br₂(org) → Na₂S₄O₆(aq) + 2NaBr(aq).

    • The quench itself can be exothermic, so the quenching solution must be added slowly and with continued vigorous cooling.[7][11][12]

  • Safety First: This procedure should only be performed if it can be done safely. If the reaction is out of control, evacuate the area and alert safety personnel.

Emergency Quenching Protocol
  • Preparation: Before starting the main reaction, prepare a flask containing a 10% (w/v) aqueous solution of sodium thiosulfate.[11] This solution should be cooled in an ice bath.

  • Execution: If a runaway occurs, add the cold thiosulfate solution dropwise via an addition funnel.[11]

  • Monitoring: Continue the addition until the characteristic red-brown color of bromine disappears, indicating it has been fully consumed.[11] Monitor the temperature of the reaction flask closely throughout the quench.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use N-bromosuccinimide (NBS) as a safer alternative to liquid bromine?

A1: Yes, NBS is often used as a solid, easier-to-handle source of electrophilic bromine.[13] It can reduce some of the handling hazards associated with liquid Br₂.[13] However, the reaction with the alkene is still exothermic and the same principles of temperature control, slow addition (NBS is often added in portions), and efficient cooling must be strictly applied.[6]

Q2: How does solvent choice impact the exotherm?

A2: The solvent plays multiple roles. Firstly, it acts as a heat sink, and a larger volume of solvent can absorb more heat. Secondly, solvent polarity can influence the reaction rate, although this effect is complex.[14][15] For practical purposes, select an inert solvent (one that does not react with bromine, such as CH₂Cl₂, CCl₄, or hexane) with a boiling point that provides a safe operating window and allows for some heat dissipation through reflux if necessary, though this should not be the primary means of temperature control.[6][16]

Q3: What are the best practices for monitoring reaction temperature?

A3: Continuous monitoring is key. Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture (not just in the cooling bath). Automated lab reactor systems can track both the internal reaction temperature (Tr) and the jacket/bath temperature (Tj). The difference between these (Tr-Tj) is a direct indicator of the reaction's heat flow and can be used to control the addition rate automatically for enhanced safety.[9] Online monitoring techniques like FT-IR or NMR can also provide real-time data on reactant consumption and product formation, offering deeper process understanding.[17][18][19]

Q4: My reaction is very slow, even at 0 °C. Can I warm it up?

A4: If the reaction is sluggish, it may be due to a highly deactivated haloalkene. Any increase in temperature must be done with extreme caution.

  • Ensure all the bromine has been added before attempting to warm the reaction. Adding bromine to a warm, unreacted mixture could initiate a violent, delayed exotherm.

  • Warm the reaction mixture very slowly and in small increments (e.g., 5-10 °C).

  • Have a robust cooling bath ready to quickly cool the reaction if the rate begins to accelerate unexpectedly.

Q5: I see a persistent reddish-brown color even after the theoretical amount of bromine has been added and the reaction time has elapsed. What should I do?

A5: This indicates the presence of unreacted bromine. Before proceeding to workup, it is crucial to quench the excess bromine. Slowly add a quenching agent like aqueous sodium thiosulfate dropwise at a low temperature (0-5 °C) until the color disappears.[11] This prevents the hazardous exposure to bromine vapor and ensures the safety of subsequent workup steps.

Data Summary Table

ParameterRecommendationRationale
Reaction Temperature -10 °C to 5 °C (start low)Slows reaction kinetics to allow for heat dissipation.[7]
Bromine Addition Dropwise via addition funnel/syringe pumpDirectly controls the rate of heat generation.[6]
Stirring Speed Vigorous (e.g., >300 RPM)Prevents localized hot spots and ensures even heat distribution.[6]
Quenching Agent 5-10% aq. Sodium Thiosulfate (Na₂S₂O₃)Effectively and safely neutralizes excess bromine.[11]
Quenching Temp. 0-5 °CControls the exotherm of the quenching reaction itself.[11]

Experimental Protocol: Controlled Bromination of a Generic Haloalkene

Bromination_Workflow Setup 1. Setup Reactor - Dry Glassware - Stir Bar, Thermometer - N2 Inlet, Addition Funnel Charge 2. Charge Reactor - Dissolve Haloalkene in chosen Solvent (e.g., CH2Cl2) Setup->Charge Cool 3. Cool Mixture - Cool to -5 °C using Ice/Salt Bath Charge->Cool Prepare_Br2 4. Prepare Bromine - Dilute Br2 in same solvent in Addition Funnel Cool->Prepare_Br2 Addition 5. Slow Addition - Add Br2 solution dropwise - Maintain Temp < 0 °C Prepare_Br2->Addition Monitor 6. Monitor Reaction - TLC / GC-MS - Monitor for completion Addition->Monitor Quench 7. Quench Excess Br2 - Add aq. Na2S2O3 dropwise until colorless Monitor->Quench Workup 8. Aqueous Workup - Phase Separation - Dry Organic Layer - Concentrate Quench->Workup

Caption: Standard experimental workflow for controlled bromination.

Step-by-Step Methodology:

  • Glassware and Assembly: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with the haloalkene and the chosen anhydrous solvent (e.g., dichloromethane).

  • Initial Cooling: Cool the stirred solution to the target starting temperature (e.g., -5 °C) using an appropriate cooling bath (e.g., ice/salt).[7]

  • Bromine Preparation: In the dropping funnel, prepare a solution of elemental bromine (Br₂) in the same anhydrous solvent. Diluting the bromine helps control the reaction.

  • Controlled Addition: Begin the dropwise addition of the bromine solution to the cooled, stirred haloalkene solution.[7] Carefully monitor the internal temperature and adjust the addition rate to ensure it does not rise above the setpoint (e.g., 0 °C).[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a specified time. Monitor the reaction's progress by a suitable analytical method (e.g., TLC, GC-MS) until the starting material is consumed.[12]

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C.[11] Slowly add a 10% aqueous solution of sodium thiosulfate or sodium metabisulfite dropwise until the reddish-brown color of excess bromine is completely discharged.[7][11]

  • Workup: Transfer the mixture to a separatory funnel, separate the organic and aqueous layers, wash the organic layer as required (e.g., with brine), dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

References

  • RSC Education. (2010). Two-step bromine attack. Retrieved from [Link]

  • Van den Bossche, A., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Available at: [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Save My Exams. (2024). Bromine & Alkenes | Edexcel IGCSE Chemistry Revision Notes 2017. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Procedure for the bromination of tetrolic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(19), 8967-8971. Available at: [Link]

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • RSC Publishing. (2019). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 144(10), 3228-3233. Available at: [Link]

  • Modro, A., Schmid, G.H., & Yates, K. (1979). Kinetic solvent isotope effects in the additions of bromine and 4-chlorobenzenesulfenyl chloride to alkenes and alkynes. Journal of Organic Chemistry, 44(24), 4221-4224. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Issue 1, 10-13. Available at: [Link]

  • Scribd. (n.d.). Solvent Effects on Bromine Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

  • The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in ¹⁹F NMR of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is tailored for researchers, scientists, and drug development professionals who utilize ¹⁹F NMR and encounter unexpected or challenging results. As a sensitive and informative nucleus, ¹⁹F offers a wealth of structural and dynamic information, but its unique properties can also lead to spectral artifacts and complexities.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments.

The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[1][2][3] Its large chemical shift range, spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, making it a powerful probe for subtle molecular changes.[1][4] However, this wide spectral window can also introduce challenges in data acquisition and processing.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Spectral Quality and Artifacts

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can significantly hinder accurate phasing and integration of your signals.[6] Several factors can contribute to this issue:

  • Causality: The very wide chemical shift range of ¹⁹F often necessitates a large spectral width for data acquisition.[4][6] This can exacerbate baseline distortions that are less prominent in nuclei with narrower spectral ranges. Additionally, improper phase correction, particularly a large first-order correction, can introduce a rolling baseline.[5][6] Another common cause is "acoustic ringing," an oscillation in the initial part of the Free Induction Decay (FID) caused by the radiofrequency pulse, which manifests as baseline problems after Fourier transformation.[6] Broad background signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can also contribute to an uneven baseline.[6][7]

  • Troubleshooting Protocol:

    • Optimize Spectral Width: If possible, reduce the spectral width to encompass only the signals of interest. This can often minimize baseline roll.[5]

    • Refine Phasing: Manually re-phase the spectrum, paying close attention to the first-order phase correction. Avoid excessively large values.[5] If manual phasing is difficult, some software packages offer automated baseline correction algorithms that can be effective.[8]

    • Adjust Acquisition Parameters: To mitigate acoustic ringing, you can try increasing the pre-scan delay (a delay before the pulse sequence begins).

    • Acquire a Background Spectrum: If you suspect probe background signals, acquire a spectrum of your NMR solvent in the same tube. This can help identify and potentially subtract the background signals.

Q2: I see small, unevenly spaced peaks around my main signal. What are they?

These are most likely ¹³C satellite peaks.

  • Causality: Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[6] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This asymmetry arises because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to not perfectly align with the main signal from the ¹²C-bound ¹⁹F.[6][9]

  • Identification and Confirmation:

    • The intensity of each satellite should be approximately 0.55% of the main peak.

    • The spacing of the satellites from the central peak corresponds to the ¹³C-¹⁹F coupling constant (J-coupling).

    • To confirm, you can run a ¹³C-decoupled ¹⁹F NMR experiment, which will cause the satellite peaks to collapse into the main signal.[9]

Q3: My peaks are broader than expected. What are the potential causes?

Broad peaks in an NMR spectrum can be caused by a variety of factors, ranging from sample preparation to instrument settings.[10][11]

  • Causality:

    • Magnetic Field Inhomogeneity: An uneven magnetic field across the sample is a common cause of peak broadening.[10][11] This can be due to poor shimming of the magnet.

    • Chemical Exchange: If the fluorine nucleus is exchanging between two or more different chemical environments at a rate comparable to the NMR timescale, the resulting peak will be broadened.[11] This is often observed with molecules undergoing conformational changes or intermolecular interactions.

    • Slow Molecular Tumbling: Large molecules or viscous solutions can lead to slow tumbling, which results in shorter transverse relaxation times (T₂) and broader peaks.[11]

    • Unresolved Couplings: Complex or unresolved couplings to other nuclei (e.g., ¹H or other ¹⁹F nuclei) can manifest as broadened signals.[12]

    • Paramagnetic Impurities: The presence of paramagnetic substances in your sample can significantly shorten relaxation times and cause severe peak broadening.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for broad ¹⁹F NMR peaks.

Section 2: Referencing and Chemical Shift Issues

Q4: My chemical shifts seem to be incorrect or inconsistent between samples. How can I ensure accurate referencing?

Accurate chemical shift referencing is critical for reliable data interpretation, especially when comparing spectra or screening for ligand binding.[2][13]

  • Causality: Unlike ¹H NMR, where tetramethylsilane (TMS) is a universally accepted internal standard, there is no single ideal reference for ¹⁹F NMR. Spectrometer-based indirect referencing can be unreliable and susceptible to sample-dependent variations in factors like pH, temperature, and solvent.[2][13][14] Internal standards can also be problematic if they interact with the analyte or are sensitive to sample conditions.[13]

  • Best Practices for Referencing:

    • Use an Inert Internal Standard: Select an internal reference compound that is chemically inert, soluble in your sample matrix, and has a chemical shift that does not overlap with your signals of interest.[13][15]

    • Consider Co-axial Inserts: For sensitive experiments where internal standards might interfere, using a co-axial insert containing a reference compound in a separate solution can be a good alternative.

    • Consistency is Key: For a series of related experiments, use the same referencing method and be consistent with sample preparation, including solvent, pH, and temperature.[16]

Common ¹⁹F NMR Reference Standards Chemical Shift (ppm vs. CFCl₃) Notes
Trichlorofluoromethane (CFCl₃)0.00Often used as the primary reference, but it is a volatile and ozone-depleting substance.
Trifluoroacetic acid (TFA)-76.55Chemical shift is sensitive to pH and solvent.
Hexafluorobenzene (C₆F₆)-164.9A good choice for many organic solvents.
Monofluorobenzene (C₆H₅F)-113.15Useful in organic solvents.
Sodium Fluoride (NaF) in D₂O-125.3A common choice for aqueous samples, but its shift can be concentration-dependent.

Data sourced from various standard NMR reference tables.[17]

Section 3: Coupling and Decoupling Issues

Q5: I am trying to run a ¹H decoupled ¹⁹F NMR experiment, but the couplings are not fully removed. What's wrong?

Incomplete decoupling can be a frustrating issue, leading to complex and difficult-to-interpret spectra.

  • Causality: The primary reason for incomplete ¹H decoupling in ¹⁹F NMR is often related to the power and bandwidth of the decoupling sequence. If the decoupling field strength is insufficient or the bandwidth does not cover the entire proton frequency range, some ¹H-¹⁹F couplings may persist. The proximity of ¹H and ¹⁹F frequencies can also pose technical challenges for some NMR probes and require specific hardware configurations.[18]

  • Troubleshooting Protocol:

    • Check Decoupling Power and Bandwidth: Ensure that the decoupling power is set appropriately for your instrument and probe. You may need to increase the power or use a broader bandwidth decoupling sequence (e.g., GARP).

    • Verify Probe Tuning: The probe must be properly tuned to both the ¹⁹F and ¹H frequencies for effective decoupling.[19][20][21]

    • Consult Instrument Manual: Refer to your spectrometer's documentation for specific recommendations on ¹H-¹⁹F decoupling experiments.

Q6: I am observing distorted line shapes in my ¹H NMR spectrum of a fluorinated compound, especially when I apply ¹⁹F decoupling. Why is this happening?

This is a known artifact that can arise when performing ¹⁹F decoupling in a ¹H NMR experiment.

  • Causality: If your molecule contains multiple, widely separated ¹⁹F resonances, a standard decoupling sequence may not have a sufficient bandwidth to effectively decouple all of them simultaneously.[22] When a ¹⁹F resonance falls outside the effective decoupling bandwidth, it can lead to distorted line shapes for the coupled protons, which can be easily misinterpreted.[22] This problem is exacerbated at higher magnetic field strengths.[22]

  • Solutions and Workarounds:

    • Careful Offset Placement: If the chemical shift difference between the ¹⁹F resonances is not too large, carefully choosing the decoupler offset frequency to be in the middle of the ¹⁹F signals might allow for successful decoupling of all sites.[22]

    • Selective Decoupling: If broadband decoupling is not feasible, you can perform a series of experiments where each ¹⁹F resonance is selectively decoupled individually.[22] This will allow you to determine the specific ¹H-¹⁹F coupling constants.

    • Alternative 2D Experiments: Consider using 2D NMR experiments like ¹H-¹⁹F HETCOR to correlate coupled protons and fluorines, which can help in assigning complex spectra without relying on decoupling.

Section 4: Quantitative ¹⁹F NMR (qNMR)

Q7: I am trying to perform quantitative ¹⁹F NMR, but my integration values are not accurate. What are the critical parameters to consider?

Quantitative NMR (qNMR) is a powerful technique, but achieving high accuracy requires careful attention to experimental parameters.[23][24]

  • Causality: The primary sources of error in qNMR are incomplete spin-lattice relaxation (T₁) and non-uniform excitation of signals across the wide ¹⁹F spectral range.[24] If the relaxation delay (d1) between scans is too short, signals with longer T₁ values will not fully relax, leading to attenuated signal intensity and inaccurate integration.[12][24] Additionally, the finite power of the radiofrequency pulse may not excite all fluorine nuclei equally across a very large chemical shift range, causing signals far from the transmitter frequency to have reduced intensity.[24]

  • Experimental Protocol for Accurate qNMR:

    • Measure T₁ Values: Perform an inversion-recovery experiment to determine the T₁ relaxation times of all signals of interest, including your internal standard.

    • Set an Appropriate Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest T₁ value in your sample to ensure complete relaxation.[12]

    • Use a 90° Pulse Angle: Ensure your pulse angle is accurately calibrated to 90° for maximum signal intensity.

    • Sufficient Number of Scans: Acquire enough scans to achieve a good signal-to-noise ratio for accurate integration.

    • Proper Baseline Correction: A flat baseline is crucial for accurate integration. Apply appropriate baseline correction methods before integrating your signals.[8]

    • Use an Appropriate Internal Standard: Choose a stable, non-volatile internal standard with a known concentration and a signal that is well-resolved from your analyte peaks.[15]

    Caption: Workflow for accurate quantitative ¹⁹F NMR.

References

  • 19F NMR of Pharmaceuticals - YouTube. Available from: [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical chemistry, 83(22), 8766–8771. Available from: [Link]

  • 1H with 19F Decoupling - University of Ottawa NMR Facility Blog. Available from: [Link]

  • Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12705–12714. Available from: [Link]

  • Kodibagkar, V. D., & Mason, R. P. (2014). New frontiers and developing applications in 19F NMR. NMR in biomedicine, 27(12), 1439–1453. Available from: [Link]

  • 19Flourine NMR. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC - NIH. Available from: [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. Available from: [Link]

  • Griebel, J. J., & Witanowski, M. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical science monitor : international medical journal of experimental and clinical research, 7(3), 489–495.
  • The limitations of 19F GARP Decoupling - University of Ottawa NMR Facility Blog. Available from: [Link]

  • Why might an NMR spectrum show broad peaks? - TutorChase. Available from: [Link]

  • 19F NMR Reference Standards. Available from: [Link]

  • F19 detection - NMR Facility, UCSB Chem and Biochem. Available from: [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - ResearchGate. Available from: [Link]

  • 19F with 1H Decoupling | UMass Nuclear Magnetic Resonance (NMR) Labs. Available from: [Link]

  • What Causes NMR Peak Broadening? - Chemistry For Everyone - YouTube. Available from: [Link]

  • Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum. Available from: [Link]

  • Manually Tuning The Dual Broadband Probe on v400. Available from: [Link]

  • Probe Tuning. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available from: [Link]

  • Tuning Problems for Samples of High Ionic Strength - University of Ottawa NMR Facility Blog. Available from: [Link]

  • Applications of 19F multidimensional NMR | Request PDF - ResearchGate. Available from: [Link]

    • Manual Probe Tuning | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Beginners question: checking probe and multinulear ability in Bruker machines. Available from: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments - CDN. Available from: [Link]

  • Best way to determine 19F-NMR yield? - ResearchGate. Available from: [Link]

  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF - ResearchGate. Available from: [Link]

  • An Overview of Fluorine NMR - ResearchGate. Available from: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. Available from: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Available from: [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central. Available from: [Link]

  • (PDF) Baseline distortion in real-Fourier-transform NMR spectra - ResearchGate. Available from: [Link]

  • Fluorine NMR. Available from: [Link]

Sources

Technical Support Center: First Aid for Corrosive Fume Inhalation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support and standardized first aid protocols for researchers, scientists, and drug development professionals who may encounter incidents involving the inhalation of corrosive fumes. The information herein is designed to ensure immediate and effective response, grounded in scientific principles to mitigate harm and ensure personnel safety.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the immediate, critical first aid steps to take after a suspected inhalation of corrosive fumes in the laboratory?

A1: The immediate response is critical and must be executed swiftly and safely. The primary goal is to remove the individual from the contaminated environment and ensure they receive prompt medical attention.

Step-by-Step Emergency Protocol:

  • Evacuate the Area Immediately: The first and most crucial step is to move the affected person to a source of fresh air.[1][2][3] Do not delay. If the individual is unable to move on their own, a rescue should only be attempted by trained personnel with appropriate respiratory protection to avoid additional casualties.[1]

  • Activate Emergency Systems: Immediately alert colleagues and call for emergency medical services.[1][2] Clearly state the nature of the emergency, the location, the chemical involved (if known), and the condition of the affected person.[1][4]

  • Assess the Victim's Condition: Once in a safe area, assess the person's breathing and consciousness.[1] Loosen any tight clothing around the neck and chest to ease breathing.[2][5]

  • Decontamination (If Necessary): If the corrosive substance has also come into contact with the skin or eyes, immediate decontamination is necessary. Remove contaminated clothing, being careful not to spread the chemical.[1][6] Flush affected skin and eyes with copious amounts of water for at least 15 minutes.[1][4][7]

  • Provide Essential Information to Responders: Have the Safety Data Sheet (SDS) for the specific chemical available for the emergency responders.[2] This document contains critical information for medical treatment.

Q2: What are the typical signs and symptoms of corrosive fume inhalation I should watch for?

A2: Symptoms can vary depending on the chemical, its concentration, and the duration of exposure. They can range from immediate, acute effects to delayed reactions.

Symptom Category Specific Signs and Symptoms Source
Immediate Respiratory Distress Coughing, wheezing, shortness of breath, difficulty breathing, burning sensation in the nose, throat, or chest.[1][8]
Upper Airway Irritation Tearing, redness, blurred vision, hoarseness, throat swelling.[1][9]
Systemic Effects Headache, dizziness, nausea, vomiting, disorientation, confusion.[1]
Severe Reactions Chest pain, loss of consciousness, seizures.[8][9]

It is crucial to note that some less water-soluble gases may cause delayed onset of severe symptoms, such as pulmonary edema (fluid in the lungs), up to 12 hours after the initial exposure.[10] Therefore, medical evaluation is essential even if initial symptoms appear mild.[8]

Q3: From a mechanistic standpoint, how do acidic and alkaline corrosive fumes damage the respiratory tract differently?

A3: The chemical properties of acidic and alkaline fumes dictate their mechanism of injury to the delicate tissues of the respiratory system.

  • Acidic Fumes (e.g., Hydrochloric Acid, Sulfuric Acid): When inhaled, acidic gases react with the moisture in the respiratory tract to form their corresponding acids. This leads to coagulation necrosis , where the acid denatures proteins in the tissue, forming a hard, dry scab-like layer called an eschar. This eschar can limit the further penetration of the acid into deeper tissues. However, it causes significant inflammation and damage to the mucosal lining.[11]

  • Alkaline Fumes (e.g., Ammonia, Sodium Hydroxide): Alkaline substances cause injury through liquefaction necrosis .[12] They saponify fats and disrupt cell membranes, leading to a soupy, liquid-like breakdown of the tissue. This process allows the alkali to penetrate deeper into the tissue, causing more extensive and severe damage than acids.[12] This deep penetration can lead to severe and delayed complications.

The water solubility of the gas also plays a critical role. Highly water-soluble gases like ammonia will cause immediate and severe irritation to the upper airways, while less soluble gases can penetrate deeper into the lungs, causing delayed and potentially more severe lower respiratory tract injury.[13][14]

Q4: What specific information is vital to provide to emergency medical services?

A4: Providing clear and concise information to emergency responders is paramount for the effective treatment of the affected individual.

Essential Information for Emergency Responders:

  • Identity of the Chemical: Provide the name of the corrosive substance. If possible, have the Safety Data Sheet (SDS) ready.[2]

  • Duration and Circumstances of Exposure: Explain how long the person was exposed and in what context (e.g., spill in a fume hood, broken container).[3]

  • Observed Symptoms: Detail the symptoms the person is experiencing.[1]

  • First Aid Measures Taken: Inform them of any first aid that has already been administered, such as moving to fresh air or decontamination.

  • Personal Details: Provide the age and any known medical conditions of the affected person.[3]

This information will enable paramedics and hospital staff to administer the appropriate medical interventions without delay.

Q5: What are the potential long-term health consequences of a single, acute inhalation of corrosive fumes?

A5: While many individuals recover fully from a single exposure, especially if it is minor and treated promptly, there can be long-term health implications.[8][10] The severity of these consequences depends on the extent of the initial damage to the respiratory tract.

Potential Long-Term Health Effects:

  • Chronic Respiratory Conditions: This can include the development of chronic bronchitis, asthma, or Reactive Airways Dysfunction Syndrome (RADS), a condition characterized by persistent asthma-like symptoms following a single high-level exposure to an irritant.[8]

  • Pulmonary Fibrosis: Scarring of the lung tissue can occur, which reduces lung function and can lead to long-term breathing difficulties.[9]

  • Bronchiectasis: The airways can become permanently widened, leading to a chronic cough and recurrent respiratory infections.[10]

  • Damage to Other Organs: Some corrosive chemicals can be absorbed into the bloodstream and cause damage to the liver, kidneys, or nervous system.[8]

Experimental Workflow & Protocol Visualization

Emergency Response Workflow for Corrosive Fume Inhalation

The following diagram outlines the critical decision-making and action pathway in the event of a corrosive fume inhalation incident.

G cluster_0 Immediate Actions cluster_1 First Aid & Decontamination cluster_2 Information & Handoff start Inhalation Incident Occurs move_to_fresh_air Move Victim to Fresh Air (Rescuer safety is paramount) start->move_to_fresh_air call_for_help Activate Emergency Alarm Call Emergency Services move_to_fresh_air->call_for_help assess_victim Assess Breathing and Consciousness call_for_help->assess_victim is_breathing Is the victim breathing? assess_victim->is_breathing cpr Begin CPR (if trained) is_breathing->cpr No conscious Is the victim conscious? is_breathing->conscious Yes decontaminate Decontaminate Skin/Eyes (if necessary) Flush with water for 15+ min cpr->decontaminate recovery_position Place in Recovery Position conscious->recovery_position No conscious->decontaminate Yes gather_info Gather Chemical Information (Locate SDS) recovery_position->gather_info decontaminate->gather_info await_ems Await Arrival of Emergency Medical Services gather_info->await_ems provide_info Provide SDS and Incident Details to Responders await_ems->provide_info transport Medical Transport to Hospital provide_info->transport

Caption: Emergency Response Workflow for Corrosive Fume Inhalation.

References

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

  • Goel, A. (2025, March 3). Diagnostics and Therapeutics: Inhalation Injuries. Taming the SRU. Retrieved from [Link]

  • TCCC. (2024, February 26). 35. Inhalation Injury and Toxic Industrial Chemical Exposure. Retrieved from [Link]

  • Healthline. (2025, February 27). Inhalation Injury: Types, Causes, Symptoms, Treatment, More. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • Fort Worth ER Services. (2025, April 21). Chemical exposure & Inhalation Treatment. Retrieved from [Link]

  • IP Systems. (2025, August 13). Toxic Fume Inhalation Symptoms: Risks, Prevention & Solutions. Retrieved from [Link]

  • ER of Texas. (n.d.). Poisons, Chemicals & Smoke Inhalation — Know When to Go to the ER. Retrieved from [Link]

  • WikEM. (2025, November 26). Inhalation injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhalation Injury - StatPearls. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • UW Environmental Health & Safety. (2017, October 13). Chemical Spills in Laboratories. Retrieved from [Link]

  • UCSD Blink. (2015, February 17). How to Handle Chemical Spills in Laboratories. Retrieved from [Link]

  • Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines. Retrieved from [Link]

  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

  • Office of Research Services. (n.d.). DS Fact Sheet on Safe Cleaning of Chemical Fume Hoods. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). Controls to Minimize Hazardous Material Exposure. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 1). INHALATION INJURY: Pathophysiology, Diagnosis, and Treatment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Merck Manual Consumer Version. (n.d.). Irritant Gas Inhalation Injury - Lung and Airway Disorders. Retrieved from [Link]

  • EHS. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]

  • Wikipedia. (n.d.). Acute inhalation injury. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • OSHA Safety Manuals. (n.d.). Working Safely with Chemicals. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Virtual College. (n.d.). Acid or Corrosive Substance First Aid. Retrieved from [Link]

  • IIT Bombay. (n.d.). Chemical safety MANUAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acute Inhalation Injury. Retrieved from [Link]

  • Cellmark. (n.d.). SFR Guidance - Effects of Corrosive Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Late-onset upper airway obstruction caused by alkali inhalation injury: a case report. Retrieved from [Link]

  • St. Clair County. (n.d.). Emergency Response Guidebook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 11). PULMONARY ACUTE LESIONS AFTER CAUSTIC EXPOSURE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Health Information. (n.d.). DERMaL Resources of Response Phase. Retrieved from [Link]

  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Health Effects of Chemical Exposure. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2020). 2020 EMERGENCY RESPONSE GUIDEBOOK. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Acid and Base Secretion by the Airway Epithelium. Retrieved from [Link]

  • Labelmaster. (n.d.). Toxic Gas Worded Placards. Retrieved from [Link]

Sources

Technical Support Center: Decontamination Procedures for Laboratory Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Laboratory Equipment Decontamination. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and scientifically-grounded procedures for maintaining a safe and contamination-free laboratory environment. Here, we move beyond simple checklists to explain the causality behind decontamination choices, ensuring your protocols are not just followed, but understood.

Part 1: Fundamental Principles of Decontamination

This section addresses the foundational questions that underpin all effective decontamination strategies. Understanding these core concepts is critical before applying specific protocols to your equipment.

FAQ 1: What is the critical difference between cleaning, disinfection, and sterilization?

Understanding the distinction between these terms is the first step in selecting an appropriate protocol. They are not interchangeable and represent different levels of microbial inactivation.

  • Cleaning: This is the physical removal of foreign material (e.g., soil, organic matter) from objects. It is a mandatory first step before any disinfection or sterilization process, as organic material can inactivate chemical disinfectants and shield microorganisms from the decontamination process.[1][2] Cleaning is typically accomplished with water, detergents, and mechanical action (scrubbing).

  • Disinfection: This process eliminates many or all pathogenic microorganisms, except for a large number of bacterial spores, on inanimate objects.[3][4] Disinfection is typically achieved using liquid chemicals. The effectiveness depends on the type of disinfectant, its concentration, and the required contact time.[1][5]

  • Sterilization: This is a process that destroys or eliminates all forms of microbial life, including highly resistant bacterial spores.[2][3] Methods include pressurized steam (autoclaving), dry heat, and certain chemical sterilants.[6] In a laboratory setting, autoclaving is considered the most dependable method for sterilization.[6]

FAQ 2: How do I select the appropriate decontamination method for my experiment and equipment?

The choice of method is a critical decision that balances the required level of microbial kill with the compatibility of the equipment being treated. A risk-based approach is essential.[7][8] The decision process involves assessing the nature of the biological agent, the type of item to be decontaminated, and the potential risk of infection.

This decision-making workflow can be visualized as follows:

Decontamination_Decision_Workflow cluster_input Initial Assessment cluster_process Risk & Compatibility Analysis cluster_output Method Selection A Identify Item & Contaminant (e.g., Glassware, BSC, Centrifuge) (e.g., Bacteria, Virus, Prions) B Assess Risk Level (e.g., BSL-1, BSL-3, Prion Work) A->B C Check Material Compatibility (e.g., Heat-sensitive plastic, Corrodible metal) A->C D Sterilization (Autoclave, Dry Heat) B->D High Risk / Spores Present E High-Level Disinfection (Glutaraldehyde, Hydrogen Peroxide) B->E Moderate Risk / Non-spore pathogens F Low-Level Disinfection (70% Ethanol, Quats) B->F Low Risk / Vegetative Bacteria G Specialized Protocol (e.g., NaOH + Autoclave for Prions) B->G Prions Suspected C->D Heat Tolerant C->E Heat Sensitive C->F Heat Sensitive C->G Chemical & Heat Tolerant

Caption: Logical workflow for selecting a decontamination method.

FAQ 3: What are the most common chemical disinfectants and their appropriate applications?

Choosing the right chemical disinfectant requires knowledge of its spectrum of activity, contact time, and potential hazards, such as corrosiveness.[1][4]

DisinfectantTypical ConcentrationSpectrum of Activity & Use CaseRequired Contact TimeMaterial Compatibility & Notes
Sodium Hypochlorite (Bleach) 1:10 dilution of household bleach (~0.5% or 5000 ppm)Broad-spectrum (bactericidal, virucidal, fungicidal). Used for surfaces and liquid waste decontamination.[4]10-30 minutesCorrosive to stainless steel and other metals; must be rinsed.[4][9][10] Inactivated by organic matter. Solutions should be made fresh daily.[1][9]
Alcohols (Ethanol, Isopropanol) 70% solutionEffective against vegetative bacteria and enveloped viruses.[11] Used for non-critical surfaces and gloved hands.>1 minute (must remain wet)Non-corrosive but can damage some plastics and rubber with prolonged contact. Evaporates quickly, making contact time difficult to achieve.[1]
Hydrogen Peroxide 3-6% solutionsBroad-spectrum; sporicidal at higher concentrations. Good for surfaces and equipment that cannot be autoclaved.[3][11]10-30 minutesGenerally safer than bleach but can be corrosive to copper, brass, and zinc.[12]
Quaternary Ammonium Compounds ("Quats") Varies by formulationGood against bacteria and enveloped viruses. Common in general-purpose disinfectants for floors and benchtops.[4]~10 minutesLess effective against non-enveloped viruses and spores. Can leave a residual film on surfaces.
Phenolic Compounds Varies by formulationEffective against bacteria (including mycobacteria) and enveloped viruses. Used for environmental surfaces.[4]~10 minutesCan be absorbed by porous materials and may leave a residue. Skin irritant.[4]

Part 2: Troubleshooting Guides for Specific Equipment

This section provides practical, issue-focused guidance for the most common equipment in a research laboratory.

The Autoclave (Steam Sterilization)

Autoclaving uses saturated steam under high pressure to achieve sterilization and is the gold standard for treating biohazardous waste and sterilizing lab equipment.[6] Proper operation is critical for efficacy and safety.

Troubleshooting Common Autoclave Failures

Q: My autoclave cycle failed, with the chemical indicator tape not changing color or the biological indicator showing growth. What went wrong?

A: This indicates incomplete sterilization, a critical failure. The cause is often insufficient steam penetration.[13]

  • Causality: For sterilization to occur, all items in the load must reach the target temperature (typically 121°C or 132°C) and be held there for the prescribed time.[6][14] Air trapped within the chamber or the load prevents steam from making direct contact, creating cool spots where microorganisms can survive.[15][16]

  • Troubleshooting Steps:

    • Check for Overloading: Overpacking the chamber is a primary cause of failure.[17] It impedes steam circulation. Ensure items are spaced to allow steam to move freely.

    • Inspect the Drain Screen: Before every run, check the chamber's drain screen for debris.[15] A clogged drain traps air, preventing the chamber from reaching the correct temperature and pressure.[13][18]

    • Verify Cycle Selection: Ensure you have selected the correct cycle. A "liquid" or "slow exhaust" cycle is for liquids to prevent boiling over, while a "gravity" or "fast exhaust" cycle is for dry goods.[6][16] Using the wrong cycle can lead to failure or damaged goods.[17]

    • Proper Packaging: Never tighten caps on bottles or containers; they must be loose to allow steam to enter and prevent pressure buildup that could cause an explosion.[15][19]

Q: My glassware and other items are consistently coming out of the autoclave wet. Why is this happening and does it matter?

A: Wet loads are a common issue and can compromise sterility.[20]

  • Causality: "Wet packs" can occur if the drying phase of the cycle is too short or if steam condenses and is not properly removed. Moisture can create a pathway for microorganisms to wick through sterile wrappings after the cycle is complete, compromising the barrier.

  • Troubleshooting Steps:

    • Proper Loading Technique: Arrange items so they do not trap water. Place containers on their sides. Avoid stacking items in a way that allows water to pool.

    • Extend the Drying Cycle: If your autoclave allows, increase the duration of the drying phase.[20]

    • Check the Steam Trap: A clogged or malfunctioning steam trap can prevent proper removal of condensation, leading to wet loads.[20] This may require a service technician to inspect.

Protocol: Standard Autoclave Cycle for Glassware Sterilization
  • Preparation: Ensure all glassware is thoroughly cleaned. Cover openings with aluminum foil or use autoclavable caps, ensuring they are loose.

  • Loading: Place glassware in a secondary containment tray (an autoclavable plastic or metal tray). Arrange items to ensure steam can circulate freely. Do not overload the chamber.[17]

  • Add Chemical Indicator: Place a strip of autoclave indicator tape on the outside of the load. For quality assurance, place a biological indicator vial in the most challenging part of the load (e.g., center of the most densely packed area).[6]

  • Select Cycle: Choose a "gravity" or "dry goods" cycle. A standard setting is 121°C at 15 psi for a minimum of 30 minutes.[6][16] Note that the total cycle time will be longer to account for heating and cooling.

  • Run Cycle: Close and latch the door securely. Initiate the cycle. Do not attempt to open the door while the autoclave is pressurized.

  • Unloading: Once the cycle is complete and the pressure has returned to zero, wait at least 10 minutes for liquids to cool before opening the door slowly to release residual steam.[15] Wear heat-resistant gloves and eye protection.

  • Verification: Check that the chemical indicator has changed color. Incubate the biological indicator according to the manufacturer's instructions to validate sterility.[6]

Biological Safety Cabinets (BSCs)

A BSC is a primary containment device used when working with hazardous biological materials.[12] Proper decontamination is essential for user protection and to prevent cross-contamination of experiments.[21]

Troubleshooting BSC Contamination and Maintenance

Q: What is the correct daily decontamination procedure for a BSC?

A: Decontamination should be performed before and after every use.[10]

  • Causality: Regular surface decontamination minimizes the risk of cross-contamination between experiments and reduces the potential for personnel exposure. The goal is to inactivate any microorganisms on the work surfaces.

  • Procedure:

    • Allow the cabinet to run for at least five minutes to purge the air.[21]

    • Wipe down all interior surfaces (work surface, side walls, back wall, inside of the sash) with an appropriate disinfectant, such as 70% ethanol or a 1:10 bleach solution.[10]

    • If using a corrosive disinfectant like bleach, follow up with a sterile water or 70% ethanol rinse to prevent damage to the stainless steel.[10][21]

    • Wipe down any items placed into or removed from the BSC.

    • At the end of work, repeat the surface decontamination process.

Q: My BSC's stainless steel surfaces are showing rust spots. What's causing this and how can I prevent it?

A: Rust (corrosion) on stainless steel is almost always caused by prolonged contact with corrosive chemicals, particularly chlorine-based disinfectants like bleach.[4]

  • Causality: While stainless steel is corrosion-resistant, it is not corrosion-proof. Halides, especially chloride ions from bleach, can break down the passive protective layer on the steel, allowing oxidation (rust) to occur.

  • Prevention and Mitigation:

    • Rinse Thoroughly: If you must use bleach for its broad-spectrum efficacy, you must follow the application with a rinse using sterile water and then a final wipe with 70% ethanol.[10][21] This removes the corrosive chlorine residues.

    • Use Alternatives: Consider using non-corrosive disinfectants like quaternary ammonium compounds or hydrogen peroxide-based solutions for routine cleaning.[11]

    • Do Not Spray: Avoid spraying disinfectants directly onto surfaces, as this can aerosolize harmful chemicals and damage internal components. Apply the disinfectant to a wipe and then clean the surface.[10]

Workflow: Routine vs. Full BSC Decontamination

BSC_Decontamination_Workflow Start BSC Use Case Decision Is this for... - Filter Change? - Internal Repair? - Relocation? - Major Spill? Start->Decision Routine Perform Surface Decontamination (e.g., 70% Ethanol / 10% Bleach wipe) Decision->Routine No (Routine Daily Work) Full Schedule Full Gaseous Decontamination (e.g., Chlorine Dioxide, VHP) Decision->Full Yes End BSC Ready for Use/Service Routine->End Full->End

Caption: Decision tree for BSC decontamination type.

Centrifuges

Centrifuges require regular cleaning to prevent contamination and corrosion, especially of high-stress components like rotors.

Troubleshooting Centrifuge Spills and Cleaning

Q: A tube containing a biohazardous sample broke during a run. What is the correct and safe procedure for decontamination?

A: A tube breach creates a high risk of aerosol generation. Safety is the first priority.

  • Causality: The high-speed rotation will aerosolize the contents of the broken tube, contaminating the entire chamber, rotor, and potentially escaping the centrifuge if the lid seal is compromised.

  • Decontamination Protocol:

    • Do Not Open the Lid: Keep the lid closed for at least 30 minutes to allow aerosols to settle.

    • Alert Personnel: Inform others in the lab and post a warning sign.

    • Don PPE: Wear a lab coat, gloves, and appropriate respiratory and eye protection.

    • Decontaminate: Move the rotor to a biological safety cabinet if possible. Carefully retrieve any broken glass with forceps. Flood the rotor, buckets, and centrifuge chamber with a non-corrosive disinfectant and allow for the appropriate contact time.

    • Clean: After disinfection, clean all components with a mild detergent and water.[22][23] Rinse and dry thoroughly before reassembly.

Q: What disinfectants are safe to use on centrifuge rotors?

A: The choice of disinfectant is critical to preserving the integrity of the rotor.

  • Causality: Rotors, especially those made of aluminum, are anodized to protect against corrosion. Harsh chemicals can damage this protective layer, leading to micro-cracks and eventual catastrophic rotor failure.

  • Recommendations:

    • Approved Cleaners: Always consult the manufacturer's manual.[22] Most recommend neutral pH detergents.[24]

    • Safe Disinfectants: 70% ethanol or isopropanol are generally safe for disinfection.[24]

    • AVOID: Never use chlorine-based solutions (bleach), alkaline detergents, or abrasive cleaners like steel wool on rotors.[24] These will cause corrosion and damage.

Part 3: Special Pathogen Decontamination - Prions

Prions are infectious proteins that cause transmissible spongiform encephalopathies (e.g., Creutzfeldt-Jakob disease). They are exceptionally resistant to conventional decontamination and sterilization methods.[25][26]

Q: Why are standard autoclaving procedures ineffective against prions?

A: Prions are not living organisms; they are misfolded proteins that lack nucleic acids.[25] Standard sterilization methods that target DNA/RNA or microbial cell walls are therefore less effective. Prions are also extremely stable and can resist high temperatures, radiation, and chemical treatments that would destroy other pathogens.[27]

Q: What is the accepted protocol for decontaminating instruments contaminated with prions?

A: Decontamination requires a combination of harsh chemical treatment followed by extended steam sterilization.[28][29] The World Health Organization (WHO) and CDC provide specific recommendations.

ProtocolProcedure
WHO Recommended Method 1 Immerse instruments in 1N Sodium Hydroxide (NaOH) or sodium hypochlorite (20,000 ppm available chlorine) for 1 hour. Remove, rinse with water, and then autoclave at 121°C for 1 hour in a gravity displacement sterilizer.[28]
WHO Recommended Method 2 Immerse instruments in 1N NaOH and heat in a gravity displacement autoclave at 121°C for 30 minutes. Then, clean, rinse, and subject to a routine sterilization cycle.[29]
Pre-Vacuum Autoclave Method For heat-resistant instruments, autoclaving at 134°C for 18 minutes in a pre-vacuum sterilizer is also recommended.[29]

Critical Note: Never allow tissues or instruments potentially contaminated with prions to dry out, as this dramatically increases their resistance to decontamination.[27][29]

Part 4: Validation and Quality Control

Decontamination and sterilization are not "set and forget" procedures. Their efficacy must be routinely validated to ensure they are performing as expected.[30][31]

FAQ 4: How do I prove my autoclave is actually sterilizing the load?

A: Validation is achieved through a combination of physical, chemical, and biological indicators.

  • Physical Indicators: These are the gauges and printouts from the autoclave itself, showing that the cycle reached the set temperature, pressure, and time. While important, they do not prove that sterilization occurred within the load itself.

  • Chemical Indicators: These are items, like autoclave tape or strips, that change color when exposed to specific temperatures.[6] They provide a quick, visual confirmation that the item has been through a heat cycle but do not prove sterility.

  • Biological Indicators (BIs): This is the gold standard for validation.[13][14] BIs contain a known population of highly heat-resistant bacterial spores (e.g., Geobacillus stearothermophilus).[6][32] The failure to kill these spores is a definitive indication that the sterilization process was unsuccessful.[18]

Protocol: Using a Biological Indicator to Validate an Autoclave Cycle
  • Placement: Place the BI vial or spore strip in the most challenging area of the load to sterilize. This is typically the center of the largest or most densely packed item.[30]

  • Run Cycle: Process the load using a standard, fully loaded cycle.

  • Retrieval and Activation: After the cycle, retrieve the BI. If it is a self-contained vial, activate it according to the manufacturer's instructions (this usually involves crushing a glass ampule to allow the spores to mix with growth media).

  • Incubation: Place the activated BI, along with an unprocessed control BI from the same lot, into the appropriate incubator.

  • Interpretation: After the specified incubation period, check the results. The processed BI should show no growth (no color change or turbidity), while the control BI must show growth. If the processed BI shows growth, the autoclave cycle is considered a failure, and the autoclave must be taken out of service until the issue is identified and resolved.

References

  • 10 Step Guide for Biological Safety Cabinet Decontamin
  • Biological Safety Cabinet Decontamination: 6 Key Components. (2022-10-12).
  • How Do You Decontaminate a Biosafety Cabinet?. (2021-07-26). Infitek.
  • Common Autoclave Issues and How to Troubleshoot Them. (2023-10-27).
  • Biosafety Cabinet Decontamination: Best Practices. BioSafe Tech by QUALIA.
  • Common Autoclave Problems and How to Handle Them. FC-BIOS SDN BHD.
  • Biological Safety Cabinets | Environment, Health and Safety. Cornell EHS.
  • Top 5 Chemicals for Critical Lab Cleaning. (2023-01-16).
  • Autoclaving Guidelines for Steriliz
  • Watch out for These 7 Common Autoclave Problems.
  • Labor
  • 4 Common Autoclave Issues You Need to W
  • 5 Common Autoclave Errors and How to Avoid Them. RAYPA.
  • Lab Cleaning Supplies. Thomas Scientific.
  • Disinfection & Decontamination - Research Safety. University of Kentucky.
  • Autoclave Overview. (2024-03-02). UCSD Blink.
  • Operating Procedure for Steam Autoclaves. Jacobs School of Medicine and Biomedical Sciences.
  • Care and Cleaning of a Centrifuge. (2016-07-26). Labcompare.
  • Temperature and Time Requirements in Autoclave Steriliz
  • Handling Prions | Environmental Health & Safety.
  • Development and Validation of Waste Decontamination Cycle in a Biosafety Level 3 Labor
  • CLEANING AND DISINFECTING CENTRIFUGES | Ascend Reference Manual.
  • Laboratory biosafety manual, 4th edition: Decontamination and waste management. (2020-12-20).
  • 10-Step Guide to Autoclave Temperature and Pressure.
  • Prion Steriliz
  • Chemical Disinfectants | Infection Control. (2023-11-28). CDC.
  • Prion & PLPs Decontamination Options | UMN University Health & Safety.
  • laboratory equipment decontamination guidelines - standard oper
  • WHO/FFCG Laboratory Biosafety Manual G_10_EX_001_A Page 1 of 52.
  • Decontamination and Steriliz
  • sop bio-009 cleaning instruments for handling potentially prion infected neural tissue_tcm18-269377.
  • Decontamination Protocols for Lab Equipment. (2025-05-27).
  • SOP BIO-009 CLEANING INSTRUMENTS AND MATERIALS USED FOR HANDLING POTENTIALLY PRION INFECTED NEURAL TISSUE.
  • Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19. (2024-12-20). Restored CDC.
  • Laboratory biosafety manual, 4th edition. (2020-12-21).
  • How To Clean a Centrifuge & Maintenance Tips. Eppendorf.
  • ​Laboratory Cleaning & Disinfection Precautions. ORS - NIH.
  • Lab Waste Equipment Protocols & Valid
  • Decontamination and Validation of Isolators for Sterility Testing | Biomedical Instrument
  • Decontamination of a centrifuge after a rotor explosion. PMC - NIH.
  • Labor
  • Services Laboratory and Equipment Clearances. ORS - NIH.
  • Standard Operating Procedure (SOP)
  • Best Practices: Disinfectant Valid
  • Decontamination of Laboratory Equipment | Safe Labs Portal. (2024-12-16). CDC.
  • Laboratory Equipment Decontamination Procedures.
  • Laboratory decontamination and decommissioning.
  • DECONTAMIN
  • SOG for Decontamination of Equipment, Lab Space, and Facilities during the Phased return to research at UNTHSC in regard to recent events concerning COVID -19. UNT Health Fort Worth.
  • NIH - Laboratory Safety Monograph. (1976-06-23). University Research.

Sources

stability of 1,2-Dibromo-1,1-dichlorodifluoroethane under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dibromo-1,1-dichlorodifluoroethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Handling and Storage

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition such as sparks or open flames.[1] The compound should be kept in a tightly sealed container to prevent moisture ingress, as the presence of water can lead to slow hydrolysis and the formation of corrosive byproducts.[2] Containers should be protected from physical damage. Storage in subsurface locations should be avoided.[1]

Question 2: I've noticed pressure buildup in a sealed container of this compound. Is this normal and what should I do?

Answer: this compound is a low-boiling substance, and storage in sealed containers can lead to pressure buildup, especially with temperature fluctuations. This can cause a risk of container rupture if not managed properly. It is advisable to periodically vent the container in a safe and well-ventilated area. When opening, always release caps or seals slowly to allow for the gradual dissipation of any built-up vapors.[2]

Thermal Stability

Question 3: At what temperature does this compound start to decompose, and what are the decomposition products?

Answer: While specific kinetic data for the thermal decomposition of this compound is not readily available, analogous halons are generally stable up to approximately 482°C (900°F).[3] However, decomposition can be initiated at lower temperatures in the presence of certain metals or other catalysts.

The primary thermal decomposition pathway for halogenated alkanes involves the elimination of hydrogen halides or the homolytic cleavage of carbon-halogen bonds. For this compound, thermal stress will likely lead to the cleavage of the weaker carbon-bromine bonds, followed by further fragmentation. The expected hazardous decomposition products include:

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)

  • Hydrogen chloride (HCl)

  • Free halogens (Br₂, Cl₂, F₂)

  • Carbonyl halides (e.g., phosgene, COCl₂) in the presence of oxygen.[3]

These decomposition products are toxic and highly corrosive. Therefore, it is imperative to avoid any source of high temperature, such as open flames, hot surfaces, or welding, when handling this compound.[1]

Troubleshooting: Unexpected reaction products or low yield in a high-temperature synthesis.

If you are using this compound in a high-temperature reaction and observing unexpected side products or a lower than expected yield of your desired product, it is possible that the compound is undergoing thermal decomposition.

  • Recommendation: Lower the reaction temperature if possible. If high temperatures are necessary, consider using a more inert solvent or reaction vessel. Analyze the headspace of your reaction for the presence of acidic gases like HBr or HCl, which would be indicative of decomposition.

Photochemical Stability

Question 4: Is this compound sensitive to light? What happens upon exposure to UV radiation?

Answer: Yes, this compound is sensitive to ultraviolet (UV) light. The energy from UV photons can induce the homolytic cleavage of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds and is therefore the most likely to break upon photolysis.

For the closely related compound, 1,2-dibromotetrafluoroethane (Halon 2402), studies have shown that UV photolysis leads to the cleavage of one or both C-Br bonds, releasing bromine atoms (Br•).[2] These bromine radicals are highly reactive and can initiate further reactions in your system.

The efficiency of this process is described by the quantum yield (Φ) , which is the number of molecules undergoing a specific event (in this case, dissociation) for each photon absorbed.[4] For Halon 2402, the total bromine atom quantum yield is wavelength-dependent.

Data for 1,2-dibromotetrafluoroethane (Halon 2402) as an analogue:

Wavelength (nm)Total Bromine Atom Quantum Yield (Φ)
1931.9 ± 0.1
2331.9 ± 0.1
2661.4 ± 0.1
Source: Peng Zou et al., 2000[2]

A quantum yield greater than 1 suggests that the initial photolytic event leads to subsequent reactions that produce more of the measured species. In this case, a value of ~2 at lower wavelengths indicates the cleavage of both C-Br bonds.

Below is a diagram illustrating the primary photochemical decomposition pathway.

G cluster_main Photochemical Decomposition of this compound A CBrCl₂-CBrF₂ B [CBrCl₂-CBrF₂]* (Excited State) A->B hν (UV light) C •CBrCl₂-CF₂ + Br• B->C Primary C-Br Bond Cleavage D Further Decomposition Products C->D Secondary Reactions

Caption: Primary photochemical decomposition pathway.

Troubleshooting: A reaction run in a glass vessel under ambient light is giving inconsistent results.

If your experiment is sensitive to radical species or changes in reagent concentration, exposure to ambient or laboratory lighting, which can contain UV components, may be the cause of inconsistency.

  • Recommendation: Protect your reaction from light by using amber glass vessels or by wrapping the reaction vessel in aluminum foil. If the reaction is particularly sensitive, consider working in a darkroom or under red light conditions.

Chemical Compatibility

Question 5: What is the stability of this compound in aqueous solutions?

Answer: this compound is expected to undergo slow hydrolysis in water. This reaction is likely to be accelerated under basic conditions (higher pH). For the analogous compound 1,2-dibromo-1,1-dichloroethane, the hydrolysis is base-catalyzed, with estimated half-lives of 52 days at a neutral pH of 7 and 5 days at a slightly basic pH of 8.[2]

The hydrolysis reaction likely proceeds via nucleophilic substitution, where a water molecule or hydroxide ion attacks a carbon atom, leading to the displacement of a bromide or chloride ion. This process will generate acidic byproducts (HBr and HCl), which can lower the pH of the solution and potentially corrode metal containers or apparatus.

Question 6: The safety data sheet mentions that this compound is incompatible with certain metals. Can you elaborate on this?

Answer: Yes, contact with reactive metals, particularly in powdered form such as aluminum, zinc, and magnesium, should be avoided.[2] These metals can react with halogenated alkanes in a process known as reductive dehalogenation. The metal acts as a reducing agent, transferring electrons to the haloalkane. This can lead to the cleavage of the carbon-halogen bonds and the formation of metal halides and various organic products, including alkanes and alkenes.[5][6]

These reactions can be vigorous and, in some cases, explosive, especially at elevated temperatures. The presence of moisture can exacerbate this issue, as it can lead to the formation of hydrogen halides (e.g., HBr, HCl) which can corrode the metal surface, exposing fresh, reactive metal.[7][8][9]

Troubleshooting: I am planning a reaction that involves this compound and a metal reagent. How can I proceed safely?

  • Recommendation: It is crucial to conduct a thorough literature search for the specific reaction you are planning. If no information is available, a small-scale risk assessment is essential. The following protocol outlines a general procedure for testing chemical compatibility.

Experimental Protocol: Chemical Compatibility Test

This protocol provides a general framework for assessing the compatibility of this compound with other chemical reagents on a small scale.

Objective: To identify potential reactivity, gas evolution, or decomposition when this compound is mixed with another substance.

Materials:

  • Small-scale reaction vial with a pressure-releasing cap or a septum for sampling the headspace.

  • Magnetic stirrer and stir bar.

  • Thermocouple or thermometer.

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Preparation: In a clean, dry reaction vial, add a small, known amount of the test substance (e.g., the metal powder or other reagent).

  • Inert Atmosphere (Optional but Recommended): If the reaction is sensitive to air or moisture, purge the vial with an inert gas such as argon or nitrogen.

  • Initial Temperature: Record the initial temperature of the contents of the vial.

  • Addition: Slowly add a small, stoichiometric, or pre-determined amount of this compound to the vial while stirring.

  • Observation: Carefully observe the mixture for any signs of reaction, such as:

    • Gas evolution (bubbling).

    • Color change.

    • Precipitate formation.

    • Exotherm (increase in temperature).

  • Monitoring: Monitor the temperature of the mixture for a set period (e.g., 1 hour) at ambient temperature.

  • Controlled Heating (Optional): If no reaction is observed at ambient temperature, slowly and carefully increase the temperature to your intended reaction temperature while continuously monitoring for any signs of reaction.

  • Analysis: After the test period, carefully quench the reaction (if necessary) and analyze the contents of the vial by GC-MS to identify any new products. Analyze the headspace for any gaseous byproducts.

G cluster_workflow Workflow for Chemical Compatibility Testing A Prepare small-scale reaction vial with test substance B Establish inert atmosphere (optional) A->B C Record initial temperature B->C D Slowly add this compound C->D E Observe for signs of reaction (gas, color change, exotherm) D->E F Monitor at ambient temperature E->F G Controlled heating to target temperature (optional) F->G H Analyze products by GC-MS G->H

Caption: Workflow for assessing chemical compatibility.

References

  • MATERIAL SAFETY DATA SHEET PAGE 1 OF X. (2014, January 29).
  • HALON 2402 - A-Gas.
  • The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes. (2023, August 31). Modern Scientific Researches.
  • The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes.
  • Reaction with Metals - Haloalkanes And Haloarenes #25. (2020, April 24). YouTube.
  • Halogen Corrosion of Metals. OUCI.
  • The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. (2025, August 5).
  • Haloalkane Reactions. (2022, November 2). Chemistry Online.
  • Revised UV absorption spectra, ozone depletion potentials, and global warming potentials for the ozone-depleting substances CF2Br2, CF2ClBr, and CF2BrCF2Br. (2021, February 17). NASA.
  • Fire Suppression by Halon 2402, Volume 1. DTIC.
  • Reaction mechanism for reduction of alkyl halide to alkane. (2018, February 7). Chemistry Stack Exchange.
  • Alkane Reactivity. MSU chemistry.
  • Quantum yield. Wikipedia.
  • APPENDIX A SUPPLEMENTAL INFORMATION – SPECIAL HAZARDS FIRE EXTINGUISHING SYSTEMS AGENTS. University of Michigan.
  • Reaction of Aluminium with the Halogens. (2020, December 8). YouTube.
  • Effects of Corrosive W
  • The Basic Type of Corrosion Explained.
  • Spectrally Resolved UV Absorption Cross-Sections of Alkali Hydroxides and Chlorides Measured in Hot Flue Gases.
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. (2023, April 6). MDPI.
  • study on absorption cross-sections in the uv and visible. Nebula Public Library.
  • Understanding The Essentials Of Metal Corrosion In Water Systems. (2020, March 31). B & V Chemicals.
  • Ultraviolet and visible absorption cross-sections for HITRAN. IUP - Bremen.
  • Drinking W
  • References for Small Fluorescence Quantum Yields. (2024, May 15). PubMed Central.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2025, August 9).

Sources

Validation & Comparative

A Comparative Guide to the 19F NMR Analysis of 1,2-Dibromo-1,1-dichlorodifluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of highly halogenated organic molecules is paramount. This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dibromo-1,1-dichlorodifluoroethane (C₂Br₂Cl₂F₂), a compound of interest in the study of halocarbons. We will explore the predicted spectral features, offer a detailed experimental protocol for its acquisition, and objectively compare the utility of ¹⁹F NMR with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Vibrational Spectroscopy (Infrared and Raman).

The Subject Molecule: this compound

This compound, with the CAS number 558-57-6, possesses the chemical structure CCl₂Br-CF₂Br.[1][2] This structure presents a unique spectroscopic challenge and opportunity due to the presence of fluorine atoms on one carbon and a collection of heavy halogens on the adjacent carbon. The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[3]

The structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Predicted ¹⁹F NMR Spectrum

Chemical Shift:

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus.[4] The two fluorine atoms in our target molecule are chemically equivalent due to free rotation around the C-C bond, and therefore, they are expected to be magnetically equivalent, giving rise to a single resonance. This signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum.

The presence of an adjacent bromine atom on the same carbon (-CF₂Br group) will significantly influence the chemical shift. Generally, the substitution of lighter halogens with heavier ones on the same carbon atom leads to a downfield shift (less negative or more positive ppm values). For instance, the chemical shift of CF₂Br₂ is approximately +7 ppm.[4] Given the presence of the electron-withdrawing CCl₂Br group on the adjacent carbon, we can anticipate a further downfield shift. Therefore, the chemical shift for the fluorine atoms in this compound is predicted to be in the downfield region of the typical ¹⁹F NMR spectrum, likely more positive than -50 ppm relative to CFCl₃.

Coupling:

In a standard proton-decoupled ¹⁹F NMR experiment, the two equivalent fluorine atoms will not show homonuclear coupling to each other. If other magnetically active nuclei were present and coupled to the fluorine atoms, we would observe splitting patterns. For instance, if the molecule contained protons, we would expect to see H-F coupling. However, in this fully halogenated ethane, the most likely coupling partners would be ¹³C. A ¹³C-coupled ¹⁹F spectrum would show satellite peaks, but this is not a routine experiment.

The predicted ¹⁹F NMR spectrum is illustrated below:

cluster_spectrum Predicted ¹⁹F NMR Spectrum axis <-- Chemical Shift (ppm) --> peak Singlet

Caption: Predicted proton-decoupled ¹⁹F NMR spectrum of this compound.

Experimental Protocol for ¹⁹F NMR Spectroscopy

Acquiring a high-quality ¹⁹F NMR spectrum requires careful sample preparation and parameter optimization.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Ensure the solvent is free from any fluorine-containing impurities.

  • It is advisable to include a small amount of a reference standard, such as trifluorotoluene, in a sealed capillary within the NMR tube for accurate chemical shift referencing.

2. Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

  • Nucleus: Observe ¹⁹F.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used with a longer relaxation delay.

  • Spectral Width: A wide spectral width (e.g., -250 to +50 ppm) should be initially used to ensure the signal is captured, given the uncertainty in the predicted chemical shift.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is a good starting point. For accurate integration, this should be increased to at least five times the longest T₁ relaxation time of the fluorine nuclei.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans should provide a good signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum carefully.

  • Reference the chemical shift to the internal standard or an external reference.

The experimental workflow is summarized in the following diagram:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent reference Add Reference Standard (in capillary) dissolve->reference transfer Transfer to NMR Tube reference->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phasing Phase Spectrum ft->phasing referencing Reference Chemical Shift phasing->referencing analysis Analyze Spectrum referencing->analysis

Caption: Experimental workflow for ¹⁹F NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool for the structural elucidation of fluorinated compounds, other analytical techniques can provide complementary or alternative information.

Feature¹⁹F NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Vibrational Spectroscopy (IR/Raman)
Principle Measures the resonance of ¹⁹F nuclei in a magnetic field.Separates compounds based on their volatility and boiling point, followed by mass-based detection and fragmentation analysis.Measures the absorption (IR) or scattering (Raman) of light due to molecular vibrations.
Information Provided Precise electronic environment of fluorine atoms, connectivity through coupling patterns, and quantitative analysis.Molecular weight, elemental composition (from isotopic patterns), and fragmentation patterns for structural clues.Presence of functional groups and information about molecular symmetry and bond strengths.
Strengths - Highly sensitive to the fluorine environment.- Quantitative.- Non-destructive.- Excellent for separation of mixtures.- High sensitivity.- Provides molecular weight information.- Can provide information on non-fluorinated parts of the molecule.- Relatively fast and inexpensive.
Weaknesses - Does not provide molecular weight information directly.- Can be insensitive to non-fluorinated parts of the molecule.- Destructive technique.- Isomers can be difficult to distinguish based on mass spectra alone.- Spectra can be complex and difficult to interpret for molecules with low symmetry.- Less specific for the fluorine environment compared to ¹⁹F NMR.
Application to this compound Ideal for confirming the presence and electronic environment of the -CF₂Br group.Would confirm the molecular weight and the presence of bromine and chlorine through their characteristic isotopic patterns.Would show C-F, C-Cl, and C-Br stretching and bending vibrations, confirming the presence of these bonds.

Expert Insights:

For the definitive structural confirmation of this compound, a multi-technique approach is recommended. ¹⁹F NMR would provide unambiguous evidence for the CCl₂Br-CF₂Br connectivity. GC-MS would be invaluable for confirming the molecular formula and purity of the sample.[5] Vibrational spectroscopy, particularly Raman, could offer insights into the conformational properties of the molecule in different states.[6]

Conclusion

The ¹⁹F NMR spectrum of this compound is predicted to be a simple singlet, with a chemical shift in the downfield region, providing a clear signature for the -CF₂Br moiety. This guide has outlined a robust experimental protocol for its acquisition and has placed the utility of ¹⁹F NMR in context with other powerful analytical techniques. For researchers working with novel fluorinated compounds, a comprehensive understanding of these methods and their synergistic application is essential for accurate and efficient structural characterization.

References

  • NIST. 1,1-dichloro-1,2-dibromodifluoroethane. In: NIST Chemistry WebBook. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Oxford Academic. Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]

  • Howell, D. L. Vibrational Spectroscopy (IR, Raman). [Link]

  • Edwards, H. G. M. Spectra–Structure Correlations in Raman Spectroscopy. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd; 2006. [Link]

  • PubChem. 1,2-Dibromo-1,1-difluoroethane. [Link]

  • Cheméo. Chemical Properties of Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro- (CAS 421-69-2). [Link]

  • PubMed. Vicinal fluorine-proton coupling constants. [Link]

  • PubMed. Vicinal fluorine-fluorine coupling constants: Fourier analysis. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • ResearchGate. (PDF) A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]

  • NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Unipd. Computational 19F NMR. 2. Organic compounds. [Link]

  • ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]

  • Agilent. Halogenated hydrocarbons Analysis of chlorinated volatiles and C. [Link]

  • Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]

  • LabRulez GCMS. Analysis of halogenated hydrocarbons in air. [Link]

  • ResearchGate. Experimental and theoretical Raman spectra of Halon 2402. [Link]

  • Washington University in St. Louis. Raman Spectroscopy. [Link]

  • ResearchGate. Vibrational spectra of K 2 [IrCl 6 ]: (a) Raman (785 nm) at room... [Link]

Sources

A Senior Application Scientist's Guide to Interpreting NMR Spectra of Halogenated Ethanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Halogenated ethanes, while seemingly simple, provide a perfect canvas to explore the fundamental principles of NMR, including chemical shift and spin-spin coupling. Their spectra are highly sensitive to the nature and position of the halogen substituent, offering textbook examples of how subtle electronic changes manifest in tangible spectral data. This guide provides an in-depth comparison of their NMR characteristics, grounded in experimental data and the underlying principles of nuclear spin interactions.

Part 1: The Inductive Effect of Halogens on Chemical Shift

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms, such as halogens, withdraw electron density from neighboring protons. This phenomenon, known as deshielding, reduces the electron cloud's ability to oppose the main magnetic field, causing the proton to resonate at a higher frequency (further downfield).[1][2] The magnitude of this downfield shift is directly proportional to the electronegativity of the attached halogen.

Let's compare the ¹H NMR spectra of three simple haloethanes: chloroethane, bromoethane, and iodoethane. In each molecule, there are two distinct proton environments: the methyl (-CH₃) protons and the methylene (-CH₂X) protons.[3][4][5] The methylene protons, being directly attached to the same carbon as the halogen (the α-carbon), experience the strongest deshielding effect.

The trend is unequivocal: as the electronegativity of the halogen decreases (Cl > Br > I), the chemical shift of the α-protons (Hₐ) also decreases, moving progressively upfield.[6] The β-protons (Hᵦ) on the methyl group are also affected, but to a much lesser extent, as the inductive effect weakens significantly with distance.[1]

CompoundHalogen (X)Electronegativity (Pauling Scale)Chemical Shift of -CH₂X (Hₐ, ppm)Chemical Shift of -CH₃ (Hᵦ, ppm)
Chloroethane Cl3.16~3.57[7]~1.48[7]
Bromoethane Br2.96~3.43[8][9]~1.68[8][9]
Iodoethane I2.66~3.20[10][11]~1.85[10][11]

This predictable trend is a cornerstone of spectral interpretation. The significant downfield shift of protons on a halogen-bearing carbon provides a reliable diagnostic marker for the presence of a halogen.

A similar, though more complex, trend is observed in ¹³C NMR. The α-carbon is deshielded by the electronegative halogen, while the β-carbon is less affected.[12][13] However, with iodine, a "heavy atom effect" can sometimes lead to an upfield shift of the directly attached carbon, a notable exception to the simple electronegativity trend.[14]

Part 2: Deciphering Spin-Spin Coupling Patterns

Beyond chemical shifts, the splitting of signals into multiplets provides crucial information about the connectivity of atoms. This splitting arises from spin-spin coupling, where the magnetic field of a proton is influenced by the spin states of non-equivalent protons on adjacent carbons.[15][16] The number of peaks in a multiplet is determined by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[17]

The Classic Ethyl Pattern: Chloroethane

In chloroethane (CH₃CH₂Cl), the two methylene (-CH₂) protons are adjacent to the three methyl (-CH₃) protons.

  • The -CH₂- Signal: The three neighboring methyl protons (n=3) split the methylene signal into a quartet (3+1=4 peaks).[5][18]

  • The -CH₃ Signal: The two neighboring methylene protons (n=2) split the methyl signal into a triplet (2+1=3 peaks).[5][19]

The relative intensity of the peaks within these multiplets follows Pascal's triangle: 1:2:1 for a triplet and 1:3:3:1 for a quartet.[20][21] This characteristic quartet-triplet pattern is a hallmark of an ethyl group. The distance between the peaks in a multiplet, known as the coupling constant (J), is identical for both coupled partners and is measured in Hertz (Hz).[22] For ethyl halides, the vicinal coupling constant (³JHH) is typically in the range of 7-8 Hz.[10]

G cluster_0 Methyl Protons (Hᵦ) cluster_1 Methylene Protons (Hₐ) H_beta Signal for -CH₃ H_beta_split Triplet (n+1 = 2+1 = 3) Ratio 1:2:1 H_beta->H_beta_split H_alpha_split Quartet (n+1 = 3+1 = 4) Ratio 1:3:3:1 H_beta_split->H_alpha_split H_alpha Signal for -CH₂X H_alpha->H_alpha_split G Start Acquire ¹H NMR Spectrum of C₂H₄Cl₂ Isomer CountSignals How many signals are present? Start->CountSignals OneSignal One Signal CountSignals->OneSignal 1 TwoSignals Two Signals CountSignals->TwoSignals 2 Result12 Structure is: 1,2-Dichloroethane (ClCH₂-CH₂Cl) OneSignal->Result12 CheckSplitting Analyze Splitting Pattern TwoSignals->CheckSplitting PatternDQ Doublet and Quartet? CheckSplitting->PatternDQ Result11 Structure is: 1,1-Dichloroethane (CH₃-CHCl₂) PatternDQ->Result11 Yes Error Inconsistent Data PatternDQ->Error No

Caption: Workflow for isomeric differentiation using ¹H NMR.

Part 4: Standard Experimental Protocol

Trustworthy data begins with meticulous sample preparation and acquisition. The following is a self-validating protocol for obtaining high-quality ¹H NMR spectra of halogenated ethanes.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • Halogenated ethane sample (liquid)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes (clean and dry)

  • Pasteur pipette

Methodology:

  • Sample Preparation:

    • Place approximately 5-10 mg of the halogenated ethane sample into a clean, dry vial. For liquid samples, this equates to a few microliters. Causality: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS. [23]Causality: CDCl₃ is a common solvent that dissolves a wide range of organic compounds and is largely invisible in the ¹H NMR spectrum. The deuterium (²D) nucleus resonates at a completely different frequency. TMS is the universally accepted internal standard, with its protons defined as 0.0 ppm. [5] * Mix thoroughly to ensure a homogenous solution.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the manufacturer's gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal from the CDCl₃. Causality: This step compensates for any magnetic field drift during the experiment, ensuring spectral stability.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans).

  • Data Processing & Validation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. Trustworthiness: This ensures the chemical shifts of the analyte are accurate and comparable to literature values.

    • Integrate the signals. The ratio of the integrals should correspond to the ratio of protons in each environment (e.g., 3:2 for an ethyl halide). [3]Self-Validation: If the integration does not match the expected proton ratio, it may indicate the presence of impurities or an incorrect structural assignment.

References

  • Doc Brown's Chemistry. (n.d.). Bromoethane C₂H₅Br CH₃CH₂Br low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Iodoethane C₂H₅I CH₃CH₂I low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Chloroethane C₂H₅Cl CH₃CH₂Cl low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Filo. (2024). The ¹H NMR spectrum of bromoethane, CH₃CH₂Br.... Retrieved from [Link]

  • Brainly. (2019). The ^1H NMR spectrum of chloroethane (CH_3CH_2Cl) recorded on a 500 MHz NMR spectrometer.... Retrieved from [Link]

  • Gauth. (n.d.). The 1 H NMR spectrum of bromoethane (shown below) displays two peaks.... Retrieved from [Link]

  • Organic Spectroscopy International. (2017). The NMR Spectrum of Iodoethane CH3CH2I. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,1,2-trichloroethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6340, Iodoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1,2-trichloroethane. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • Study.com. (n.d.). Draw the expected NMR spectra for 1,1,2-trichloroethane and assign the peak in the spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). Iodoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromoethane. Retrieved from [Link]

  • Filo. (2023). Sketch the NMR spectrum of CH3CH2Cl, giving the approximate location of each NMR signal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6332, Ethyl Bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.14: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • Bartleby. (2023). Draw the 1H NMR spectrum of Ethyl bromide or 1-Bromoethane. Retrieved from [Link]

  • Study.com. (n.d.). Sketch the NMR spectrum of CH3CH2Cl, giving the approximate location of each NMR signal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • Study.com. (n.d.). Draw the expected NMR spectra for chloroethane and assign the peak in the spectra. Retrieved from [Link]

  • ResearchGate. (1977). Long‐range carbon‐proton spin‐spin coupling constants. A 13C NMR study of monohalogen substituted ethanes and propanes. Retrieved from [Link]

  • SpectraBase. (n.d.). Iodoethane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • YouTube. (2020). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of chloroethane. Retrieved from [Link]

  • IOSR Journal. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of iodoethane. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Filo. (2025). In the 1H NMR spectra for chloroethane (CH3CH2Cl) which one of the following explains why methylene group is further downfield to methyl group. Retrieved from [Link]

  • Chegg. (2021). Describe the M and M+2 values in the mass spectrum of CH3CH2Br. Retrieved from [Link]

  • YouTube. (2018). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.5: Spin-Spin Coupling. Retrieved from [Link]

  • ResearchGate. (2009). Trends in halogen induced NMR chemical shift increments ∆δ as a.... Retrieved from [Link]

  • Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of iodoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethane. Retrieved from [Link]

  • PubMed. (2007). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.). The Spin–Spin Coupling Constants in Ethane, Methanol and Methylamine: A Comparison of DFT, MCSCF and CCSD Results. Retrieved from [Link]

  • YouTube. (2016). Quantum Chemistry 13.7 - Spin-Spin Coupling. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of C2Br2Cl2F2 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, infrared (IR) spectroscopy remains an indispensable tool for molecular structure elucidation. This guide provides an in-depth comparison of the infrared spectroscopic features of dibromodichlorodifluoroethane (C2Br2Cl2F2), a halogenated ethane with multiple structural and rotational isomers. Understanding the subtle yet significant differences in their IR spectra is crucial for accurate identification and characterization.

Structural Isomerism and Conformational Dynamics of C2Br2Cl2F2

The chemical formula C2Br2Cl2F2 can represent more than one structural isomer, each with a unique arrangement of atoms. The two primary isomers are 1,2-dibromo-1,2-dichloro-1,2-difluoroethane and 1,1-dibromo-1,2-dichloro-2,2-difluoroethane. Furthermore, the 1,2-substituted isomer exists as rotational isomers (conformers) due to rotation around the carbon-carbon single bond.

  • 1,2-dibromo-1,2-dichloro-1,2-difluoroethane: In this isomer, the halogens are distributed between the two carbon atoms. Rotation around the C-C bond leads to different spatial arrangements of the bulky halogen atoms, primarily the more stable anti (staggered) and the less stable gauche (eclipsed) conformers. The energy difference between these conformers is influenced by steric hindrance and electrostatic interactions between the halogen atoms.[1]

  • 1,1-dibromo-1,2-dichloro-2,2-difluoroethane: Here, one carbon is bonded to two bromine atoms and a chlorine atom, while the other is bonded to a chlorine and two fluorine atoms. This isomer does not exhibit the same type of rotational isomerism as the 1,2-substituted counterpart, leading to a comparatively simpler IR spectrum.[2]

The presence of multiple conformers in a sample of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane at room temperature means that the resulting IR spectrum is a superposition of the spectra of each conformer, with the relative intensities of the bands dependent on their populations.[3]

Comparative Analysis of Infrared Spectra

The infrared spectra of halogenated hydrocarbons are dominated by stretching and bending vibrations of the carbon-halogen bonds. The position of these absorption bands is primarily determined by the mass of the halogen atom and the strength of the carbon-halogen bond. As a general rule, the stretching frequencies decrease with increasing atomic mass of the halogen: C-F > C-Cl > C-Br.[4]

Experimental Spectrum of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane

An experimental infrared spectrum for 1,2-dibromo-1,2-dichloro-1,2-difluoroethane is available from the NIST Chemistry WebBook.[5] This spectrum, obtained from a solution in carbon tetrachloride and carbon disulfide, shows a complex pattern of absorptions, particularly in the fingerprint region (below 1500 cm⁻¹).

Predicted Spectral Differences Between Isomers

Table 1: Predicted Key Infrared Absorption Regions for C2Br2Cl2F2 Isomers

Vibrational Mode1,2-dibromo-1,2-dichloro-1,2-difluoroethane1,1-dibromo-1,2-dichloro-2,2-difluoroethaneRationale for Differences
C-F Stretching ~1100-1350 cm⁻¹~1100-1350 cm⁻¹The -CF2 group in the 1,1-isomer will likely show a strong, distinct asymmetric and symmetric stretching pattern compared to the single C-F bonds in the 1,2-isomer.
C-Cl Stretching ~700-850 cm⁻¹~700-850 cm⁻¹The presence of two chlorine atoms on the same carbon in the 1,1-isomer may lead to splitting of the C-Cl stretching band.
C-Br Stretching ~500-650 cm⁻¹~500-650 cm⁻¹Similar to the C-Cl stretch, the CBr2 group in the 1,1-isomer is expected to have a different absorption profile than the C-Br bonds in the 1,2-isomer.
Fingerprint Region Highly complex due to multiple C-C, C-X bending and rocking modes, and the presence of rotational isomers.Complex, but likely less so than the 1,2-isomer due to the absence of rotational isomers.The lower symmetry and presence of multiple conformers in the 1,2-isomer will result in a more congested fingerprint region.

The most significant differences are expected in the fingerprint region, where the skeletal vibrations are highly sensitive to the overall molecular symmetry and the arrangement of the substituents. The higher symmetry of certain conformers of the 1,2-isomer may lead to fewer IR-active bands compared to its less symmetric conformers and the 1,1-isomer.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Halogenated Alkanes

Attenuated Total Reflectance (ATR) is a powerful and convenient technique for obtaining the IR spectrum of liquid samples with minimal sample preparation.[6][7]

Materials and Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of C2Br2Cl2F2 isomer (handle in a well-ventilated fume hood, as halogenated hydrocarbons can be toxic).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of the liquid C2Br2Cl2F2 sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The acquired interferogram is automatically Fourier-transformed by the instrument software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

  • Repeat: Repeat the measurement to ensure reproducibility.

The following diagram illustrates the general workflow for obtaining an ATR-FTIR spectrum.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (FT) acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Caption: ATR-FTIR experimental workflow.

Conclusion

The infrared spectroscopy of C2Br2Cl2F2 provides a clear example of how molecular structure and conformation influence vibrational spectra. The key distinguishing features between the 1,2- and 1,1-isomers are expected to arise from differences in the vibrational modes of the substituted carbon atoms and the overall molecular symmetry. Furthermore, the presence of rotational isomers in 1,2-dibromo-1,2-dichloro-1,2-difluoroethane adds a layer of complexity to its spectrum. By combining experimental data with a theoretical understanding of vibrational modes, IR spectroscopy serves as a powerful tool for the unambiguous identification of these and other complex halogenated compounds.

References

  • SpectraBase. 1,1-DIBROMO-1,2-DICHLORO-2,2-DIFLUOROETHANE. [Link]

  • YouTube. Conformational Analysis of Ethane and Bromoethane. [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. Experimental data for CHFClCHFCl (1,2-dichloro-1,2-difluoroethane RR). [Link]

  • NIST. Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro-. [Link]

  • PubChem. 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. [Link]

  • Journal of the American Chemical Society. Internal Rotation. VII. The Energy Difference between the Rotational Isomers of Some Halogen Substituted Ethanes. [Link]

  • KPU Pressbooks. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I. [Link]

  • Journal of Research of the National Bureau of Standards. Infrared spectra of eighteen halogen-substituted methanes. [Link]

  • ACS Publications. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. [Link]

  • Chemistry LibreTexts. ATR-FTIR. [Link]

  • ResearchGate. Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. [Link]

  • PubChem. 1,2-Dibromo-1,1-difluoroethane. [Link]

  • DTIC. High Resolution Spectroscopy of 1,2-Difluoroethane in a Molecular Beam: A Case Study of Vibrational Mode-Coupling. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • PubChem. 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • ResearchGate. Vibrational intensity analysis of 1,2-dichloroethane and 1-chloropropane. [Link]

  • ResearchGate. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • DTIC. On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • DTIC. DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). [Link]

  • Semantic Scholar. Structural Dynamics of Chloromethanes through Computational Spectroscopy: Combining INS and DFT. [Link]

Sources

A Comparative Guide to the Reactivity of Polyhalogenated Ethanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of polyhalogenated ethanes is critical for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of various polyhalogenated ethanes in two key reaction pathways: nucleophilic substitution (SN2) and bimolecular elimination (E2). By integrating established theoretical principles with experimental data and detailed protocols, this document serves as a comprehensive resource for predicting and controlling the chemical behavior of this important class of compounds.

Fundamental Principles Governing Reactivity

The reactivity of polyhalogenated ethanes is a dynamic interplay of several key factors. A thorough grasp of these principles is essential for predicting reaction outcomes and for the strategic design of experiments.

The Nature of the Halogen: Leaving Group Ability

In both nucleophilic substitution and elimination reactions, the halogen atom departs as a halide ion, its leaving group ability being a paramount determinant of the reaction rate. The better the leaving group, the faster the reaction. This ability is inversely correlated with the basicity of the halide ion; weaker bases are superior leaving groups as they can better stabilize the negative charge.[1][2] The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [2]

This trend is a direct consequence of the increasing size and polarizability of the halide ions down the group, which allows for the dispersal of the negative charge over a larger volume.

Carbon-Halogen Bond Strength

The cleavage of the carbon-halogen (C-X) bond is a critical step in both substitution and elimination reactions. The strength of this bond directly impacts the activation energy of the reaction. Weaker C-X bonds are broken more easily, leading to faster reaction rates. The bond dissociation energies (BDEs) for C-X bonds decrease down the group:

BondAverage Bond Energy (kJ/mol)
C-Cl330[2]
C-Br275[2]
C-I~240

Note: The C-I bond energy is an approximate value as precise experimental values can vary.

This trend aligns with the leaving group ability, with the weaker C-I bond contributing to the higher reactivity of iodoethanes.

Steric Hindrance: The Gatekeeper of SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is exquisitely sensitive to steric hindrance at the electrophilic carbon center.[3] The mechanism involves a backside attack by the nucleophile, leading to a crowded pentacoordinate transition state.[3] An increase in the number and size of substituents on the carbon atom bearing the halogen sterically impedes this backside attack, dramatically slowing the reaction rate.[3]

The general order of reactivity for SN2 reactions based on substrate structure is:

Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [3]

For polyhalogenated ethanes, the presence of multiple halogen atoms on the same or adjacent carbons significantly increases steric bulk, thereby decreasing the rate of SN2 reactions.

The Influence of Multiple Halogenation

The number and position of halogen atoms on the ethane backbone have a profound effect on reactivity:

  • Inductive Effects: Halogens are electron-withdrawing groups. The presence of multiple halogens can decrease the electron density at the reaction center, making it more electrophilic. However, this effect is often counteracted by increased steric hindrance.[3]

  • Gas-Phase Acidity: The presence of electron-withdrawing halogens can increase the acidity of neighboring C-H bonds. This is particularly relevant for E2 reactions, where the abstraction of a proton by a base is a key step.

  • Dipole Moment: The polarity of the C-X bond and the overall molecular dipole moment can influence interactions with polar solvents and reagents. Chloroethane, for instance, is a polar molecule.[1][4]

Comparative Reactivity in Nucleophilic Substitution (SN2)

The SN2 reaction is a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. The following sections compare the SN2 reactivity of different polyhalogenated ethanes.

Effect of the Halogen

As predicted by leaving group ability and C-X bond strength, the SN2 reactivity of monohaloethanes follows the trend:

CH₃CH₂I > CH₃CH₂Br > CH₃CH₂Cl > CH₃CH₂F

This can be experimentally observed by reacting these haloalkanes with a nucleophile like iodide in acetone, where the formation of a precipitate of the less soluble sodium halide indicates the reaction progress.[5]

Effect of the Degree and Position of Halogenation

Increased halogenation generally leads to a decrease in SN2 reactivity due to overwhelming steric hindrance.

CompoundStructurePredicted Relative SN2 RateKey Factors
ChloroethaneCH₃CH₂ClFastestPrimary halide, minimal steric hindrance.
1,2-DichloroethaneClCH₂CH₂ClSlowerPrimary halide, but increased steric hindrance and inductive effect from the second chlorine.
1,1-DichloroethaneCH₃CHCl₂Much SlowerSecondary-like carbon, significant steric hindrance from two chlorine atoms on the same carbon.
1,1,1-TrichloroethaneCH₃CCl₃Extremely Slow/InertTertiary-like carbon, overwhelming steric hindrance from three chlorine atoms.

Comparative Reactivity in Elimination (E2)

The E2 reaction is a powerful method for the synthesis of alkenes. It is favored by strong, sterically hindered bases and proceeds via a concerted mechanism where a proton and the leaving group are removed simultaneously.[6][7]

Effect of the Halogen

Similar to SN2 reactions, the rate of E2 elimination is influenced by the leaving group ability and C-X bond strength. Therefore, the reactivity trend for the dehydrohalogenation of monohaloethanes is:

CH₃CH₂I > CH₃CH₂Br > CH₃CH₂Cl

Regioselectivity and Stereoselectivity

For polyhalogenated ethanes with non-equivalent β-hydrogens, the E2 reaction can lead to a mixture of isomeric alkenes. The regioselectivity is often governed by Zaitsev's rule , which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[8] However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[9]

E2 reactions are also stereospecific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group in the transition state.[7][10] This conformational requirement dictates the stereochemistry of the resulting alkene.[10]

Comparing Dihaloethanes
CompoundStructureExpected Major E2 Product (with small base)Key Factors
1,2-DichloroethaneClCH₂CH₂ClChloroetheneSingle possible product.
1,2-DibromoethaneBrCH₂CH₂BrBromoetheneFaster reaction than the dichloro- analog due to better leaving group.
1,1-DichloroethaneCH₃CHCl₂ChloroetheneSingle possible product.

Experimental Protocols for Reactivity Comparison

The following protocols provide a framework for the qualitative and semi-quantitative comparison of the reactivity of different polyhalogenated ethanes.

Protocol 1: Comparative SN2 Reactivity via Precipitation

Objective: To qualitatively compare the SN2 reactivity of different chloro- and bromoethanes.

Materials:

  • Chloroethane, 1,2-dichloroethane, bromoethane, 1,2-dibromoethane

  • Sodium iodide (NaI) in acetone (15% w/v)

  • Test tubes and rack

  • Water bath

Procedure:

  • Add 2 mL of the 15% NaI in acetone solution to four separate, labeled test tubes.

  • To each test tube, add 5 drops of one of the polyhalogenated ethanes.

  • Stopper the test tubes and shake to mix the contents thoroughly.

  • Observe the test tubes for the formation of a precipitate (NaCl or NaBr, which are insoluble in acetone).

  • Record the time it takes for a precipitate to appear in each tube.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a 50°C water bath and continue to observe.[5]

Expected Outcome: The rate of precipitate formation will correlate with the SN2 reactivity of the haloalkane. Bromoethanes will react faster than their chloro- counterparts, and reactivity will decrease with increased halogenation.

Protocol 2: Comparative E2 Reactivity via Dehydrohalogenation

Objective: To compare the E2 elimination reactivity of 1,2-dichloroethane and 1,2-dibromoethane.

Materials:

  • 1,2-Dichloroethane, 1,2-dibromoethane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Gas collection apparatus or GC-MS for product analysis

Procedure:

  • Prepare a solution of ethanolic KOH by dissolving a known amount of KOH in ethanol in a round-bottom flask.

  • Add a known amount of either 1,2-dichloroethane or 1,2-dibromoethane to the flask.

  • Set up the reflux apparatus and heat the mixture to reflux for a set period (e.g., 1 hour).

  • Monitor the reaction progress by collecting the evolved gas (vinyl halide) or by taking aliquots for GC-MS analysis to quantify the amount of starting material remaining and product formed.

  • Compare the extent of reaction for the two dihaloethanes under identical conditions to determine their relative E2 reactivity.

Expected Outcome: 1,2-dibromoethane will undergo elimination at a faster rate than 1,2-dichloroethane due to the better leaving group ability of bromide.

Mechanistic Insights and Visualizations

A deeper understanding of the reactivity of polyhalogenated ethanes can be gained by examining the transition states and energy profiles of the SN2 and E2 reactions.

SN2 Reaction Pathway

The SN2 reaction proceeds through a single, concerted step involving a pentacoordinate transition state.

SN2_Mechanism reactant Nu⁻ + R-CH₂-X ts [Nu---CH₂(R)---X]⁻ reactant->ts Backside Attack product Nu-CH₂-R + X⁻ ts->product Inversion of Stereochemistry

Caption: Generalized SN2 reaction mechanism.

E2 Reaction Pathway

The E2 reaction is also a concerted process, requiring a specific anti-periplanar geometry of the β-hydrogen and the leaving group.

E2_Mechanism reactant B:⁻ + H-CR₂-CR₂-X ts [B---H---CR₂---CR₂---X]⁻ reactant->ts Proton Abstraction & C=C bond formation product B-H + R₂C=CR₂ + X⁻ ts->product Alkene Formation

Caption: Generalized E2 reaction mechanism.

Energy Profile Comparison

The relative rates of reaction are dictated by the activation energies (ΔG‡) of the respective pathways.

Energy_Profile cluster_0 Reaction Coordinate R Reactants TS1 Sₙ2 TS R->TS1 TS2 E2 TS R->TS2 P_SN2 Sₙ2 Product TS1->P_SN2 P_E2 E2 Product TS2->P_E2 E_axis_start E_axis_end E_axis_start->E_axis_end Energy path Energy

Caption: Comparative energy profile for SN2 and E2 reactions.

Conclusion

The reactivity of polyhalogenated ethanes is a multifaceted subject governed by a delicate balance of electronic and steric factors. For SN2 reactions, reactivity is primarily dictated by steric accessibility and leaving group ability, with reactivity decreasing significantly with increased halogenation. In contrast, E2 reactions are favored by strong bases and are sensitive to the nature of the leaving group and the stereochemical arrangement of the substrate. A comprehensive understanding of these principles, supported by experimental validation, is indispensable for the effective utilization of polyhalogenated ethanes as versatile building blocks in organic synthesis and drug discovery.

References

  • Benchchem. (2025). A Comparative Study of Haloalkane Reactivity: A Guide for Researchers.
  • Mark, J. E., & Sutton, C. (n.d.). Dipole moments and conformational energies of the chloroethanes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Chloroform. Retrieved from [Link]

  • PUCE Investiga. (2017). Computational study of vicarious nucleophilic substitution reactions.
  • PubMed. (2017). Computational study of vicarious nucleophilic substitution reactions. Retrieved from [Link]

  • PubMed. (2003). A Computational Study to Elucidate the Extraordinary Reactivity of Three-Membered Heterocycles in Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions.
  • Semantic Scholar. (1978). Dipole moments of molecules containing single chlorine atoms.
  • PubChem. (n.d.). Chloroethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). A5: Dipole Moments.
  • Environmental Science: Water Research & Technology. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study.
  • Benchchem. (2025). A Comparative Guide to Nucleophilic Substitution: 1,2-Dibromoethene vs. 1,2-Dichloroethene.
  • Wikipedia. (n.d.). Chloroethane. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Analysis of 2-Chloroethane-1,1-diol's Influence on Nucleophilic Substitution Mechanisms.
  • RSC ECG. (n.d.). The relative-rate technique for deter- mining rate constants.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum.
  • Chemistry LibreTexts. (2023). NS14. Stereochem in Elimination.
  • Chem 355-Jasperse. (n.d.). SN2, SN1 Reactions; Mechanisms and Arrow-Pushing.
  • PubMed Central. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Retrieved from [Link]

  • MDPI. (n.d.). Unraveling the Kinetics and Mechanism of Ethane Chlorination in the Gas Phase. Retrieved from [Link]

  • Studylib. (n.d.). Sn1 & Sn2 Reactions Practice: Organic Chemistry I.
  • Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems.
  • ResearchGate. (n.d.). Determination of the Rotameric Stability of 1,2-Dihaloethanes Using Infrared Spectroscopy. A Combined Experimental and Computational Project for the Physical Chemistry Laboratory.
  • CHEMISTRY 1000. (n.d.). Elimination Reactions.
  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.
  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns.
  • ResearchGate. (n.d.). The Acidity of Chloro‐Substituted Benzenes: A Comparison of Gas Phase, Ab Initio, and Kinetic Data.
  • SciSpace. (1968). Gas-phase acidities of carbon acids.

Sources

A Senior Application Scientist's Guide to Synthesis Validation: An Orthogonal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for validating a chemical synthesis using an orthogonal suite of spectroscopic techniques. We will move beyond mere procedural descriptions to explore the causal logic behind our choices, emphasizing a self-validating workflow. The goal is to build an unshakeable, data-driven case for the structure and purity of a synthesized compound. Orthogonal methods are those that measure the same property—in this case, molecular identity—using different physical principles.[1] By achieving consensus from multiple, independent techniques, we minimize the risk of misinterpretation inherent in any single method.

The three pillars of routine small molecule validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the atomic connectivity and chemical environment of nuclei, primarily ¹H (proton) and ¹³C.

Causality: Why NMR is the Gold Standard

NMR's power lies in its ability to map the complete carbon-hydrogen framework of a molecule. It doesn't just identify pieces; it shows how they are connected. Key parameters like chemical shift, integration, and spin-spin coupling provide a rich dataset that, when interpreted correctly, can often lead to a complete structural assignment from a single set of experiments.[4]

Key NMR Parameters & Interpretation
  • Number of Signals: Corresponds to the number of chemically non-equivalent sets of protons or carbons in the molecule.[5]

  • Chemical Shift (δ): Measured in parts per million (ppm), the position of a signal on the x-axis indicates the electronic environment of a nucleus.[5][6] Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).[6] Tetramethylsilane (TMS) is the universally accepted reference standard, set at 0 ppm.[5][6]

  • Integration: The area under a ¹H NMR signal is proportional to the relative number of protons giving rise to that signal.[5] This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): Caused by the magnetic influence of neighboring, non-equivalent protons. The signal for a proton is split into N+1 peaks, where N is the number of neighboring protons.[6] This "N+1 rule" is fundamental for establishing which protons are adjacent to one another.[6]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound. The purity is critical; residual solvents or starting materials will appear in the spectrum.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protium (¹H), rendering the solvent invisible in the proton spectrum and preventing the massive solvent signal from overwhelming the analyte signals.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer's magnet.

    • "Lock" the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, well-resolved peaks. Poor shimming leads to broad, distorted peaks that are difficult to interpret.

  • Data Acquisition:

    • Acquire the spectrum using standard parameters. A typical experiment involves a short radiofrequency pulse followed by the acquisition of the Free Induction Decay (FID).

    • The number of scans is averaged to improve the signal-to-noise ratio. For a routine sample, 8 to 16 scans are often sufficient.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are upright and have a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS reference signal (0 ppm) to its known value.[7]

    • Integrate the peaks and determine the multiplicity of each signal.

Mass Spectrometry (MS): The Molecular Scale

While NMR maps the molecular structure, Mass Spectrometry provides its precise weight.[8] This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For drug development and synthesis confirmation, its primary role is to verify the molecular weight of the target compound.[10]

Causality: Why MS is Essential for Validation

Confirming the molecular weight provides a crucial checkpoint. If the observed mass does not match the calculated mass of the desired product, the synthesis has failed or produced an unexpected outcome. High-Resolution Mass Spectrometry (HRMS) takes this a step further, providing a mass measurement with enough accuracy (typically to four or five decimal places) to determine the compound's elemental composition or molecular formula.[11][12][13] This is an exceptionally powerful tool for validation, as it can distinguish between compounds that have the same nominal mass but different elemental formulas.[11][14]

Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve Sample (e.g., in MeOH/H2O) Ionization Ionization Source (e.g., ESI) Prep->Ionization Introduce Sample Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Accelerate Ions Detector Ion Detector Analyzer->Detector Separate by m/z Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Generate Data MW_Confirm Confirm Molecular Ion Peak [M+H]⁺ or [M-H]⁻ Spectrum->MW_Confirm HRMS HRMS: Calculate Elemental Formula MW_Confirm->HRMS If HRMS data

Experimental Protocol: Acquiring an ESI-HRMS Spectrum
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water.

    • Causality: The sample must be in solution to be introduced into the ESI source, where it is nebulized and ionized. The concentration must be low to avoid saturating the detector.

  • Instrument Setup:

    • The instrument is typically a Liquid Chromatography (LC) system coupled to a mass spectrometer. For direct confirmation, the sample can be introduced directly via a syringe pump (direct infusion).

    • Calibrate the mass analyzer using a known standard solution. This is a critical self-validating step to ensure mass accuracy.

  • Data Acquisition:

    • Select the ionization mode: positive or negative.

      • Positive Ion Mode [M+H]⁺: Used for compounds that can be readily protonated (e.g., those with basic sites like amines).

      • Negative Ion Mode [M-H]⁻: Used for compounds that can be deprotonated (e.g., those with acidic sites like carboxylic acids).

    • Acquire data over a mass range that includes the expected molecular weight of the target compound.

  • Data Interpretation:

    • Identify the peak corresponding to the molecular ion.[15] This is often the highest mass peak in the spectrum (excluding isotope peaks).[16]

    • For HRMS, use the measured exact mass to calculate the elemental formula using manufacturer-provided software.[17] The software will generate a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).

    • Compare the calculated elemental formula with the expected formula of your target molecule. The error between the measured mass and the calculated mass for the correct formula should be very low (< 5 ppm).

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid, simple technique that identifies the functional groups present in a molecule.[18][19] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[20] Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at characteristic frequencies.[21]

Causality: Why IR is a Crucial Cross-Check

While NMR and MS define the skeleton and mass, IR confirms the presence of key building blocks (functional groups).[22] It is particularly powerful for verifying that a reaction has occurred. For example, in the oxidation of an alcohol to a carboxylic acid, the disappearance of the broad O-H alcohol stretch (~3300 cm⁻¹) and the appearance of a strong C=O carbonyl stretch (~1710 cm⁻¹) and a very broad O-H acid stretch (~3000 cm⁻¹) provides definitive evidence that the desired transformation took place.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. This background is automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This typically takes less than a minute.

  • Data Interpretation:

    • Correlate the major absorption bands (peaks) in the spectrum with specific functional groups using a correlation table.[21]

    • Pay attention to two key regions:

      • Functional Group Region (4000–1500 cm⁻¹): Where most key functional group stretches appear (O-H, N-H, C=O, C≡N, C≡C).[23]

      • Fingerprint Region (1500–500 cm⁻¹): Contains complex vibrations unique to the molecule as a whole. While difficult to interpret from first principles, matching this region with a known standard provides strong evidence of identity.[23]

Comparative Analysis: A Synergistic Workflow

No single technique is sufficient for unequivocal validation. Their power lies in their synergy, where the output of one method corroborates the others, building a multi-faceted, self-consistent structural proof.

Technique Information Provided Key Strengths Limitations Sample Amount
NMR Spectroscopy Complete molecular structure (atomic connectivity, stereochemistry)Unparalleled structural detail; quantitative information.Relatively low sensitivity; complex spectra can be challenging to interpret.5-10 mg
Mass Spectrometry Molecular weight and elemental formula (with HRMS)Extremely high sensitivity and mass accuracy. Confirms molecular formula.[16]Provides little connectivity information; cannot distinguish isomers alone.[14]< 1 mg
IR Spectroscopy Presence/absence of functional groupsFast, simple, non-destructive; excellent for monitoring reaction progress.Provides no connectivity information; ambiguous for complex molecules.< 1 mg
The Validation Logic Workflow

The following diagram illustrates how these orthogonal techniques are integrated to build a conclusive structural argument.

Validation_Workflow Start Synthesized & Purified Compound MS MS Start->MS IR IR Start->IR NMR NMR Start->NMR Decision Are all data sets consistent? Conclusion Structure Validated Decision->Conclusion Yes Revise Re-evaluate Structure or Re-purify Sample Decision->Revise No Revise->Start Iterate Data_MS Data_MS MS->Data_MS Data_IR Data_IR IR->Data_IR Data_NMR Data_NMR NMR->Data_NMR Data_MS->Decision Data_IR->Decision Data_NMR->Decision

Conclusion: Upholding Scientific Integrity

The validation of a synthesized compound is a non-negotiable standard of scientific rigor. By employing a suite of orthogonal spectroscopic techniques—NMR for the structural blueprint, MS for the exact mass and formula, and IR for functional group confirmation—we create a self-validating system of checks and balances. Each piece of data must be consistent with the others and with the proposed molecular structure. Any discrepancy is a red flag that demands further investigation, be it additional purification or a fundamental re-evaluation of the synthetic outcome. This meticulous, multi-pronged approach ensures that the molecules we carry forward into drug discovery and materials science are exactly what we claim them to be, safeguarding the integrity of our research.

References

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Molecular Weight Determination. Impact Analytical. [Link]

  • What is Mass Spectrometry?. Broad Institute. [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014). Chemistry LibreTexts. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • Determination of Molecular Weight by Mass Spectros. Scribd. [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. (2016). Spectroscopy Europe. [Link]

  • NMR Interpretation: Getting from Spectrum to Structure. ResearchGate. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. [Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • Formula determination by high resolution mass spectrometry. (2019). YouTube. [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. [Link]

  • Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. [Link]

  • Which one is better for an analytical technique, NMR or IR? Why?. (2020). Quora. [Link]

  • Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. ResearchGate. [Link]

  • FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (2025). ChemRxiv. [Link]

  • Difference between UV and IR and NMR spectroscopy?. (2023). Rocky Mountain Laboratories. [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ResearchGate. [Link]

  • Functional Groups from Infrared Spectra. (2015). YouTube. [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Measurement Techniques. [Link]

  • The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]

  • Spectroscopic Methods. Saylor Academy. [Link]

  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón. [Link]

  • What is a Particle Analysis "Orthogonal Method"?. (2025). Fluid Imaging Technologies. [Link]

  • Spectroscopic Chemical Identification and Analysis Services. Triclinic Labs. [Link]

  • THE IMPORTANCE OF THE SPECTROPHOTOMETRIC ANALYSIS METHOD IN THE STUDY OF THE COMPOSITION OF SUBSTANCES. International Journal of Innovations in Engineering Research and Technology. [Link]

  • How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity?. (2024). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Solvent Effects on the NMR Spectra of Rotational Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Structures

In the realm of molecular science, particularly in drug development, viewing molecules as rigid, unchanging entities is a significant oversimplification. Many molecules, especially those of pharmaceutical interest, exist as a dynamic equilibrium of interconverting conformational isomers, or rotamers . When the energy barrier to rotation around a single bond is sufficiently high (typically >20 kcal/mol), these rotamers can be isolated as distinct stereoisomers known as atropisomers [1]. The conformational preference and the rate of interconversion between these isomers can profoundly impact a molecule's biological activity, binding affinity, and pharmacokinetic properties[1][2][3].

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing these dynamic processes in solution[4]. However, the very medium in which we dissolve our sample—the solvent—is not a passive bystander. The solvent interacts intimately with the solute, often altering the conformational equilibrium and, consequently, the resulting NMR spectrum. Understanding and leveraging these solvent effects is not merely an academic exercise; it is a critical component of rigorous structural elucidation and conformational analysis.

This guide provides an in-depth comparison of how different solvents influence the NMR spectra of rotational isomers, supported by experimental data and protocols. We will move beyond simple descriptions to explain the underlying causality, empowering you to make informed experimental choices and interpret your data with confidence.

The Fundamental Interplay: Solvents and Rotamer Equilibria

The choice of a deuterated solvent for an NMR experiment is often dictated by sample solubility. However, the solvent's physicochemical properties actively modulate the rotameric landscape. The observed NMR spectrum is a population-weighted average of the spectra of the individual conformers. If the interconversion is slow on the NMR timescale, separate signals for each rotamer are observed. If it's fast, a single set of averaged signals appears. By changing the solvent, we can shift the equilibrium, altering the relative populations of the rotamers and directly impacting the chemical shifts, coupling constants, and signal coalescence.

The primary mechanisms through which solvents exert their influence can be categorized into three main types:

  • Bulk Dielectric Effects: The polarity of the solvent.

  • Specific Solute-Solvent Interactions: Primarily hydrogen bonding.

  • Magnetic Anisotropy: The effect of aromatic solvents.

dot graph TD A[Solvent Properties] --> B{Rotational Isomer Equilibrium}; B --> C[Observed NMR Spectrum];

end dot Caption: Conceptual overview of solvent-rotamer interactions.

Comparative Analysis of Common NMR Solvents

The most common NMR solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆), provide a classic example of how solvent choice can dramatically alter an NMR spectrum. Their differing properties make them ideal for probing rotameric behavior.

PropertyChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)Causality & Impact on Rotamers
Polarity Index 4.1 (Relatively Nonpolar)[5]7.2 (Highly Polar)[5]DMSO-d₆ will preferentially stabilize rotamers with a larger net dipole moment, shifting the conformational equilibrium. This can lead to significant changes in averaged chemical shifts and coupling constants[6].
Hydrogen Bonding Weak H-bond donorStrong H-bond acceptor[5]DMSO-d₆ forms strong hydrogen bonds with labile protons (-OH, -NH, -COOH)[7][8]. This slows their exchange rate, often revealing couplings and sharpening signals that are broad or unobservable in CDCl₃. It can also stabilize conformers where the H-bond donor is more solvent-exposed.
¹H Residual Peak ~7.26 ppm (singlet)[9]~2.50 ppm (quintet)[5][9]The upfield position of the DMSO-d₆ peak is advantageous for observing aromatic protons without solvent signal overlap.
Common Water Peak ~1.56 ppm (singlet)[5]~3.3 ppm (broad singlet)[5]Water is more readily observed in DMSO-d₆ due to its hygroscopic nature.
Effect on Amide C-N Rotation Minimal direct interactionCan increase the barrier to rotationBy accepting a hydrogen bond from an N-H proton, DMSO can increase the electron delocalization into the C-N bond, enhancing its double-bond character and raising the rotational energy barrier[7][10].
Experimental Data: Solvent-Induced Chemical Shift Differences

The difference in chemical shift for a given proton when measured in DMSO-d₆ versus CDCl₃ (Δδ = δ(DMSO) - δ(CDCl₃)) can be substantial. A study of 124 compounds showed this solvent shift varies from -0.3 to +4.6 ppm[11][12].

  • Protic Hydrogens (-OH, -NH): These show the largest changes. The strong hydrogen bonding with DMSO deshields these protons, causing a significant downfield shift compared to their position in CDCl₃, where they are often involved in concentration-dependent self-association[8][13][14].

  • Non-Protic Hydrogens: Even protons not directly involved in hydrogen bonding are affected. This is attributed to the solvent's magnetic anisotropy and electric field effects[8][11]. Protons in polar molecules generally experience more substantial changes[5].

Deep Dive: Mechanistic Effects on Rotamer Spectra

Dielectric Constant and Conformational Equilibrium

A solvent's dielectric constant (ε) is a measure of its ability to separate charge. High-dielectric solvents, like DMSO-d₆ (ε = 46.7) and Acetone-d₆ (ε = 20.7), are more effective at stabilizing polar species than low-dielectric solvents like CDCl₃ (ε = 4.81)[4][15].

This has a direct consequence for rotational isomers that differ in their dipole moments. The conformer with the larger dipole moment will be preferentially stabilized in a more polar solvent, thus increasing its population at equilibrium. This shift in population can be readily quantified by integrating the distinct signals for each rotamer (in the slow exchange regime) or by analyzing the change in the population-weighted average chemical shift (in the fast exchange regime)[6].

Hydrogen Bonding and Rotational Barriers

Specific solute-solvent interactions, particularly hydrogen bonding, can have a profound effect that goes beyond simple stabilization. For molecules containing amide or urea functionalities, this is a critical consideration.

  • Chemical Shift: As discussed, the chemical shifts of N-H or O-H protons are extremely sensitive to hydrogen bonding[4][13]. In a non-H-bonding solvent like CDCl₃, these shifts can be highly dependent on concentration due to intermolecular self-association. In a strong H-bond acceptor like DMSO-d₆, the solute is fully solvated, leading to sharp, concentration-independent signals at a downfield position[8].

  • Rotational Barriers: Solvents can alter the energy barrier to rotation. For secondary amides, hydrogen bonding to the N-H proton can increase the C-N bond order, thereby increasing the activation energy (ΔG‡) for rotation[10]. Conversely, hydrogen bonding to the carbonyl oxygen can also increase the barrier to rotation[7]. This effect can be studied using variable-temperature (VT) NMR experiments to determine the coalescence temperature and calculate the rotational barrier in different solvents.

Anisotropic Effects from Aromatic Solvents

Solvents with significant magnetic anisotropy, such as benzene-d₆ or pyridine-d₅, can induce large changes in chemical shifts that are dependent on the spatial orientation of the solute relative to the solvent molecules[16][17]. While CDCl₃ and DMSO-d₆ also exhibit some anisotropic effects, they are much more pronounced for aromatic solvents[11].

When a solute is dissolved in benzene-d₆, the solvent molecules tend to arrange themselves around the solute to maximize favorable interactions. Protons located above or below the plane of the benzene ring will experience a shielding effect (shift upfield), while those near the edge of the ring will be deshielded (shift downfield). This phenomenon can be exploited to:

  • Resolve Overlapping Signals: Switching to an aromatic solvent can often separate signals that are crowded in aliphatic or polar aprotic solvents[18].

  • Gain Structural Information: The magnitude and direction of the induced shifts can provide valuable clues about the 3D structure and conformation of the solute.

Experimental Protocol: A Self-Validating Workflow for Analyzing Solvent Effects

This protocol outlines a robust method for investigating the influence of different solvents on the conformational equilibrium of a rotational isomer.

dot graph TD A[Start: Compound of Interest] --> B{Solubility Test}; B --> C[Select Solvents(e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆)]; C --> D[Prepare Precise Samples(Identical Concentration)]; D --> E[NMR Instrument Setup(Lock, Shim, Calibrate Pulse)]; E --> F[Acquire High-Resolution ¹H Spectrum(Solvent 1 at 298 K)]; F --> G{Observe Rotamers?}; G -- Yes --> H[Integrate to Find Populations]; G -- No --> I[Note Averaged Shifts]; H --> J[Acquire 2D Spectra(COSY, NOESY/ROESY)]; I --> J; J --> K[Repeat E-J for All Solvents]; K --> L[Variable Temperature (VT) NMR(Optional, for one solvent)]; L --> M[Data Analysis & Comparison]; M --> N[End: Characterize Solvent Effects];

end dot Caption: Experimental workflow for solvent effect analysis.

Step-by-Step Methodology
  • Compound Preparation and Solubility Screening:

    • Ensure the compound is pure (>95%) to avoid signals from impurities complicating the analysis.

    • Test the solubility of the compound in a range of deuterated solvents with varying properties (e.g., CDCl₃, DMSO-d₆, acetone-d₆, methanol-d₄, benzene-d₆) to ensure a suitable concentration (typically 5-10 mg in 0.6 mL) can be achieved.

  • Sample Preparation (Self-Validation):

    • Causality: To ensure observed differences are due to the solvent and not concentration, prepare samples in each selected solvent at the exact same molar concentration.

    • Use high-quality NMR tubes. Filter the solutions if any particulate matter is present. For solvents like DMSO-d₆, which are hygroscopic, use dried glassware and handle quickly to minimize water contamination[5].

  • NMR Data Acquisition:

    • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock and shim the instrument for each sample to achieve optimal resolution.

    • Standard ¹H NMR: Acquire a standard 1D ¹H spectrum for each sample at a constant, controlled temperature (e.g., 298 K). Use identical acquisition parameters (e.g., spectral width, number of scans, relaxation delay) across all samples for valid comparison.

    • 2D NMR (for complex cases): If assignments are not trivial, acquire 2D spectra such as COSY, HSQC, and HMBC to unequivocally assign all proton and carbon signals for each rotamer[1].

    • NOESY/ROESY: Acquire 2D NOESY or ROESY spectra. These are crucial for distinguishing between rotamers through chemical exchange cross-peaks (which have the same phase as the diagonal) and for probing the spatial proximity of atoms through-space NOEs (which have the opposite phase)[19][20].

  • Variable-Temperature (VT) NMR (Optional but Recommended):

    • Select one or two key solvents to perform a VT-NMR study.

    • Start at room temperature and incrementally increase the temperature. Observe the broadening and eventual coalescence of signals corresponding to the two rotamers.

    • Conversely, lower the temperature to sharpen signals and potentially "freeze out" the conformers if they are in fast exchange at room temperature[20]. This data allows for the calculation of the free energy of activation (ΔG‡) for the rotational process.

  • Data Analysis and Interpretation:

    • Chemical Shifts: Carefully reference each spectrum (e.g., to the residual solvent peak). Create a table comparing the chemical shifts of key protons across the different solvents.

    • Rotamer Populations: If distinct signals are observed, calculate the population ratio by integrating the corresponding non-overlapping peaks for each rotamer.

    • Equilibrium Constant: Calculate the equilibrium constant, K = [major rotamer] / [minor rotamer].

    • Free Energy Difference: Calculate the difference in Gibbs free energy between the rotamers using the equation ΔG = -RT ln(K).

    • Correlate Changes with Solvent Properties: Analyze the trends. Does the population of a specific rotamer increase with solvent polarity? Do N-H signals shift predictably in H-bond accepting solvents? This is where mechanistic insight is gained.

Conclusion: The Solvent as an Active Tool

The solvent is not merely a medium for NMR analysis but an active variable that can be strategically employed to dissect complex conformational dynamics. By systematically comparing spectra in solvents of differing polarity, hydrogen-bonding capability, and anisotropy, researchers can gain profound insights into the energetic landscape of rotational isomers. This knowledge is indispensable in drug development, where the conformational preferences of a molecule in different biological environments can dictate its therapeutic efficacy. A thorough understanding of solvent effects transforms the NMR spectrometer from a simple characterization instrument into a powerful tool for studying the dynamic nature of molecules in solution.

References

  • de Andrade, P. B., et al. (2012). NMR investigation and theoretical calculations of the effect of solvent on the conformational analysis of 4',7-di-hydroxy-8-prenylflavan. SciELO. [Link]

  • Malki, A., et al. (2017). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central. [Link]

  • Siskos, M. G., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Institutes of Health (NIH). [Link]

  • Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Nielsen, M. K., et al. (2023). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. ACS Publications. [Link]

  • Gage, M. L., & Smith, M. D. (2007). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. [Link]

  • Scheiner, S., & Cuma, M. (2001). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. John Wiley & Sons, Ltd. [Link]

  • LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. PubMed Central. [Link]

  • LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Bickley, J. F., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Gryff-Keller, A. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications. [Link]

  • Lesot, P., et al. (2015). NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. ResearchGate. [Link]

  • Reddit User Discussion. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. [Link]

  • ResearchGate. (n.d.). Direct NMR measurement of rotation rates: Solvent effects on rotation barriers. ResearchGate. [Link]

  • Hansen, P. E. (2018). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PubMed Central. [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Scilit. [Link]

  • ResearchGate. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre. [Link]

  • NotEvans. (2017). What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2019). 5.10: Chemical Shifts. Chemistry LibreTexts. [Link]

  • Moro, S., et al. (2021). Effect of the solvent on the conformation of monocrotaline as determined by isotropic and anisotropic NMR parameters. PubMed. [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. University of Wisconsin-Madison Chemistry Department. [Link]

  • ACS Figshare. (n.d.). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Figshare. [Link]

  • Siskos, M. G., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). Solvent Effects on NMR Isotropic Shielding Constants. A Comparison between Explicit Polarizable Discrete and Continuum Approaches. ResearchGate. [Link]

  • PubMed Central. (2023). Dielectric Spectroscopy Studies of Conformational Relaxation Dynamics in Molecular Glass-Forming Liquids. PubMed Central. [Link]

  • National Institutes of Health (NIH). (n.d.). Protein Dielectric Constants Determined from NMR Chemical Shift Perturbations. National Institutes of Health (NIH). [Link]

  • YouTube. (2020). Anisotropic effect - NMR Spectroscopy : Lecture 8. YouTube. [Link]

  • MDPI. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Fluorination Strategies: Direct Reagents vs. Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

To the researchers, scientists, and drug development professionals who constitute our audience, the significance of incorporating fluorine into organic molecules is well understood. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—have rendered it an indispensable element in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] The synthetic approach to introducing this versatile halogen, however, is a matter of strategic choice, broadly categorized into direct fluorination and the use of fluorinated building blocks.

This guide provides an in-depth, objective comparison of these two fundamental strategies. We will delve into the mechanisms, applications, and practical considerations of widely-used direct fluorinating agents and contrast them with the utility of fluorinated building blocks, exemplified by 1,2-Dibromo-1,1-dichlorodifluoroethane (DBDD). Our aim is to equip you with the critical insights required to make informed decisions in your synthetic endeavors.

Part 1: Direct Fluorination - The Workhorses of C-F Bond Formation

Direct fluorination involves the introduction of a fluorine atom onto a substrate using a reagent that acts as a fluorine source. These reagents are typically classified based on their mode of action: electrophilic, nucleophilic, or radical.

Electrophilic Fluorinating Agents: Taming the "F+" Synthon

Electrophilic fluorinating agents deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic center, such as an enolate or an aromatic ring. These reagents have become cornerstones of modern organofluorine chemistry due to their relative safety and ease of handling compared to elemental fluorine.[2]

Two of the most prominent electrophilic fluorinating agents are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®.

  • N-Fluorobenzenesulfonimide (NFSI): A crystalline solid, NFSI is generally considered a milder electrophilic fluorinating agent. Its reactivity is often sufficient for the fluorination of a wide range of nucleophiles, and it is frequently employed in transition-metal-catalyzed reactions.[3]

  • Selectfluor® (F-TEDA-BF₄): This reagent is a highly reactive and versatile electrophilic fluorinating agent. It is an air-stable, non-hygroscopic solid, making it convenient to handle.[3] Its potent oxidizing potential, however, necessitates careful consideration of substrate compatibility.

Comparative Performance in α-Fluorination of Carbonyls:

A benchmark reaction for evaluating electrophilic fluorinating agents is the α-fluorination of β-ketoesters. The data below summarizes typical performance characteristics.

FeatureSelectfluor®NFSI
Reactivity Highly reactive, strong oxidizing potentialGenerally milder than Selectfluor®
Typical Reaction Conditions Room temperature, polar solvents (e.g., acetonitrile)Often requires a catalyst or promoter
Substrate Scope Broad, including less activated carbonylsEffective for activated carbonyls and other nucleophiles
Handling Non-hygroscopic, thermally stable solidStable, non-hygroscopic solid

Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor®

Objective: To synthesize an α-fluorinated β-ketoester.

Materials:

  • β-ketoester (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the β-ketoester in acetonitrile, add Selectfluor® in one portion at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Fluorinating Agents: The Power of Fluoride Anion

Nucleophilic fluorinating agents utilize a fluoride anion (F⁻) to displace a leaving group or open an epoxide. These reagents are fundamental in transformations such as deoxyfluorination (the conversion of an alcohol to an alkyl fluoride).

  • Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable reagent for deoxyfluorination. Its handling requires caution due to its potential for explosive decomposition at elevated temperatures.[4]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits greater thermal stability. However, it is still moisture-sensitive and requires careful handling.[4]

Comparative Performance in Deoxyfluorination:

The conversion of alcohols to alkyl fluorides is a key application for these reagents. The following table highlights their comparative performance.

FeatureDASTDeoxo-Fluor®
Thermal Stability Thermally unstable; can decompose explosivelyMore thermally stable than DAST
Safety Requires careful temperature control; potential for explosive decompositionSafer than DAST, but still moisture-sensitive
Byproducts Can generate hazardous byproductsByproducts are generally less problematic
Substrate Scope Broad, but can lead to side reactions (e.g., elimination)Similar to DAST, often with improved selectivity

Experimental Protocol: Deoxyfluorination of a Primary Alcohol using Deoxo-Fluor®

Objective: To synthesize a primary alkyl fluoride from the corresponding alcohol.

Materials:

  • Primary alcohol (1.0 mmol)

  • Deoxo-Fluor® (1.2 mmol)

  • Anhydrous dichloromethane (DCM) (5 mL)

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C.

  • Slowly add Deoxo-Fluor® to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: The Building Block Approach - Strategic Incorporation of Fluorinated Moieties

An alternative to direct fluorination is the use of fluorinated building blocks. These are molecules that already contain one or more fluorine atoms and can be incorporated into a larger molecular framework through standard organic transformations. This approach offers the advantage of introducing a specific fluorinated motif in a single step.

This compound (DBDD): A C2F2 Synthon

This compound (DBDD) is not a direct fluorinating agent in the classical sense. Instead, it serves as a precursor to other fluorinated compounds, acting as a source of a difluorinated two-carbon unit. Its utility lies in its ability to undergo transformations that lead to the formation of more complex fluorinated structures.

Chemical Properties and Reactivity:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₂Br₂Cl₂F₂[5]

  • Molecular Weight: 292.73 g/mol [6]

  • Reactivity: The bromine atoms in DBDD are the more reactive sites, susceptible to involvement in reactions such as photochemically initiated additions to alkenes.[1]

Application in Synthesis:

A key application of DBDD is in the synthesis of perfluorinated compounds through photochemically initiated reactions. For example, its reaction with chlorotrifluoroethylene under UV irradiation can lead to the formation of larger perhalogenated alkanes, which can then be further transformed into valuable perfluorinated dienes.[1]

Conceptual Workflow: Synthesis of Perfluorinated Compounds using DBDD

G DBDD This compound (DBDD) Addition Photochemical Addition DBDD->Addition Alkene Alkene (e.g., Chlorotrifluoroethylene) Alkene->Addition UV UV Irradiation UV->Addition Initiation Intermediate Perhalogenated Alkane Intermediate Addition->Intermediate Elimination Further Transformation (e.g., Dehalogenation) Intermediate->Elimination Product Perfluorinated Product (e.g., Perfluoro-1,3-butadiene) Elimination->Product

Caption: Conceptual workflow for utilizing DBDD as a building block.

Part 3: A Comparative Analysis - Direct Fluorination vs. Building Block Approach

The choice between direct fluorination and the use of a building block like DBDD depends on the specific synthetic goal.

AspectDirect Fluorination Agents (e.g., Selectfluor®, DAST)Fluorinated Building Blocks (e.g., DBDD)
Function Directly introduce a fluorine atom to a substrate.Introduce a pre-fluorinated carbon skeleton.
Mechanism Electrophilic, nucleophilic, or radical attack at a specific site.Incorporation via standard C-C or C-heteroatom bond-forming reactions.
Versatility High, for introducing single fluorine atoms at various positions.Specific to the structure of the building block.
Complexity Can require optimization of reaction conditions to control selectivity.Can simplify the synthesis of complex fluorinated molecules.
Availability A wide range of commercial reagents with varying reactivity.A diverse library of fluorinated building blocks is available.
Safety Varies greatly; some reagents are hazardous and require special handling.Safety profile depends on the specific building block.

Part 4: Safety and Handling Considerations

Direct Fluorinating Agents:

  • Electrophilic Agents (e.g., Selectfluor®, NFSI): Generally stable solids, but are strong oxidizing agents. Avoid contact with combustible materials.

  • Nucleophilic Agents (e.g., DAST, Deoxo-Fluor®): Can be thermally unstable and moisture-sensitive. DAST, in particular, has a known risk of explosive decomposition.[4] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

This compound (DBDD):

  • DBDD is a chemical intermediate and should be handled with care. Specific safety data should be consulted prior to use. As a halogenated hydrocarbon, it is important to avoid inhalation and skin contact.

Conclusion: A Strategic Toolkit for the Modern Chemist

The strategic introduction of fluorine into organic molecules is a powerful tool in the arsenal of the modern chemist. The choice between direct fluorination and the use of fluorinated building blocks is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic target and desired efficiency.

Direct fluorinating agents like Selectfluor®, NFSI, DAST, and Deoxo-Fluor® offer the flexibility to install fluorine atoms at various positions on a pre-existing molecular scaffold. In contrast, fluorinated building blocks such as this compound provide an efficient route to incorporate specific fluorinated motifs.

A thorough understanding of the reactivity, scope, and safety considerations of each approach is paramount. This guide has aimed to provide a foundational, comparative overview to aid in this critical decision-making process, empowering researchers to navigate the exciting and ever-evolving landscape of organofluorine chemistry.

References

  • Dědek, V., & Chvátal, Z. (1986). Photochemically initiated reactions for synthesizing perfluoro compounds.
  • BenchChem. (2025).
  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Umemoto, T. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 167, 3-17.
  • Harvard University. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups.
  • CymitQuimica. (n.d.). 1,2-Dibromo-1,2-Dichloro-1,2-Difluoroethane.
  • PubChem. (n.d.). 1,2-Dibromo-2-chloro-1,1-difluoroethane.
  • Guidechem. (n.d.). 1,2-Dichloro-1,2-dibromo-1,2-difluoroethane.
  • SpectraBase. (n.d.). 1,2-DIBROMO-1,1-DICHLORO-2,2-DIFLUOROETHANE.
  • PubChem. (n.d.). 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane.
  • MDPI. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Alfa Chemistry. (n.d.). Fluoroalkanes - Organofluorine.
  • Semantic Scholar. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene.
  • BenchChem. (2025).
  • PubChem. (n.d.). 1,2-Dibromo-1,1-difluoroethane.
  • PubChem. (n.d.). 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane.
  • PubChem. (n.d.). 1,2-Dichloro-1,1-difluoroethane.
  • Simpler fluorine chemistry - SCI. (n.d.).
  • NIH. (2010).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • ResearchGate. (2022). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review.

Sources

Navigating the Conformational Maze: A Comparative Guide to Analyzing Gauche and Trans Isomers in Difluoroethane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. In the realm of organofluorine chemistry, the conformational preference of difluoroethane derivatives—specifically the equilibrium between gauche and trans isomers—can profoundly influence a compound's biological activity, physicochemical properties, and material performance. This guide provides an in-depth comparison of the state-of-the-art experimental and computational methodologies used to dissect this critical conformational landscape. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach to your research.

The Gauche Effect: A Counterintuitive Preference

In many substituted ethanes, steric hindrance dictates that the bulky substituents will favor an anti-periplanar (trans) conformation to minimize repulsion. However, in 1,2-difluoroethane and many of its derivatives, the synclinal (gauche) conformer is often more stable.[1][2] This counterintuitive preference is known as the gauche effect . The primary explanation for this phenomenon is hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* anti-bonding orbital. This interaction is maximized in the gauche conformation.[1][2]

The subtle interplay of steric repulsion, hyperconjugation, and electrostatic interactions determines the conformational equilibrium. This equilibrium is not static and can be influenced by factors such as the substitution pattern on the ethane backbone and the surrounding solvent environment. Consequently, a multi-faceted analytical approach is often necessary to fully characterize these systems.

A Comparative Analysis of Key Analytical Techniques

The robust characterization of gauche and trans isomers hinges on a synergistic approach, often combining spectroscopic techniques with computational modeling. Each method offers unique insights into the conformational equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for studying conformational isomers in solution. By analyzing coupling constants and chemical shifts, one can deduce the relative populations of conformers and the dihedral angles between substituents. Both ¹H and ¹⁹F NMR are invaluable in the study of difluoroethane derivatives.

Key Parameters for Analysis:

  • Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant between nuclei (e.g., ³JHH, ³JHF) is dependent on the dihedral angle, as described by the Karplus equation .[3] By measuring these coupling constants, the predominant conformation can be determined.

  • Chemical Shifts: The chemical environment of a nucleus changes with conformation, leading to distinct chemical shifts for the gauche and trans isomers, particularly at low temperatures where their interchange is slow on the NMR timescale.

  • Nuclear Overhauser Effect (NOE): Through-space interactions between nuclei can be detected by NOE experiments, providing information about internuclear distances and thus, the preferred conformation.

Data Presentation: Representative NMR Parameters for 1,2-Difluoroethane

ParameterGauche ConformerTrans Conformer
³JHH (Hz)~1.5 - 5.7~10.7
³JHF (Hz)~30.8~47.9
¹⁹F Chemical ShiftPredominant in gas phaseLess stable in gas phase

Note: Values are approximate and can vary with solvent and temperature.[4][5]

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

VT-NMR is essential for studying dynamic conformational equilibria. By lowering the temperature, the rate of interconversion between gauche and trans isomers can be slowed, allowing for the observation of distinct signals for each conformer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the difluoroethane derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈). Ensure the sample is free of moisture and particulate matter. Use a high-quality NMR tube rated for low-temperature use.

  • Instrument Setup:

    • Use a spectrometer equipped with a variable temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol-d₄ for low temperatures).

    • Tune and match the probe for the desired nuclei (¹H and ¹⁹F).

  • Initial Spectrum Acquisition: Acquire a standard ¹H and ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Reduction: Gradually lower the temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 10-15 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition at Low Temperature: Acquire ¹H and ¹⁹F spectra at various low temperatures until signals for the individual conformers are resolved (coalescence is passed).

  • Data Analysis:

    • Integrate the signals corresponding to the gauche and trans isomers to determine their relative populations at each temperature.

    • Use the van't Hoff equation to calculate the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers from the temperature-dependent equilibrium constants.

    • Measure the vicinal coupling constants at a temperature where the conformers are well-resolved to calculate dihedral angles using the Karplus equation.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a low-freezing-point solvent is critical to prevent sample freezing at the target temperatures. The polarity of the solvent can also influence the conformational equilibrium.

  • Incremental Temperature Change: Gradual temperature changes and allowing for equilibration are crucial to ensure accurate and reproducible temperature readings within the sample and to avoid damaging the NMR tube.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides a snapshot of the vibrational modes of a molecule. Since gauche and trans isomers have different symmetries, they will exhibit distinct IR absorption bands.

Key Vibrational Modes for Analysis:

  • C-F Stretching Frequencies: The C-F stretching vibrations are sensitive to the conformational state of the molecule.

  • CH₂ Rocking and Wagging Modes: These vibrational modes in the fingerprint region can also differ between isomers.

Data Presentation: Characteristic IR Frequencies for 1,2-Difluoroethane (Gas Phase)

Vibrational ModeGauche Conformer (cm⁻¹)Trans Conformer (cm⁻¹)
F-C-C-F Bending~503~461
CH₂ Rock~840~820
C-F Stretch~1050~1070

Note: These are representative frequencies and can be influenced by the physical state and solvent.[1][6]

Experimental Protocol: Solution-Phase FTIR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the difluoroethane derivative at various concentrations in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

  • Background Spectrum: Record a background spectrum of the pure solvent in the IR cell.

  • Sample Spectrum: Record the IR spectrum of the sample solution.

  • Spectral Subtraction: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

  • Band Assignment: Identify and assign the absorption bands corresponding to the gauche and trans isomers based on computational predictions or literature data.

  • Quantitative Analysis (Optional): If the molar absorptivities of the bands are known or can be assumed to be similar, the relative intensities of the bands can be used to estimate the conformer populations.

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent should have minimal absorption in the spectral regions of interest. Solvent polarity can also shift the conformational equilibrium.

  • Concentration Series: Running spectra at different concentrations can help to identify and distinguish between intramolecular and intermolecular interactions.

Computational Chemistry: In Silico Insights into Conformational Energetics

Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data. They can provide detailed information on the geometries, relative energies, and vibrational frequencies of the different conformers.

Workflow for Computational Analysis:

Step-by-Step Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP or M06-2X functional with a basis set like 6-311+G(d,p) ).

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and predicted IR spectra.

  • Energy Calculation: Calculate the relative electronic energies of the conformers. For higher accuracy, single-point energy calculations with a larger basis set or a more advanced method can be performed on the optimized geometries.

  • Solvation Modeling: To mimic experimental conditions in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.

  • Data Analysis:

    • Compare the calculated relative energies to determine the most stable conformer.

    • Compare the predicted IR and NMR parameters (chemical shifts, coupling constants) with experimental data to validate the computational model and aid in spectral assignment.

Causality Behind Method Selection:

  • Functional and Basis Set Choice: The choice of DFT functional and basis set is a trade-off between accuracy and computational cost. For fluorinated compounds, functionals that accurately describe non-covalent interactions and a basis set with diffuse and polarization functions are recommended.[7][8]

Synergistic Approach: Integrating Experiment and Computation

The most comprehensive understanding of the conformational behavior of difluoroethane derivatives is achieved by integrating experimental and computational data.

Visualizing the Workflow:

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Integrated Analysis NMR NMR Spectroscopy (VT, NOE) Validation Validation of Computational Model NMR->Validation Assignment Spectral Assignment NMR->Assignment IR IR Spectroscopy IR->Validation IR->Assignment DFT DFT Calculations (Geometry, Energy, Frequencies) DFT->Validation DFT->Assignment Equilibrium Conformational Equilibrium (Populations, ΔG) Validation->Equilibrium Assignment->Equilibrium

Caption: Integrated workflow for conformational analysis.

Beyond the Basics: Other Relevant Techniques

While NMR, IR, and DFT are the workhorses of conformational analysis, other techniques can provide valuable complementary information:

  • Gas Electron Diffraction (GED): This technique provides highly accurate information about the molecular structure in the gas phase, free from solvent effects.[9][10]

  • Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can separate and differentiate isomers based on their shape and collision cross-section.[1][2][11][12]

Conclusion

The analysis of gauche and trans isomers in difluoroethane derivatives is a nuanced task that requires a thoughtful and integrated approach. By combining the strengths of NMR and IR spectroscopy with the predictive power of computational chemistry, researchers can gain a detailed and accurate understanding of the conformational landscape of these important molecules. This knowledge is critical for rational drug design, the development of new materials, and advancing our fundamental understanding of molecular interactions.

References

  • Harris, W. C., Holtzclaw, J. R., & Kalasinsky, V. F. (1977). Vibrational spectra and structure of 1,2‐difluoroethane: Gauche–trans conformers. The Journal of Chemical Physics, 67(7), 3330-3338.
  • Claridge, T. D. W., et al. (2012). Using 19F-1H HOESY to measure inter-nuclear distances in fluorinated molecules. Magnetic Resonance in Chemistry, 50(10), 684-688.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Goodman, L., Gu, H., & Pophristic, V. (2005). Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. The Journal of Physical Chemistry A, 109(6), 1223-1229.
  • Pedersen, B., Klæboe, P., & Torgrimsen, T. (1971). The Interpretation of the ¹H and ¹⁹F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2367-2370.
  • Salvadori, E., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5585.
  • Harris, W. C., & Holtzclaw, J. R. (1977). Vibrational spectra and structure of 1,2-difluoroethane: Gauche-trans conformers. AIP Conference Proceedings, 36(1), 3330-3338.
  • GAMESS (General Atomic and Molecular Electronic Structure System). (n.d.).
  • Hirano, T., et al. (1986). Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of 1,2-difluoroethane.
  • Abraham, R. J., & Edgar, M. (1977). Conformational analysis. Part 29. The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (1), 100-108.
  • O'Hagan, D. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(12), 8435-8446.
  • Abraham, R. J., & Monasterios, J. R. (1974). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Organic Magnetic Resonance, 6(5), 301-304.
  • Malde, A. K., et al. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 54-60.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Malde, A. K., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 54-60.
  • Malde, A. K., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 54-60.
  • Giraud, N., et al. (2011). Application of fluorine NMR for structure identification of steroids. Magnetic Resonance in Chemistry, 49(7), 399-406.
  • Pell, A. J., & Williamson, M. P. (2017). Applications of Solution NMR in Drug Discovery. Current Opinion in Structural Biology, 44, 111-120.
  • Thibaudeau, C., & Plavec, J. (2001). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 66(5), 1643-1652.
  • Hirano, T., et al. (1986). Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of 1,2-difluoroethane. Journal of the Chemical Society, Chemical Communications, (8), 606-607.
  • University of Ottawa NMR Facility. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. NMR Facility Blog.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • Wikipedia. (n.d.). Gas electron diffraction.
  • Ferreira, M. J., et al. (1998). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2420.
  • Pecul, M., & Sadlej, J. (2005). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Chemical Physics Letters, 404(1-3), 111-117.
  • Wang, C., et al. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-8.
  • Ferres, L., et al. (2022). Two Coupled Low-Barrier Large Amplitude Motions in 3,5-Dimethylanisole Studied by Microwave Spectroscopy. Molecules, 27(19), 6524.
  • Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Ali, A., et al. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Physical Chemistry Chemical Physics, 22(31), 17545-17556.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Fayer, M. D. (2013). Ultrafast Vibrational Dynamics of a Solute Correlates with Dynamics of the Solvent. The Journal of Physical Chemistry B, 117(49), 15585-15597.
  • Yang, J., & Centurion, M. (2015). Gas-phase electron diffraction from laser-aligned molecules. Structural Dynamics, 2(4), 041702.
  • LabTesting Inc. (2013, May 10). FTIR Analysis (FTIR Spectroscopy) [Video]. YouTube.
  • Gibson, J., et al. (2023). Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters: Insights on the key parameters determining Reverse Inter-System Crossing. Physical Chemistry Chemical Physics, 25(23), 15689-15702.
  • Gibson, J., et al. (2023). Benchmarking DFT Functionals for Excited-State Calculations of Donor-Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing. Physical Chemistry Chemical Physics, 25(23), 15689-15702.
  • Grimme, S., et al. (2022).
  • Ali, A., et al. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Physical Chemistry Chemical Physics, 22(31), 17545-17556.
  • Jacquemin, D., et al. (2020). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules, 25(11), 2697.
  • Piacenti, A. R., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 488.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12.
  • Greenblatt, B. J., et al. (1998). Solvent effects on the vibrational frequency of I2−. The Journal of Chemical Physics, 109(22), 9718-9723.
  • Papaleo, E., et al. (2016). An integrated approach of NMR experiments and MD simulations visualizes structural dynamics of a cyclic multi‐domain protein. The FEBS Journal, 283(10), 1894-1913.
  • It's Chemistry Time. (2022, June 30). Elucidation of structure of gas phase Molecule - Electron Diffraction •Msc Chemistry• SPECTROSCOPY [Video]. YouTube.
  • Chemistry Wallah. (2020, August 28). Electron diffraction of gases and vapours [Video]. YouTube.
  • Catalán, J. (2021). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 26(16), 4935.

Sources

A Comparative Guide to the Nematicidal Efficacy of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless battle against plant-parasitic nematodes, microscopic roundworms that inflict billions of dollars in agricultural losses annually, necessitates a deep understanding of the chemical tools at our disposal.[1] Halogenated compounds have long been a cornerstone of nematicide development, exhibiting a broad spectrum of activity. However, the efficacy and environmental impact of these compounds vary significantly depending on the specific halogen atom and overall molecular structure. This guide provides a comprehensive comparison of the nematicidal efficacy of different halogenated compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The Spectrum of Halogenated Nematicides: From Broad-Spectrum Fumigants to Targeted Synthetics

Halogenated compounds utilized for nematode control can be broadly categorized, with historical precedence and chemical properties defining their application and efficacy.

Early Generation Halogenated Hydrocarbons: This class includes some of the first synthetic nematicides developed, such as methyl bromide (brominated), chloropicrin (chlorinated), and 1,3-dichloropropene (chlorinated).[2] These are typically volatile soil fumigants that act as broad-spectrum biocides. Their primary mechanism of action is believed to be through alkylation or oxidation of essential biomolecules in nematodes, leading to a cascade of cellular dysfunction and ultimately, death.[2] Another proposed mechanism for halogenated aliphatics is the inhibition of respiratory processes.

Modern Fluorinated Nematicides: In recent years, a new generation of nematicides featuring fluorine atoms has emerged, offering more targeted modes of action and improved safety profiles.[3][4][5] Compounds like fluensulfone , fluopyram , and fluazaindolizine represent a significant advancement in nematicide technology.[4][6][7] These are generally non-fumigant and exhibit more selective toxicity towards nematodes compared to the older, broad-spectrum halogenated hydrocarbons.[3][4]

Halogenated Natural and Synthetic Derivatives: Research continues to uncover the nematicidal potential of other halogenated molecules. For instance, studies on halogenated indoles have identified compounds like 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (5F4IPP) and 5-iodoindole as potent nematicides.

Comparative Nematicidal Efficacy: A Quantitative Look

Direct comparison of the nematicidal efficacy of different halogenated compounds is challenging due to variations in experimental conditions across studies. However, by examining available data, particularly the median lethal concentration (LC50), we can draw valuable insights. The following table summarizes available LC50 values for various halogenated compounds against the root-knot nematode, Meloidogyne incognita, a globally significant agricultural pest.

Halogenated Compound Halogen(s) Compound Class Nematode Species LC50 Value Exposure Time Reference
Fluopyram FluorinePyridinyl-ethyl-benzamideMeloidogyne incognita0.018 - 0.273 mg/L (EC50)-[6]
Fluensulfone FluorineFluoroalkenyl thioetherMeloidogyne incognita0.065 - 0.151 mg/L (EC50 for root penetration inhibition)-[6]
Chitosan-thiadiazole-trifluorobutene (COSSZFB) FluorineChitosan DerivativeMeloidogyne incognita J2s< 1 mg/mL24, 48, 72 h[3]
1,3-Dichloropropene ChlorineHalogenated AlkeneMeloidogyne incognita--[8]
Ethylene dibromide BromineHalogenated AlkaneMeloidogyne spp.--

Note: Direct comparison of LC50 values should be made with caution due to differing experimental protocols. EC50 (median effective concentration) is also presented, which may measure endpoints other than mortality (e.g., inhibition of root penetration).

From the available data, the modern fluorinated nematicides , fluopyram and fluensulfone, exhibit high potency against M. incognita at very low concentrations.[6] Field studies have also demonstrated the efficacy of these fluorinated compounds in reducing root-galling caused by Meloidogyne species in crops like tomatoes and carrots.[4][7][8][9] For instance, fluazaindolizine, fluensulfone, and fluopyram significantly reduced tomato root-galling and corresponded with estimated yield gains.[7] While quantitative LC50 data for older chlorinated and brominated fumigants against M. incognita are less readily available in recent literature, their historical widespread use attests to their high efficacy, albeit with significant environmental and safety concerns.[10]

Unraveling the Mechanisms of Action

The ways in which halogenated compounds kill nematodes are diverse and depend on their chemical structure.

Alkylation and General Cellular Disruption

Older halogenated hydrocarbons, such as 1,3-dichloropropene and ethylene dibromide, are thought to act as alkylating agents. They are reactive molecules that can non-specifically modify proteins and DNA within the nematode's cells, leading to widespread cellular damage and death.

Caption: General mechanism of action for alkylating halogenated hydrocarbon nematicides.

Targeting the Nervous System

Many modern nematicides, including some halogenated compounds, target the nematode's nervous system. The study on halogenated indoles, for example, suggests that these compounds can act on glutamate-gated chloride channels (GluCls). Activation of these channels leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent paralysis and death of the nematode.

Inhibition of Mitochondrial Respiration

Some fluorinated nematicides, like fluopyram, are also known to be succinate dehydrogenase inhibitors (SDHIs). By inhibiting this key enzyme in the mitochondrial electron transport chain, they disrupt cellular respiration and energy production, leading to nematode mortality.

Caption: Workflow for an in vitro juvenile mortality assay.

Egg Hatching Assay

This assay evaluates the effect of a compound on the embryonic development and hatching of nematode eggs.

Protocol:

  • Egg Extraction: Extract nematode egg masses from infected plant roots and dissolve the gelatinous matrix with a dilute sodium hypochlorite solution to release the eggs.

  • Preparation of Test Solutions: Prepare serial dilutions of the halogenated compound as described for the juvenile mortality assay.

  • Exposure: Place a known number of eggs in each well of a multi-well plate containing the test solutions.

  • Incubation: Incubate the plates under controlled conditions for a period sufficient for hatching to occur in the control group (typically 7-14 days).

  • Hatching Assessment: Count the number of hatched J2s in each well at regular intervals.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control.

Environmental and Toxicological Considerations

While efficacy is a primary concern, the environmental fate and non-target toxicity of nematicides are of paramount importance.

Persistence: Older organochlorine nematicides are known for their high persistence in the environment, leading to long-term contamination of soil and water. [10]Newer fluorinated nematicides like fluensulfone have a shorter degradation half-life in soil. [4] Toxicity to Non-Target Organisms: The broad-spectrum nature of early halogenated fumigants means they are toxic to a wide range of soil organisms, including beneficial microbes and insects. [6]Modern fluorinated nematicides are generally more selective and have lower toxicity to non-target organisms. [3][4]However, all nematicides can have some impact on non-target nematode communities. [8][9] Mammalian Toxicity: Many older halogenated nematicides have high mammalian toxicity. The newer generation of fluorinated compounds generally exhibits lower acute mammalian toxicity. [7]

Future Perspectives and Conclusion

The development of halogenated nematicides continues to evolve, with a clear trend towards compounds with greater specificity, novel modes of action, and improved environmental and toxicological profiles. The introduction of fluorine into nematicide discovery has been a significant step forward, yielding highly effective and safer alternatives to older, more hazardous compounds.

Future research should focus on:

  • Direct Comparative Studies: There is a need for more studies that directly compare the nematicidal efficacy of a wide range of halogenated compounds (chlorinated, brominated, fluorinated, and iodinated) under standardized conditions to provide a clearer picture of their relative potencies.

  • Elucidating Structure-Activity Relationships: A deeper understanding of how the type and position of halogen atoms influence nematicidal activity will be crucial for the rational design of new and more effective compounds.

  • Investigating Novel Mechanisms of Action: The discovery of unique mechanisms, such as methuosis, highlights the potential for identifying new molecular targets in nematodes.

  • Developing Environmentally Benign Formulations: Research into formulations that enhance the delivery of the active ingredient to the target nematodes while minimizing environmental exposure is essential.

References

  • MDPI. (2020). Chitosan Oligosaccharide Fluorinated Derivative Control Root-Knot Nematode (Meloidogyne incognita) Disease Based on the Multi-Efficacy Strategy.[Link]

  • PubMed. (2022). Sensitivity of Meloidogyne enterolobii and M. incognita to fluorinated nematicides.[Link]

  • Khalil, M. S., & Selim, R. E. (2021). Fluorinated nematicides: Novel classes in the way. Journal of Plant Science and Phytopathology, 5(1), 014–016. [Link]

  • PubMed. (2017). Latest generation of halogen-containing pesticides.[Link]

  • ResearchGate. (n.d.). LC50 values for Meloidogyne incognita second-stage juvenile mortality...[Link]

  • ResearchGate. (n.d.). Nematode mortality (%) and lethal concentrations (LC50 and LC90) (mg L-1) of emamectin benzoate and cadusafos against Meloidogyne incognita (Kofoid and White, 1919) Chitwood, 1949 juveniles (J2, after 48h).[Link]

  • FAO AGRIS. (2024). Efficacy of Fluorinated Nematicides for Management of Root-knot Nematodes in California Processing Tomatoes.[Link]

  • CIBTech. (n.d.). Evaluation of Some Nematicides for the Control of Meloidogyne Incognita on Okra.[Link]

  • TNAU Agritech Portal. (n.d.). Nematode Management : Nematicides.[Link]

  • ResearchGate. (n.d.). Lethal concentration (LC) LC50 and LC90 of NEMguard® DE solubilized in...[Link]

  • Journal of Integrative Agriculture. (n.d.). Natural nematicidal active compounds: Recent research progress and outlook.[Link]

  • PMC. (2022). A Review of the Potency of Plant Extracts and Compounds from Key Families as an Alternative to Synthetic Nematicides: History, Efficacy, and Current Developments.[Link]

  • ResearchGate. (n.d.). Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Cyclobutrifluram.[Link]

  • ResearchGate. (n.d.). Meloidogyne incognita management by nematicides in tomato production.[Link]

  • PubMed Central. (2021). Meloidogyne incognita management by nematicides in tomato production.[Link]

  • UWI STA Journals. (n.d.). Comparative efficacy of nematicides and nematicidal plants on root-knot nematodes.[Link]

  • PubMed. (n.d.). Potent Nematicidal Activity of Maleimide Derivatives on Meloidogyne incognita.[Link]

  • MDPI. (2025). Effect of Non-Fumigant Nematicides on Reproduction of Recently Detected Meloidogyne Species in Georgia Under Greenhouse Conditions in Tomato.[Link]

  • PMC. (2024). Naturally‐occurring nematicides of plant origin: two decades of novel chemistries.[Link]

  • ResearchGate. (n.d.). In vitro sensitivity of different populations of Meloidogyne javanica and M. incognita to the nematicides Salibro™ and Vydate®.[Link]

  • SciSpace. (n.d.). Nematode Control by the Use of Antagonistic Plants.[Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Aliphatic Compounds for Nematicidal Activity against Pine Wood Nematode (Bursaphelenchus xylophilus).[Link]

  • NIH. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity.[Link]

  • ResearchGate. (n.d.). Structure-activity relationship of aliphatic compounds for nematicidal activity against pine wood nematode (Bursaphelenchus xylophilus).[Link]

Sources

A Comparative Analysis of 1,2-Dibromo-1,1-dichlorodifluoroethane in Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive literature review of 1,2-Dibromo-1,1-dichlorodifluoroethane (C₂Br₂Cl₂F₂), a halogenated hydrocarbon, and objectively compares its potential applications and performance against relevant alternatives. While historical data points to its utility as a fire suppressant and a chemical intermediate, a notable scarcity of recent, direct comparative studies necessitates a critical evaluation of its properties in the context of modern, more environmentally benign alternatives. This document synthesizes available information on its physicochemical properties, synthetic utility, and potential as a fire extinguishing agent, while also addressing the significant environmental and safety considerations associated with halogenated hydrocarbons.

Introduction: The Profile of a Complex Halogenated Hydrocarbon

This compound is a perhalogenated compound belonging to the class of chlorofluorocarbons (CFCs), also known by various synonyms.[1][2] Its molecular structure, characterized by the presence of bromine, chlorine, and fluorine atoms, imparts specific chemical and physical properties that have historically made it a candidate for specialized applications.[1] However, the very presence of these halogens, particularly bromine and chlorine, raises significant environmental concerns, specifically regarding ozone depletion.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂Br₂Cl₂F₂[1][2]
Molecular Weight 292.73 g/mol [1][2]
Appearance Colorless, low-odor, non-flammable liquid[6]
Boiling Point Not explicitly available for C₂Br₂Cl₂F₂. For the related C₂HBr₂ClF₂, it is 120 °C.[7]
Melting Point -90°C[6]
Purity Min. 95%[1]

Application as a Fire Suppressant: A Legacy of Halons and the Search for Alternatives

Historically, halogenated hydrocarbons, particularly those containing bromine (halons), were extensively used as highly effective fire extinguishing agents.[8][9][10][11] Their mechanism of fire suppression is primarily chemical, involving the interruption of the combustion chain reaction by scavenging free radicals.[12] Due to their high efficacy and low toxicity at use concentrations, they were favored in critical applications such as in aviation, military installations, and for protecting sensitive electronic equipment.[8][11][13]

Performance Comparison with Modern Alternatives

The production of virgin halons has been phased out globally due to their significant ozone-depleting potential (ODP).[11] This has led to the development of a range of alternatives, including hydrofluorocarbons (HFCs), fluoroketones, and inert gases. While direct experimental data on the fire suppression performance of this compound is scarce in recent literature, a comparison with established alternatives provides context for its potential efficacy and drawbacks.

Table 2: Comparison of Fire Suppressant Properties

AgentChemical FormulaODPGWP (100-year)Fire Extinguishing Mechanism
This compound C₂Br₂Cl₂F₂High (estimated)Moderate to High (estimated)Chemical (Radical Scavenging)
Halon 1301 CBrF₃107140Chemical (Radical Scavenging)
FM-200 (HFC-227ea) CF₃CHFCF₃03220Physical (Heat Absorption) & some Chemical
Novec™ 1230 (FK-5-1-12) CF₃CF₂C(O)CF(CF₃)₂0<1Physical (Heat Absorption)
Inergen (IG-541) 52% N₂, 40% Ar, 8% CO₂0~0Physical (Oxygen Displacement)

ODP and GWP values for this compound are estimated based on its chemical structure containing bromine and chlorine, which are known to contribute significantly to ozone depletion and global warming, respectively.[3][14][15]

Modern alternatives like FM-200 and Novec™ 1230 offer zero ODP and have become standard replacements for halons in many applications. While generally effective, they may require higher concentrations to achieve the same level of suppression as the legacy halons.[16] Inert gas systems, such as Inergen, work by reducing the oxygen concentration to a level that will not support combustion, but this approach is only suitable for unoccupied areas.[10]

Experimental Workflow: Evaluating Fire Suppressant Efficacy

A standard method for evaluating the efficacy of a gaseous fire suppressant is the cup-burner test. This experiment determines the minimum extinguishing concentration of the agent in a co-flowing stream of air and fuel.

Experimental Protocol: Cup-Burner Test

  • Apparatus Setup: A cup burner apparatus consists of a fuel cup surrounded by a concentric tube through which a mixture of air and the extinguishing agent flows.

  • Fuel Ignition: A liquid fuel (e.g., n-heptane) is placed in the cup and ignited.

  • Agent Introduction: A controlled flow of the gaseous extinguishing agent is introduced into the air stream.

  • Concentration Variation: The concentration of the agent is gradually increased until the flame is extinguished.

  • Determination of MEC: The minimum extinguishing concentration (MEC) is recorded as the volume percentage of the agent in the air mixture that consistently extinguishes the flame.

Cup_Burner_Test cluster_Apparatus Apparatus Setup cluster_Process Experimental Process Fuel Fuel Reservoir Cup Burner Cup Fuel->Cup Air Air Inlet Mixer Mixing Chamber Air->Mixer Agent Agent Inlet Agent->Mixer Outlet Outlet to Burner Mixer->Outlet Ignite Ignite Fuel Introduce Introduce Agent Ignite->Introduce Increase Increase Agent Concentration Introduce->Increase Extinguish Flame Extinguishment Increase->Extinguish Record Record MEC Extinguish->Record

Caption: Workflow for determining the Minimum Extinguishing Concentration (MEC).

Utility as a Chemical Intermediate in Organic Synthesis

This compound has been utilized in specific organic synthesis applications, primarily leveraging its reactive carbon-bromine bonds.

Synthesis of Perfluoro Compounds

One notable application is in the photochemically initiated synthesis of perfluoro compounds.[6] For instance, its reaction with chlorotrifluoroethylene under UV radiation can lead to the formation of larger perhalogenated molecules. These products can be further processed to yield valuable monomers like perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene, which are precursors to specialty polymers with high thermal stability and chemical resistance.[6]

Studies in Rotational Isomerism

The compound has also served as a model for studying rotational isomerism in halogenated ethanes.[6] Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the influence of solvents on the conformational energies and NMR spectra of such molecules. These fundamental studies contribute to a deeper understanding of molecular structure and reactivity.[6]

Synthesis_Pathway Reactant1 1,2-Dibromo-1,1- dichlorodifluoroethane UV UV Radiation Reactant1->UV Reactant2 Chlorotrifluoroethylene Reactant2->UV Intermediate1 1,4-dibromo-2,3-dichlorohexafluorobutane UV->Intermediate1 Intermediate2 1,6-dibromo-2,3,5-trichlorononafluorohexane UV->Intermediate2 Product1 Perfluoro-1,3-butadiene Intermediate1->Product1 Product2 Perfluoro-1,3,5-hexatriene Intermediate2->Product2

Sources

A Senior Application Scientist's Comparative Guide to Dehalogenation Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

To the Researcher: In the fields of pharmaceutical development, organic synthesis, and environmental remediation, the cleavage of carbon-halogen (C-X) bonds is a foundational transformation. Dehalogenation reactions are not merely about removing a halogen; they are strategic steps to detoxify hazardous compounds, enable complex molecular constructions, or introduce new functionalities. The choice of method is critical and depends on the substrate, desired outcome, and tolerance for specific reagents. This guide provides an in-depth comparison of the primary dehalogenation mechanisms, moving beyond simple protocols to explain the causality behind the chemistry.

Introduction: The Strategic Cleavage of the C-X Bond

Dehalogenation is the process of removing one or more halogen atoms from a molecule.[1] This can range from the simple replacement of a halogen with a hydrogen atom (hydrodehalogenation) to its substitution with another functional group. The strength of the carbon-halogen bond is a critical factor governing the ease of this cleavage, with the bond dissociation energy decreasing down the group: C-F (452 kJ/mol) > C-Cl (351 kJ/mol) > C-Br (293 kJ/mol) > C-I (234 kJ/mol).[1] Consequently, for a given molecular structure, the rate of dehalogenation typically follows the trend I > Br > Cl > F.[1]

This guide will dissect and compare the following key mechanistic families:

  • Nucleophilic Substitution-Based Dehalogenation (SNAr, SN2)

  • Reductive Dehalogenation (Radical-Mediated and Catalytic Hydrogenolysis)

  • Metal-Catalyzed Cross-Coupling Reactions

  • Emerging Methodologies (Photocatalytic and Enzymatic)

Nucleophilic Substitution: A Direct Displacement Approach

Nucleophilic substitution represents the most direct pathway for replacing a halogen. The viability of this approach is highly dependent on the electronic nature of the substrate.

Nucleophilic Aromatic Substitution (SNAr)

This mechanism is characteristic of aryl halides bearing strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group.[2][3]

The Mechanism (Addition-Elimination): The reaction proceeds in two distinct steps. First, a nucleophile attacks the electrophilic carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The EWG is crucial for stabilizing the negative charge of this intermediate. In the second, faster step, the leaving group (halide) is eliminated, restoring the ring's aromaticity.[4]

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.

Causality in Action: The unusual leaving group trend for SNAr (F > Cl > Br > I) is a direct consequence of this mechanism.[2] Fluorine, being the most electronegative halogen, makes the attached carbon the most electrophilic and thus accelerates the rate-determining nucleophilic attack, even though it is the poorest leaving group in SN2 reactions.[4]

Representative Protocol: Synthesis of 2,4-Dinitrophenylhydrazine

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of 1-chloro-2,4-dinitrobenzene in 30 mL of ethanol.

  • Reagent Addition: Slowly add 2.5 mL of 64% hydrazine hydrate solution to the flask while stirring.

  • Reaction: Heat the mixture to reflux for 1 hour. A yellow-orange precipitate will form.

  • Workup: Cool the reaction mixture in an ice bath. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the product.

SN2-Type Dehalogenation

While classic SN2 reactions are rare on sp²-hybridized carbons of aryl halides due to steric hindrance, they are the primary mechanism for dehalogenation of alkyl halides.[2] Interestingly, under specific gas-phase conditions, nucleophiles can attack the bromine atom of polyfluorobromobenzenes in an SN2-like fashion, displacing a polyfluorophenide anion.[5][6] However, for most practical applications, this mechanism is confined to aliphatic systems.

Reductive Dehalogenation: Replacing Halogens with Hydrogen

Reductive methods are paramount for detoxification of organohalide pollutants and for synthetic steps where a halogen is used as a temporary directing group.[7][8]

Radical-Mediated Dehalogenation

This classic approach uses a radical initiator and a hydrogen atom donor to create a chain reaction that replaces a C-X bond with a C-H bond. The tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) system is the archetypal example.[9]

The Mechanism (Chain Reaction):

  • Initiation: AIBN thermally decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals abstract a hydrogen atom from Bu₃SnH to generate the key tributyltin radical (Bu₃Sn•).

  • Propagation:

    • The Bu₃Sn• radical abstracts the halogen atom from the organohalide (R-X) to form a stable tributyltin halide and an alkyl/aryl radical (R•).

    • The R• radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product (R-H) and regenerating the Bu₃Sn• radical to continue the chain.

  • Termination: Two radicals combine to end the chain.

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Rad 2 R'• + N₂ AIBN->Initiator_Rad Δ Bu3Sn_Rad_init Bu₃Sn• Initiator_Rad->Bu3Sn_Rad_init + Bu₃SnH Bu3SnH_init Bu₃SnH Bu3Sn_Rad Bu₃Sn• R_Rad R• Bu3Sn_Rad->R_Rad + R-X - Bu₃SnX RX R-X R_Rad->Bu3Sn_Rad Regenerates Bu₃Sn• RH R-H R_Rad->RH + Bu₃SnH Bu3SnH Bu₃SnH

Caption: The radical chain mechanism for dehalogenation using Bu₃SnH/AIBN.

Trustworthiness of Protocol: The main drawback of this method is the toxicity of organotin byproducts. Modern protocols often replace Bu₃SnH with less toxic alternatives like tris(trimethylsilyl)silane (TTMSS) or employ catalytic tin systems.

Representative Protocol: Radical Debromination of 1-Bromoadamantane

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 1-bromoadamantane (1.0 mmol), AIBN (0.1 mmol, ~10 mol%), and anhydrous toluene (10 mL).

  • Reagent Addition: Add tributyltin hydride (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction, concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel. To remove tin residues, the crude mixture can be partitioned between acetonitrile and hexane, with the tin compounds preferentially staying in the hexane layer.

Catalytic Hydrodehalogenation

This method is a cornerstone of both laboratory and industrial synthesis, prized for its efficiency and clean conversion. It involves a heterogeneous or homogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, and a source of hydrogen.[10][11]

The Mechanism (e.g., with Pd/C and H₂): The precise mechanism on the catalyst surface is complex, but it generally involves the oxidative addition of the organohalide to a low-valent metal center, followed by hydrogenolysis or reductive elimination to release the dehalogenated product and hydrogen halide.

Comparative Performance: A study comparing Pd/C and Raney Ni for the hydrodehalogenation of halobenzenes revealed different reactivity trends.[10]

  • Over Pd/C: The reactivity order was C-Br > C-Cl > C-I > C-F. The unexpectedly low reactivity for C-I was attributed to strong adsorption of iodoarenes and iodide ions onto the palladium surface, which inhibits catalytic activity.[10][12]

  • Over Raney Ni: The reactivity followed the expected bond strength order: C-I > C-Br > C-Cl > C-F.[10]

CatalystReactivity Order (C-X)Key Mechanistic Insight
5% Pd/C Br > Cl > I > FStrong catalyst poisoning by iodoarenes and I⁻ ions.[10][12]
Raney Ni I > Br > Cl > FReactivity correlates directly with C-X bond dissociation energy.[10]

Representative Protocol: Pd/C-Catalyzed Dechlorination of 4-Chlorotoluene

  • Setup: In a hydrogenation vessel (e.g., Parr shaker), combine 4-chlorotoluene (5.0 mmol), 10% Pd/C catalyst (0.05 mmol, 1 mol%), and methanol (25 mL).

  • Base Addition: Add sodium acetate (6.0 mmol) to act as a scavenger for the HCl generated during the reaction.

  • Reaction: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50 psi. Shake or stir the mixture at room temperature until hydrogen uptake ceases (typically 2-6 hours).

  • Workup: Carefully vent the H₂ pressure. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. The filtrate can be concentrated, and the product extracted with a suitable organic solvent.

Metal-Catalyzed Cross-Coupling: Dehalogenation as a Gateway to Bond Formation

In modern organic synthesis, dehalogenation is often the first step in a catalytic cycle that forges new carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations have revolutionized drug development.[13][14]

The Unifying Mechanistic Step: All these reactions typically begin with the oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) complex. This step cleaves the C-X bond and forms a new Pd(II)-aryl species, which then proceeds through subsequent steps (transmetalation, migratory insertion, reductive elimination) to form the final product and regenerate the Pd(0) catalyst.

Cross_Coupling_Cycle General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Dehalogenation of Ar-X) Final_Intermediate Ar-Pd(II)-R(L₂) PdII->Final_Intermediate Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Coupling_Partner R-M or Nu-H Coupling_Partner->PdII Final_Intermediate->Pd0 Reductive Elimination Product Ar-R or Ar-Nu Final_Intermediate->Product Forms Product

Sources

A Researcher's Guide to Assessing the Environmental Impact of Halogenated Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of research, development, and pharmaceuticals, halogenated solvents are indispensable for a multitude of applications, from synthesis and extraction to cleaning and analysis. However, their utility is often counterbalanced by significant environmental and health concerns. Regulatory frameworks, such as the Montreal and Kyoto Protocols, have curtailed the use of many of these substances, compelling scientists to make more environmentally conscious choices.[1][2] This guide offers an in-depth comparison of common halogenated solvents, providing the critical data and experimental context needed to make informed, responsible decisions in the laboratory.

Section 1: Decoding the Metrics of Environmental Impact

To objectively compare halogenated solvents, a clear understanding of the primary environmental impact indicators is essential. These metrics provide a standardized way to quantify the potential harm a substance can inflict on the planet.

  • Ozone Depletion Potential (ODP): This value quantifies a substance's ability to destroy the stratospheric ozone layer relative to a benchmark chemical, typically trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[3][4] The ozone layer is crucial for absorbing the sun's harmful ultraviolet radiation.[5] Halogen atoms like chlorine and bromine, when released from solvents into the stratosphere, catalytically destroy ozone molecules.[3]

  • Global Warming Potential (GWP): GWP measures a substance's contribution to global warming over a specific time horizon (usually 100 years) compared to carbon dioxide (CO₂), which has a GWP of 1.0.[3] Halogenated solvents can act as potent greenhouse gases by absorbing infrared radiation that would otherwise escape into space, thus trapping heat in the atmosphere.

  • Atmospheric Lifetime: This metric indicates the average time a molecule of a substance will persist in the atmosphere before being broken down by natural processes, such as oxidation by hydroxyl radicals (OH).[6][7] A longer atmospheric lifetime often correlates with higher ODP and GWP, as the substance has more time to reach the stratosphere or trap heat.[7][8]

  • Toxicity: This encompasses both human health effects and ecotoxicity. For researchers, this includes acute effects from short-term exposure (e.g., irritation, central nervous system depression) and chronic effects from long-term exposure (e.g., damage to the liver, kidneys, or reproductive organs).[1][9] Ecotoxicity assesses the harm to aquatic life and ecosystems, a critical consideration for any solvent that may enter wastewater streams.[10]

The interplay between these factors determines a solvent's overall environmental footprint. A long atmospheric lifetime allows a substance to become well-mixed in the atmosphere, increasing the likelihood of it reaching the stratosphere to deplete ozone or contributing to the greenhouse effect over an extended period.

G cluster_properties Solvent Properties cluster_impacts Environmental Impacts Release Release Atmospheric_Lifetime Long Atmospheric Lifetime Release->Atmospheric_Lifetime leads to Toxicity Aquatic & Human Toxicity Release->Toxicity can cause ODP Ozone Depletion Potential (ODP) Atmospheric_Lifetime->ODP enables GWP Global Warming Potential (GWP) Atmospheric_Lifetime->GWP enables

Logical relationship between solvent properties and environmental impacts.
Section 2: Comparative Analysis of Halogenated Solvents

The following table summarizes the key environmental impact data for a range of legacy and alternative halogenated solvents. This allows for a direct comparison to facilitate solvent selection based on environmental performance.

SolventChemical FormulaODP (100-year)GWP (100-year)Atmospheric LifetimeKey Toxicity & Regulatory Notes
Legacy Chlorinated Solvents
Carbon TetrachlorideCCl₄1.2[3]1,730[8]33 - 85 years[8][11]Use is forbidden or highly restricted by the Montreal Protocol.[1] Potentially carcinogenic.[6]
ChloroformCHCl₃High (unspecified)[1]31[8]0.5 years[8]Suspect carcinogen.[1] Use is forbidden or highly restricted.[1]
Dichloromethane (DCM)CH₂Cl₂Low/Very Short Lived[1][12]9[12]0.4 years[12]Not regulated by the Montreal Protocol.[1] Potentially carcinogenic; associated with numerous health risks.[9]
Trichloroethylene (TCE)C₂HCl₃Low[1]Low (unspecified)~1 week[1]Potentially carcinogenic. Regulated as a hazardous air pollutant.[13]
Perchloroethylene (PCE)C₂Cl₄Low[1]Low (unspecified)5-6 months[1]Regulated as a hazardous air pollutant.[13]
Fluorinated Alternatives
Hydrofluoroethers (HFEs)Varies~0Lower than HFCs[14]VariesNon-flammable.[14] Concerns exist about breakdown into persistent PFAS substances.[14]
Hydrofluorocarbons (HFCs)Varies0[3]93 - 12,100[3]VariesDo not deplete ozone but can be potent greenhouse gases.[14]

Note: ODP and GWP values can vary slightly depending on the source and calculation models used. The values presented here are representative figures from authoritative sources like the EPA and IPCC.

Section 3: Methodologies for Environmental Impact Assessment

To ensure data trustworthiness and reproducibility, standardized testing protocols are paramount. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals that are internationally recognized.[15][16]

This test is designed to determine the concentration of a solvent that is lethal to 50% of a test fish population (LC50) over a 96-hour period. It is a fundamental test for assessing aquatic toxicity.

Causality Behind Experimental Choices:

  • Test Organism: A standard, sensitive fish species (e.g., Zebrafish, Fathead Minnow) is used to ensure results are comparable across different studies.

  • Exposure Duration (96 hours): This duration is considered sufficient to observe acute lethal effects without extending into chronic exposure, balancing expediency with data relevance.

  • Endpoint (LC50): The concentration causing 50% mortality is a statistically robust and easily comparable endpoint for assessing acute toxicity.

  • Solvent Carrier: For solvents not readily soluble in water, a carrier solvent (like acetone or DMSO) may be used at a concentration known to be non-toxic to the test organism, ensuring the observed effects are from the test substance itself.[17]

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a series of test concentrations of the halogenated solvent in clean, dechlorinated water. A geometric series is recommended (e.g., 100 mg/L, 50 mg/L, 25 mg/L, etc.).

    • Include a control group (clean water only) and, if necessary, a solvent carrier control group.

  • Acclimation of Test Fish:

    • Acclimate the fish to the test water quality and temperature for at least 7 days prior to the experiment.

  • Test Procedure:

    • Randomly assign a group of fish (e.g., 10 fish per group) to each test concentration and control tank.

    • Maintain the test conditions (e.g., temperature, pH, dissolved oxygen) within a narrow, specified range for the 96-hour duration.

    • Do not feed the fish for 24 hours before and during the test to minimize waste production.

  • Observations:

    • Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.

    • Observe and record any sublethal effects, such as abnormal behavior or appearance.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits at the end of the 96-hour period.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (96 hours) cluster_data Phase 3: Data Collection & Analysis A Prepare Test Concentrations C Randomly Assign Fish to Tanks A->C B Acclimate Fish (≥7 days) B->C D Maintain Stable Test Conditions C->D E Record Mortality at 24, 48, 72, 96h D->E throughout test F Calculate LC50 Value E->F

Workflow for an acute aquatic toxicity test (OECD 203).
Section 4: A Framework for Informed Solvent Selection

Choosing a solvent requires balancing its performance in your application with its environmental and safety profile. Simply selecting the option with the lowest GWP or ODP may not be feasible if it fails to perform its required function or introduces other hazards.

A logical approach involves a hierarchical assessment:

  • Elimination/Substitution: Can the process be modified to eliminate the need for a halogenated solvent entirely? Aqueous or bio-based solvents are often preferable alternatives where technically feasible.[18][19]

  • Regulatory Compliance: Is the solvent restricted or banned for your application by regulations like those from the EPA or international protocols?[13][20][21] This is a non-negotiable first check. For example, carbon tetrachloride and chloroform are largely forbidden due to their high ODP.[1]

  • Performance Evaluation: Does the solvent meet the technical requirements of the experiment (e.g., solvency, boiling point, reaction compatibility)?

  • Environmental Impact Comparison: Using the data in Section 2, compare the remaining viable options. Prioritize solvents with lower ODP, GWP, and shorter atmospheric lifetimes. For example, while HFCs have an ODP of zero, some possess very high GWPs, making them less desirable from a climate change perspective.[3]

  • Safety and Health Assessment: Evaluate the toxicity and handling requirements. Does the solvent require specialized ventilation or personal protective equipment? Dichloromethane, for instance, has a low ODP and GWP but is a suspected carcinogen requiring careful handling.[1][9]

This decision-making process ensures a holistic assessment, moving beyond single-issue considerations to a comprehensive risk-benefit analysis.

G Start Start: Need Solvent Q1 Can Solvent be Eliminated? Start->Q1 Q2 Is Solvent Regulated/Banned? Q1->Q2 No End_Reevaluate Re-evaluate Process or Find Alternative Q1->End_Reevaluate Yes Q3 Does it Meet Performance Needs? Q2->Q3 No Q2->End_Reevaluate Yes Q4 Compare Environmental Metrics (ODP, GWP) Q3->Q4 Yes Q3->End_Reevaluate No Q5 Assess Health & Safety Risks Q4->Q5 End_Select Select Best Available Solvent Q5->End_Select

Decision framework for responsible solvent selection.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Alternatives to Halogenated Solvents Used in Surface Cleaning. Toxics Use Reduction Institute. [Link]

  • Effects of Halogenated Hydrocarbons on Aquatic Organisms. Defense Technical Information Center. [Link]

  • OECD Guideline for the Testing of Chemicals 420. OECD. [Link]

  • HALOGENATED SOLVENTS. University of Novi Sad, Faculty of Technology. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. Auxilife. [Link]

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). US EPA. [Link]

  • NESHAP for Halogenated Solvent Cleaners/Halogenated Hazardous Air Pollutants. Regulations.gov. [Link]

  • Carbon tetrachloride - Wikipedia. Wikipedia. [Link]

  • Alternatives to Halogenated Cleaning. Sustainability Division. [Link]

  • Approval of the Clean Air Act, Authority To Implement and Enforce the National Emission Standard for Halogenated Solvent Cleaning in Rhode Island. Federal Register. [Link]

  • Halogenated Solvent Cleaning National Emission Standards for Hazardous Air Pollutants (NESHAP) Forms. US EPA. [Link]

  • 40 CFR Part 63 Subpart T -- National Emission Standards for Halogenated Solvent Cleaning. eCFR. [Link]

  • The Atmospheric Fate and Impact of Hydrochlorofluorocarbons and Chlorinated Solvents. SciSpace. [Link]

  • Fate of Chloromethanes in the Atmospheric Environment: Implications for Human Health, Ozone Formation and Depletion, and Global Warming Impacts. PubMed Central. [Link]

  • Atmospheric Persistence Of Eight Air Toxics. US EPA. [Link]

  • Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]

  • Stratospheric lifetimes of CFC-12, CCl4, CH4, CH3Cl and N2O from measurements made by the Atmospheric Chemistry Experiment-Fourier Transform Spectrometer (ACE-FTS). Atmospheric Chemistry and Physics. [Link]

  • Alternatives to Chlorinated Solvents in Cleaning Applications. P2 InfoHouse. [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. SciSpace. [Link]

  • Dichloromethane in the environment. European Chlorinated Solvents Association. [Link]

  • Hazards of Toxic Solvents (2 of 4). YouTube. [Link]

  • Ozone-Depleting Substances. US EPA. [Link]

  • Alternative solvents to traditional solvents. Quimidroga. [Link]

  • Acute and chronic effects of carrier solvents in aquatic organisms: A critical review. ScienceDirect. [Link]

  • Ozone Depletion and Global Warming an Integrated Approach. National Institute of Standards and Technology. [Link]

  • Explained: Environmental impact categories. Ecochain. [Link]

  • Environmental Impact Life Cycle Analysis Book Chapter. American Institute of Chemical Engineers. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

Sources

A Comparative Guide to the 13C NMR Spectrum of 1,2-Dibromo-2-chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dibromo-2-chloro-1,1-difluoroethane (C₂HBr₂ClF₂). Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the structural nuances revealed by 13C NMR spectroscopy. By comparing its predicted spectral data with the experimentally verified data of the structurally similar anesthetic, Halothane, we offer a framework for interpreting the complex spectra of polyhalogenated ethanes.

Introduction: The Challenge of Characterizing Polyhalogenated Alkanes

1,2-Dibromo-2-chloro-1,1-difluoroethane is a complex haloalkane whose precise structural verification is paramount for its application and study. 13C NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the electronic environment of each carbon atom. However, the presence of multiple, highly electronegative halogen atoms—particularly fluorine—introduces significant complexity in the form of large chemical shift variations and through-bond spin-spin couplings. This guide deciphers these complexities by grounding predictions in fundamental principles and comparative data analysis.

Part 1: Predicted 13C NMR Spectral Analysis of 1,2-Dibromo-2-chloro-1,1-difluoroethane

The structure of 1,2-Dibromo-2-chloro-1,1-difluoroethane (CF₂Br-CHClBr) contains two chemically distinct carbon atoms, which will give rise to two unique signals in the 13C NMR spectrum.

  • C1 (The -CF₂Br Carbon): This carbon is directly bonded to two highly electronegative fluorine atoms and one bromine atom. The strong deshielding effect of the geminal difluoro group will shift this carbon's resonance significantly downfield.[1] Furthermore, this signal will be split by the two fluorine atoms (¹⁹F, spin I=½). According to the n+1 rule, the signal for C1 is predicted to be a triplet due to one-bond coupling (¹J_CF). The magnitude of ¹J_CF coupling is typically very large, often in the range of 250-350 Hz for fluorinated alkanes.[2][3]

  • C2 (The -CHClBr Carbon): This carbon is attached to a hydrogen, a chlorine, and a bromine atom. While still deshielded by the halogens, the effect is less pronounced than that of the -CF₂Br group. Therefore, C2 is expected to appear significantly upfield relative to C1. This carbon also experiences coupling to the two fluorine atoms on the adjacent C1 carbon. This two-bond coupling (²J_CF) will split the C2 signal into a triplet . The magnitude of ²J_CF is considerably smaller than ¹J_CF, typically falling in the 20-50 Hz range.[2]

Part 2: Comparative Analysis with Halothane

To substantiate our predictions, we compare the expected spectrum of our target molecule with the well-documented 13C NMR data of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane, CF₃-CHBrCl).[4][5] Halothane is an ideal analog, differing only by the substitution of a fluorine atom for a bromine atom at the C1 position.

Comparative Spectral Data

The table below contrasts the predicted data for 1,2-Dibromo-2-chloro-1,1-difluoroethane with experimental data for Halothane.

CompoundCarbon AtomChemical Shift (δ, ppm)Multiplicity (due to C-F Coupling)Coupling Constant (J_CF, Hz)
1,2-Dibromo-2-chloro-1,1-difluoroethane (Predicted)C1 (-C F₂Br)~115 - 125Triplet¹J_CF ≈ 280 - 320
C2 (-C HClBr)~45 - 55Triplet²J_CF ≈ 25 - 40
Halothane (Experimental)[4][6]C1 (-C F₃)~124Quartet¹J_CF ≈ 275
C2 (-C HBrCl)~50Quartet²J_CF ≈ 35
Interpretive Discussion
  • Multiplicity: The primary difference lies in the multiplicity of the signals. For Halothane, the presence of three fluorine atoms on C1 splits both the C1 and C2 signals into quartets. In our target molecule, the two fluorine atoms on C1 are expected to produce triplets for both carbons. This distinction in multiplicity is a definitive diagnostic feature.

  • Chemical Shifts: The chemical shift of C1 in Halothane (~124 ppm) provides a strong reference point for our prediction. Replacing a fluorine atom with a less electronegative bromine atom to form our target molecule would typically induce a slight upfield shift. However, the "heavy atom effect" of bromine can be complex.[7] Our prediction of ~115-125 ppm for C1 in 1,2-Dibromo-2-chloro-1,1-difluoroethane reflects this consideration. The chemical shifts for C2 in both molecules are expected to be very similar, as the substituent change is on the adjacent carbon, and both are bonded to the same -CHBrCl group.

Part 3: Experimental Protocol for 13C NMR Spectrum Acquisition

This protocol outlines a self-validating methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of a liquid haloalkane sample like 1,2-Dibromo-2-chloro-1,1-difluoroethane.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper concentration is key to obtaining a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.[8]

    • Procedure: Prepare a solution of ~50-100 mg of the neat liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent provides the field frequency lock for the spectrometer. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Spectrometer Setup:

    • Rationale: Standard high-field spectrometers provide the necessary sensitivity and dispersion for ¹³C NMR.

    • Procedure: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the ¹³C probe to the resonant frequency. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters (Proton-Decoupled):

    • Rationale: Proton decoupling simplifies the spectrum by removing C-H couplings, resulting in single peaks (or multiplets, if C-F coupling is present) for each carbon.[9] A sufficient relaxation delay is crucial for accurate signal intensity, especially for carbons with no attached protons or those in sterically hindered environments.

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a wide spectral width of ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.

    • Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. Heavily substituted carbons relax slowly, and a longer delay ensures they have returned to equilibrium before the next pulse.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Rationale: Standard processing steps convert the raw free induction decay (FID) into an interpretable spectrum.

    • Procedure: Apply an exponential multiplication with a line broadening factor of 1-2 Hz. Perform a Fourier Transform. Phase the spectrum manually to achieve a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Part 4: Visualization of Key Spin-Spin Coupling Interactions

The following diagram illustrates the primary one-bond (¹J_CF) and two-bond (²J_CF) spin-spin couplings that define the 13C NMR spectrum of 1,2-Dibromo-2-chloro-1,1-difluoroethane.

Caption: C-F spin-spin couplings in 1,2-Dibromo-2-chloro-1,1-difluoroethane.

Conclusion

The 13C NMR spectrum of 1,2-Dibromo-2-chloro-1,1-difluoroethane is predicted to exhibit two distinct triplets, characterized by large one-bond and smaller two-bond C-F coupling constants. This detailed spectral signature, when analyzed in comparison with known analogs like Halothane, allows for unambiguous structural confirmation. The methodologies and comparative data presented in this guide provide a robust framework for scientists working with complex fluorinated molecules, enabling precise characterization and quality control.

References

  • W. Robien, Inst. of Org. Chem., Univ. of Vienna. (2025). 1,2-Dibromo-2-chloro-1,1-difluoroethane. PubChem. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (n.d.). 13C NMR Spectra of Halothane. PubChem. Retrieved from [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1976). Progress in Nuclear Magnetic Resonance Spectroscopy, Vol. 10. Pergamon Press.
  • Farmer, S. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Map: Organic Chemistry (Wade). (n.d.). 29.10 ¹³C NMR Spectroscopy. eCampusOntario Pressbooks. Retrieved from [Link]

  • Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Harvard University Department of Chemistry and Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halothane. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to McGowan's Characteristic Volume for Halogenated Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of computational chemistry and drug development, the accurate characterization of molecular size and volume is paramount. These fundamental properties govern a molecule's transport characteristics, including intestinal absorption and blood-brain barrier penetration, and are therefore critical inputs for Quantitative Structure-Activity Relationship (QSAR) models.[1] This guide provides an in-depth analysis of McGowan's characteristic volume (Vₓ), a computationally efficient descriptor of molecular volume, with a specific focus on its application to halogenated hydrocarbons. We will explore its theoretical underpinnings, compare it with alternative methods, and provide a practical protocol for its calculation.

Understanding McGowan's Characteristic Volume (Vₓ)

McGowan's characteristic volume is a molecular descriptor that represents the actual volume of a mole of molecules when they are not in motion.[2] It is a calculated value derived from the sum of atomic volumes, with a correction for the number of bonds in the molecule.[3][4] A key advantage of Vₓ is its simplicity of calculation, as it does not require the generation of 3D molecular geometries, a often time-consuming step in other volume calculation methods.[1][3] This makes it a valuable tool in high-throughput screening and in the initial stages of drug discovery.

The calculation of McGowan's volume is straightforward: sum the characteristic atomic volumes for all atoms in the molecule and subtract a constant value (6.56 cm³/mol) for each bond, regardless of its type (single, double, or triple).[3][4]

The Significance of Halogenation

Halogenated hydrocarbons, organic compounds containing one or more halogen atoms (F, Cl, Br, I), are prevalent in pharmaceuticals, agrochemicals, and industrial chemicals.[5][6] The introduction of halogens can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and metabolic stability. Therefore, accurately characterizing the volume of these compounds is crucial for predicting their behavior and efficacy.

Comparative Analysis: McGowan's Volume vs. Other Molecular Descriptors

While McGowan's volume is a powerful and convenient descriptor, it is essential to understand its performance in relation to other methods for determining molecular volume.

Molecular DescriptorCalculation Principle3D Geometry Required?Computational CostKey StrengthsLimitations
McGowan's Volume (Vₓ) Sum of atomic volumes corrected for the number of bonds.[3][4]NoLowSimplicity, speed, good correlation with intrinsic volumes.[3]Does not account for conformational changes.[7] Not available for ions.[4][8][9]
Van der Waals Volume (Vvdw) Based on the volume occupied by the electron clouds of the atoms.[3]YesHighProvides a more physically realistic representation of molecular volume.Computationally intensive, sensitive to the quality of the 3D structure.[3]
Solvent-Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent probe.YesHighUseful for understanding solute-solvent interactions.Dependent on the choice of solvent probe radius.
Topological Indices Numerical descriptors derived from the 2D representation (graph) of a molecule.[7]NoLowCapture information about molecular size, shape, and branching.[7]Can be less intuitive to interpret than direct volume calculations.

Experimental Data Synopsis:

Studies have shown a strong correlation between McGowan's volume and computer-calculated van der Waals volumes, indicating that Vₓ is a reliable and equivalent descriptor for many applications.[8][9] For instance, Abraham and McGowan demonstrated a high correlation between Vₓ and Leahy's computer-calculated intrinsic volumes.[3] This suggests that for many classes of compounds, including halogenated hydrocarbons, the computationally inexpensive McGowan's volume can be used with confidence.

Experimental Protocol: Calculation of McGowan's Characteristic Volume

This section provides a step-by-step guide to calculating the McGowan's characteristic volume for a given halogenated hydrocarbon.

Materials:

  • Molecular formula of the halogenated hydrocarbon.

  • Table of McGowan's characteristic atomic volumes (see Table 2).

Procedure:

  • Identify all atoms present in the molecule and their respective counts.

  • Determine the total number of bonds in the molecule.

  • Sum the characteristic atomic volumes for all atoms in the molecule using the values from Table 2.

  • Subtract the bond correction factor by multiplying the total number of bonds by 6.56 cm³/mol.

  • Calculate the McGowan's volume (Vₓ) using the following formula:

    Vₓ = (Σ Atomic Volumes) - (Number of Bonds × 6.56)

Table 2: McGowan's Characteristic Atomic Volumes (cm³/mol)

AtomCharacteristic Volume (Vatom)
C16.35
H8.71
O12.43
N14.39
F10.48
Cl22.45
Br26.83
I34.53
S28.52
P24.59

Note: These values are commonly used and can be found in various literature sources.

Example Calculation: Dichloromethane (CH₂Cl₂)

  • Atoms: 1 Carbon, 2 Hydrogen, 2 Chlorine

  • Bonds: 4 (2 C-H, 2 C-Cl)

  • Sum of Atomic Volumes: (1 × 16.35) + (2 × 8.71) + (2 × 22.45) = 16.35 + 17.42 + 44.90 = 78.67 cm³/mol

  • Bond Correction: 4 × 6.56 = 26.24 cm³/mol

  • McGowan's Volume (Vₓ): 78.67 - 26.24 = 52.43 cm³/mol

Visualizing the Workflow and Relationships

To better understand the process and the factors influencing McGowan's volume, the following diagrams are provided.

CalculationWorkflow start Start: Molecular Formula identify_atoms Identify Atoms & Counts start->identify_atoms count_bonds Count Total Bonds start->count_bonds sum_volumes Sum Atomic Volumes identify_atoms->sum_volumes bond_correction Calculate Bond Correction (Bonds * 6.56) count_bonds->bond_correction calculate_vx Calculate McGowan's Volume (Vₓ) sum_volumes->calculate_vx bond_correction->calculate_vx end_vx End: Vₓ Value calculate_vx->end_vx

Caption: Workflow for calculating McGowan's characteristic volume.

RelationshipDiagram Vx McGowan's Volume (Vₓ) MolecularSize Molecular Size Vx->MolecularSize is a descriptor of AtomicComposition Atomic Composition (Number & Type of Atoms) AtomicComposition->Vx positively influences NumberOfBonds Number of Bonds NumberOfBonds->Vx negatively influences QSAR QSAR Models MolecularSize->QSAR TransportProperties Transport Properties (e.g., Absorption) MolecularSize->TransportProperties

Caption: Relationship between molecular structure, Vₓ, and its applications.

Conclusion and Future Perspectives

McGowan's characteristic volume offers a pragmatic and efficient approach to estimating molecular volume, a critical parameter in drug discovery and development. Its ease of calculation makes it particularly suitable for large-scale virtual screening and early-stage QSAR modeling of halogenated hydrocarbons and other organic molecules. While more computationally intensive methods that consider 3D conformation exist, the strong correlation of Vₓ with these methods validates its utility as a reliable molecular descriptor. Future work may involve refining the atomic volume contributions for a wider range of elements and developing corrections for specific structural motifs to further enhance the accuracy of this valuable tool.

References

  • Zhao, Y. H., Abraham, M. H., & Zissimos, A. M. (2003). Determination of McGowan volumes for ions and correlation with van der Waals volumes. Journal of chemical information and computer sciences, 43(6), 1848–1854. [Link]

  • Fast Calculation of van der Waals Volume as a Sum of Atomic and Bond Contributions and Its Application to Drug Compounds. The Journal of Organic Chemistry. [Link]

  • Molinspiration. Molecule volume. [Link]

  • ResearchGate. van der Waals and McGowan Volumes a,b compound Vvdw (mL/mol) Vx... | Download Table. [Link]

  • ResearchGate. A simple McGowan specific volume correction for branching in hydrocarbons and its consequences for some other solvation parameter values | Request PDF. [Link]

  • National Center for Biotechnology Information. A Survey of Quantitative Descriptions of Molecular Structure. [Link]

  • Journal of Chemical Information and Modeling. Determination of McGowan Volumes for Ions and Correlation with van der Waals Volumes. [Link]

  • dProperties user's manual. (Handbook of Molecular Descriptors, R.Todeschini and V.Consonni, Wiley-VCH, 2000). [Link]

  • GOV.UK. Calculation of Molecular Dimensions Related to Indicators for Low Bioaccumulation Potential. [Link]

  • PubMed. Determination of McGowan volumes for ions and correlation with van der Waals volumes. [Link]

  • PubMed. Alternative methods for estimating common descriptors for QSAR studies of dyes and fluorescent probes using molecular modeling software: 1. Concepts and procedures. [Link]

  • PubMed. Evaluation of human intestinal absorption data and subsequent derivation of a quantitative structure-activity relationship (QSAR) with the Abraham descriptors. [Link]

  • National Center for Biotechnology Information. A comprehensive database showing quantitative mixing effects related to volume and enthalpy in systems of dibromomethane with alkylalkanoates and with alkanes. [Link]

  • Chemistry LibreTexts. 12.8: Halogenated Hydrocarbons. [Link]

  • PubMed. Hydrogen bonding. 30. Solubility of gases and vapors in biological liquids and tissues. [Link]

  • ResearchGate. Free alternatives to Dragon molecular descriptors?. [Link]

  • Western Oregon University. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry. [Link]

  • Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. [Link]

  • ResearchGate. On the physical properties of halogenated hydrocarbons. [Link]

  • Taylor & Francis. Halogenated hydrocarbons – Knowledge and References. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,2-Dibromo-1,1-dichlorodifluoroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of chemical reagents extends far beyond the bench. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,2-Dibromo-1,1-dichlorodifluoroethane, a halogenated hydrocarbon that requires specialized handling due to its hazardous properties. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. This compound is classified as a hazardous substance with multiple risk factors.[1][2][3][4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Furthermore, it is recognized as being harmful to the environment due to its potential to destroy ozone in the upper atmosphere.[1][3][4]

A thorough understanding of its properties is the first line of defense in ensuring safe handling and disposal.

PropertyValueSource
CAS Number 558-57-6
Molecular Formula C2Br2Cl2F2
GHS Hazard Statements H315, H319, H335, H420

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a certified hazardous waste handler. The following workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Final Disposition A Step 1: Segregate Waste at the Point of Generation B Step 2: Select Appropriate Waste Container A->B Halogenated liquid waste C Step 3: Properly Label the Waste Container B->C Securely sealed D Step 4: Store Waste Safely in a Satellite Accumulation Area (SAA) C->D Clearly visible label E Step 5: Arrange for Waste Pickup D->E When container is full or approaching time limit F Collection by Authorized Hazardous Waste Personnel E->F Follow institutional procedures G Transportation to a Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G Proper manifesting H Final Treatment: Incineration with Scrubber G->H Compliant with regulations

Caption: A flowchart illustrating the key stages of the disposal process for this compound, from laboratory segregation to final treatment.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Halogenated organic compounds like this compound must be collected separately from non-halogenated organic waste.[6][7][8] This is because the disposal methods for these two categories of waste are different, and mixing them can lead to increased disposal costs and regulatory complications.[6]

  • Action: At the point of generation, collect all waste containing this compound in a designated "Halogenated Organic Waste" container.

  • Rationale: Proper segregation is essential for cost-effective and compliant disposal. Halogenated wastes are typically incinerated at high temperatures, a process that is more expensive than the solvent recovery methods used for non-halogenated wastes.[6][7]

Step 2: Container Selection

The choice of waste container is critical for preventing leaks and ensuring the safety of laboratory personnel.

  • Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a coated glass bottle.[6] The container must have a secure, leak-proof screw cap.

  • Rationale: this compound is a dense liquid and requires a robust container to prevent breakage or degradation. A secure cap is necessary to prevent the release of vapors, which can be irritating to the respiratory system.[1][2][3][5]

Step 3: Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and a vital safety measure.

  • Action: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The associated hazards (e.g., "Irritant," "Ozone Depleting").

    • The date the container was first used.

  • Rationale: Proper labeling communicates the contents and hazards of the waste to all personnel and is essential for compliant disposal. In the event of a spill or emergency, this information is critical for a safe and effective response.

Step 4: Safe Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6]

  • Action: Store the waste container in a well-ventilated area, away from incompatible materials.[1][2][5] The container should be kept in secondary containment to control any potential leaks. Keep the container tightly closed when not in use.[1][2][3][5]

  • Rationale: Safe storage minimizes the risk of accidental spills, reactions with incompatible chemicals, and exposure to personnel. Secondary containment provides an extra layer of protection against environmental contamination.

Step 5: Arranging for Pickup and Disposal

Once the waste container is full or has reached the institutional time limit for storage in an SAA, it must be transferred to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not pour this compound down the drain or attempt to dispose of it with general laboratory trash.

  • Rationale: This substance is harmful to the environment and requires specialized disposal methods.[1][3][4] The recommended disposal method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and a flue gas scrubber to neutralize the resulting acidic gases.[1][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

  • Action:

    • Evacuate all non-essential personnel from the area.[1]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][5] If there is a risk of vapor inhalation, a respirator may be necessary.

    • Contain the spill using an inert absorbent material.

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.

    • Report the spill to your institution's EH&S department.

  • Rationale: A prompt and well-executed spill response is crucial for protecting personnel and the environment from the harmful effects of this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby contributing to a safer laboratory environment and protecting our planet.

References

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1,1-difluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

Sources

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1,2-Dibromo-1,1-dichlorodifluoroethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.